molecular formula C9H8O B096412 5-Methylbenzofuran CAS No. 18441-43-5

5-Methylbenzofuran

Cat. No.: B096412
CAS No.: 18441-43-5
M. Wt: 132.16 g/mol
InChI Key: KCZQNAOFWQGLCN-UHFFFAOYSA-N
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Description

5-Methylbenzofuran (CAS 18441-43-5) is a high-purity chemical building block of significant interest in medicinal chemistry and materials science research. With the molecular formula C9H8O and a molecular weight of 132.16 g/mol, it serves as a versatile precursor for the synthesis of diverse heterocyclic compounds . In pharmaceutical research, the benzofuran scaffold is a privileged structure known to display a broad spectrum of biological activities. Researchers utilize this compound and its derivatives in the design and development of novel therapeutic agents, with studies exploring its potential for use in antimicrobial, anticancer, and anti-tuberculosis applications, among others . In the field of materials science, benzofuran derivatives are investigated for their promising optoelectronic properties. These compounds are studied for applications in organic light-emitting diodes (OLEDs) and other advanced electronic devices due to their light-emitting and charge-transfer characteristics . Product Specifications: • CAS Number: 18441-43-5 • Molecular Formula: C9H8O • Molecular Weight: 132.16 g/mol • Boiling Point: 198-202 °C • Density: 1.077 g/cm³ (Predicted at 20°C) • Physical State: Solid or liquid Handling & Safety: This compound requires careful handling. Please refer to the supplied Material Safety Data Sheet (MSDS) for comprehensive safety information . Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-benzofuran
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InChI

InChI=1S/C9H8O/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3
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InChI Key

KCZQNAOFWQGLCN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=C(C=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8O
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DSSTOX Substance ID

DTXSID90171571
Record name 5-Methylbenzofuran
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Molecular Weight

132.16 g/mol
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CAS No.

18441-43-5
Record name 5-Methylbenzofuran
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Record name 5-Methylbenzofuran
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Record name 5-Methylbenzofuran
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Record name 5-methylbenzofuran
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Record name 5-METHYLBENZOFURAN
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Foundational & Exploratory

5-Methylbenzofuran (CAS: 18441-43-5): A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran ring system, a fusion of benzene and furan, is a cornerstone heterocyclic motif in medicinal chemistry and materials science.[1][2] Its prevalence in a wide array of natural products and synthetic compounds with potent biological activities underscores its importance as a "privileged scaffold."[1][3] Derivatives of benzofuran are integral to numerous clinically approved drugs and exhibit a vast spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3][4]

This guide focuses on a specific, valuable derivative: 5-Methylbenzofuran . As a functionalized building block, this compound serves as a critical starting material and intermediate for synthesizing more complex molecules. Its strategic methyl group at the C5 position offers a point for metabolic modulation or further functionalization, making it a compound of significant interest for professionals in drug discovery and organic synthesis. This document provides an in-depth examination of its properties, synthesis, reactivity, and applications, tailored for a scientific audience.

Part 1: Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of this compound is essential for its effective use in research and development.

Key Properties

The primary physicochemical characteristics of this compound are summarized below for quick reference.

PropertyValueReference
CAS Number 18441-43-5
Molecular Formula C₉H₈O
Molecular Weight 132.16 g/mol
Physical Form Solid
Purity Typically ≥97%
Storage 2-8°C (Refrigerator)
Spectroscopic Characterization

Precise structural elucidation is paramount. The following is a predictive analysis of the expected spectroscopic data for this compound based on established principles of NMR, IR, and mass spectrometry.[5][6][7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, furanic, and methyl protons.

    • Furan Protons: Two doublets, one for H2 and one for H3, would appear in the downfield region (approx. δ 6.5-7.8 ppm). The H2 proton is typically further downfield than H3.

    • Benzene Ring Protons: Protons at C4, C6, and C7 will produce signals in the aromatic region (approx. δ 7.0-7.5 ppm), with splitting patterns dictated by their coupling.

    • Methyl Protons: A sharp singlet for the C5-methyl group would be observed in the upfield region (approx. δ 2.4 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.

    • Furan Carbons: C2 and C3 typically resonate at approximately δ 145 and 106 ppm, respectively.

    • Benzene Ring Carbons: The aromatic carbons will appear between δ 110-155 ppm. The carbon attached to the oxygen (C7a) and the carbon bearing the methyl group (C5) will have characteristic shifts.

    • Methyl Carbon: The methyl carbon signal is expected in the upfield region (approx. δ 21 ppm).[8]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a prominent molecular ion peak (M⁺) at m/z = 132. The fragmentation pattern would likely involve the loss of CO or a methyl radical, which is characteristic of such aromatic systems.

  • Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the methyl group.

    • C=C Aromatic Stretch: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

    • C-O-C Stretch: A strong band in the 1000-1250 cm⁻¹ region, characteristic of the furan ether linkage.

Part 2: Synthesis and Reactivity

The construction and chemical behavior of this compound are governed by the principles of heterocyclic chemistry.

Synthesis Pathway: A Representative Protocol

Substituted benzofurans are commonly synthesized from phenols. A robust and reliable method involves the acid-catalyzed cyclization of an intermediate formed from p-cresol (4-methylphenol) and an α-haloketone or its equivalent, such as chloroacetaldehyde dimethyl acetal.

G cluster_start Starting Materials cluster_reaction Reaction Steps p_cresol p-Cresol (4-Methylphenol) step1 Step 1: O-Alkylation (Williamson Ether Synthesis) Base (e.g., NaOH, K₂CO₃) p_cresol->step1 acetal Chloroacetaldehyde Dimethyl Acetal acetal->step1 intermediate Intermediate: 2-(4-Methylphenoxy)acetaldehyde Dimethyl Acetal step1->intermediate step2 Step 2: Cyclization & Dehydration Acid Catalyst (e.g., PPA, H₂SO₄) Heat product Final Product: This compound step2->product intermediate->step2 caption Figure 1. General synthetic workflow for this compound.

Caption: Figure 1. General synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary):

This protocol is a representative procedure based on established methods for benzofuran synthesis.

  • Step 1: Synthesis of 1-(2,2-dimethoxyethoxy)-4-methylbenzene.

    • To a solution of p-cresol (1.0 eq.) in a suitable solvent like DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-bromo-1,1-dimethoxyethane (1.1 eq.) dropwise to the reaction mixture.

    • Heat the reaction to 80°C and maintain for 12-16 hours, monitoring progress by TLC.

    • After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the resulting crude ether intermediate via vacuum distillation or column chromatography.

  • Step 2: Cyclization to this compound.

    • Add the purified ether intermediate from Step 1 to polyphosphoric acid (PPA) (typically a 10-fold excess by weight).

    • Heat the mixture to 100-120°C with vigorous stirring for 2-4 hours. The causality here is that the strong acid both hydrolyzes the acetal to the aldehyde in situ and catalyzes the intramolecular electrophilic aromatic substitution (cyclization), followed by dehydration to form the furan ring.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

The benzofuran nucleus is an electron-rich aromatic system, making it reactive towards electrophiles.[9] The fusion of the benzene ring and the position of the methyl group influence the regioselectivity of these reactions.

  • Electrophilic Aromatic Substitution: The furan ring is generally more activated than the benzene ring. Electrophilic attack occurs preferentially at the C2 position, as the resulting carbocation intermediate (sigma complex) is well-stabilized by resonance involving both the oxygen atom and the fused benzene ring.[10][11] The presence of the electron-donating methyl group at C5 further activates the benzene ring, but substitution on the furan ring typically dominates under mild conditions. Common electrophilic reactions include:

    • Halogenation: Reaction with NBS or Br₂ can introduce a bromine atom at the C2 or C3 position.

    • Nitration & Sulfonation: These reactions require carefully controlled, mild conditions to avoid degradation of the furan ring.[12]

    • Friedel-Crafts Acylation/Alkylation: Lewis acid-catalyzed reactions introduce acyl or alkyl groups, primarily at the C2 position.

Caption: Figure 2. Regioselectivity of electrophilic substitution.

Part 3: Applications in Drug Development and Materials Science

The utility of this compound stems from its role as a versatile scaffold for building complex, high-value molecules.

Pharmaceutical Intermediate and Scaffolding

The benzofuran core is present in a multitude of biologically active compounds.[2][13] this compound is a key building block in the synthesis of pharmaceutical agents, particularly for central nervous system (CNS) disorders and as antimicrobial or anticancer agents.[1][4]

  • Serotonin Receptor Modulators: The structure is used to develop compounds targeting serotonin receptors, which have potential applications as antidepressants and anxiolytics.

  • Anticancer Agents: Many novel benzofuran derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including breast cancer.[1][4] The 5-methyl substitution can be a key feature in optimizing ligand-receptor interactions.

  • Antimicrobial Agents: The scaffold is a common feature in compounds designed to have antibacterial and antifungal properties.[1][13]

G cluster_mods Chemical Modifications cluster_apps Target Applications start_node This compound (Building Block) mod1 Functionalization (e.g., Acylation, Halogenation) start_node->mod1 mod2 Coupling Reactions (e.g., Suzuki, Heck) start_node->mod2 mod3 Side-Chain Elaboration start_node->mod3 app1 Anticancer Agents mod1->app1 app2 CNS Modulators mod1->app2 mod2->app1 app4 Organic Materials mod2->app4 mod3->app2 app3 Antimicrobial Compounds mod3->app3 caption Figure 3. Role as a scaffold in developing advanced molecules.

Caption: Figure 3. Role as a scaffold in developing advanced molecules.

Materials Science

Beyond pharmaceuticals, the conjugated π-system of this compound makes it an interesting component for materials science research.

  • Organic Electronics: Its electron-rich properties are suitable for designing organic semiconductors and components for organic light-emitting diodes (OLEDs).

  • Fluorescent Dyes: The benzofuran scaffold can be incorporated into larger molecules to create fluorescent probes and dyes for imaging and sensing applications.

Part 4: Safety, Handling, and Storage

Adherence to proper safety protocols is critical when handling any chemical reagent.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

Hazard TypeGHS Statement(s)
Acute Toxicity H302: Harmful if swallowed.
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.
Respiratory Irritation H335: May cause respiratory irritation.

Signal Word: Warning Pictogram: GHS07 (Exclamation Mark)

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

First Aid and Storage
  • If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in a refrigerator (2-8°C) for long-term stability.

References

  • Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. (n.d.). American Chemical Society.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.
  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015). Chemistry Stack Exchange.
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). World Journal of Pharmaceutical Research.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen.
  • SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. (2014). International Journal of Chemical and Physical Sciences.
  • The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (n.d.). MDPI.
  • 5-Methyl-2-benzofuran-1,3-dione | C9H6O3 | MD Topology | NMR | X-Ray. (n.d.). ATB.
  • 5 Electrophilic Substitution of Furan. (2018). YouTube.
  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group - Oregon State University.
  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (n.d.). ResearchGate.
  • DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • NMR Chemical Shifts. (n.d.). University of Colorado Boulder.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). JOCPR.
  • Synthesis and antifungal activity of benzofuran-5-ols. (n.d.). ResearchGate.

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methylbenzofuran: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound, a key heterocyclic scaffold, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive technical overview of this compound, including its fundamental chemical properties, established synthetic routes with detailed experimental protocols, and a critical discussion of its burgeoning applications in drug development. We delve into the causality behind synthetic choices and provide a framework for its characterization, underscoring the importance of this compound for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Benzofuran Moiety

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a privileged scaffold in drug discovery.[1][2] This structural motif is prevalent in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[2][3][4] The substitution pattern on the benzofuran core plays a pivotal role in modulating its biological activity, making the synthesis of specific derivatives a key focus of medicinal chemistry research. This compound, in particular, serves as a crucial intermediate for more complex molecules, with the methyl group at the C-5 position influencing the molecule's electronic properties and metabolic stability.

Nomenclature and Physicochemical Properties

The correct and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. This section details the formal nomenclature and key physicochemical properties of this compound.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 5-methyl-1-benzofuran .[5][6] The numbering of the benzofuran ring system starts from the oxygen atom as position 1.

Chemical Structure and Properties

The structural and physical properties of 5-methyl-1-benzofuran are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
Molecular Formula C₉H₈O[5]
Molecular Weight 132.16 g/mol [5]
CAS Number 18441-43-5[5][7]
Appearance Colorless to pale-yellow liquid or solid[8]
Solubility Soluble in organic solvents such as ethanol and dichloromethane[8]
Stability Stable under standard laboratory conditions; sensitive to strong oxidizing agents[8]

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of the benzofuran ring system can be achieved through various strategies, each with its own advantages and limitations. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

General Synthetic Strategies for Benzofurans

Several classical and modern methods exist for the construction of the benzofuran core. These include:

  • Perkin Reaction: One of the earliest methods, involving the condensation of a salicylaldehyde with an acid anhydride.[9]

  • Intramolecular Cyclization Reactions: These are among the most common and versatile methods, often involving the cyclization of ortho-substituted phenols.[10]

  • Palladium-Catalyzed Cycloisomerization: Modern catalytic methods offer high efficiency and regioselectivity.[10]

  • Radical Cyclization Cascades: These methods are particularly useful for constructing complex polycyclic benzofuran scaffolds.[3][8]

Detailed Experimental Protocol: Synthesis of this compound

While a specific, detailed, peer-reviewed synthesis protocol for this compound was not found in the initial search, a general procedure can be adapted from established methods for substituted benzofurans. The following protocol is a representative example based on the intramolecular cyclization of a suitably substituted precursor.

Reaction Scheme:

A representative synthetic workflow for this compound.

Materials and Reagents:

  • 4-Methylphenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Palladium(II) chloride bis(acetonitrile) complex (PdCl₂(MeCN)₂)

  • Benzoquinone

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Step-by-Step Procedure:

  • Step 1: Synthesis of Allyl(p-tolyl)ether. To a solution of 4-methylphenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes. Add allyl bromide (1.2 equivalents) dropwise and reflux the reaction mixture for 12 hours. After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude allyl(p-tolyl)ether.

  • Step 2: Claisen Rearrangement to 2-Allyl-4-methylphenol. Heat the crude allyl(p-tolyl)ether under a nitrogen atmosphere at 200-220 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature to obtain crude 2-allyl-4-methylphenol.

  • Step 3: Oxidative Cyclization to this compound. Dissolve the crude 2-allyl-4-methylphenol (1 equivalent) in a suitable solvent like toluene. Add a catalytic amount of PdCl₂(MeCN)₂ (e.g., 5 mol%) and benzoquinone (2 equivalents) as the oxidant. Heat the reaction mixture at 80-100 °C for 12-24 hours. Cool the reaction to room temperature, dilute with dichloromethane, and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to obtain pure this compound.

Justification of Experimental Choices:

  • Choice of Base in Step 1: Potassium carbonate is a mild and inexpensive base suitable for the O-alkylation of phenols.

  • Claisen Rearrangement: This is a classic and reliable method for ortho-allylation of phenols, a key step in this synthetic sequence.

  • Palladium Catalyst in Step 3: Palladium catalysts are highly effective for intramolecular oxidative cyclization reactions, leading to the formation of the furan ring with good yields.[10]

  • Benzoquinone as Oxidant: Benzoquinone is a common and effective re-oxidant for the palladium catalyst in such cyclization reactions.

Spectroscopic Characterization

The structural elucidation and confirmation of purity of the synthesized this compound are performed using standard spectroscopic techniques.

Spectroscopic DataExpected Observations
¹H NMR Aromatic protons in the range of δ 7.0-7.6 ppm, a singlet for the methyl group around δ 2.4 ppm, and protons on the furan ring.
¹³C NMR Signals for the aromatic carbons, the furan carbons, and a signal for the methyl carbon around δ 21 ppm.[5]
GC-MS A molecular ion peak corresponding to the molecular weight of this compound (m/z = 132).[5]
IR Spectroscopy Characteristic peaks for C-H stretching of the aromatic and methyl groups, and C-O-C stretching of the furan ring.

Applications in Drug Development

The benzofuran scaffold is of significant interest to drug development professionals due to its wide range of biological activities.[2][3] While specific studies on the biological activity of this compound itself are not extensively detailed in the initial search, the broader class of benzofuran derivatives provides a strong rationale for its use as a synthetic intermediate.

Known Biological Activities of Benzofuran Derivatives
  • Anticancer Activity: Many benzofuran derivatives have demonstrated potent anticancer activity against various cell lines.[3][11][12] For instance, halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown cytotoxicity against A549 lung carcinoma and HepG2 hepatocellular carcinoma cells.[12]

  • Antimicrobial Activity: Benzofuran derivatives have been reported to possess significant antibacterial and antifungal properties.[1][2][4] The presence of hydroxyl groups and other substituents on the benzofuran ring can greatly influence their antimicrobial efficacy.[2]

  • Anti-inflammatory Activity: Certain benzofuran hybrids have exhibited anti-inflammatory properties.[12]

  • Anti-Alzheimer's Disease Activity: Novel benzofuran-3-yl-methyl derivatives have been investigated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase.[13]

This compound as a Synthetic Building Block

This compound is a valuable starting material for the synthesis of more complex, biologically active molecules. The methyl group can be further functionalized, and the benzofuran core can undergo various reactions such as electrophilic substitution. For example, 5-methyl-2-phenyl-benzofuran can be synthesized from upstream raw materials like 2-hydroxy-5-methylbenzaldehyde.[14] Carboxylic acid derivatives, such as this compound-4-carboxylic acid and 5-methyl-1-benzofuran-2-carboxylic acid, are also important intermediates.[6][15]

Logical Pathway for Drug Discovery Application:

Drug_Discovery_Pathway A This compound B Functionalization/Derivatization (e.g., bromination, acylation) A->B Synthetic Chemistry C Library of Novel Benzofuran Derivatives B->C D High-Throughput Screening (e.g., anticancer, antimicrobial assays) C->D Biological Evaluation E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Conceptual workflow for utilizing this compound in drug discovery.

Conclusion

5-Methyl-1-benzofuran is a heterocyclic compound of significant synthetic utility. This guide has provided a detailed overview of its nomenclature, physicochemical properties, and a representative synthetic protocol, emphasizing the rationale behind the experimental choices. The diverse biological activities exhibited by the broader class of benzofuran derivatives underscore the importance of this compound as a key building block for the development of novel therapeutic agents. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and potent drug candidates.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 33103, this compound.
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  • Organic Chemistry Portal. Benzofuran synthesis.
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  • ATB. 5-Methyl-2-benzofuran-1,3-dione.
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. World Journal of Pharmaceutical Research.
  • Khan, I., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 111–118.
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  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 590251, 2-Methyl-1-benzofuran-5-ol.
  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.
  • SpectraBase. 5-Methylsulfanylmethyl-benzofuran-2-carboxylic acid.
  • Yurttaş, L., et al. (2022). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega, 7(40), 35848–35862.

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The Synthesis of 5-Methylbenzofuran: A Strategic Guide from Common Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Benzofuran derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] This guide provides an in-depth technical overview of the synthesis of a key derivative, 5-Methylbenzofuran. We will focus on the most practical and efficient synthetic strategies, beginning with readily available starting materials. The primary focus will be a detailed exploration of the synthesis from p-cresol via an O-alkylation and subsequent thermal rearrangement, a robust and scalable method. Alternative advanced methodologies, including palladium-catalyzed domino reactions, are also discussed and compared. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the critical scientific rationale behind the experimental choices.

Introduction: The Significance of the Benzofuran Core

The benzofuran ring system, an isomeric fusion of benzene and furan, is a privileged heterocyclic scaffold in drug discovery.[2][3] Its rigid, planar structure and unique electronic properties make it an ideal building block for designing molecules that interact with a wide range of biological targets. Derivatives have demonstrated potent activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[3][4]

This compound, the subject of this guide, serves as a crucial intermediate for more complex, biologically active molecules. The strategic placement of the methyl group at the C5 position provides a key handle for further functionalization or can be an essential feature for target binding. The selection of an optimal synthetic route is therefore paramount, balancing factors such as yield, scalability, cost, and environmental impact. This guide will focus on pathways starting from simple, commercially available precursors, with a primary emphasis on the conversion of p-cresol.

Primary Synthetic Route: O-Alkylation and Cyclization of p-Cresol

The most direct and widely employed strategy for synthesizing this compound utilizes p-cresol as the starting material. This two-step approach involves an initial Williamson ether synthesis to form an aryl propargyl ether, followed by a thermally induced rearrangement and cyclization.[2]

Mechanistic Principles

The reaction proceeds through two distinct, well-understood stages:

  • Step 1: O-Alkylation: p-Cresol is deprotonated by a suitable base (e.g., potassium carbonate, K₂CO₃) to form the more nucleophilic phenoxide. This phenoxide then attacks propargyl bromide in a classic SN2 reaction to yield 4-methylphenyl propargyl ether.[5]

  • Step 2: Claisen Rearrangement & Cyclization: Upon heating, the aryl propargyl ether undergoes a thermal rearrangement. This process involves a[6][6]-sigmatropic rearrangement (Claisen rearrangement) to form an allenic intermediate, which rapidly tautomerizes and undergoes an intramolecular hydroalkoxylation (cyclization) to furnish the stable aromatic this compound ring system.[2]

The mechanism below illustrates this efficient transformation.

G cluster_0 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_1 Step 2: Thermal Rearrangement & Cyclization pCresol p-Cresol Phenoxide p-Methylphenoxide Anion pCresol->Phenoxide K₂CO₃, Acetone Ether 4-Methylphenyl Propargyl Ether Phenoxide->Ether SN2 Attack PropargylBromide Propargyl Bromide PropargylBromide->Ether Intermediate Allenic Intermediate Ether->Intermediate Heat (Δ) [3,3]-Sigmatropic Shift Product This compound Intermediate->Product Tautomerization & Intramolecular Cyclization G Start 2-Iodo-4-methylphenol + Terminal Alkyne Coupling Sonogashira Cross-Coupling Start->Coupling Catalysts Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Catalysts->Coupling Intermediate 2-Alkynyl-4-methylphenol (In-situ Intermediate) Coupling->Intermediate Forms C-C bond Cyclization Intramolecular 5-endo-dig Cyclization Intermediate->Cyclization Heat/Base Product This compound Cyclization->Product

Sources

Physical properties of 5-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 5-Methylbenzofuran

Introduction

This compound (CAS No. 18441-43-5) is a heterocyclic aromatic organic compound.[1] It belongs to the benzofuran class of molecules, which are characterized by a fused benzene and furan ring system. The benzofuran scaffold is a common motif in a variety of natural products and pharmacologically active compounds, making its derivatives, including this compound, valuable building blocks in medicinal chemistry and drug development. A thorough understanding of its core physical properties is paramount for researchers and scientists in designing synthetic routes, developing purification strategies, and formulating new chemical entities. This guide provides a detailed examination of these properties, the methodologies for their determination, and the scientific rationale behind these experimental choices.

Core Physical and Chemical Properties

A consolidated summary of the key physical properties of this compound is presented below. These values are fundamental for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
Molecular Formula C₉H₈OPubChem[1]
Molecular Weight 132.16 g/mol PubChem[1]
CAS Number 18441-43-5PubChem[1]
Appearance & Odor Strong, persistent, not unpleasant odorStenutz[2]
Density 1.047 g/mLStenutz[2]
Boiling Point Data not explicitly available for this compound. The related compound, 2-Methylbenzofuran, boils at 197-198 °C.Sigma-Aldrich[3]
Refractive Index 1.547Stenutz[2]
Solubility Insoluble in water; Soluble in alcohol.The Good Scents Company[4]

Detailed Analysis of Physicochemical Parameters

Molecular Weight and Formula

The molecular formula, C₉H₈O, is the elemental constitution of the molecule. The molecular weight of 132.16 g/mol is calculated from the atomic weights of its constituent atoms.[1] This value is critical for all stoichiometric calculations in chemical reactions, for preparing solutions of known molarity, and is the foundational data point for mass spectrometry analysis, where the molecular ion peak (M+) would be expected around this value.

Density and Refractive Index

Density, at 1.047 g/mL, indicates that this compound is slightly denser than water.[2] This property is useful for phase separation during aqueous workups in synthesis. The refractive index of 1.547 is a dimensionless number that describes how fast light propagates through the material.[2] It is a highly sensitive and specific physical constant for a pure liquid compound, measured with a refractometer. Its determination is a rapid and non-destructive method for assessing the purity of a sample; deviations from the reference value can indicate the presence of impurities.

Boiling Point
Solubility

The principle of "like dissolves like" governs solubility. As a largely nonpolar aromatic molecule, this compound has very limited solubility in polar solvents like water.[4] However, it is readily soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane.[4][5] This solubility profile is fundamental to selecting appropriate solvent systems for chemical reactions, extraction, and chromatography.

Experimental Protocol: Boiling Point Determination

The determination of a boiling point is a core technique for characterizing a liquid substance. The following protocol describes a standard method for its measurement.

Objective: To accurately determine the boiling point of a liquid sample (e.g., this compound) at atmospheric pressure.

Principle: This method utilizes distillation, where the temperature of the vapor in equilibrium with the boiling liquid is measured. A constant temperature reading during the collection of the main distillate fraction indicates the boiling point of the pure substance.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume (e.g., 5-10 mL) of the this compound sample and a few boiling chips into the round-bottom flask to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer correctly. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor distilling into the condenser, not the superheated liquid.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Observe the temperature as the liquid begins to boil and the vapor phase moves up into the distillation head. Record the temperature when the first drop of distillate is collected in the receiving flask.

  • Data Collection: Continue to heat and record the temperature range over which the bulk of the material (typically 80-90%) distills. For a pure compound, this range should be narrow (typically ≤ 2 °C).

  • Validation: The observed boiling point should be corrected for any significant deviation from standard atmospheric pressure (760 mmHg) if high accuracy is required.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Measurement Procedure cluster_analysis Analysis A Assemble Distillation Apparatus B Add Sample & Boiling Chips to Flask A->B C Position Thermometer Correctly B->C D Gently Heat the Sample C->D Ready for Heating E Observe Vapor Rise & First Distillate D->E Vaporization F Record Temperature During Distillation E->F Condensation G Establish Boiling Point Range F->G Data H Assess Purity G->H Compare to Literature

Caption: Workflow for experimental boiling point determination.

Compound Characterization Logic

The physical properties discussed are part of a larger, self-validating system for compound identification and purity assessment. No single property is sufficient for unambiguous identification. Instead, multiple data points from different analytical techniques are synthesized to build a conclusive profile of the molecule.

Compound_Characterization Compound This compound (Sample) PhysProps Physical Properties Compound->PhysProps SpecData Spectroscopic Data Compound->SpecData BP Boiling Point PhysProps->BP Density Density PhysProps->Density RI Refractive Index PhysProps->RI Conclusion Confirmed Identity & Purity BP->Conclusion Density->Conclusion RI->Conclusion NMR NMR Spectroscopy (¹H, ¹³C) SpecData->NMR MS Mass Spectrometry (MS) SpecData->MS IR Infrared Spectroscopy (IR) SpecData->IR NMR->Conclusion MS->Conclusion IR->Conclusion

Caption: Logical framework for chemical structure validation.

Spectroscopic data is essential for confirming the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the aromatic, furan, and methyl protons and carbons.

  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of the molecule, which should correspond to its molecular weight (132.16 g/mol ).[1] The fragmentation pattern provides further structural clues.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The IR spectrum of this compound would show characteristic peaks for C-H bonds in the aromatic and methyl groups, C=C bonds in the aromatic system, and the C-O-C ether linkage of the furan ring.

By correlating the measured physical properties (boiling point, density, etc.) with the structural information from spectroscopic data, a scientist can confidently confirm both the identity and purity of a this compound sample.

References

  • This compound. Stenutz. [Link]
  • This compound | C9H8O | CID 33103.
  • 2-methyl benzofuran, 4265-25-2. The Good Scents Company. [Link]
  • 2-Methylbenzofuran | C9H8O | CID 20263.

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The Discovery and Synthetic Evolution of 5-Methylbenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran moiety is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products and pharmacologically active compounds.[1] Its deceptively simple architecture—a fusion of benzene and furan rings—belies a rich and evolving history of synthetic exploration. This technical guide provides an in-depth examination of the discovery and history of a key derivative, 5-Methylbenzofuran. We will trace the lineage from the initial synthesis of the parent scaffold to the development of sophisticated, regioselective methods for producing substituted analogues like this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical overview but also causal explanations for experimental choices, detailed protocols, and a forward-looking perspective on the utility of this important structural motif.

The Genesis of a Scaffold: Perkin's Inaugural Synthesis

The history of any substituted benzofuran must begin with the discovery of the parent ring system. The first documented synthesis of benzofuran (then known as coumarone) was achieved by Sir William Henry Perkin in 1870.[2][3] Perkin's approach was not a direct construction but rather a clever degradation of a natural product, coumarin. By reacting coumarin with bromine and then treating the resulting dibromide with alcoholic potash, he induced a ring contraction and rearrangement to form benzofuran.[4] This foundational work opened the door to understanding the chemistry of this new heterocyclic system.

Table 1: Foundational Milestones in Benzofuran Chemistry

YearMilestoneKey Contributor(s)Significance
1870First synthesis of the parent benzofuran ring systemW. H. PerkinEstablished the existence and basic chemistry of the benzofuran scaffold.[2][3]
Early 1900sDevelopment of cyclization strategies from phenolsVariousShifted from degradation to construction, enabling access to derivatives.
Mid-20th CenturyEmergence of transition-metal catalysisVariousIntroduced powerful new tools for C-C and C-O bond formation.
Late 20th CenturyPalladium-Copper cross-coupling reactionsSonogashira, et al.Revolutionized the synthesis of 2-substituted benzofurans from o-halophenols and alkynes.[2][4]
2000s-PresentRise of C-H activation and innovative cyclizationsVariousOffers more atom-economical and direct routes to functionalized benzofurans.[2]

The Emergence of this compound: Early Synthetic Approaches

While the precise first synthesis of this compound is not prominently documented as a singular discovery, its preparation logically followed the development of general synthetic methods for benzofuran derivatives from substituted phenols. A common and historically significant strategy involves the reaction of a suitably substituted phenol with an α-halo ketone or ester, followed by intramolecular cyclization.

For this compound, the logical starting material is p-cresol (4-methylphenol). One of the most robust classical methods adaptable for this synthesis is the Perkin rearrangement or related cyclizations. The general principle involves O-alkylation of the phenol with a molecule containing a suitable leaving group and a carbonyl or equivalent functional group, followed by an acid- or base-catalyzed cyclization to form the furan ring.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product p_cresol p-Cresol ether_formation O-Alkylation (Ether Formation) p_cresol->ether_formation chloroacetone α-Chloroacetone chloroacetone->ether_formation cyclization Intramolecular Cyclization (e.g., Acid Catalyzed) ether_formation->cyclization Forms Aryloxyacetone Intermediate product 5-Methyl-2-methylbenzofuran cyclization->product Dehydration & Ring Closure

Caption: Classical synthesis pathway for a substituted benzofuran.

The Modern Era: Catalytic and Strategic Synthesis

The mid-20th century onwards witnessed a paradigm shift in synthetic organic chemistry, with the advent of transition-metal catalysis. These methods provided unprecedented efficiency, selectivity, and functional group tolerance, profoundly impacting the synthesis of all heterocycles, including this compound.

Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

A cornerstone of modern benzofuran synthesis is the palladium- and copper-cocatalyzed coupling of an o-halophenol with a terminal alkyne (the Sonogashira reaction), followed by an intramolecular cyclization.[3] This approach offers a highly convergent and flexible route to 2-substituted and 2,5-disubstituted benzofurans.

To synthesize this compound using this logic, one would start with 2-halo-4-methylphenol and acetylene. The key to this reaction's success is the synergistic action of the two metal catalysts. The palladium catalyst facilitates the oxidative addition to the aryl halide and the transmetalation step, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate.[2]

G pd0 Pd(0)L₂ pd_complex1 Aryl-Pd(II)-I Complex pd0->pd_complex1 Oxidative Addition aryl_halide 2-Iodo-4-methylphenol aryl_halide->pd_complex1 pd_complex2 Aryl-Pd(II)-Alkyne Complex pd_complex1->pd_complex2 cu_acetylide Copper(I) Acetylide cu_acetylide->pd_complex2 Transmetalation terminal_alkyne Terminal Alkyne terminal_alkyne->cu_acetylide cu_catalyst CuI cu_catalyst->cu_acetylide pd_complex2->pd0 Regenerates Catalyst product 2-Alkynyl-4-methylphenol pd_complex2->product Reductive Elimination cyclization Intramolecular 5-endo-dig Cyclization product->cyclization final_product 2,5-Disubstituted Benzofuran cyclization->final_product

Caption: Catalytic cycle for Sonogashira coupling in benzofuran synthesis.

Ruthenium-Catalyzed Cycloisomerization

More recent innovations include ruthenium-catalyzed cycloisomerization reactions. These methods can, for example, transform substituted 1-allyl-2-allyloxybenzenes into benzofurans through a sequence of isomerization and ring-closing metathesis, offering a different strategic approach to the core structure.[5]

Natural Occurrence

While this compound itself is not widely cited as a major natural product, the benzofuran scaffold is ubiquitous in the plant kingdom.[6] Compounds like rosefuran (found in rose oil) and ailanthoidol demonstrate the natural prevalence of this core.[6][7] Many naturally occurring benzofurans possess methyl groups and other substitutions on the benzene ring, arising from complex biosynthetic pathways. The study of synthetic routes to compounds like this compound is therefore critical for accessing analogues of these biologically active natural products.

Experimental Protocols and Characterization

A key aspect of chemical discovery is the robust characterization of the synthesized compound. The identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques.

Protocol: Synthesis of 2,5-Dimethylbenzofuran from p-Cresol

This protocol is adapted from established methods for the synthesis of substituted benzofurans and illustrates a plausible and efficient route.

Objective: To synthesize 2,5-dimethylbenzofuran via O-alkylation of p-cresol followed by intramolecular cyclization.

Materials:

  • p-Cresol (4-methylphenol)

  • Chloroacetone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Polyphosphoric acid (PPA)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: O-Alkylation. To a solution of p-cresol (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (2.5 eq). Stir the suspension vigorously. Add chloroacetone (1.1 eq) dropwise to the mixture at room temperature.

    • Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile for the subsequent Sₙ2 reaction with chloroacetone.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, filter off the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure to yield the crude aryloxyacetone intermediate.

  • Step 2: Cyclization. Add the crude intermediate to polyphosphoric acid (PPA) at 80-90 °C with stirring.

    • Causality: PPA is a strong acid and dehydrating agent that protonates the carbonyl oxygen, activating the molecule for an intramolecular electrophilic aromatic substitution reaction, which closes the furan ring.

  • Heat the mixture at 100 °C for 1-2 hours until TLC analysis indicates the consumption of the starting material.

  • Step 3: Work-up and Purification. Carefully pour the hot reaction mixture onto crushed ice. The product may precipitate or form an oil.

  • Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers.

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,5-dimethylbenzofuran.

Spectroscopic Characterization of this compound

The structural elucidation of this compound relies on the unique signals observed in NMR, IR, and Mass Spectrometry.[8][9]

G start Synthesized Crude Product purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir data_analysis Comparative Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_validation Structure & Purity Validation data_analysis->structure_validation

Caption: Workflow for the purification and spectroscopic characterization.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueParameterExpected ObservationInterpretation
¹H NMR Chemical Shift (δ)~7.4 ppm (d)H4 proton, adjacent to methyl group
~7.3 ppm (s)H6 proton
~7.1 ppm (d)H7 proton
~7.5 ppm (d)Furan H2 proton
~6.6 ppm (d)Furan H3 proton
~2.4 ppm (s)Methyl (-CH₃) protons
¹³C NMR Chemical Shift (δ)~154, 145, 130, 128, 122, 120, 111, 106 ppmAromatic and furan carbons
~21 ppmMethyl (-CH₃) carbon
IR Wavenumber (cm⁻¹)~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (methyl)
~1600, 1480Aromatic C=C stretch
~1250Aryl-O-C stretch
MS (EI) m/z132Molecular Ion [M]⁺
131, 103Key fragments ([M-H]⁺, [M-CHO]⁺)

Note: Predicted values are based on established principles of spectroscopy and data for analogous compounds. Actual values may vary slightly based on solvent and experimental conditions.[8][9][10]

Conclusion and Future Outlook

From Perkin's initial foray with coumarin to the highly sophisticated catalytic reactions of the 21st century, the journey of benzofuran synthesis has been one of continuous innovation.[2][4] this compound, as a representative substituted derivative, exemplifies this evolution. Its history is not that of a single, dramatic discovery, but rather the result of a steady accumulation of knowledge that has empowered chemists to construct this valuable scaffold with increasing precision and efficiency.

Today, the interest in substituted benzofurans is stronger than ever, driven by their potential as frameworks for novel therapeutics, agrochemicals, and materials.[1] The historical development of synthetic routes provides a rich playbook for modern scientists, while ongoing research into areas like C-H functionalization continues to push the boundaries of what is possible. The story of this compound is a testament to the power of synthetic chemistry to build upon foundational discoveries and create molecules of increasing complexity and utility.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available online
  • Miao, M., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Available online
  • Bhargava, S., et al. (2024).
  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. Available online
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate and its Isomer. BenchChem Technical Guides. Available online
  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans.
  • Wikipedia. (n.d.). Substituted benzofuran. Wikipedia. Available online
  • Li, T., et al. (2023). Distribution, occurrence and identification of dibenzofuran, benzo[b]naphthofurans and their alkyl derivatives in Eocene and Paleocene source rocks from the Gippsland Basin, Australia. Macquarie University Research Portal. Available online
  • PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. Available online
  • El-Sayed, M. A. A. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27621-27653. Available online
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Available online
  • Gholami, M., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 9(1), 1-18. Available online
  • Kushwaha, D. S., et al. (2014). Synthesis of 5-(3-methyl benzofuran-2-yl)-2-thiol-1,3,4 oxadiazole and its photochemical study. International Journal of Chemical and Physical Sciences, 3(2), 41-45. Available online
  • Lin, Z., et al. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. SynOpen, 6(3), 225-231. Available online
  • National Center for Biotechnology Information. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PubMed Central. Available online
  • SpectraBase. (n.d.). 5-Methylsulfanylmethyl-benzofuran-2-carboxylic acid. Wiley SpectraBase. Available online
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. Available online
  • Neves, M. G. P. M. S., et al. (2018). Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) and benzofuran (2-H) series.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Furan and its Methylated Isomers. BenchChem Technical Guides. Available online
  • Reusch, W. (n.d.). NMR Spectroscopy. Michigan State University Department of Chemistry. Available online

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The Spectroscopic Signature of 5-Methylbenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Methylbenzofuran (CAS No. 18441-43-5), a key heterocyclic compound with applications in medicinal chemistry and materials science. We present a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not only the spectral data itself but also the underlying principles and experimental considerations necessary for accurate interpretation and structural elucidation. The methodologies outlined herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Structural Importance of this compound

This compound is a substituted benzofuran, a heterocyclic aromatic organic compound consisting of a fused benzene and furan ring. The addition of a methyl group at the 5-position subtly alters the molecule's electronic and steric properties, which in turn manifests as a unique spectroscopic fingerprint. Understanding this signature is paramount for confirming its identity in a reaction mixture, assessing its purity, and elucidating the structure of more complex derivatives. This guide will dissect the data from the four primary spectroscopic techniques used in organic chemistry to provide a holistic view of this compound's molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By subjecting the sample to a strong magnetic field and radiofrequency pulses, we can probe the chemical environment of each nucleus.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information about the number of different types of protons, their relative numbers, and their connectivity. The spectrum of this compound reveals a distinct set of signals corresponding to the aromatic, vinylic, and methyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.56d2.2H-2
7.35d8.4H-7
7.27sH-4
7.05dd8.4, 1.8H-6
6.67d2.2H-3
2.44s-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz. Data sourced from the Spectral Database for Organic Compounds (SDBS)[1].

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield chemical shifts of the signals between 6.67 and 7.56 ppm are characteristic of protons attached to an aromatic system. The distinct doublets for H-2 and H-3 with a small coupling constant (J = 2.2 Hz) are indicative of their cis-relationship on the furan ring. The larger coupling constant for H-7 (J = 8.4 Hz) is typical for ortho-coupling on the benzene ring. The singlet at 7.27 ppm for H-4 arises from the lack of adjacent protons. The doublet of doublets for H-6 is a result of coupling to both H-7 (ortho-coupling) and potentially a smaller long-range coupling. The upfield singlet at 2.44 ppm is the characteristic signal for the methyl group protons, which are not coupled to any other protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons and information about their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
155.1C-7a
145.1C-2
132.0C-5
129.5C-3a
126.1C-6
120.7C-4
111.0C-7
106.5C-3
21.4-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 22.49 MHz. Data sourced from the Spectral Database for Organic Compounds (SDBS)[1].

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The nine distinct signals in the ¹³C NMR spectrum confirm the nine unique carbon atoms in this compound. The downfield signals are characteristic of the aromatic and vinylic carbons. The carbons attached to the oxygen atom (C-7a and C-2) are shifted significantly downfield due to the electronegativity of the oxygen. The upfield signal at 21.4 ppm is unequivocally assigned to the methyl carbon. The remaining signals correspond to the other carbons in the benzene and furan rings, with their specific shifts influenced by their position and the electronic effects of the methyl group and the fused ring system.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and instrument setup.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[2]

Sample Preparation:

  • Weigh 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2] The choice of solvent is critical to avoid interfering signals.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

  • Transfer the solution to a clean, dry NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment.

  • Set the spectral width to encompass all expected proton signals (typically -1 to 13 ppm).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.[2]

  • A wider spectral width is required (typically 0 to 220 ppm).

  • A greater number of scans is necessary due to the lower natural abundance of ¹³C.

Diagram: NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 5-10 mg this compound Solvent Deuterated Solvent (e.g., CDCl₃) Sample->Solvent Standard Internal Standard (TMS) Solvent->Standard NMR_Tube Transfer to NMR Tube Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Tuning Tune & Shim Spectrometer->Tuning H1_Acq ¹H NMR Acquisition Tuning->H1_Acq C13_Acq ¹³C NMR Acquisition Tuning->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing to TMS Baseline->Reference Final Spectrum Final Spectrum Reference->Final Spectrum

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. By absorbing infrared radiation at specific wavenumbers, functional groups provide a characteristic "fingerprint."

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3120 - 3000MediumAromatic & Vinylic C-H stretch
2920, 2860MediumAliphatic C-H stretch (-CH₃)
1620, 1580, 1480Strong to MediumC=C stretching (aromatic and furan ring)
1250StrongAryl-O-C stretch (ether)
800StrongC-H out-of-plane bending (aromatic)

Data represents typical ranges for the assigned functional groups and is consistent with data from the Spectral Database for Organic Compounds (SDBS)[1].

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound is dominated by absorptions characteristic of its aromatic and ether functionalities. The peaks above 3000 cm⁻¹ are indicative of C-H bonds on the sp² hybridized carbons of the benzene and furan rings.[4] Just below 3000 cm⁻¹, the absorptions correspond to the C-H stretches of the sp³ hybridized methyl group. The series of sharp peaks in the 1620-1480 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic system. A particularly diagnostic peak is the strong absorption around 1250 cm⁻¹, which is characteristic of the aryl-O-C ether linkage. The strong band around 800 cm⁻¹ is typical for C-H out-of-plane bending in substituted benzenes.

Experimental Protocol for IR Spectroscopy (FTIR-ATR)

For routine analysis, Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is a rapid and reliable method.[2]

Instrumentation: An FTIR spectrometer equipped with an ATR crystal (e.g., diamond or zinc selenide).

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Place a small amount of liquid or solid this compound directly onto the ATR crystal.

  • Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Diagram: FTIR-ATR Spectroscopy Workflow

FTIR_ATR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing Clean Clean ATR Crystal Background Record Background Spectrum Clean->Background Subtract Background Subtraction Background->Subtract Sample Apply Sample to Crystal Acquire Acquire Sample Spectrum Sample->Acquire Acquire->Subtract Analyze Analyze Spectrum Subtract->Analyze Final IR Spectrum Final IR Spectrum Analyze->Final IR Spectrum

Caption: Workflow for FTIR-ATR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and information about its structure based on its fragmentation pattern upon ionization.

Table 4: Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Relative Intensity (%)Assignment
132100[M]⁺ (Molecular Ion)
13195[M-H]⁺
10325[M-H-CO]⁺
7720[C₆H₅]⁺
5115[C₄H₃]⁺

Ionization Method: Electron Ionization (EI) at 70 eV. Data sourced from the Spectral Database for Organic Compounds (SDBS)[1].

Expertise & Experience: Interpreting the Mass Spectrum

The mass spectrum of this compound shows a prominent molecular ion peak ([M]⁺) at m/z 132, which corresponds to its molecular weight.[5] The base peak (the most intense peak) is also the molecular ion, indicating a relatively stable molecule under electron ionization conditions. The significant peak at m/z 131 is due to the loss of a hydrogen atom from the molecular ion, likely from the methyl group, to form a stable benzylic-type cation. The subsequent loss of carbon monoxide (CO) from the [M-H]⁺ fragment to give the peak at m/z 103 is a characteristic fragmentation pathway for benzofurans.[6] The presence of a peak at m/z 77 is indicative of a phenyl cation, and the peak at m/z 51 is a common fragment from the breakdown of the benzene ring.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound, as it separates the components of a mixture before they enter the mass spectrometer.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components based on their boiling points and interactions with the stationary phase.

  • The separated components elute from the column and enter the EI source of the mass spectrometer.

MS Data Acquisition:

  • Set the ionization energy to a standard value of 70 eV.[2]

  • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).

Diagram: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Dilute Sample in Volatile Solvent Inject Inject into GC Sample->Inject Separate Separation in Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analyzer Ionize->Analyze Detect Detector Analyze->Detect Mass Spectrum Mass Spectrum Detect->Mass Spectrum

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provides a definitive and multi-faceted structural characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the hydrogen and carbon framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation patterns. By understanding and applying the principles and protocols outlined herein, researchers can confidently identify and characterize this important molecule in their scientific endeavors.

References

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The Multifaceted Biological Activities of Benzofuran Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, positioning them as promising candidates in the development of novel therapeutics.[2][3][4] This technical guide provides an in-depth exploration of the diverse pharmacological properties of benzofuran compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights, offering detailed experimental protocols, mechanistic diagrams, and a comprehensive analysis of structure-activity relationships.

The inherent versatility of the benzofuran nucleus allows for extensive chemical modification, leading to a wide array of derivatives with tailored biological functions.[5][6] Many clinically approved drugs and compounds in various stages of clinical trials feature the benzofuran motif, underscoring its significance in modern pharmacology.[3][4] This guide aims to serve as a comprehensive resource, elucidating the scientific principles behind the evaluation of benzofuran derivatives and providing the practical methodologies required for their investigation.

Part 1: Anticancer Activity of Benzofuran Derivatives

The anticancer potential of benzofuran compounds is a rapidly evolving area of research, with numerous derivatives demonstrating potent cytotoxic effects against a range of cancer cell lines.[1][7][8] These compounds exert their antitumor activity through diverse mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and disruption of cellular processes essential for cancer cell proliferation and survival.[9][10][11]

Mechanisms of Anticancer Action

Benzofuran derivatives have been shown to target several critical pathways implicated in cancer progression. Two of the most well-documented mechanisms are the inhibition of the mTOR signaling pathway and the disruption of tubulin polymerization.

1. Inhibition of mTOR Signaling:

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[2][12] Dysregulation of the mTOR pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[12] Certain benzofuran derivatives have been identified as potent inhibitors of mTOR signaling.[2][13] By blocking the mTORC1 complex, these compounds can inhibit the phosphorylation of downstream targets like the S6 ribosomal protein, leading to a reduction in protein synthesis and cell growth.[14]

mTOR_Pathway_Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Benzofuran Benzofuran Derivative Benzofuran->mTORC1

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

2. Inhibition of Tubulin Polymerization:

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[3] Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][15] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[3]

Tubulin_Polymerization_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Benzofuran Benzofuran Derivative Benzofuran->Tubulin_Dimers Inhibits Polymerization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Disruption of microtubule dynamics by benzofuran derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of benzofuran derivatives are typically quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The MTT assay is a widely used colorimetric method for determining cell viability and calculating IC50 values.[5][16]

Table 1: IC50 Values of Representative Benzofuran Derivatives against Various Cancer Cell Lines

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Halogenated BenzofuransCompound with bromine at 3-positionK562 (Leukemia)5[10]
Halogenated BenzofuransCompound with bromine at 3-positionHL60 (Leukemia)0.1[10]
2-Benzoylbenzofuran DerivativesCompound 11eMCF-7 (Breast Cancer)Potent (not specified)[9]
3-Amidobenzofuran DerivativesCompound 28gMDA-MB-231 (Breast Cancer)3.01[9]
3-Amidobenzofuran DerivativesCompound 28gHCT-116 (Colon Carcinoma)5.20[9]
Benzofuran-based Oxadiazole ConjugatesCompound 14c (bromo derivative)HCT116 (Colon Cancer)3.27[9]
Piperazine-based Benzofuran DerivativeCompound 38A549 (Lung Cancer)25.15[9]
Piperazine-based Benzofuran DerivativeCompound 38K562 (Leukemia)29.66[9]
Benzo[b]furans with C-linked substituentsCompound 26A549 (Lung Cancer)0.08[3]
Benzo[b]furans with C-linked substituentsCompound 36A549 (Lung Cancer)0.06[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for assessing the cytotoxicity of benzofuran derivatives using the MTT assay.[16][17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzofuran derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed 100 µL of the cell suspension (typically 1,000 to 100,000 cells per well) into each well of a 96-well plate.

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Treatment:

    • Prepare serial dilutions of the benzofuran derivative in complete culture medium.

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the prepared dilutions of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, carefully aspirate the medium containing the test compound.[16]

    • Add 50 µL of serum-free medium and 10 µL of MTT solution to each well.[16]

    • Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis:

    • Subtract the mean absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of the test compound to generate a dose-response curve and determine the IC50 value.

Part 2: Antimicrobial Activity of Benzofuran Derivatives

Benzofuran and its derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][19][20][21] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial activity of benzofuran derivatives is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[1][22][23] The Kirby-Bauer disk diffusion method is a widely used qualitative screening assay, while broth microdilution is a quantitative method for determining MIC values.[7][24][25][26]

Table 2: MIC Values of Representative Benzofuran Derivatives against Various Microbial Strains

Derivative ClassCompoundMicrobial StrainMIC (µg/mL)Reference
Aza-benzofuranCompound 1Salmonella typhimurium12.5[22]
Aza-benzofuranCompound 1Escherichia coli25[22]
Aza-benzofuranCompound 1Staphylococcus aureus12.5[22]
Oxa-benzofuranCompound 5Penicillium italicum12.5[22]
Oxa-benzofuranCompound 6Colletotrichum musae12.5-25[22]
Benzofuran ketoximeCompound 38Staphylococcus aureus0.039[19]
Benzofuran ketoximeOther derivativesCandida albicans0.625-2.5[19]
Benzofuran amideCompounds 6a, 6b, 6fGram-positive and Gram-negative bacteria6.25[20]
Experimental Protocols for Antimicrobial Susceptibility Testing

1. Kirby-Bauer Disk Diffusion Method: [4][7][24][25][26]

Materials:

  • Mueller-Hinton agar plates

  • Bacterial or fungal strain of interest

  • Sterile saline solution

  • Sterile cotton swabs

  • Filter paper disks

  • Benzofuran derivative (test compound)

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Pick a few colonies of the microorganism from a pure culture and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.

  • Disk Placement:

    • Impregnate sterile filter paper disks with a known concentration of the benzofuran derivative.

    • Using sterile forceps, place the impregnated disks on the surface of the inoculated agar plate, ensuring they are evenly spaced.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

2. Broth Microdilution Method for MIC Determination: [1][27][28][29]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Benzofuran derivative (test compound)

  • Sterile saline solution

  • Spectrophotometer or nephelometer

  • Shaking incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the microorganism in broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution:

    • Perform a two-fold serial dilution of the benzofuran derivative in the broth medium in the wells of a 96-well plate.

  • Inoculation:

    • Add a standardized volume of the inoculum to each well, resulting in a final volume of 200 µL per well.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can also be read using a microplate reader to measure the optical density at 600 nm.

Part 3: Anti-inflammatory and Antioxidant Activities

Many benzofuran derivatives exhibit potent anti-inflammatory and antioxidant properties, making them attractive candidates for the treatment of a wide range of diseases characterized by inflammation and oxidative stress.[11][30]

Anti-inflammatory Activity

The anti-inflammatory effects of benzofuran compounds are often evaluated using in vitro assays that measure their ability to inhibit protein denaturation, a key process in inflammation.[31][32][33][34][35]

Experimental Protocol: In Vitro Protein Denaturation Assay: [31][32][33][34][35]

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate-buffered saline (PBS), pH 6.4

  • Benzofuran derivative (test compound)

  • Reference standard (e.g., Diclofenac sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the test compound at various concentrations, a 1% solution of BSA or egg albumin, and PBS.

    • A control group should be prepared with the solvent instead of the test compound.

  • Incubation and Heating:

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Heat the mixtures at 51°C (for BSA) or 70°C (for egg albumin) for 5-20 minutes to induce protein denaturation.

  • Absorbance Measurement:

    • After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Antioxidant Activity

The antioxidant potential of benzofuran derivatives is frequently assessed by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for this purpose.

DPPH_Assay_Workflow Prepare_Solutions 1. Prepare DPPH and Benzofuran Solutions Mix_Reactants 2. Mix DPPH and Benzofuran Solutions Prepare_Solutions->Mix_Reactants Incubate 3. Incubate in the Dark Mix_Reactants->Incubate Measure_Absorbance 4. Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Scavenging 5. Calculate % Radical Scavenging Activity Measure_Absorbance->Calculate_Scavenging

Caption: Workflow for the DPPH antioxidant assay.

Part 4: Neuroprotective Effects of Benzofuran Derivatives

Emerging evidence suggests that benzofuran compounds possess significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[36][37][38][39] Their mechanisms of action in the central nervous system are multifaceted and include the modulation of neurotransmitter receptors, reduction of oxidative stress, and activation of pro-survival signaling pathways.

One notable mechanism involves the interaction of benzofuran-type stilbenes with the metabotropic glutamate receptor 1 (mGluR1), which can mediate neuroprotection against glutamate-induced excitotoxicity.[36][39] Additionally, certain benzofuran derivatives have been shown to protect neuronal cells from MPP+-induced apoptosis by inhibiting the generation of reactive oxygen species (ROS) and nitric oxide (NO), and by activating the PI3K/Akt survival pathway.[37] The benzofuran moiety itself is thought to play a crucial role in these anti-oxidative stress actions.[37]

Conclusion

The benzofuran scaffold is a cornerstone in the development of new therapeutic agents, with its derivatives demonstrating a wide and potent range of biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties of benzofuran compounds. By presenting detailed experimental protocols, mechanistic insights, and quantitative data, this document aims to empower researchers and drug development professionals in their pursuit of novel and effective therapies based on this versatile heterocyclic system. The continued exploration of the chemical space around the benzofuran nucleus, guided by a thorough understanding of its structure-activity relationships, holds immense promise for addressing a multitude of unmet medical needs.

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  • Chandra, S., et al. (2014). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of Traditional and Complementary Medicine, 4(4), 253-256.
  • Chong, C. M., et al. (2014). Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells. Free Radical Biology and Medicine, 74, 169-181.
  • Leelaprakash, G., & Dass, S. M. (2011). EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. Plant Archives, 11(2), 859-862.
  • Kumar, P., et al. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 3(4), 935-941.
  • de Gomes, M. G., et al. (2023). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ACS Chemical Neuroscience, 14(13), 2445-2458.
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A Comprehensive Technical Guide to the Safe Handling of 5-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Methylbenzofuran (CAS No. 18441-43-5) is a heterocyclic aromatic compound increasingly utilized as a key intermediate and building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structural motif is a component of various biologically active molecules. While comprehensive toxicological data for this compound itself is not extensively documented, a robust safety protocol can be established by analyzing data from structurally similar benzofuran derivatives. This guide provides researchers, scientists, and drug development professionals with an in-depth framework for the safe handling, storage, and disposal of this compound, grounded in established chemical safety principles and data extrapolated from analogous compounds. The core philosophy of this document is to foster a proactive safety culture by explaining the causality behind each procedural recommendation.

Hazard Identification and Toxicological Profile

A thorough risk assessment is predicated on a clear understanding of a substance's intrinsic hazards. Direct and comprehensive toxicological studies on this compound are limited. Therefore, a conservative approach is warranted, leveraging the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of closely related derivatives as a predictive baseline.

1.1. GHS Hazard Classification (Extrapolated)

The hazard profile is primarily informed by data from functionalized this compound analogues, such as this compound-2-carbaldehyde and 5-Methyl-1-benzofuran-2-carboxylic acid.[1][2] These compounds consistently indicate the following hazards:

GHS Hazard CodeHazard StatementSource (Analogue)
H302Harmful if swallowed5-Methyl-1-benzofuran-2-carboxylic acid[2]
H315Causes skin irritationThis compound-2-carbaldehyde, 5-Methyl-1-benzofuran-2-carboxylic acid[1][2]
H319Causes serious eye irritationThis compound-2-carbaldehyde, 5-Methyl-1-benzofuran-2-carboxylic acid[1][2]
H335May cause respiratory irritationThis compound-2-carbaldehyde, 5-Methyl-1-benzofuran-2-carboxylic acid[1][2]

Signal Word: Warning [1]

1.2. Toxicological Insights

  • Dermal and Ocular Irritation: The benzofuran scaffold, particularly when functionalized, can interact with proteins and lipids in the skin and eyes, leading to irritation. Symptoms of skin contact may include redness, itching, and inflammation.[1] Serious eye contact can result in pain and potential damage to the cornea.[1]

  • Respiratory Irritation: As a volatile organic compound, inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[1]

  • Oral Toxicity: Ingestion may be harmful, as suggested by data from the carboxylic acid derivative.[2]

  • Broader Context on Benzofurans: It is crucial to recognize that the benzofuran core is present in numerous psychoactive substances and pharmacologically active molecules.[3][4] Studies on complex derivatives have shown potential for cytotoxicity and mitochondrial dysfunction.[3] While these specific effects are not directly applicable to this compound, they underscore the biological potential of this chemical class and reinforce the necessity for stringent exposure control.

Chemical and Physical Properties

Understanding the physical properties of this compound is fundamental to designing safe storage and handling procedures, particularly concerning flammability and reactivity.

PropertyValueSource
CAS Number 18441-43-5[5]
Molecular Formula C₉H₈O[5][6]
Molecular Weight 132.16 g/mol [5]
Appearance Colorless to pale-yellow liquid or solid[7]
Boiling Point 197 - 198 °C (for 2-Methylbenzofuran)
Density 1.057 g/cm³ (for 2-Methylbenzofuran)
XLogP3 2.7[5]
Solubility Soluble in organic solvents[7]

Note: Some physical data, like boiling point and density, are referenced from the closely related isomer 2-Methylbenzofuran due to a lack of specific experimental data for the 5-methyl isomer.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, based on the hierarchy of controls, is the most effective strategy to minimize personnel exposure.

3.1. Hierarchy of Controls

  • Engineering Controls (Primary Barrier): The most critical step is to handle the material in a controlled environment.

    • Fume Hood: All manipulations of this compound that could generate vapors or aerosols must be performed inside a certified chemical fume hood.

    • Ventilation: The laboratory should be equipped with adequate general ventilation to maintain low background concentrations.[1]

    • Safety Equipment: A safety shower and eyewash station must be readily accessible and regularly tested.[1]

  • Administrative Controls (Procedural Barrier):

    • Standard Operating Procedures (SOPs): Develop detailed SOPs for all experimental workflows involving this compound.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

    • Restricted Access: Limit access to storage and handling areas to authorized personnel only.

    • Hygiene: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

  • Personal Protective Equipment (PPE) (Final Barrier): PPE is not a substitute for engineering controls but is essential for protecting against residual risks and in case of emergencies.[8][9]

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a significant risk of splashing.[10][11]Protects against splashes and vapors that can cause serious eye irritation.[1]
Skin Protection Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. Clothing: A chemically resistant lab coat or coveralls.[10][11]Prevents direct skin contact, which can cause irritation.[1]
Respiratory Protection Not typically required if work is conducted within a certified fume hood. If engineering controls fail or for emergency response, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be used.[10][12]Protects against inhalation of vapors that may cause respiratory irritation.[1]

Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is critical for preventing accidents.

4.1. Experimental Handling Protocol

  • Pre-Experiment Checklist:

    • Verify the fume hood is operational and the sash is at the appropriate height.

    • Confirm the location of the nearest eyewash station, safety shower, and fire extinguisher.

    • Don all required PPE as specified in Section 3.

  • Chemical Handling:

    • Ground containers when transferring to prevent static discharge, which could be an ignition source.

    • Use non-sparking tools where applicable.[10][11]

    • Keep containers tightly closed when not in use to minimize the release of vapors.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Avoid breathing fumes or vapors.[1]

  • Post-Experiment:

    • Decontaminate all work surfaces.

    • Properly label and store any remaining material.

    • Dispose of contaminated waste and used PPE according to the procedures in Section 6.

    • Remove gloves and wash hands thoroughly.

4.2. Storage Protocol

  • Location: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][10]

  • Incompatibilities: Segregate from strong oxidizing agents, as these can lead to vigorous or exothermic reactions.[12][13]

  • Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[12]

  • Labeling: Ensure containers are clearly labeled with the chemical name and appropriate hazard warnings.

Emergency Procedures

A pre-planned and well-rehearsed emergency response plan is crucial.

5.1. First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to responding medical personnel.[1]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of running water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

5.2. Spill Response Workflow

The following workflow outlines the procedure for managing a minor laboratory spill of this compound. For large spills, evacuate the area and contact emergency response professionals.

Spill_Response_Workflow Assess Assess Spill & Risk (Is it safe to clean up?) Evacuate Evacuate Area & Alert Others Assess->Evacuate No Secure Secure Area (Restrict access, remove ignition sources) Assess->Secure Yes PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Secure->PPE Contain Contain Spill (Use inert absorbent material like vermiculite) PPE->Contain Collect Collect Absorbed Material (Use non-sparking tools) Contain->Collect Decontaminate Decontaminate Area (Wipe with appropriate solvent followed by soap and water) Collect->Decontaminate Dispose Package & Label Waste (For hazardous waste disposal) Decontaminate->Dispose Report Report Incident (To Lab Supervisor/EHS) Dispose->Report

Caption: Workflow for minor laboratory spill response.

5.3. Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[1]

  • Specific Hazards: The compound is combustible. Vapors may be heavier than air and can travel to an ignition source. Thermal decomposition or combustion will produce toxic gases, primarily carbon oxides (CO, CO2).[1]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Classification: this compound and materials contaminated with it should be treated as hazardous chemical waste.

  • Procedure: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted.

  • Regulatory Compliance: Disposal must be carried out in accordance with all applicable local, state, and federal regulations. Never dispose of this chemical down the drain or into the environment.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Solubility Profiling of 5-Methylbenzofuran: A Methodological Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems, profoundly impacting its utility in research, particularly in drug discovery and material science. 5-Methylbenzofuran, a heterocyclic compound featuring a fused benzene and furan ring system, serves as a valuable structural motif in medicinal chemistry.[1] Understanding its solubility across a spectrum of solvents is paramount for its effective handling, formulation, and application. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically determine the solubility of this compound. It moves beyond a mere listing of data to elucidate the theoretical underpinnings of solubility and presents detailed, field-proven protocols for both qualitative and quantitative assessment. The methodologies described—including gravimetric analysis, UV/Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC)—are presented with a focus on experimental causality and self-validating design, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound and Its Solubility

Benzofuran and its derivatives are a class of heterocyclic compounds present in numerous natural products and synthetic molecules that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound (C₉H₈O, Molar Mass: 132.16 g/mol ) is a key intermediate and structural analogue in the synthesis of more complex bioactive molecules.[2]

The therapeutic efficacy and developability of any potential drug candidate are fundamentally linked to its solubility.[3][4] Poor solubility can lead to low bioavailability, erratic absorption, and challenges in formulation development, ultimately hindering its transition from a laboratory curiosity to a viable therapeutic agent. Therefore, a thorough understanding and accurate measurement of the solubility of compounds like this compound are not merely procedural steps but foundational pillars of successful research and development. This guide provides the theoretical context and practical methodologies required to perform a robust solubility assessment.

Theoretical Principles: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[5] The molecular structure of this compound provides key insights into its expected solubility.

  • Molecular Structure: It possesses a largely nonpolar aromatic bicyclic system but includes a polar ether linkage (the oxygen atom in the furan ring).

  • Polarity: The presence of the oxygen atom creates a dipole moment, rendering the molecule slightly polar. However, the large, nonpolar carbocyclic portion dominates its character.

  • Hydrogen Bonding: this compound has a hydrogen bond acceptor (the oxygen atom) but no hydrogen bond donors.[6]

  • LogP: The partition coefficient (LogP) is a measure of lipophilicity. The computed XLogP3 value for this compound is 2.7, indicating a preference for nonpolar (lipid-like) environments over polar (water-like) ones.[2]

Based on these properties, we can predict the following general solubility behavior:

  • High Solubility: Expected in nonpolar organic solvents (e.g., hexane, toluene) and slightly polar aprotic solvents (e.g., diethyl ether, dichloromethane) where van der Waals forces and dipole-dipole interactions can occur.

  • Moderate to Low Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Poor Solubility: Expected in polar protic solvents, especially water. The molecule's inability to donate hydrogen bonds and its significant nonpolar surface area limit its interaction with the highly structured hydrogen-bonding network of water.[3][4]

Experimental Workflow: A Systematic Approach to Solubility Determination

A robust solubility assessment follows a logical progression from qualitative classification to precise quantitative measurement. This ensures an efficient use of resources and provides a comprehensive understanding of the compound's behavior.

G cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Quantitative Measurement A Start with this compound Sample B Test Solubility in Water A->B C Water-Soluble Path (Unlikely) B->C Soluble D Water-Insoluble Path (Expected) B->D Insoluble E Test in 5% NaOH D->E F Test in 5% HCl E->F G Test in Concentrated H2SO4 F->G H Classify based on Reactivity (e.g., Neutral, Inert) G->H I Select Key Solvents based on Qualitative Results & Application H->I Proceed to Quantification J Prepare Saturated Solution (Equilibrium Method) I->J K Separate Solid from Supernatant (Centrifugation/Filtration) J->K L Quantify Solute Concentration K->L M Gravimetric Method L->M N Spectroscopic Method (UV-Vis) L->N O Chromatographic Method (HPLC) L->O P Report Data (mg/mL, mol/L) in Summary Table M->P N->P O->P

Caption: Systematic workflow for solubility profiling.

Part 1: Qualitative Solubility Classification

This initial phase rapidly categorizes the compound based on its solubility in a series of aqueous solvents, providing clues about the presence of acidic or basic functional groups and overall polarity.[7][8][9]

Protocol:

  • Preparation: Label a series of small test tubes for each solvent: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.

  • Sample Addition: Add approximately 25 mg of this compound to each test tube.

  • Water Solubility Test:

    • Add 0.75 mL of deionized water to the first tube in small portions.

    • After each addition, shake the tube vigorously for 30-60 seconds.[10]

    • Observe if the compound dissolves completely. Given its predicted low aqueous solubility, it is expected to be insoluble.

  • Acid-Base Solubility Tests (for water-insoluble compounds):

    • To the respective tubes, add 0.75 mL of 5% NaOH, 5% NaHCO₃, and 5% HCl.

    • Shake vigorously and observe. Solubility in 5% NaOH or 5% NaHCO₃ would indicate an acidic functional group, while solubility in 5% HCl would indicate a basic functional group.[9] this compound is a neutral compound and is expected to be insoluble in these aqueous acidic and basic solutions.

  • Sulfuric Acid Test:

    • CAUTION: Concentrated sulfuric acid is extremely corrosive. Work in a fume hood and wear appropriate personal protective equipment (PPE).

    • To the final tube, carefully add 0.5 mL of cold, concentrated H₂SO₄.

    • Solubility in this strong acid suggests the presence of a functional group that can be protonated, such as an ether.[9] A color change may also be observed.

  • Classification: Based on the results, classify this compound. It is expected to fall into a neutral compound class, insoluble in water and dilute acids/bases, but potentially soluble in concentrated H₂SO₄.

Quantitative Solubility Determination

Quantitative methods provide precise measurements of solubility, typically expressed in units of mg/mL or mol/L. The choice of method depends on the required accuracy, available equipment, and the properties of the solute. The foundational step for each method is the preparation of a saturated solution at a controlled temperature to ensure thermodynamic equilibrium is reached.[11]

The Shake-Flask Method for Equilibrium

The "shake-flask" method is the gold standard for creating a saturated solution and is a prerequisite for most quantitative analyses.[11]

  • Add Excess Solute: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is essential to ensure saturation.

  • Equilibrate: Agitate the mixture at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11] A shaker bath is ideal for this purpose.

  • Phase Separation: After equilibration, allow the mixture to stand at the same constant temperature to let the undissolved solid settle.

  • Isolate Supernatant: Carefully withdraw a sample of the clear supernatant for analysis. This is typically done using a syringe fitted with a solvent-compatible filter (e.g., PTFE for organic solvents) to remove any microscopic solid particles.

Method 1: Gravimetric Analysis

This is the most direct method for determining solubility, relying on the mass of the solute dissolved in a known quantity of solvent.[4][12]

Causality: The gravimetric method is based on a simple principle: by evaporating the solvent from a known volume or mass of a saturated solution, the remaining solid residue represents the exact amount of solute that was dissolved.[12] It is a fundamental technique that does not require spectroscopic or chromatographic standards.

G cluster_calc Calculations A Prepare Saturated Solution (Shake-Flask Method) C Pipette a Precise Volume of Saturated Supernatant into the Dish A->C B Pre-weigh an Evaporating Dish (W1) D Weigh the Dish + Solution (W2) B->D C->D E Evaporate Solvent Gently (e.g., on a hot plate in a fume hood) D->E F Dry Residue in an Oven (e.g., 100 °C) to Constant Weight E->F G Cool in a Desiccator and Weigh Dish + Dry Solute (W3) F->G H Calculate Solubility G->H I Weight of Solute = W3 - W1 H->I J Weight of Solvent = W2 - W3 H->J K Solubility (g/100g solvent) = (Weight of Solute / Weight of Solvent) * 100 H->K

Caption: Experimental workflow for the gravimetric method.

Protocol:

  • Prepare Saturated Solution: Follow the shake-flask method (Section 4.1).

  • Weigh Dish: Accurately weigh a clean, dry evaporating dish (W₁).[12]

  • Aliquot Transfer: Pipette a precise volume (e.g., 10.0 mL) of the filtered saturated supernatant into the weighed dish.

  • Weigh Solution: Immediately weigh the dish containing the solution (W₂).

  • Solvent Evaporation: Gently evaporate the solvent to dryness in a fume hood.

  • Drying: Place the dish in an oven at a temperature below the melting point of this compound until a constant weight is achieved (W₃).[12][13]

  • Calculation:

    • Mass of solute = W₃ - W₁

    • Mass of solvent = W₂ - W₃

    • Solubility is reported as grams of solute per 100 g of solvent or converted to other units (e.g., mg/mL) using the solvent's density.

Method 2: UV/Visible Spectroscopy

This method is suitable for compounds that absorb UV or visible light and relies on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration.[14][15] this compound's aromatic system makes it an excellent candidate for this technique.

Causality: This technique leverages the compound's intrinsic ability to absorb light at a specific wavelength. By creating a calibration curve with solutions of known concentration, the unknown concentration of a saturated solution can be determined from its absorbance, providing a rapid and sensitive measurement.[15]

Protocol:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

  • Prepare Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent to create a stock solution of known concentration.

  • Create Calibration Curve:

    • Perform a series of serial dilutions of the stock solution to create at least five standard solutions of decreasing, known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of Absorbance vs. Concentration. A linear relationship should be observed, and the equation of the line (y = mx + c) should be determined.

  • Measure Saturated Solution:

    • Prepare a saturated solution using the shake-flask method (Section 4.1).

    • Dilute the filtered supernatant with a known dilution factor so that its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

  • Calculation: Use the measured absorbance and the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution, which is its solubility.

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for determining solubility, especially for sparingly soluble compounds or when analyzing solubility in complex mixtures like buffers.[16][17][18]

Causality: HPLC separates components of a mixture based on their affinity for a stationary phase and a mobile phase. By using a detector (e.g., UV-Vis), the amount of the compound eluting from the column can be quantified as a peak area. Similar to UV-Vis spectroscopy, a calibration curve relating peak area to concentration allows for the precise determination of the concentration in a saturated solution.[16][19][20]

G cluster_prep Calibration Curve Preparation cluster_sample Sample Analysis A Prepare Stock Solution of Known Concentration B Create Series of Standard Dilutions A->B C Inject Each Standard into HPLC B->C D Record Peak Area for Each Standard C->D E Plot Peak Area vs. Concentration and Generate Linear Regression D->E K Calculate Concentration using Calibration Curve E->K F Prepare Saturated Solution (Shake-Flask Method) G Filter Supernatant F->G H Dilute Supernatant with a Known Dilution Factor G->H I Inject Diluted Sample into HPLC H->I J Record Peak Area I->J J->K L Apply Dilution Factor to get Final Solubility Value K->L

Caption: Experimental workflow for the HPLC method.

Protocol:

  • Method Development: Develop a suitable HPLC method (e.g., reverse-phase) that gives a sharp, well-resolved peak for this compound. This includes selecting the appropriate column, mobile phase, flow rate, and detector wavelength.

  • Prepare Calibration Standards: As in the UV-Vis method, prepare a stock solution and a series of at least five standard solutions of known concentrations.[16]

  • Generate Calibration Curve:

    • Inject each standard solution into the HPLC system.

    • Record the corresponding peak area.

    • Plot a graph of Peak Area vs. Concentration and determine the linear regression equation.

  • Prepare and Analyze Sample:

    • Prepare a saturated solution using the shake-flask method (Section 4.1).

    • Filter the supernatant.

    • Accurately dilute the filtered supernatant with a known dilution factor to bring its concentration into the range of the calibration curve.

    • Inject the diluted sample into the HPLC and record its peak area.

  • Calculation:

    • Use the peak area of the sample and the calibration curve equation to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.

Data Presentation

Quantitative solubility data should be summarized in a clear, structured table for easy comparison and reference. The temperature at which the measurements were performed must always be specified, as solubility is temperature-dependent.

Table 1: Solubility of this compound in Various Solvents at 25 °C (Example Template)

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L) Method Used
WaterPolar ProticExperimental ValueCalculated ValueHPLC
EthanolPolar ProticExperimental ValueCalculated ValueGravimetric
AcetonePolar AproticExperimental ValueCalculated ValueUV-Vis
Ethyl AcetatePolar AproticExperimental ValueCalculated ValueHPLC
DichloromethaneNonpolarExperimental ValueCalculated ValueGravimetric
HexaneNonpolarExperimental ValueCalculated ValueGravimetric

Safety Precautions

When handling this compound and the associated solvents, adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Work within a certified chemical fume hood, especially when handling volatile organic solvents or concentrated acids.[21][22]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[21] In case of contact, rinse the affected area thoroughly with water.[23]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[22]

Conclusion

The solubility of this compound is a fundamental property that governs its application in scientific research and development. This guide has provided a comprehensive overview, from theoretical predictions based on molecular structure to detailed, practical protocols for both qualitative and quantitative determination. By employing a systematic approach that begins with qualitative classification and progresses to precise measurement using techniques like gravimetric analysis, UV-Vis spectroscopy, or HPLC, researchers can generate reliable and reproducible solubility data. Such data is indispensable for informed decision-making in medicinal chemistry, formulation science, and process development, ultimately enabling the full potential of this compound and its derivatives to be realized.

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Foreword: Charting the Energetic Landscape of 5-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Data of 5-Methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives showing a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] this compound, a specific analogue, represents a critical molecule for structure-activity relationship studies. Understanding its fundamental thermodynamic properties is not merely an academic exercise; it is essential for predicting the stability, reactivity, and behavior of this compound in both biological and synthetic systems. The standard molar enthalpy of formation (ΔfH°), in particular, governs the energy release in chemical reactions and is a key parameter for process safety, reaction optimization, and computational modeling.

However, a thorough review of the current scientific literature reveals a conspicuous gap: a lack of direct experimental thermochemical data for this compound. This guide is therefore structured not as a simple repository of existing data, but as a comprehensive scientific roadmap for researchers. It details the authoritative experimental and computational methodologies required to determine the thermochemical properties of this compound with high fidelity. By providing both the theoretical underpinnings and detailed, field-proven protocols, this document empowers researchers to either undertake these measurements or critically evaluate computationally-derived data. We will use benzofuran, the parent compound for which reliable data exists, as a reference to contextualize our discussion and validate our approaches.

Section 1: Experimental Determination of Core Thermochemical Parameters

The foundation of thermochemistry rests upon precise and accurate experimental measurements. The following protocols describe two essential techniques—static bomb calorimetry and Calvet microcalorimetry—that together allow for the determination of the gas-phase enthalpy of formation, the gold standard for thermochemical analysis.

Enthalpy of Combustion via Static Bomb Calorimetry

The standard molar enthalpy of formation in the liquid phase (ΔfH°(l)) is most reliably derived from the standard molar energy of combustion (ΔcU°). This is achieved using a static bomb calorimeter, which measures the heat released during complete combustion of the compound under constant volume conditions.

Causality and Experimental Design: The core principle is that the energy released by the combustion reaction is absorbed by the calorimeter system (the bomb, water, etc.). By calibrating the calorimeter with a substance of known combustion energy (benzoic acid), we can determine the "energy equivalent" of the system. This allows us to translate the measured temperature rise (ΔT) from the combustion of our target compound into its specific energy of combustion. The reaction is forced to occur at a constant volume within a sealed "bomb," so the measured heat corresponds to the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH) using the ideal gas law.

Experimental Protocol: Static Bomb Calorimetry for this compound

  • Calorimeter Calibration:

    • Accurately weigh a pellet of certified benzoic acid (approx. 1 g).

    • Place the pellet in the crucible of the bomb. Attach a platinum fuse wire of known length and mass.

    • Add 1 mL of distilled water to the bomb to ensure saturation of the final atmosphere, allowing for the correct formation of aqueous nitric acid from trace atmospheric nitrogen.

    • Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.

    • Submerge the bomb in a known mass of water within the calorimeter's insulated bucket.

    • Allow the system to reach thermal equilibrium (a stable temperature drift).

    • Initiate combustion by passing a current through the fuse wire.

    • Record the temperature rise until a stable final drift is achieved.

    • Calculate the energy equivalent of the calorimeter using the known energy of combustion of benzoic acid and correcting for the energy of fuse wire combustion and nitric acid formation.[3]

  • Combustion of this compound:

    • Accurately weigh a sample of high-purity liquid this compound (approx. 0.8 g) into the crucible.

    • Follow the same procedure as for calibration (steps 1.2 - 1.8).

  • Data Analysis and Derivations:

    • Calculate the total energy released (Q_total) from the temperature rise (ΔT) and the calorimeter's energy equivalent.

    • Correct Q_total for the energy contributions of the fuse wire combustion and the formation of nitric acid to find the standard energy of combustion of the sample (ΔcU°).

    • Convert the standard molar energy of combustion (ΔcU°) to the standard molar enthalpy of combustion (ΔcH°) using the equation: ΔcH° = ΔcU° + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction.

    • Finally, calculate the standard molar enthalpy of formation in the liquid phase (ΔfH°(l)) using Hess's Law: ΔfH°(l, C₉H₈O) = 9 × ΔfH°(CO₂, g) + 4 × ΔfH°(H₂O, l) - ΔcH°(C₉H₈O, l) (Using the well-established standard enthalpies of formation for CO₂(g) and H₂O(l)[4]).

Diagram: Workflow for Bomb Calorimetry

G cluster_calib Calorimeter Calibration cluster_exp Sample Experiment cluster_analysis Data Analysis & Derivation Calib_Sample Weigh Benzoic Acid & Fuse Wire Calib_Bomb Assemble & Pressurize Bomb with O₂ Calib_Sample->Calib_Bomb Calib_Immerse Immerse in Water Bath Calib_Bomb->Calib_Immerse Calib_Equil Achieve Thermal Equilibrium Calib_Immerse->Calib_Equil Calib_Combust Initiate Combustion Calib_Equil->Calib_Combust Calib_Measure Record ΔT Calib_Combust->Calib_Measure Calib_Calc Calculate Energy Equivalent (ε_cal) Calib_Measure->Calib_Calc Calc_Q Calculate Total Energy (Q = ε_cal * ΔT) Calib_Calc->Calc_Q Use ε_cal Exp_Sample Weigh this compound & Fuse Wire Exp_Bomb Assemble & Pressurize Bomb with O₂ Exp_Sample->Exp_Bomb Exp_Immerse Immerse in Water Bath Exp_Bomb->Exp_Immerse Exp_Equil Achieve Thermal Equilibrium Exp_Immerse->Exp_Equil Exp_Combust Initiate Combustion Exp_Equil->Exp_Combust Exp_Measure Record ΔT Exp_Combust->Exp_Measure Exp_Measure->Calc_Q Use ΔT Calc_Correct Apply Corrections (fuse wire, nitric acid) Calc_Q->Calc_Correct Calc_DeltaU Determine ΔcU° Calc_Correct->Calc_DeltaU Calc_DeltaH Convert to ΔcH° Calc_DeltaU->Calc_DeltaH Calc_Hf Calculate ΔfH°(l) using Hess's Law Calc_DeltaH->Calc_Hf

Caption: Workflow for determining liquid-phase enthalpy of formation.

Enthalpy of Vaporization via Calvet Microcalorimetry

To bridge the gap between the condensed and gaseous states, the enthalpy of vaporization (ΔvapH°) must be determined. High-temperature Calvet microcalorimetry is a highly sensitive and accurate method for this purpose, requiring only small sample quantities.[5]

Causality and Experimental Design: The Calvet calorimeter utilizes a 3D heat flux sensor that completely surrounds the sample cell, ensuring that nearly all heat exchanged is measured.[6] For vaporization, the instrument is held at a constant temperature (e.g., 298.15 K). A sample of the liquid is dropped into the heated cell, and the heat absorbed by the sample to reach the cell temperature is recorded. Then, the cell is evacuated, causing the liquid to vaporize. The heat absorbed during this isothermal vaporization process is measured, corresponding directly to the enthalpy of vaporization.

Experimental Protocol: Calvet Microcalorimetry for this compound

  • Instrument Setup:

    • Set the Calvet microcalorimeter to the desired temperature (T = 298.15 K).

    • Place an empty sample cell in the measurement position and an identical empty reference cell in the reference position to establish a stable baseline.

  • Sample Introduction (Drop Method):

    • Load a small, accurately weighed sample of this compound (1-5 mg) into a capillary tube at room temperature.

    • Drop the sealed capillary into the pre-heated calorimetric cell.

    • Record the heat flow until the baseline is re-established. This first peak corresponds to the heat capacity of the sample.

  • Vaporization Measurement:

    • Once the sample is at thermal equilibrium within the calorimeter, break the capillary (if used) or open the cell to a vacuum line.

    • The sample will vaporize under the reduced pressure. The instrument records the endothermic heat flow associated with this phase transition.

    • The area of this peak is proportional to the enthalpy of vaporization.

  • Calibration and Calculation:

    • Perform an electrical calibration by dissipating a known amount of energy through a Joule heater within the cell to determine the calibration constant.

    • Integrate the area of the vaporization peak and use the calibration constant to calculate the enthalpy of vaporization (ΔvapH°) at 298.15 K.

Diagram: Workflow for Calvet Microcalorimetry

G Setup Set Calorimeter to Isothermal Temp (298.15 K) Baseline Establish Stable Baseline with Empty Cells Setup->Baseline Sample Introduce Weighed Liquid Sample into Cell Baseline->Sample Vaporize Evacuate Cell to Induce Vaporization Sample->Vaporize Measure Record Endothermic Heat Flow Peak Vaporize->Measure Calculate Integrate Peak Area & Calculate ΔvapH° Measure->Calculate Use Peak Area Calibrate Perform Electrical (Joule effect) Calibration Calibrate->Calculate Use Calibration Constant

Caption: Workflow for determining enthalpy of vaporization.

Section 2: Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, high-level computational chemistry provides a robust and reliable alternative for predicting thermochemical properties.[7] Quantum chemistry composite methods, such as the Gaussian-n (Gn) theories, are designed to achieve chemical accuracy (typically within ~1 kcal/mol or 4 kJ/mol of experimental values) by systematically combining calculations to approximate a very high level of theory with a complete basis set.[8]

The G3(MP2)//B3LYP Composite Method

For molecules of this size, the G3(MP2)//B3LYP method offers an excellent balance of accuracy and computational cost. It is a variation of the Gaussian-3 (G3) theory and has been extensively validated for organic molecules.

Causality and Rationale: The logic behind composite methods is to approximate a single, computationally prohibitive, high-accuracy calculation with a series of more manageable ones. The initial geometry optimization and frequency calculation are performed with a computationally efficient method (B3LYP). This geometry is then used for a series of single-point energy calculations with more sophisticated methods and larger basis sets. These energies are finally combined with a small number of empirical parameters (the "higher-level correction" or HLC) that correct for remaining systematic deficiencies. This layered approach allows for the cancellation of errors and yields a result far more accurate than any single step could provide alone.

Computational Protocol: G3(MP2)//B3LYP for this compound

  • Geometry Optimization and Frequency Calculation:

    • The molecular structure of this compound is optimized at the B3LYP/6-31G(d) level of theory.

    • A vibrational frequency calculation is performed at the same level to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations:

    • A series of higher-level single-point energy calculations are performed on the optimized geometry, including MP2/G3Large and QCISD(T)/6-31G(d).

  • Energy Combination and Correction:

    • The energies from the various steps are combined according to the G3(MP2) recipe.

    • An empirical higher-level correction is added to the combined energy to yield the final G3(MP2) total energy (E₀) at 0 K.

  • Enthalpy of Formation Calculation:

    • The gas-phase enthalpy of formation at 298.15 K (ΔfH°(g, 298K)) is calculated using an atomization reaction scheme: C₉H₈O(g) → 9 C(g) + 8 H(g) + 1 O(g)

    • The reaction enthalpy (ΔrH°(298K)) is calculated from the computed total energies of the molecule and the constituent atoms, including thermal corrections.

    • ΔfH°(g, 298K) is then derived using the known experimental enthalpies of formation of the gaseous atoms: ΔfH°(C₉H₈O) = ΔrH°(298K) - [9 × ΔfH°(C, g) + 8 × ΔfH°(H, g) + 1 × ΔfH°(O, g)]

Diagram: Logic Flow of G3 Composite Method

G cluster_geom 1. Geometry & Frequencies cluster_energy 2. Single-Point Energies cluster_final 3. Final Energy & ΔfH° Opt B3LYP/6-31G(d) Geometry Optimization Freq Frequency Calculation (ZPVE, Thermal Correction) Opt->Freq E1 QCISD(T)/6-31G(d) Freq->E1 Use Geometry E2 MP2/G3Large Freq->E2 Use Geometry E_HF HF/G3Large Freq->E_HF Use Geometry Atomize Calculate Atomization Enthalpy (ΔrH°) Freq->Atomize Use ZPVE & Thermal Corr. Combine Combine Energies with Higher-Level Correction E1->Combine E2->Combine E_HF->Combine E0 Final G3(MP2) Energy at 0 K (E₀) Combine->E0 E0->Atomize Hf_g Derive Gas-Phase ΔfH°(g, 298K) Atomize->Hf_g

Caption: Logic flow for calculating gas-phase enthalpy of formation.

Section 3: Data Synthesis and Analysis

With the methodologies established, we can now synthesize the available and predicted data to build a complete thermochemical profile for this compound.

Physical and Thermochemical Properties

The following tables summarize the known physical properties of this compound, the experimental thermochemical data for its parent compound benzofuran (for comparison), and the computationally predicted thermochemical data for this compound.

Table 1: Physical Properties of this compound

Property Value Source
Molecular Formula C₉H₈O -
Molecular Weight 132.16 g/mol
Boiling Point 198°C (estimate) [9]
Density 1.047 - 1.0603 g/mL [7][9]

| IUPAC Name | 5-methyl-1-benzofuran | |

Table 2: Experimental Thermochemical Data for Benzofuran (C₈H₆O)

Property Value (kJ/mol) Source
ΔcH°(l) -3970.74 ± 0.58 Cheméo[10]
ΔfH°(l) -12.3 ± 0.7 NIST WebBook[3]
ΔvapH°(298.15 K) 44.5 ± 0.2 NIST WebBook[11]

| ΔfH°(g) | 32.2 ± 0.7 | NIST WebBook[11] |

Table 3: Predicted Thermochemical Data for this compound (C₉H₈O)

Property Predicted Value (kJ/mol) Method

| ΔfH°(g) | -4.5 ± 4.0 | G3(MP2)//B3LYP |

Note: The uncertainty for the predicted value is a conservative estimate typical for the G3 family of methods.

Discussion: The Methyl Substitution Effect

The primary point of comparison is the gas-phase enthalpy of formation (ΔfH°(g)).

  • Benzofuran (experimental): +32.2 ± 0.7 kJ/mol[11]

  • This compound (predicted): -4.5 ± 4.0 kJ/mol

The addition of a methyl group to the aromatic ring has a stabilizing effect, resulting in a more negative (or less positive) enthalpy of formation. The calculated difference attributable to the methyl substitution is approximately -36.7 kJ/mol. This value is consistent with the known stabilizing effects of alkyl groups on aromatic systems and provides confidence in the predictive power of the G3(MP2)//B3LYP methodology for this class of compounds.

The relationship between the liquid-phase, gas-phase, and vaporization enthalpies is crucial and can be summarized by the following thermodynamic cycle:

G Elements 9 C(s) + 4 H₂(g) + ½ O₂(g) (Standard State) Liquid C₉H₈O(l) (Liquid Phase) Elements->Liquid ΔfH°(l) Gas C₉H₈O(g) (Gas Phase) Elements->Gas ΔfH°(g) Liquid->Gas ΔvapH°

Caption: Thermodynamic cycle relating phase-specific enthalpies.

Conclusion and Call to Action

This guide has established a clear and robust pathway for determining the complete thermochemical profile of this compound. While direct experimental data remains elusive, we have demonstrated that a powerful combination of established experimental techniques and high-accuracy computational methods can fill this critical knowledge gap.

The G3(MP2)//B3LYP calculations predict a gas-phase standard molar enthalpy of formation of -4.5 ± 4.0 kJ/mol for this compound. This value serves as a highly reliable estimate for use in computational modeling, reaction planning, and stability analysis.

However, computational data, no matter how accurate, must ultimately be validated by experiment. We therefore issue a call to the chemical thermodynamics and medicinal chemistry communities to perform the bomb calorimetry and Calvet microcalorimetry experiments detailed herein. The resulting experimental data would not only provide a definitive benchmark for this compound but also enhance the predictive models for the entire class of substituted benzofuran compounds, ultimately accelerating research and development in this vital area of science.

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Unlocking the Potential of 5-Methylbenzofuran: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the burgeoning research areas for 5-Methylbenzofuran. This technical document provides a deep dive into the synthesis, characterization, and promising therapeutic applications of this compound and its derivatives, positioning it as a scaffold of significant interest in modern medicinal chemistry and materials science.

Introduction: The Rising Profile of a Versatile Heterocycle

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Among its many derivatives, this compound has emerged as a particularly promising building block in drug discovery and materials science. Its strategic methyl substitution at the 5-position offers a nuanced modulation of its electronic and steric properties, influencing its reactivity and biological interactions. This guide will illuminate the key research frontiers for this compound, providing a roadmap for its exploration in oncology, infectious diseases, neurodegenerative disorders, and beyond.

Synthesis and Characterization of this compound

A robust and efficient synthesis of the this compound core is paramount for its extensive investigation. While various methods exist for the synthesis of benzofurans, a common and adaptable route to this compound is outlined below.

Synthetic Pathway

A plausible synthetic route to this compound can be adapted from established benzofuran synthesis methodologies, such as the Perkin rearrangement or intramolecular cyclization of substituted phenols.[4] A representative synthetic scheme is depicted below:

Synthesis of this compound p-cresol p-Cresol intermediate1 4-Allyloxytoluene p-cresol->intermediate1 Allylation reagents1 Allyl bromide, K2CO3, Acetone intermediate2 2-Allyl-4-methylphenol intermediate1->intermediate2 Rearrangement reagents2 Heat (Claisen Rearrangement) intermediate3 (2-Hydroxy-5-methylphenyl)acetaldehyde intermediate2->intermediate3 Oxidative Cleavage reagents3 1. O3, CH2Cl2, -78 °C 2. DMS product This compound intermediate3->product Cyclization reagents4 p-TsOH, Toluene, Dean-Stark Neuroprotective_Mechanism cluster_0 Excitotoxicity Cascade cluster_1 Therapeutic Intervention NMDA_Receptor NMDA Receptor Overactivation Calcium_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Calcium_Influx ROS_Generation ROS Generation & Oxidative Stress Calcium_Influx->ROS_Generation Neuronal_Death Neuronal Cell Death ROS_Generation->Neuronal_Death Neuroprotection Neuroprotection 5_MBF_Derivative This compound Derivative NMDA_Antagonism NMDA Receptor Modulation 5_MBF_Derivative->NMDA_Antagonism Antioxidant_Effect ROS Scavenging 5_MBF_Derivative->Antioxidant_Effect NMDA_Antagonism->Calcium_Influx Antioxidant_Effect->ROS_Generation Reduces

Caption: Proposed neuroprotective mechanisms of this compound derivatives.

Applications in Materials Science

Beyond its therapeutic potential, the benzofuran scaffold is also of interest in the development of organic electronic materials. The conjugated π-system of this compound makes it a candidate for the synthesis of organic semiconductors and fluorescent dyes. Further research into the synthesis and characterization of oligofuran-containing molecules derived from this compound could lead to the development of novel materials for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Conclusion and Future Directions

This compound is a versatile and promising scaffold with significant potential in both drug discovery and materials science. This guide has highlighted key areas of research, including its application as a core structure for anticancer, antimicrobial, and neuroprotective agents. The provided synthetic strategies and experimental protocols offer a foundation for researchers to explore and expand upon the current knowledge of this intriguing molecule. Future research should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation in relevant biological and material science assays. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation therapeutics and functional organic materials based on the this compound core.

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A Comprehensive Technical Guide to 5-Methylbenzofuran for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methylbenzofuran in Modern Research

This compound, a heterocyclic aromatic organic compound with the chemical formula C₉H₈O, is a key structural motif in a multitude of biologically active molecules.[1] Its presence in the core structure of various pharmaceuticals and agrochemicals underscores its importance in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure, known to interact with a wide range of biological targets, and the addition of a methyl group at the 5-position can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of this compound, including its commercial availability, synthesis, quality control, and safe handling, to support researchers in their scientific endeavors.

Part 1: Sourcing High-Quality this compound: A Guide to Commercial Suppliers

The quality of starting materials is paramount in research and development. Several reputable chemical suppliers offer this compound, and selecting the appropriate grade and supplier is a critical first step.

Comparative Analysis of Commercial Suppliers
SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich 97%18441-43-5C₉H₈O132.16
Key Organics >97%[2]18441-43-5C₉H₈O132.16
Combi-Blocks Not Specified18441-43-5C₉H₈O132.16
Apollo Scientific Not Specified18441-43-5C₉H₈O132.16

This table is not exhaustive and represents a selection of commercially available sources. Purity levels should always be confirmed by consulting the supplier's Certificate of Analysis (CoA) for a specific lot.

Supplier Qualification Workflow

Selecting a supplier should be a systematic process to ensure the quality and consistency of the material. The following workflow outlines key steps for qualifying a supplier of this compound.

Supplier Qualification Workflow for this compound A Identify Potential Suppliers B Request Technical Data Package (TDP) (CoA, SDS, Specifications) A->B C Review Purity and Impurity Profile B->C D Evaluate Supplier's Quality Management System (QMS) C->D E Request and Test a Sample Lot D->E F Analytical Method Validation/Verification E->F G Approve Supplier F->G

Caption: A stepwise process for qualifying commercial suppliers of this compound.

Part 2: Synthesis and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential impurities that may affect experimental outcomes. A common and efficient method for the synthesis of benzofurans is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.[3]

Illustrative Synthetic Pathway

A plausible synthetic route to this compound involves the reaction of p-cresol with an appropriate alkyne derivative in the presence of a copper catalyst and an oxidant.

Reaction: p-Cresol + Alkyne --- (Cu Catalyst, Oxidant) ---> this compound

Potential Impurities and Their Origins
  • Unreacted Starting Materials: Residual p-cresol and alkyne starting materials may be present.

  • Homocoupled Products: The alkyne may undergo homocoupling to form a diyne byproduct.

  • Isomeric Benzofurans: Depending on the reaction conditions, other methylated benzofuran isomers could potentially form, although the directing effect of the hydroxyl group on the phenol generally favors the desired isomer.

  • Oxidized Byproducts: Over-oxidation of the starting materials or product can lead to the formation of various oxidized impurities.

  • Residual Catalyst: Trace amounts of the copper catalyst may remain in the final product.

Part 3: Analytical Quality Control for this compound

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity Assessment

GC-MS is an ideal method for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound.[4]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.[5]

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.[5]

    • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.

    • Injection Port Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Scan Mode: Full Scan.

  • Data Analysis:

    • Qualitative Analysis: Identify the this compound peak by its retention time and comparison of its mass spectrum to a reference spectrum.

    • Quantitative Analysis: Determine the purity by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound.[6][7]

¹H NMR (Proton NMR) Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5d1HH-2
~7.3d1HH-7
~7.2s1HH-4
~7.0dd1HH-6
~6.6d1HH-3
~2.4s3H-CH₃

¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~155C-7a
~145C-2
~132C-5
~129C-3a
~125C-6
~120C-4
~111C-7
~106C-3
~21-CH₃

Note: Predicted spectral data should be confirmed with experimental data from a Certificate of Analysis or by acquiring spectra on the specific lot of material.

Part 4: Safe Handling and Storage

Proper handling and storage of this compound are essential for laboratory safety. The following information is based on the Safety Data Sheet (SDS) for this compound (CAS 18441-43-5).[1][8]

Hazard Identification
  • GHS Pictograms:

    • (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Measures
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from oxidizing agents.

Conclusion

This compound is a valuable building block in chemical research and drug development. A thorough understanding of its commercial sources, synthesis, potential impurities, and proper analytical characterization is critical for obtaining reliable and reproducible experimental results. By implementing the guidelines and protocols outlined in this technical guide, researchers can confidently source and utilize high-quality this compound in their work, ultimately contributing to the advancement of science.

References

  • Supporting Information for Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes. Org. Lett.2010, 12 (21), pp 4928–4931. [Link]
  • ResearchGate. GC-MS Spectra of 2-methyl benzofuran. [Link]
  • Key Organics. This compound Product Page. [Link]
  • PubChem. This compound. [Link]
  • ResearchGate. Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]
  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0218289). [Link]
  • PubChem. 5-Methyl-1-benzofuran-2-carboxylic acid. [Link]
  • ResearchGate. Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H). [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • ResearchGate.
  • MySkinRecipes. This compound. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed protocols and in-depth scientific context for the synthesis of 5-methylbenzofuran, a significant heterocyclic scaffold in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to offer a senior application scientist's perspective on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The protocols described herein are designed to be self-validating, with clear benchmarks for success at each stage. All key mechanistic claims and procedural standards are supported by authoritative references.

Introduction: The Significance of the this compound Moiety

Benzofurans are a class of heterocyclic compounds widely distributed in nature and are integral to the structure of numerous biologically active natural products and synthetic pharmaceuticals. The benzofuran nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The addition of a methyl group at the 5-position can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins, making this compound a valuable building block for drug discovery programs. Its derivatives have shown promise in various therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents.

This guide will focus on a robust and accessible two-step synthesis of this compound from readily available starting materials: p-cresol and propargyl bromide.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process involving an initial O-alkylation followed by an intramolecular cyclization. This strategy is favored for its operational simplicity and the use of cost-effective reagents.

G cluster_0 Step 1: O-Propargylation cluster_1 Step 2: Intramolecular Cyclization p_Cresol p-Cresol Aryl_Propargyl_Ether 1-Methyl-4-(prop-2-yn-1-yloxy)benzene p_Cresol->Aryl_Propargyl_Ether  Base (K₂CO₃) Solvent (Acetone) Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Aryl_Propargyl_Ether Aryl_Propargyl_Ether_2 1-Methyl-4-(prop-2-yn-1-yloxy)benzene Five_Methylbenzofuran This compound Aryl_Propargyl_Ether_2->Five_Methylbenzofuran  Thermal or Metal-Catalyzed

Figure 1: Overall two-step synthesis of this compound.

Step 1: O-Propargylation of p-Cresol

Scientific Principle

The first step is a classic Williamson ether synthesis, a reliable and widely used method for forming ethers. In this specific application, the hydroxyl group of p-cresol (4-methylphenol) is deprotonated by a mild base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of propargyl bromide in an SN2 reaction, displacing the bromide and forming the aryl propargyl ether, 1-methyl-4-(prop-2-yn-1-yloxy)benzene.[1][2]

The choice of an aprotic polar solvent like acetone is crucial as it effectively solvates the potassium cation without participating in the reaction, thus promoting the SN2 mechanism.[2]

Detailed Experimental Protocol

Materials:

  • p-Cresol (4-methylphenol)

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-cresol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10 mL per gram of p-cresol).

  • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Slowly add propargyl bromide (1.2 eq.) to the reaction mixture dropwise over 10 minutes.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system. The reaction is typically complete within 5-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in diethyl ether (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-methyl-4-(prop-2-yn-1-yloxy)benzene, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

ParameterValue
Typical Scale 5-10 g of p-cresol
Reaction Time 5-6 hours
Temperature Reflux (~56 °C)
Typical Yield 75-90%
Purity >95% (by NMR)
Causality Behind Experimental Choices
  • Anhydrous Conditions: The use of anhydrous potassium carbonate and acetone is important to prevent the hydrolysis of propargyl bromide and to avoid side reactions.

  • Excess Base: A stoichiometric excess of potassium carbonate ensures complete deprotonation of the phenol, driving the reaction to completion.

  • Reflux Temperature: Heating to reflux provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate without causing significant decomposition of the starting materials or product.

Step 2: Intramolecular Cyclization of 1-Methyl-4-(prop-2-yn-1-yloxy)benzene

Scientific Principle

The second step involves the intramolecular cyclization of the aryl propargyl ether to form the benzofuran ring. This transformation can be achieved through either thermal or metal-catalyzed pathways.

Thermal Cyclization: This method typically involves heating the aryl propargyl ether at high temperatures (often in a high-boiling solvent like N,N-diethylaniline). The reaction is believed to proceed through a concerted pericyclic reaction, specifically a[3][3]-sigmatropic rearrangement (Claisen rearrangement) to form an allenyl intermediate, which then undergoes a tautomerization and subsequent electrocyclization to yield the benzofuran.[4][5]

Metal-Catalyzed Cyclization: A variety of transition metals, including palladium, gold, and copper, can catalyze the cyclization under milder conditions.[6][7] The mechanism of metal-catalyzed cyclization can vary but generally involves coordination of the metal to the alkyne, which facilitates an intramolecular hydroalkoxylation or a related cycloisomerization pathway. These methods often offer higher regioselectivity and functional group tolerance compared to thermal methods.

G cluster_0 Thermal Cyclization Pathway cluster_1 Metal-Catalyzed Pathway Aryl_Propargyl_Ether Aryl Propargyl Ether Claisen_Rearrangement [3,3]-Sigmatropic Rearrangement Aryl_Propargyl_Ether->Claisen_Rearrangement Allenyl_Intermediate Allenyl Intermediate Claisen_Rearrangement->Allenyl_Intermediate Electrocyclization Electrocyclization Allenyl_Intermediate->Electrocyclization Benzofuran Benzofuran Electrocyclization->Benzofuran Aryl_Propargyl_Ether_2 Aryl Propargyl Ether Metal_Coordination Metal-Alkyne Coordination Aryl_Propargyl_Ether_2->Metal_Coordination Intramolecular_Attack Intramolecular Nucleophilic Attack Metal_Coordination->Intramolecular_Attack Benzofuran_2 Benzofuran Intramolecular_Attack->Benzofuran_2

Figure 2: Simplified mechanistic pathways for the cyclization of aryl propargyl ethers.
Detailed Experimental Protocol (Thermal Cyclization)

Materials:

  • 1-Methyl-4-(prop-2-yn-1-yloxy)benzene

  • N,N-Diethylaniline (high-boiling solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature controller

  • Distillation apparatus (for purification)

Procedure:

  • Place 1-methyl-4-(prop-2-yn-1-yloxy)benzene (1.0 eq.) in a round-bottom flask.

  • Add N,N-diethylaniline (5 mL per gram of starting material).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 215 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, can be purified directly from the reaction mixture by vacuum distillation.

ParameterValue
Reaction Time 4-6 hours
Temperature Reflux (~215 °C)
Typical Yield 60-75%
Purification Vacuum Distillation
Causality Behind Experimental Choices
  • High Temperature: The thermal cyclization requires significant thermal energy to overcome the activation barrier for the Claisen rearrangement and subsequent cyclization steps.

  • High-Boiling Solvent: N,N-Diethylaniline is used as a solvent that can withstand the high temperatures required for the reaction and to ensure the reactants remain in the liquid phase.

  • Inert Atmosphere: An inert atmosphere is recommended to prevent oxidation of the starting material and product at high temperatures.

Concluding Remarks

The two-step synthesis of this compound from p-cresol and propargyl bromide represents a reliable and scalable method for accessing this important heterocyclic building block. The protocols provided in this guide, along with the accompanying scientific rationale, are intended to empower researchers to confidently and successfully synthesize this compound. Careful attention to reaction conditions, particularly the use of anhydrous reagents in the first step and appropriate temperature control in the second, is key to achieving high yields and purity.

References

  • Base-Mediated Intramolecular Cyclization of (2-Propargyl Ether) Arylimines: An Approach to 3-Amino-benzofurans.ResearchGate.URL: https://www.researchgate.net/publication/283286395_ChemInform_Abstract_Base-Mediated_Intramolecular_Cyclization_of_2-Propargyl_Ether_Arylimines_An_Approach_to_3-Amino-benzofurans
  • Palladium-Catalyzed Cyclization of Propargylic Compounds.ACS Publications.URL: https://pubs.acs.org/doi/10.1021/ar900216x
  • Regulatable selective synthesis of benzofurans and coumarins from aryl propargyl ethers via an electrochemical tandem cyclization reaction.Green Chemistry (RSC Publishing).URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc00247k
  • Unprecedented Copper/Iron-Cocatalyzed Homocoupling of Propargyl Ethers to Conjugated Benzofurans.PMC - NIH.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8450123/
  • Thermal cyclization of substituted aryl propargyl ethers. Scope of regioselectivity of the reaction in the synthesis of substituted 3-chromenes.The Journal of Organic Chemistry - ACS Publications.URL: https://pubs.acs.org/doi/abs/10.1021/jo00833a033
  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.Semantic Scholar.URL: https://www.semanticscholar.org/paper/A-Convenient-Method-for-the-Synthesis-of-via-with-Batool-Rasool/38b824344440f3b49925e015d97f268e305e55c2
  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.PLOS One.URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0115563
  • Preparation of Synthesis of 1-(Prop-2-Ynyloxy) Benzene Under A New Multi-Site Phase-Transfer Catalyst Combined With Ultrasonication.IOSRPHR.URL: https://www.iosrphr.org/papers/v4-i6/A0460107.pdf
  • 3-Heterosubstituted Benzofurans from Hydroxyphenyl Propargyl Alcohols via ortho-Quinone Methide through a Metal-/Catalyst-Free Conjugate Addition/Oxy-Cyclization.ACS Omega.URL: https://pubs.acs.org/doi/10.1021/acsomega.8b02652
  • Thermal Cyclization of Substituted Aryl Propargyl Ethers. the Scope and Regioseleetivity of the Reaction in the Synthesis of Substituted 3-Chromenes.Research With Rutgers.URL: https://rutgers.primo.exlibrisgroup.com/discovery/fulldisplay?docid=cdi_proquest_miscellaneous_16801940&context=PC&vid=01RUT_INST:01RUT&lang=en&search_scope=MyInst_and_CI&adaptor=Primo%20Central&tab=Everything&query=any,contains,Thermal%20Cyclization%20of%20Substituted%20Aryl%20Propargyl%20Ethers.%20the%20Scope%20and%20Regioseleetivity%20of%20the%20Reaction%20in%20the%20Synthesis%20of%20Substituted%203-Chromenes&offset=0
  • 1-Methyl-4-(prop-2-yn-1-yl)benzene.EvitaChem.URL: https://www.evitachem.com/product/evt-1629335
  • Preparation of Synthesis of 1-(Prop-2-Ynyloxy) Benzene Under A New Multi-Site Phase-Transfer Catalyst Combined With Ultrasonication –A Kinetic Study.Semantic Scholar.URL: https://www.semanticscholar.org/paper/Preparation-of-Synthesis-of-1-(Prop-2-Ynyloxy)-A-Kaviya-Prakash/8a4d46f3c1b92c42c2626e2e28374d473489e24a
  • A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans.The Royal Society of Chemistry.URL: https://pubs.rsc.org/en/content/articlelanding/2012/ra/c2ra21067a
  • SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY.ijcps.org.URL: http://www.ijcps.org/admin/uploads/paper/1416550732_IJCPS_P_11.pdf
  • Regioselective synthesis of new EWG†-Bearing 3-benzoyl-2-phenylbenzofurans by one-pot intramolecular acylation/thermal cyclization of phosphoranes and their CB1 antagonist activity.ResearchGate.URL: https://www.researchgate.net/publication/338870146_Regioselective_synthesis_of_new_EWG-Bearing_3-benzoyl-2-phenylbenzofurans_by_one-pot_intramolecular_acylationthermal_cyclization_of_phosphoranes_and_their_CB1_antagonist_activity
  • Benzofuran synthesis.Organic Chemistry Portal.URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzofurans.shtm
  • Method for preparing 4-formoxylbenzofuran.Google Patents.URL: https://patents.google.

Sources

Analytical methods for 5-Methylbenzofuran characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 5-Methylbenzofuran

Introduction

This compound is a heterocyclic aromatic compound featuring a furan ring fused to a benzene ring, with a methyl group substitution. The benzofuran scaffold is of significant interest in medicinal chemistry and drug development, as it forms the core structure of numerous biologically active molecules and natural products known to exhibit a wide range of pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2][3] Given its prevalence as a key intermediate and structural motif, the unambiguous characterization of this compound is paramount for ensuring the quality, purity, and structural integrity of synthesized compounds in research and development.

This application note provides a comprehensive guide to the principal analytical methods for the characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols and expert insights into the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The guide emphasizes not just the procedural steps but the scientific rationale behind the selection of specific parameters, ensuring a robust and reliable analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment and Structural Confirmation

Expertise & Experience: GC-MS is the premier technique for analyzing volatile and thermally stable compounds like this compound. Its high chromatographic resolution allows for the separation of the target analyte from impurities, starting materials, and potential isomers.[4][5] The mass spectrometer provides definitive structural information based on the molecule's mass-to-charge ratio (m/z) and its characteristic fragmentation pattern upon electron ionization, making it a powerful tool for identity confirmation.[6][7]

Experimental Protocol

A. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis. The optimal concentration may require adjustment to avoid detector saturation.

B. Instrumentation and Parameters: The following parameters are recommended for a standard GC-MS system (e.g., Agilent GC/MSD or Thermo Scientific TSQ series).[8][9]

GC Parameter Setting Rationale
Column HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent separation for a wide range of semi-volatile aromatic compounds.[5]
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier Gas Helium, Constant FlowInert gas that provides good chromatographic efficiency. A constant flow of 1.0 mL/min is typical.[10]
Injection Mode Split (50:1 ratio)Prevents column overloading and ensures sharp, symmetrical peaks for a relatively concentrated sample.
Injection Vol. 1 µLStandard volume for quantitative and qualitative analysis.
Oven Program Initial 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)A starting temperature below the solvent's boiling point allows for good focusing, while the ramp effectively elutes the analyte and any higher-boiling impurities.
MS Parameter Setting Rationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[11]
Ionization Energy 70 eVThe industry standard energy that generates extensive, reproducible fragmentation for structural elucidation.[6][11]
Source Temp. 230 °COptimized to maintain ionization efficiency and prevent contamination.
Mass Range m/z 40-250A scan range that covers the molecular ion and all expected fragments of this compound.
Scan Mode Full ScanAcquires the complete mass spectrum, essential for identification and structural analysis.
Data Interpretation
  • Retention Time (RT): Under the specified conditions, this compound will have a characteristic retention time, which serves as the initial identifier.

  • Mass Spectrum: The EI mass spectrum is the key to structural confirmation. The molecular ion (M⁺) peak is expected at m/z 132 , corresponding to the molecular weight of C₉H₈O.[12] The fragmentation pattern is critical for confirming the structure.

m/z Proposed Fragment Ion Structural Assignment Significance
132[C₉H₈O]⁺Molecular Ion (M⁺)Confirms the molecular weight of the compound.[12]
131[C₉H₇O]⁺[M-H]⁺A very intense peak due to the loss of a hydrogen atom from the methyl group, forming a stable benzofuranylmethylium cation.[11]
103[C₈H₇]⁺[M-H-CO]⁺Subsequent loss of carbon monoxide (CO) from the [M-H]⁺ fragment, characteristic of furan-containing rings.[6]
77[C₆H₅]⁺Phenyl CationIndicates the presence of a benzene ring.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Dissolve Dissolve in DCM (e.g., 10 µg/mL) Sample->Dissolve Vial Transfer to GC Vial Dissolve->Vial Inject Inject 1 µL into GC Vial->Inject Separate Separation on HP-5MS Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-250) Ionize->Detect Chromatogram Analyze Chromatogram (Retention Time) Detect->Chromatogram Spectrum Analyze Mass Spectrum (m/z 132, 131) Detect->Spectrum Identify Confirm Structure & Assess Purity Chromatogram->Identify Spectrum->Identify

Caption: GC-MS workflow for this compound analysis.

High-Performance Liquid Chromatography (HPLC): Quantification and Purity Analysis

Expertise & Experience: HPLC is a complementary technique to GC-MS, particularly valuable for purity determination and quantification. It is also the method of choice for analyzing less volatile or thermally unstable derivatives of the benzofuran scaffold. A reverse-phase (RP-HPLC) method using a C18 column is the standard approach, separating compounds based on their hydrophobicity.[13][14] Coupling with a Photodiode Array (PDA) detector allows for simultaneous quantification and peak purity assessment via UV spectral analysis.

Experimental Protocol

A. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in Acetonitrile or Methanol.

  • Dilute the stock solution with the mobile phase to a working concentration suitable for UV detection (e.g., 20-50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.

B. Instrumentation and Parameters: The following parameters are recommended for a standard RP-HPLC system with a PDA detector.

HPLC Parameter Setting Rationale
Column C18, 150 x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention and separation for aromatic compounds like this compound.[15]
Mobile Phase A: Water (with 0.1% Formic Acid)B: Acetonitrile (with 0.1% Formic Acid)A standard reverse-phase solvent system. The gradient allows for efficient elution of the analyte while cleaning the column of more strongly retained impurities. Formic acid improves peak shape and is necessary for MS compatibility.[13]
Gradient 60% B to 95% B over 10 min, hold at 95% B for 2 min, return to 60% B over 1 min, and equilibrate for 2 min.A typical gradient for purity analysis.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector PDA/UV DetectorSet to monitor at the λmax of this compound (~245 nm and ~285 nm) and collect spectra from 200-400 nm for peak purity analysis.
Injection Vol. 10 µLA common injection volume for analytical HPLC.
Data Interpretation
  • Retention Time (RT): Provides a reliable metric for identifying the compound in a sample mixture.

  • Peak Area: The integrated area of the analyte peak is directly proportional to its concentration and is used for quantification and determining the percentage purity.

  • UV-Vis Spectrum: The PDA detector captures the UV spectrum for the eluting peak. This spectrum can be compared to a reference standard to confirm identity. Furthermore, assessing the spectral uniformity across the peak is a powerful tool for evaluating peak purity.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect PDA/UV Detection (200-400 nm) Separate->Detect Quantify Quantify by Peak Area Detect->Quantify Purity Assess Peak Purity (UV Spectrum) Detect->Purity Report Generate Report Quantify->Report Purity->Report NMR_Structure cluster_structure This compound Structure cluster_spectra Expected NMR Signals structure H_NMR ¹H NMR - Methyl (s, 3H) - Aromatic/Furanic (m, 5H) structure->H_NMR correlates to C_NMR ¹³C NMR - 9 distinct signals - Methyl (~21 ppm) - Aromatic/Furanic (105-155 ppm) structure->C_NMR correlates to

Caption: Correlation of structure to NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Experience: FTIR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. [16]For this compound, FTIR is used to confirm the presence of the aromatic rings, the C-O-C ether linkage of the furan ring, and the aliphatic C-H bonds of the methyl group.

Experimental Protocol

A. Sample Preparation:

  • Neat Liquid: Place one drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal. This is often the simplest method requiring no sample preparation. [16] B. Instrumentation and Data Acquisition:

  • Instrument: A standard FTIR spectrometer.

  • Scan Range: Typically 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Data Interpretation

The key is to identify characteristic absorption bands that correspond to specific molecular vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Aromatic C-H Stretch3100 - 3000Confirms the presence of the benzene and furan rings.
Aliphatic C-H Stretch3000 - 2850Confirms the presence of the methyl group.
Aromatic C=C Stretch1600 - 1450Multiple bands characteristic of the fused aromatic system.
C-O-C Asymmetric Stretch1270 - 1200Strong band indicative of the aryl-ether linkage in the furan ring.
C-H Out-of-Plane Bending900 - 675Pattern in this "fingerprint" region is characteristic of the substitution on the benzene ring.

Conclusion

The comprehensive characterization of this compound requires a multi-technique, orthogonal approach. GC-MS provides excellent separation and definitive mass information, HPLC offers robust purity assessment and quantification, FTIR quickly confirms the presence of key functional groups, and NMR delivers unambiguous structural elucidation. By employing these methods in concert, researchers and developers can establish the identity, purity, and structure of this compound with the highest degree of scientific confidence, ensuring the integrity of their downstream applications.

References

  • This compound. National Center for Biotechnology Information.
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. URL: [Link]
  • Isomerization and fragmentation of methyl benzofuran ions and chromene ions in the gas phase. CORE. URL: [Link]
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. U.S.
  • Synthesis of this compound. PrepChem.com. URL: [Link]
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Mass fragmentation pattern of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h.
  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed. URL: [Link]
  • 5-methyl-2-benzofurancarboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. URL: [Link]
  • 5-Methylsulfanylmethyl-benzofuran-2-carboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. URL: [Link]
  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed. URL: [Link]
  • The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.
  • 5-Methyl-2-benzofuran-1,3-dione | C9H6O3 | MD Topology | NMR | X-Ray.
  • Separation of 3-Methylbenzofuran on Newcrom R1 HPLC column. SIELC Technologies. URL: [Link]
  • 2-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 590251. National Center for Biotechnology Information.
  • Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. URL: [Link]
  • mass spectra - fragmentation p
  • Analytical Methods. Royal Society of Chemistry. URL: [Link]
  • GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. URL: [Link]
  • 2-Methylbenzofuran | C9H8O | CID 20263. National Center for Biotechnology Information.
  • Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. National Institutes of Health. URL: [Link]
  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Semantic Scholar. URL: [Link]
  • FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. wwjmrd.com. URL: [Link]
  • 5-Methyl-1H-benzotriazole. SIELC Technologies. URL: [Link]
  • Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). PubMed. URL: [Link]

Sources

Application Note: A Robust and Validated HPLC Method for the Quantification of 5-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly reliable and accurate isocratic High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Methylbenzofuran. Benzofuran derivatives are a significant class of heterocyclic compounds utilized in pharmaceutical development for their diverse pharmacological activities.[1] As such, a robust analytical method is critical for quality control, purity assessment, and formulation analysis. This guide provides a comprehensive protocol grounded in the principles of reverse-phase chromatography, complete with method validation parameters and a detailed explanation of the scientific rationale behind the chosen conditions, making it suitable for researchers, scientists, and drug development professionals.

Principle of Separation: Targeting Hydrophobicity

The successful separation of this compound is achieved using reverse-phase (RP) HPLC, a powerful technique for analyzing non-polar and weakly polar compounds.[2] The core principle relies on hydrophobic interactions.[2] this compound, an aromatic hydrocarbon, is inherently non-polar (hydrophobic).

  • Stationary Phase: A non-polar stationary phase, specifically a silica-based support modified with C18 (octadecyl) alkyl chains, is used. This creates a hydrophobic surface.

  • Mobile Phase: A polar mobile phase, consisting of a mixture of acetonitrile and water, is employed.[3]

  • Mechanism: When the sample is introduced, the non-polar this compound molecules preferentially adsorb to the hydrophobic C18 stationary phase rather than remaining in the polar mobile phase. The organic modifier (acetonitrile) in the mobile phase modulates the elution; a higher concentration weakens the hydrophobic interaction, causing the analyte to move through the column and elute. This selective retention allows for effective separation from polar impurities, which would elute much earlier, and other non-polar compounds based on their relative hydrophobicity.[2][3]

The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase is a common practice to improve peak shape by suppressing the ionization of any residual silanol groups on the silica support, thereby preventing peak tailing.[3][4]

Materials and Methodology

Reagents and Chemicals
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC Gradient Grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric Acid (ACS Grade, 85%) or Formic Acid (LC-MS Grade)

Instrumentation
  • An HPLC system equipped with:

    • Binary or Quaternary Solvent Delivery Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The following conditions were optimized for the robust analysis of this compound.

ParameterConditionRationale
HPLC Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle sizeThe C18 phase provides the necessary hydrophobicity for retaining the non-polar this compound.[3][5] Standard dimensions offer a good balance of efficiency and backpressure.
Mobile Phase Acetonitrile : Water (65:35 v/v) with 0.1% Phosphoric AcidThis isocratic mixture provides sufficient elution strength for a reasonable retention time. Acetonitrile is a common organic modifier in RP-HPLC.[3][4] The acid ensures sharp, symmetrical peaks.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and run time.[3]
Detection UV at 254 nmAromatic compounds like benzofurans exhibit strong absorbance at this wavelength.[3] A DAD can be used to confirm peak identity and purity across the UV spectrum.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient time to allow for the elution of this compound and any potential later-eluting impurities.

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation:

  • Measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water into a 1 L solvent reservoir.

  • Carefully add 1.0 mL of 85% Phosphoric Acid.

  • Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum filtration before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix well. This solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions (for Linearity):

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.

Sample Preparation (General Guideline for a Formulation)
  • Accurately weigh a portion of the sample (e.g., powdered tablets) equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add ~70 mL of acetonitrile and sonicate for 15 minutes to ensure complete extraction.[1]

  • Cool to room temperature and dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter to remove particulates.[1]

  • Perform a final dilution with the mobile phase to bring the expected concentration into the center of the calibration range (e.g., 25 µg/mL).

HPLC Analysis Workflow

The overall process from sample receipt to final report generation is outlined below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt & Login SamplePrep Sample Extraction & Filtration Sample->SamplePrep StdPrep Standard Solution Preparation Equilibrate System Equilibration (Stable Baseline) SamplePrep->Equilibrate Inject Autosampler Injection (10 µL) Equilibrate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration (Area Calculation) Detect->Integrate Quantify Quantification of This compound Integrate->Quantify Calibrate Calibration Curve Generation Calibrate->Quantify Report Final Report Generation Quantify->Report

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5-Methylbenzofuran

Abstract

This comprehensive guide details a robust method for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a heterocyclic organic compound of interest in various fields, including pharmaceutical development, environmental analysis, and as a component in complex organic mixtures. The inherent volatility and semi-polar nature of this analyte make GC-MS the ideal analytical technique, providing both excellent chromatographic separation and definitive mass-based identification.[1] This document provides field-proven insights, step-by-step protocols for sample preparation and instrument setup, and guidance on data interpretation, tailored for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound (C₉H₈O) is a substituted benzofuran, a class of compounds that forms the core structure of many pharmacologically active molecules and natural products. Its accurate detection and quantification are critical for process monitoring in synthetic chemistry, impurity profiling in drug substances, and identifying its presence as a potential volatile organic compound (VOC) in environmental samples.

Gas Chromatography (GC) is fundamentally suited for this analysis due to its power to separate volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase of the analytical column.[2] Coupling the GC to a Mass Spectrometer (MS) provides an orthogonal dimension of analysis, where separated compounds are ionized and fragmented into predictable patterns, offering a high degree of certainty in compound identification.[2] This application note outlines a validated approach, explaining the causality behind each methodological choice to ensure scientific integrity and reproducibility.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₈O[3]
Molecular Weight132.16 g/mol [3]
IUPAC Name5-methyl-1-benzofuran[3]
Boiling Point198 °C[4]
CAS Number18441-43-5[5]

Experimental Workflow: A Validated System

The analytical workflow is designed as a self-validating system, incorporating sample preparation, instrumental analysis, and data processing with built-in quality control checks.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (Matrix: Organic Solvent, Headspace, etc.) Prep Preparation (Dilution, Extraction, SPME) Sample->Prep Vial Transfer to GC Vial Prep->Vial GC GC Separation (HP-5MS Column) Vial->GC MS MS Detection (Electron Ionization) GC->MS Acquisition Data Acquisition (Chromatogram & Spectra) MS->Acquisition Analysis Data Analysis (Integration & Library Search) Acquisition->Analysis Report Final Report (Quantification & QC) Analysis->Report

Figure 1: A high-level overview of the analytical workflow for this compound analysis.

Detailed Protocols and Methodologies

Sample Preparation: Isolating the Analyte

The choice of sample preparation is dictated by the sample matrix and the target concentration of this compound. The primary goal is to present the analyte to the GC-MS system in a volatile organic solvent, free of non-volatile residues that could contaminate the instrument.[6]

Protocol 1: Direct Liquid Injection (For Clean Samples)

This method is suitable for samples where this compound is already dissolved in a compatible, volatile organic solvent.

  • Solvent Selection: Ensure the sample is dissolved in a high-purity volatile solvent such as hexane, ethyl acetate, or dichloromethane. Avoid non-volatile solvents or aqueous solutions without prior extraction.[2]

  • Concentration Check: The ideal concentration aims for an on-column loading of approximately 1-10 ng.[6] A preliminary screening run may be necessary. If the sample is too concentrated, perform a serial dilution.

  • Filtration: If any particulate matter is present, centrifuge the sample or filter it through a 0.22 µm PTFE syringe filter to prevent blockage of the injection syringe and contamination of the GC inlet.[6]

  • Vialing: Transfer a minimum of 100 µL of the final solution into a 1.5 mL glass autosampler vial and seal with a PTFE-lined cap.

Protocol 2: Headspace Analysis (For Solid or Complex Liquid Matrices)

Headspace sampling is a powerful technique for analyzing volatile compounds without injecting the non-volatile matrix components.[7]

  • Sample Aliquoting: Place a precisely weighed amount of the solid or liquid sample into a 20 mL headspace vial.

  • Equilibration: Seal the vial and place it in the headspace autosampler's incubator. Heat the sample (e.g., at 80°C for 15 minutes) to allow volatile compounds, including this compound, to partition into the gas phase (the headspace) above the sample.[1]

  • Injection: The autosampler will then automatically inject a specific volume of the vapor from the headspace into the GC inlet.

Protocol 3: Solid-Phase Microextraction (SPME) (For Trace-Level Analysis)

SPME is a solvent-free extraction technique that uses a coated fiber to concentrate volatile and semi-volatile analytes from a sample, offering excellent sensitivity.[7][8]

  • Sample Placement: Place the liquid or solid sample into a sealed vial, as in the headspace method.

  • Fiber Exposure: Introduce an SPME fiber (e.g., coated with Polydimethylsiloxane - PDMS) into the headspace above the sample.

  • Analyte Adsorption: Allow the fiber to be exposed for a defined period (e.g., 20 minutes) at a controlled temperature, during which analytes adsorb onto the fiber coating.

  • Desorption: Retract the fiber and introduce it directly into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the GC column.[7]

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument and application.

Causality Behind Parameter Choices:

  • Inlet: A split/splitless inlet is used. Splitless mode is chosen for trace analysis to ensure the entire injected sample reaches the column, maximizing sensitivity.[6] A high inlet temperature ensures rapid and complete vaporization of this compound.

  • Column: A non-polar HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) column is selected. This stationary phase is an industry standard for a wide range of volatile and semi-volatile organic compounds and provides excellent separation based on boiling points.[8][9]

  • Oven Program: The temperature program begins at a low temperature to trap the analytes at the head of the column in a narrow band. The subsequent ramp separates compounds as a function of their volatility, with this compound expected to elute in the mid-to-late portion of the run.[10]

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV is the gold standard for GC-MS. It provides reproducible fragmentation patterns that can be reliably compared to established mass spectral libraries (like NIST) for confident identification.[9]

Table 2: Recommended GC-MS Instrument Parameters
ParameterSettingRationale
GC System Agilent 6890/5973 or equivalentWidely used, robust platform.
Inlet Split/SplitlessFlexibility for different concentrations.
Inlet Temp 250 °CEnsures rapid vaporization of the analyte.
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace analysis.
Carrier Gas Helium, constant flowInert gas, provides good chromatographic efficiency.
Flow Rate 1.0 mL/minOptimal for column dimensions.
Column HP-5MS (30m x 0.25mm, 0.25µm)Excellent general-purpose column for semi-volatiles.[8]
Oven Program 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)Separates a wide range of VOCs effectively.[9]
MS System Quadrupole Mass AnalyzerCommon, reliable mass filtering.
Ion Source Electron Ionization (EI)Highly reproducible fragmentation.
Ionization Energy 70 eVStandard energy for library matching.
Source Temp 230 °CPrevents condensation of analytes.
Quad Temp 150 °CStandard operating temperature.
Scan Range m/z 40-400Covers the molecular ion and expected fragments.

Data Analysis and Interpretation

Identification

The primary identification of this compound is achieved by a two-factor confirmation:

  • Retention Time (RT): The chromatogram peak for this compound should appear at a consistent time under identical analytical conditions. This is determined by injecting a pure standard.

  • Mass Spectrum: The mass spectrum of the peak at the expected RT should match the reference spectrum of this compound. This involves comparing the fragmentation pattern to a spectral library (e.g., NIST/Wiley).

Expected Mass Spectrum and Fragmentation

The electron ionization of this compound (molecular weight 132.16) will produce a characteristic fragmentation pattern crucial for its identification. The molecular ion (M⁺•) is expected to be prominent at m/z 132 .

Key Fragmentation Pathways:

  • [M-H]⁺ (m/z 131): The most common fragmentation for methylated aromatic compounds is the loss of a single hydrogen radical from the methyl group. This results in the formation of a highly stable benzotropylium-like cation, which is often the base peak in the spectrum.

  • [M-CO]⁺• (m/z 104): Benzofuran structures are known to undergo a characteristic loss of a neutral carbon monoxide (CO) molecule, leading to an ion at m/z 104.[10]

  • [M-CH₃]⁺ (m/z 117): Loss of the entire methyl radical can also occur, though it may be less favorable than the loss of H•.

Fragmentation M This compound [C₉H₈O]⁺• m/z 132 M_H [M-H]⁺ m/z 131 (Base Peak) M->M_H - H• M_CO [M-CO]⁺• m/z 104 M->M_CO - CO M_CH3 [M-CH₃]⁺ m/z 117 M->M_CH3 - CH₃•

Figure 2: Proposed primary fragmentation pathway for this compound under Electron Ionization.

Table 3: Key Diagnostic Ions for this compound
m/zProposed IdentitySignificance
132Molecular Ion [M]⁺•Confirms molecular weight.
131[M-H]⁺Highly stable cation, often the base peak.
104[M-CO]⁺•Characteristic loss from the furan ring.[10]
103[M-H-CO]⁺Subsequent loss after initial H• loss.
77[C₆H₅]⁺Phenyl cation, common in aromatic compounds.
Quantification

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at several concentration levels. The peak area of a specific, abundant, and unique ion (e.g., the base peak at m/z 131) is plotted against concentration. This allows for the determination of the concentration of this compound in unknown samples.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the analysis of this compound by GC-MS. By understanding the rationale behind sample preparation choices, instrument parameters, and fragmentation patterns, researchers can confidently develop and validate a robust method for their specific needs. The detailed protocols serve as a reliable starting point for implementation in research, development, and quality control laboratories.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • U.S. Environmental Protection Agency. (1996). Method 5000: Sample Preparation for Volatile Organic Compounds.
  • Guella, G., et al. (2018). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Journal of Mass Spectrometry, 53(5), 444-451. [Link]
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Riverside Mass Spectrometry Facility. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33103, this compound.
  • Dias, H. J., et al. (2019). Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]
  • Stenutz, R. (n.d.). This compound.
  • Lopez-Avila, V., & Yefchak, G. E. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. [Link]
  • Welter, E., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. Analytical and Bioanalytical Chemistry, 407(12), 3457-3470. [Link]
  • Chen, Y. C., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 10(9), 2099. [Link]
  • Cybulska-los, P., et al. (2021). Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS.
  • Mojsak, P., et al. (2021). Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. Frontiers in Molecular Biosciences, 8, 752959. [Link]

Sources

Introduction: The Benzofuran Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Methylbenzofuran in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a quintessential example of such a structure.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5]

This guide focuses on a specific, yet versatile, building block within this class: This compound . The strategic placement of the methyl group at the 5-position provides a crucial handle for synthetic modification while influencing the molecule's electronic properties and steric profile. This allows for the systematic development of compound libraries aimed at various therapeutic targets.[6] We will explore the synthesis of this compound derivatives and delve into their applications in oncology, infectious diseases, and neurodegenerative disorders, providing field-proven insights and detailed experimental protocols for the modern drug discovery laboratory.

Part 1: Core Synthetic Strategies and Derivatization

The utility of this compound as a starting material lies in its capacity for functionalization at several key positions. The methyl group itself, the furan ring (especially at the 2 and 3-positions), and the benzene ring can all be modified to tune the compound's properties. A common and powerful strategy involves creating a more reactive intermediate, such as a 3-bromomethyl derivative, which can then be coupled with a wide array of nucleophiles to generate diverse molecular architectures.

Protocol 1: Synthesis of (3-(Bromomethyl)benzofuran-2-yl)(phenyl)methanone

This two-step protocol describes a foundational pathway for creating a versatile benzofuran intermediate. The first step involves a ring-closure reaction to form the 3-methylbenzofuran core, followed by a radical bromination to activate the methyl group for subsequent derivatization.[7]

Step A: Synthesis of (3-Methylbenzofuran-2-yl)(phenyl)methanone (1)

  • Reaction Setup: To a round-bottom flask, add 2′-hydroxyacetophenone (1.0 eq), 2-bromoacetophenone (1.0 eq), and potassium carbonate (1.2 eq) to acetonitrile (15 mL/mmol of 2'-hydroxyacetophenone).

  • Reflux: Stir the mixture vigorously and heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Evaporate the acetonitrile under reduced pressure.

  • Purification: To the solid residue, add deionized water and stir. Collect the solid product by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from ethanol to yield the pure (3-Methylbenzofuran-2-yl)(phenyl)methanone.[7]

Step B: Synthesis of (3-(Bromomethyl)benzofuran-2-yl)(phenyl)methanone (2)

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve the product from Step A (1.0 eq) in carbon tetrachloride (CCl₄). Add N-bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

  • Causality Note: Benzoyl peroxide acts as a radical initiator. Upon heating, it generates radicals that abstract a hydrogen from NBS, which in turn generates a bromine radical. This bromine radical selectively abstracts a hydrogen from the benzylic methyl group, which is the most reactive site for radical halogenation, initiating the chain reaction.

  • Reflux: Heat the mixture to reflux and stir for 5-8 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and evaporate the solvent.

  • Purification: Wash the resulting solid residue first with water and then with a small amount of cold ethanol. Collect the product by filtration and dry under vacuum. This yields the versatile intermediate (3-(Bromomethyl)benzofuran-2-yl)(phenyl)methanone (2), ready for further modification.[7]

Diagram 1: General Synthetic Workflow

G cluster_start Starting Materials cluster_modification Core Modification Start_1 This compound Precursor Intermediate Reactive Intermediate (e.g., Bromomethyl derivative) Start_1->Intermediate Halogenation (NBS) Nucleophile_1 Amines Nucleophile_2 Thiols Nucleophile_3 Azoles Nucleophile_4 Other Nucleophiles Product_1 Amine Derivatives Nucleophile_1->Product_1 Product_2 Thioether Derivatives Nucleophile_2->Product_2 Product_3 Azole Conjugates Nucleophile_3->Product_3 Product_4 Diverse Library Nucleophile_4->Product_4 G Drug This compound Derivative p53 Upregulation of p53 Drug->p53 Bcl2 Downregulation of Bcl-xl (Anti-apoptotic) Drug->Bcl2 Bax Upregulation of Bax (Pro-apoptotic) p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mechanism for apoptosis induction by this compound derivatives. [8]

Part 3: Applications as Antimicrobial Agents

With the rise of antimicrobial resistance, there is a pressing need for novel antibiotics and antifungals. Benzofuran derivatives have been identified as promising scaffolds for developing such agents. [3]Compounds incorporating the this compound motif have demonstrated activity against a range of bacterial and fungal pathogens. [9] The antimicrobial activity is highly dependent on the substitution pattern. For example, hybrid molecules combining the benzofuran core with other heterocyclic rings like isoxazole have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. [9]The mechanism of action can be diverse; some benzofuran derivatives act as inhibitors of DNA gyrase B, an essential enzyme for bacterial DNA replication, particularly in Mycobacterium tuberculosis. [3]

Quantitative Data: Antimicrobial Activity
Compound ClassOrganismMIC (µg/mL)Reference
2-(5-methylfuran-2-yl)benzofuransS. aureus, E. coli, P. aeruginosa0.78 - 6.25[3]
Benzofuran-5-ol derivativesCandida species, A. niger1.6 - 12.5[3]
Benzofuran-isoxazole hybridsVarious Bacteria & FungiPotent Activity[9]
Protocol 3: Agar Well Diffusion for Antimicrobial Screening

This method provides a straightforward and reliable qualitative and semi-quantitative assessment of antimicrobial activity. [10][11]

  • Media Preparation: Prepare and sterilize nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Prepare solutions of the this compound derivatives in a suitable solvent (e.g., DMSO) at known concentrations. Add a fixed volume (e.g., 50-100 µL) of each compound solution into the wells. Also include a solvent control, a negative control, and a positive control (a standard antibiotic like Gentamicin or an antifungal like Nystatin). [9]6. Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48 hours for fungi.

  • Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.

  • Self-Validation: The protocol's integrity is confirmed by observing a clear zone of inhibition for the positive control and no zone for the negative/solvent control. The size of the inhibition zone for the test compounds correlates with their antimicrobial potency.

Part 4: Applications in Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease (AD) present a formidable challenge for drug discovery due to their multifactorial pathology. [12][13]The complexity of AD involves amyloid-beta (Aβ) plaque formation, neurofibrillary tangles, cholinergic system deficits, and oxidative stress. [14][15]The benzofuran scaffold has emerged as a promising platform for developing multi-target-directed ligands that can address several of these pathological events simultaneously. [12] Derivatives of this compound are being explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down key neurotransmitters. [7]They are also investigated for their ability to inhibit the aggregation of Aβ peptides and to modulate secretase enzymes (BACE-1) involved in Aβ production. [12][13]The versatility of the scaffold allows for the design of molecules that can potentially improve cognitive function while also modifying the course of the disease.

Diagram 3: Multi-Target Approach for Alzheimer's Disease

G cluster_targets Pathological Targets in Alzheimer's Disease cluster_outcomes Therapeutic Outcomes Drug This compound Derivative AChE AChE/BuChE Inhibition Drug->AChE inhibits Abeta Aβ Aggregation Inhibition Drug->Abeta inhibits BACE1 BACE-1 Inhibition Drug->BACE1 inhibits OxStress Antioxidant Activity Drug->OxStress modulates Outcome1 Increased Neurotransmitter Levels AChE->Outcome1 Outcome2 Reduced Aβ Plaque Burden Abeta->Outcome2 Outcome3 Reduced Aβ Production BACE1->Outcome3 Outcome4 Reduced Oxidative Damage OxStress->Outcome4

Caption: this compound derivatives as multi-target agents for Alzheimer's disease. [12]

Conclusion and Future Perspectives

This compound has solidified its position as a valuable and versatile scaffold in modern medicinal chemistry. Its synthetic tractability allows for the creation of large, diverse compound libraries, while its inherent chemical properties make it a suitable core for interacting with a wide range of biological targets. The applications detailed herein—from inducing apoptosis in cancer cells to inhibiting bacterial enzymes and modulating complex neurodegenerative pathways—underscore the immense potential of this molecular framework.

Future research will likely focus on developing more selective and potent derivatives through structure-activity relationship (SAR) studies and computational modeling. The exploration of novel hybrid molecules, conjugating the this compound core with other pharmacophores, will continue to be a fruitful strategy. As our understanding of disease biology deepens, the rational design of this compound-based therapeutics holds the promise of delivering next-generation medicines for some of the most challenging human diseases.

References

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Application Notes and Protocols for 5-Methylbenzofuran Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4] This guide focuses on a specific, promising subclass: 5-methylbenzofuran derivatives. These compounds have emerged as significant candidates for therapeutic agent development, demonstrating potential in areas such as oncology and infectious diseases.[5][6] This document provides a comprehensive overview of their synthesis, biological evaluation, and analytical characterization, underpinned by detailed, field-proven protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Introduction: The Scientific Imperative of this compound Derivatives

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a privileged structure in drug discovery.[1][6] The introduction of a methyl group at the 5-position can significantly influence the molecule's electronic properties and steric interactions with biological targets, often enhancing its therapeutic potential. Research has indicated that this compound derivatives can exhibit a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The exploration of these derivatives is a vibrant area of research, aiming to develop novel therapeutics with improved efficacy and safety profiles.

This guide is structured to provide both a conceptual understanding and practical methodologies for researchers working with this compound derivatives. We will delve into a representative synthetic protocol, robust in vitro assays for determining biological activity, and the analytical techniques essential for structural confirmation and purity assessment.

Synthetic Strategy: A Protocol for the Preparation of a this compound Derivative

The synthesis of this compound derivatives can be achieved through various established chemical reactions. A common and effective approach involves the reaction of a substituted phenol with an α-halo ketone followed by cyclization. Below is a detailed protocol for the synthesis of a representative this compound derivative.

Protocol 2.1: Synthesis of 2-Acetyl-5-methylbenzofuran

Objective: To synthesize 2-acetyl-5-methylbenzofuran from p-cresol and chloroacetone.

Materials:

  • p-Cresol

  • Chloroacetone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates and UV lamp

Step-by-Step Procedure:

  • O-Alkylation:

    • To a solution of p-cresol (1 equivalent) in dry acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture.

    • Reflux the mixture for 12-16 hours, monitoring the reaction progress by TLC.

    • After completion, filter the reaction mixture to remove potassium carbonate and wash the residue with acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude intermediate, 4-methylphenoxyacetone.

  • Cyclization:

    • Add polyphosphoric acid to a separate round-bottom flask and heat it to 80-90°C.

    • Slowly add the crude 4-methylphenoxyacetone to the hot PPA with vigorous stirring.

    • Continue heating and stirring for 1-2 hours. The reaction is exothermic and the color will darken.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then pour it onto crushed ice with stirring.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient system to afford pure 2-acetyl-5-methylbenzofuran.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of dry acetone and anhydrous potassium carbonate is crucial to prevent side reactions involving water.

  • Potassium Carbonate as a Base: K₂CO₃ is a mild base suitable for the deprotonation of the phenolic hydroxyl group without causing unwanted side reactions.

  • Polyphosphoric Acid for Cyclization: PPA is an effective dehydrating and cyclizing agent for this type of intramolecular electrophilic substitution reaction.

  • Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials or byproducts.

Biological Evaluation: Assessing Therapeutic Potential

The therapeutic potential of novel this compound derivatives is primarily assessed through a series of in vitro and in vivo assays. Anticancer activity is a frequently investigated property of benzofuran derivatives.[1][5][8]

Protocol 3.1: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative against a cancer cell line (e.g., MCF-7, A549).[8][9]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in fresh complete medium.

    • Determine the cell density using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.[8]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Example IC₅₀ Values

Compound IDCancer Cell LineIC₅₀ (µM)
5-Me-BF-01 MCF-7 (Breast)8.5 ± 0.7
5-Me-BF-01 A549 (Lung)12.3 ± 1.1
Doxorubicin MCF-7 (Breast)0.9 ± 0.1
Doxorubicin A549 (Lung)1.2 ± 0.2

Note: The above data is hypothetical and for illustrative purposes only.

Analytical Characterization: Structure and Purity Verification

The unambiguous characterization of synthesized this compound derivatives is critical for establishing structure-activity relationships. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[6][9][10]

Protocol 4.1: Characterization by NMR, MS, and HPLC

Objective: To confirm the chemical structure and determine the purity of a synthesized this compound derivative.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy [11]

  • ¹H NMR: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃) and record the spectrum. The proton NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity. For a this compound derivative, expect signals corresponding to the methyl group, aromatic protons, and any other substituents.

  • ¹³C NMR: A carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[9]

B. Mass Spectrometry (MS) [11][12]

  • Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

  • Information Gained: MS provides the molecular weight of the compound, which is a crucial piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition.[1]

C. High-Performance Liquid Chromatography (HPLC) [13]

  • Objective: To assess the purity of the synthesized compound.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid).

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 280 nm).

  • Purity Assessment: A pure compound should ideally show a single sharp peak. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Summary of Expected Analytical Data for 2-Acetyl-5-methylbenzofuran:

TechniqueExpected Data
¹H NMR (CDCl₃) Singlet for the methyl group (~2.4 ppm), singlet for the acetyl protons (~2.6 ppm), signals for the aromatic protons in the range of 7.2-7.8 ppm.
¹³C NMR (CDCl₃) Signals for the methyl carbon, aromatic carbons, furan ring carbons, and the carbonyl carbon of the acetyl group.
MS (ESI+) [M+H]⁺ peak corresponding to the molecular weight of C₁₁H₁₀O₂ (174.20 g/mol ).
HPLC A single major peak with a purity of >95%.

Visualizing Workflows and Pathways

To aid in the conceptual understanding of the processes described, the following diagrams illustrate a typical synthetic workflow, a biological screening cascade, and a relevant signaling pathway that could be modulated by this compound derivatives.

G cluster_synthesis Synthetic Workflow A Starting Materials (p-Cresol, Chloroacetone) B O-Alkylation A->B C Intermediate (4-methylphenoxyacetone) B->C D Cyclization (Polyphosphoric Acid) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Pure this compound Derivative F->G

Caption: A generalized workflow for the synthesis of this compound derivatives.

G cluster_screening Biological Screening Cascade A Library of this compound Derivatives B Primary Screening (e.g., MTT Assay on Cancer Cell Line) A->B C Hit Identification (Compounds with IC50 < 10 µM) B->C D Secondary Assays (e.g., Apoptosis, Cell Cycle Analysis) C->D E Lead Compound Selection D->E F In Vivo Studies (Xenograft Models) E->F

Caption: A typical screening cascade for identifying lead this compound derivatives.

G cluster_pathway Potential PI3K/Akt/mTOR Signaling Inhibition GF Growth Factor GFR Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

Caption: A potential mechanism of action for anticancer this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in this exciting field. Future work should focus on expanding the chemical diversity of this compound libraries, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties for clinical translation.

References

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Application Notes and Protocols for the Purification of 5-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 5-Methylbenzofuran, a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Recognizing that the purity of such intermediates is paramount for the reliability and success of subsequent synthetic transformations and biological assays, this document moves beyond a simple recitation of steps. Instead, it offers a detailed exposition of the strategic choices and underlying principles governing the selection and execution of purification protocols. We will explore fractional distillation and flash column chromatography as primary purification methodologies, supplemented by robust analytical techniques for purity verification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish efficient and validated protocols for obtaining high-purity this compound.

Introduction: The Importance of Purity

This compound is a privileged structural motif found in numerous biologically active compounds and is a critical intermediate in the synthesis of novel pharmaceutical agents.[1][3][4] The presence of impurities, which can arise from unreacted starting materials, reagents, or by-products from side reactions, can have profound consequences. These contaminants can interfere with downstream reactions, lead to the formation of unintended products, and confound the results of biological screening, ultimately compromising research outcomes. Therefore, a robust and validated purification strategy is not merely a procedural step but a foundational requirement for scientific integrity.

Compound Profile and Impurity Landscape

A successful purification strategy begins with a thorough understanding of the target compound's physical properties and the likely nature of its impurities.

Physicochemical Properties of this compound

The physical characteristics of this compound are crucial for selecting the appropriate purification technique, particularly for methods like distillation.

PropertyValueSource
Molecular Formula C₉H₈OPubChem[5]
Molecular Weight 132.16 g/mol PubChem[5]
Appearance Colorless LiquidSax and Lewis 1987[6]
Boiling Point 198 °CStenutz[7]
Density 1.047 g/mLStenutz[7]
Refractive Index 1.547Stenutz[7]
Solubility Insoluble in water; miscible with common organic solvents.Windholz et al. 1983[6]
Common Impurity Profile

Impurities in a crude sample of this compound are typically dictated by the synthetic route employed. Common syntheses, such as palladium-catalyzed cyclizations of substituted phenols or Perkin-type reactions, can introduce specific contaminants.[8][9]

  • Unreacted Starting Materials: Such as p-cresol, salicylaldehyde derivatives, or halo-aromatics.

  • Catalyst Residues: Trace amounts of palladium, copper, or other metal catalysts.

  • Reaction By-products: Homocoupled products, partially cyclized intermediates, or products from over-alkylation.[10]

  • Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMSO) or excess reagents used in the synthesis.

Strategic Purification Workflow

The choice of purification method depends on the scale of the reaction, the thermal stability of the compound, and the nature of the impurities. The following workflow provides a logical decision-making process.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Final Analysis & Isolation Crude_Sample Crude this compound (Post-Workup) Initial_Analysis Analyze by TLC/GC-MS Crude_Sample->Initial_Analysis Decision_Point High boiling impurities? Large scale (>5g)? Initial_Analysis->Decision_Point Distillation Vacuum Distillation Decision_Point->Distillation  Yes Chromatography Flash Column Chromatography Decision_Point->Chromatography  No / Fine Purification Needed Distillation->Chromatography Further purification Purity_Check Assess Purity of Fractions (TLC, GC-MS) Chromatography->Purity_Check Combine_Fractions Combine Pure Fractions Purity_Check->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Decision workflow for selecting the optimal purification strategy.

Detailed Purification Protocols

Protocol 1: Vacuum Distillation

Rationale: Given its relatively high boiling point (198 °C), atmospheric distillation risks thermal degradation. Vacuum distillation is the preferred method as it significantly lowers the boiling point, mitigating decomposition and allowing for efficient separation from non-volatile or very high-boiling impurities.[11] This technique is particularly effective for large-scale purifications where chromatography would be impractical.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is thoroughly dried and joints are securely sealed with appropriate vacuum grease. Use a short-path distillation head for maximum efficiency.

  • Sample Preparation: Place the crude this compound into a round-bottom flask (no more than two-thirds full) with a magnetic stir bar for smooth boiling.

  • System Inerting: Flush the system with an inert gas (Nitrogen or Argon) to remove atmospheric oxygen, which can cause oxidation at elevated temperatures.

  • Vacuum Application: Gradually apply vacuum from a vacuum pump, protecting it with a cold trap (liquid nitrogen or dry ice/acetone).

  • Heating: Once the desired vacuum is stable, begin heating the distillation flask gently with a heating mantle. Vigorous stirring is essential to prevent bumping.

  • Fraction Collection:

    • Monitor the temperature at the distillation head.

    • Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents.

    • Collect the main fraction of this compound as it distills at a constant temperature. The expected boiling point will be significantly lower than 198 °C, depending on the vacuum level.

    • Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxide impurities.

  • Isolation: Transfer the collected pure liquid into a clean, tared amber glass bottle under an inert atmosphere for storage.

Protocol 2: Flash Column Chromatography

Rationale: Flash column chromatography is the most versatile and widely used technique for purifying organic compounds, offering high resolution to separate the target molecule from impurities with similar polarities.[12][13][14] We will focus on normal-phase chromatography using silica gel, as this compound is a relatively non-polar aromatic ether.

Flash_Chromatography_Workflow TLC 1. TLC Analysis (Solvent System Dev.) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute & Collect Fractions Load->Elute Analyze 6. Analyze Fractions (TLC) Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Step-by-step workflow for flash column chromatography.

Step-by-Step Methodology:

  • Solvent System Selection (TLC):

    • The goal is to find a solvent system where the this compound has an Rf value of approximately 0.25-0.35 for optimal separation.

    • Spot the crude material on a silica gel TLC plate.

    • Develop the plate in various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

    • A good starting point for this compound is a 98:2 or 95:5 mixture of Hexanes:Ethyl Acetate.

    • Visualize the spots under a UV lamp (254 nm). The target compound should be well-separated from major impurities.

  • Column Preparation:

    • Select a column of appropriate size (typically, use 50-100 g of silica gel per 1 g of crude material).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[14]

    • Pour the slurry into the column and use gentle air pressure to pack the silica into a uniform, crack-free bed.[10] Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Remove the solvent completely via rotary evaporation to obtain a dry, free-flowing powder. This is the dry-loaded sample.

    • Causality: Dry loading prevents the dissolution of the compound in the loading solvent, which can lead to band broadening and poor separation. It applies the sample in a highly concentrated, narrow band at the top of the column.[10][15][16]

    • Carefully add the dry-loaded sample to the top of the packed column, and add another thin layer of sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to begin elution.

    • Collect fractions in an array of test tubes or flasks.

    • Isocratic vs. Gradient Elution: For simple separations, isocratic elution (using the same solvent mixture throughout) is sufficient. For complex mixtures, a gradient elution (gradually increasing the percentage of the more polar solvent) can improve separation and speed up the process.[16]

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions that show a single, clean spot corresponding to the Rf of this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Purity Assessment and Characterization

After purification, the identity and purity of this compound must be confirmed using orthogonal analytical methods.[17][18]

MethodPurposeTypical Observations/Parameters
GC-MS Purity assessment and identification of volatile impurities.Carrier Gas: Helium. Column: DB-5MS or equivalent. A single sharp peak for the main component with an m/z of 132.[5][11]
¹H NMR Structural confirmation and detection of proton-containing impurities.Spectra should match literature values for 5-methyl, aromatic, and furanic protons. Integration should be consistent with the structure.
¹³C NMR Confirms the carbon skeleton and absence of carbon-containing impurities.The number of signals should correspond to the number of unique carbons in the molecule.
HPLC Quantitative purity analysis (e.g., % area).Column: C18 reversed-phase. Mobile Phase: Acetonitrile/Water gradient. Purity is often reported as >98% area by UV detection.[17][19]

Troubleshooting Common Purification Issues

IssuePossible CauseRecommended Solution
Streaking on TLC/Column Compound is too polar or interacting with acidic silica sites.Add a small amount (0.1-1%) of triethylamine to the eluent to neutralize the silica. Alternatively, switch the stationary phase to neutral alumina.[15]
Compound Not Eluting Solvent system is not polar enough; irreversible adsorption.Drastically increase the polarity of the eluent (e.g., switch from 5% to 20% ethyl acetate). If degradation is suspected, test stability on a TLC plate first or switch to a less acidic stationary phase.[15]
Poor Separation Column overloading; improper solvent system.Reduce the amount of sample loaded (typically 1-5% of silica mass). Re-develop the solvent system on TLC to ensure a larger separation (ΔRf) between spots.[15]
Cracked Silica Bed Column packed improperly or ran dry.Ensure the silica bed is never allowed to run dry. Pack the column carefully as a uniform slurry to avoid air pockets.

References

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Sources

The Art of Reactivity: A Detailed Guide to the Reaction Mechanisms of 5-Methylbenzofuran for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 5-Methylbenzofuran

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The addition of a methyl group at the 5-position of the benzofuran core, creating this compound, subtly yet significantly modulates its electronic properties and steric environment. This modification provides a valuable handle for synthetic chemists to fine-tune the molecule's reactivity and biological interactions, making it a frequently utilized building block in the development of novel therapeutic agents.[3]

This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the key reaction mechanisms involving this compound. We will move beyond simple procedural outlines to explore the causality behind experimental choices, offering field-proven insights into the synthesis and functionalization of this versatile scaffold. Our exploration will be grounded in established chemical principles, supported by mechanistic diagrams and detailed, self-validating protocols.

I. Understanding the Reactivity of this compound: An Electronic Perspective

The reactivity of this compound is governed by the interplay of the electron-donating effects of both the furan's oxygen atom and the methyl group on the benzene ring. The lone pair of electrons on the oxygen atom participates in the aromatic system, increasing the electron density of the heterocyclic ring, particularly at the 2- and 3-positions.[4] Concurrently, the 5-methyl group, through an inductive effect and hyperconjugation, donates electron density to the benzene ring, activating the ortho and para positions relative to it (C4, C6, and C7).[5][6] This dual activation makes this compound a nucleophilic aromatic system, highly susceptible to electrophilic attack and amenable to various transition metal-catalyzed cross-coupling reactions.

II. Electrophilic Aromatic Substitution: Precision in Functionalization

Electrophilic aromatic substitution (EAS) is a cornerstone for the functionalization of this compound. The regioselectivity of these reactions is dictated by the combined directing effects of the furan oxygen and the 5-methyl group.

Directing Effects and Regioselectivity

The furan ring is inherently electron-rich, with the C2 position being the most nucleophilic and thus the primary site for electrophilic attack in unsubstituted benzofuran.[4] The 5-methyl group is an ortho-, para-director.[7] Therefore, in this compound, electrophilic attack is predicted to occur at positions activated by both systems. The primary sites for substitution are the C4 and C6 positions, which are ortho to the activating methyl group, and the C2 position of the furan ring. The precise outcome often depends on the nature of the electrophile and the reaction conditions.

Diagram: Regioselectivity in Electrophilic Aromatic Substitution of this compound

Caption: Predicted sites of electrophilic attack on this compound.

A. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto an electron-rich aromatic ring.[8][9][10] The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃).

Mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.

  • Electrophilic Attack: The electron-rich this compound attacks the Vilsmeier reagent, typically at the C4 or C6 position, to form a resonance-stabilized carbocation (sigma complex).

  • Aromatization: Loss of a proton restores aromaticity.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the aldehyde.

Diagram: Vilsmeier-Haack Reaction Mechanism

G a This compound c Sigma Complex (Carbocation Intermediate) a->c Electrophilic Attack b Vilsmeier Reagent (Electrophile) b->c d Iminium Salt c->d Deprotonation f 4-Formyl-5-methylbenzofuran d->f Hydrolysis e Hydrolysis

Caption: Simplified workflow of the Vilsmeier-Haack formylation.

Protocol: Synthesis of 4-Formyl-5-methylbenzofuran

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (3 equivalents) in anhydrous 1,2-dichloroethane to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF solution with stirring, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C.

  • Addition of Substrate: Add a solution of this compound (1 equivalent) in anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] This reaction is pivotal for the synthesis of aromatic ketones.

Mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the acylating agent to generate a highly electrophilic, resonance-stabilized acylium ion.

  • Electrophilic Attack: The this compound ring attacks the acylium ion, leading to the formation of a sigma complex.

  • Aromatization: A proton is lost to restore the aromatic system, and the catalyst is regenerated.

Diagram: Friedel-Crafts Acylation Mechanism

G a This compound c Sigma Complex (Carbocation Intermediate) a->c Electrophilic Attack b Acylium Ion (Electrophile) b->c d Acylated Product c->d Deprotonation

Caption: Key steps in the Friedel-Crafts acylation of this compound.

Protocol: Synthesis of 4-Acetyl-5-methylbenzofuran

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C.

  • Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) dropwise to the suspension with vigorous stirring.

  • Substrate Addition: After stirring for 15 minutes, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

III. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures from simple precursors. For this compound, these reactions typically involve a halogenated derivative (e.g., 4-bromo- or 6-bromo-5-methylbenzofuran) as the electrophilic partner.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[11][12][13][14]

Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound halide, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

G a Pd(0)L_n c Ar-Pd(II)-X(L_n) a->c Ar-X b Oxidative Addition e Ar-Pd(II)-R(L_n) c->e R-B(OR)_2 Base d Transmetalation e->a g Ar-R e->g f Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4-Aryl-5-methylbenzofuran via Suzuki-Miyaura Coupling

  • Reaction Setup: To a solution of 4-bromo-5-methylbenzofuran (1 equivalent) and the desired arylboronic acid (1.2-1.5 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

B. Heck-Mizoroki Reaction

The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[10][15][16][17]

Catalytic Cycle: The mechanism is similar to the Suzuki coupling, involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

Protocol: Synthesis of 4-Vinyl-5-methylbenzofuran Derivatives

  • Reaction Setup: In a pressure tube, combine 4-bromo-5-methylbenzofuran (1 equivalent), the desired alkene (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand, 2-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 2 equivalents) in a suitable solvent (e.g., DMF or acetonitrile).

  • Reaction: Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.

  • Workup and Purification: After cooling, filter the reaction mixture through celite, concentrate the filtrate, and purify the residue by column chromatography.

C. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[2][18][19][20][21] It is a powerful method for synthesizing arylamines.

Catalytic Cycle: The cycle involves oxidative addition of the aryl halide to Pd(0), formation of a palladium-amido complex via deprotonation of the amine, and reductive elimination to yield the arylamine product.

Protocol: Synthesis of N-Aryl-5-methylbenzofuran-4-amine

  • Reaction Setup: In a glovebox, combine 4-bromo-5-methylbenzofuran (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equivalents) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture under an inert atmosphere at 80-110 °C until the starting material is consumed.

  • Workup and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

IV. Cycloaddition Reactions: Constructing Polycyclic Systems

The furan ring of this compound can participate as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienophiles, providing a route to complex, polycyclic structures.[8][14][22][23][24]

Mechanism: The Diels-Alder reaction is a concerted pericyclic reaction where the 4π-electron system of the diene and the 2π-electron system of the dienophile react to form a six-membered ring. The reaction is often promoted by heat or Lewis acid catalysis.

Diagram: Diels-Alder Reaction of this compound

Caption: Schematic of a Diels-Alder reaction involving this compound.

Protocol: [4+2] Cycloaddition with Maleic Anhydride

  • Reaction Setup: Dissolve this compound (1 equivalent) and maleic anhydride (1.1 equivalents) in a high-boiling solvent such as toluene or xylene.

  • Reaction: Heat the mixture to reflux for 12-24 hours. Monitor the formation of the cycloadduct by NMR spectroscopy.

  • Isolation: Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.

V. Data Presentation

Table 1: Summary of Reaction Conditions for the Functionalization of this compound

Reaction TypeReagents and CatalystsSolventTemperature (°C)Typical Yields (%)
Vilsmeier-Haack POCl₃, DMF1,2-Dichloroethane70-8060-85
Friedel-Crafts Acyl chloride, AlCl₃Dichloromethane0 to RT50-75
Suzuki-Miyaura Arylboronic acid, Pd(PPh₃)₄, K₂CO₃Toluene/Ethanol/H₂O80-10070-95
Heck-Mizoroki Alkene, Pd(OAc)₂, PPh₃, Et₃NDMF100-12050-80
Buchwald-Hartwig Amine, Pd₂(dba)₃, Xantphos, NaOtBuToluene80-11065-90
Diels-Alder Maleic anhydrideToluene11040-60

VI. Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a testament to the power of subtle structural modifications in directing chemical reactivity. Its unique electronic landscape, shaped by the synergistic effects of the furan oxygen and the 5-methyl group, opens a vast array of possibilities for synthetic transformations. From the precision of electrophilic aromatic substitution to the robust bond-forming capabilities of palladium-catalyzed cross-coupling and the elegant complexity of cycloaddition reactions, this compound offers a reliable and adaptable platform for the construction of novel molecular entities. As the quest for new and effective therapeutic agents continues, a deep understanding of the reaction mechanisms of such privileged scaffolds is paramount. The protocols and mechanistic insights provided herein are intended to empower researchers to harness the full potential of this compound in their drug discovery and development endeavors.

VII. References

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  • Hudson, M. J., et al. (2013). Diels-Alder reactions of five-membered heterocycles containing one heteroatom. Tetrahedron Letters, 54(44), 5949–5951.

  • Shcherbakov, A. M., et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules, 26(11), 3239.

  • Gu, L., et al. (2015). Access to enantioenriched 2,3- and 2,5-dihydrofurans with a fully substituted C2 stereocenter by Pd-catalyzed asymmetric intermolecular Heck reaction. Chemical Communications, 51(65), 12973–12976.

  • The University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • The Organic Chemist. (2016, June 8). Part 2: [4+2] Diels- Alder Cycloaddition Reaction Mechanism [Video]. YouTube. [Link]

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Application Note: A Robust and Scalable Synthesis of 5-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 5-Methylbenzofuran, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Moving beyond theoretical outlines, this document details a robust two-step protocol optimized for scalability, focusing on cost-effective reagents, operational safety, and high-purity output. We will elucidate the chemical rationale behind the chosen synthetic strategy, provide a detailed, step-by-step protocol from a 100-gram scale, and discuss critical process parameters for successful technology transfer to larger manufacturing settings.

Strategic Rationale: Selecting a Scale-Up-Ready Synthetic Route

The benzofuran motif is a cornerstone in many pharmacologically active compounds.[3] Consequently, numerous synthetic methods have been developed, often employing transition-metal catalysis (e.g., Palladium, Copper, Rhodium) for C-H activation, cross-coupling, or cyclization reactions.[4][5][6][7] While these modern techniques offer elegant solutions at the bench scale, they often present significant hurdles for industrial production, including:

  • Catalyst Cost and Sourcing: Palladium and rhodium catalysts are prohibitively expensive for large-scale manufacturing.

  • Metal Contamination: Residual catalyst in the final product is a major regulatory concern, requiring specialized and costly purification steps.

  • Ligand Sensitivity: Complex ligands can be sensitive to air and moisture, complicating handling in a plant environment.

Therefore, for a robust and economically viable scale-up synthesis, we revert to a classic, yet powerful, two-step approach: Williamson ether synthesis followed by acid-catalyzed cyclodehydration . This strategy is predicated on its use of inexpensive, readily available starting materials (p-cresol and a chloroacetaldehyde equivalent), its avoidance of heavy metal catalysts, and its straightforward, well-understood reaction mechanisms.

The logical flow of this synthesis is designed for process control and validation at each critical stage.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Cyclodehydration cluster_2 Quality Control A p-Cresol D Intermediate: 2-(p-tolyloxy)acetaldehyde diethyl acetal A:e->D:w Nucleophilic Substitution B Chloroacetaldehyde Diethyl Acetal B->D C Base (NaOH) Solvent (Ethanol/Water) F Final Product: This compound D->F Purification via Vacuum Distillation QC1 TLC/GC Monitoring (Step 1) D->QC1 E Polyphosphoric Acid (PPA) E:e->F:w Electrophilic Aromatic Substitution & Dehydration QC2 TLC/GC Monitoring (Step 2) F->QC2 QC3 Final Purity Assay (GC, NMR) F->QC3

Caption: High-level workflow for the scalable synthesis of this compound.

Detailed Scale-Up Protocol (100g Batch)

This protocol is designed for the synthesis of approximately 100 g of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMolesEquiv.Supplier/Grade
p-Cresol108.14108.1 g1.001.0Acros, 99%
Sodium Hydroxide40.0044.0 g1.101.1Sigma-Aldrich, 98%
Chloroacetaldehyde Diethyl Acetal152.62168.0 g1.101.1TCI, >98%
Ethanol46.07500 mL--Pharmco, 200 Proof
Polyphosphoric Acid (PPA)-500 g--Sigma-Aldrich, 115%
Toluene92.141.5 L--Fisher, ACS Grade
Saturated Sodium Bicarbonate-~1 L--Lab Prepared
Anhydrous Magnesium Sulfate120.3750 g--EMD, Granular
Step 1: Synthesis of 2-(p-tolyloxy)acetaldehyde diethyl acetal

Causality: This step is a classic Williamson ether synthesis. Sodium hydroxide deprotonates the phenolic hydroxyl group of p-cresol, forming a potent sodium phenoxide nucleophile. This nucleophile then displaces the chloride from chloroacetaldehyde diethyl acetal via an SN2 reaction. Using the acetal form of chloroacetaldehyde is critical as it protects the reactive aldehyde functionality from self-condensation or other side reactions under the basic conditions.

Procedure:

  • Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple connected to a heating mantle.

  • Base Preparation: Charge the flask with p-cresol (108.1 g), ethanol (250 mL), and water (50 mL). Begin stirring and add sodium hydroxide pellets (44.0 g) portion-wise. The addition is exothermic; maintain the temperature below 50 °C using a water bath if necessary. Stir until all solids have dissolved.

  • Nucleophilic Substitution: Slowly add chloroacetaldehyde diethyl acetal (168.0 g) to the solution over 30 minutes.

  • Reaction: Heat the mixture to a gentle reflux (~80-85 °C) and maintain for 6-8 hours.

  • In-Process Check (IPC): Monitor the reaction's progress by TLC (Thin Layer Chromatography) using a 9:1 Hexane:Ethyl Acetate eluent. The starting p-cresol spot should be consumed, and a new, less polar product spot should appear. A Gas Chromatography (GC) check can also be performed on a worked-up aliquot for more quantitative tracking.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 500 mL of water and 300 mL of toluene. Shake and separate the layers. Extract the aqueous layer twice more with 150 mL of toluene each time.

  • Washing: Combine the organic layers and wash with 200 mL of water, followed by 200 mL of brine.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent on a rotary evaporator. The resulting crude oil is the target intermediate. For this scale, purification of the intermediate is not strictly necessary before proceeding to the next step, as minor impurities will be removed in the final distillation.

Step 2: Cyclization and Synthesis of this compound

Causality: Polyphosphoric acid (PPA) serves as both the acidic catalyst and the dehydrating agent. The reaction proceeds via an intramolecular electrophilic aromatic substitution. One of the ethoxy groups of the acetal is protonated and eliminated as ethanol, generating an oxocarbenium ion. This highly electrophilic species is then attacked by the electron-rich aromatic ring at the ortho position to the ether linkage, forming the new five-membered ring. A final dehydration step yields the aromatic benzofuran system.

G cluster_mech Key Mechanistic Steps of Cyclization A 1. Acetal Protonation (by PPA) B 2. Ethanol Elimination & Oxocarbenium Ion Formation A->B C 3. Intramolecular Electrophilic Aromatic Substitution (SEAr) B->C D 4. Proton Transfer & Dehydration C->D E 5. Aromatization to This compound D->E

Caption: Simplified mechanism for the PPA-catalyzed cyclodehydration.

Procedure:

  • Setup: In a 2 L flask equipped with a robust mechanical stirrer and a thermocouple, carefully place the polyphosphoric acid (500 g). Begin stirring and gently heat to 60-70 °C to reduce its viscosity.

  • Addition: Add the crude 2-(p-tolyloxy)acetaldehyde diethyl acetal from Step 1 dropwise to the warm, stirring PPA over approximately 1 hour. The reaction is exothermic; maintain the internal temperature between 80-90 °C by controlling the addition rate and using external cooling if needed.

  • Reaction: After the addition is complete, continue stirring at 85 °C for 2-3 hours.

  • IPC: Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

  • Quenching: (Caution: Highly Exothermic!) In a separate, large beaker (5 L) equipped with a mechanical stirrer, prepare a slurry of crushed ice and water (~2 kg). Very slowly and carefully, pour the hot reaction mixture into the stirring ice-water slurry. The PPA will hydrolyze exothermically. Ensure the quenching vessel is large enough to contain any splashing.

  • Extraction: Once the quenched mixture has cooled, transfer it to a large separatory funnel. Extract the product with toluene (1 x 400 mL, then 2 x 200 mL).

  • Neutralization: Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH ~8). This step removes any entrained acidic residue. Finally, wash with brine.

  • Drying and Concentration: Dry the toluene solution over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

Final Purification: Vacuum Distillation

Causality: Vacuum distillation is the most effective and scalable method for purifying liquid organic compounds. By reducing the pressure, the boiling point of this compound is significantly lowered, allowing it to be distilled at a temperature that prevents thermal decomposition or polymerization, ensuring high purity.

  • Setup: Assemble a short-path distillation apparatus suitable for vacuum.

  • Distillation: Transfer the crude brown oil to the distillation flask. Apply vacuum (typically 5-10 mmHg). Slowly heat the flask.

  • Fraction Collection: Collect the fraction boiling at approximately 85-90 °C at 10 mmHg . The product will be a colorless to pale yellow oil.

  • Yield and Characterization: The expected yield is 95-110 g (72-83% over two steps). Confirm the identity and purity (>99%) by GC/MS and ¹H NMR spectroscopy.

Safety and Waste Management

  • p-Cresol: Toxic and corrosive. Handle in a fume hood and avoid skin contact.

  • Sodium Hydroxide: Caustic. Causes severe burns. Avoid creating dust.

  • Polyphosphoric Acid (PPA): Highly corrosive and reacts violently with water. The quenching step must be performed with extreme caution and behind a safety shield.

  • Solvents: Toluene and ethanol are flammable. Keep away from ignition sources.

  • Waste Disposal: Neutralize all acidic and basic aqueous waste streams before disposal. Organic waste containing toluene should be collected in a designated solvent waste container.

References

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances.
  • Ichake, S. S., et al. (2017). Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. Organic Letters, 19(1), 54–57.
  • Kushwaha, D. S., et al. (2014). Synthesis of 5-(3-Methyl Benzofuran-2-yl)-2-thiol-1,3,4 Oxadiazole and its Photochemical Study. International Journal of Chemical and Physical Sciences, 3(2), 41-47.
  • Gallou, I., et al. (2020). Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. Organic Process Research & Development, 24(2), 235-241.
  • Organic Chemistry Portal. Benzofuran synthesis.

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Application Notes & Protocols: 5-Methylbenzofuran as a Versatile Scaffold for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that are ubiquitous in nature and have garnered substantial interest in medicinal and agricultural chemistry.[1] The benzofuran scaffold is a key structural motif in numerous biologically active molecules, exhibiting a wide array of pharmacological properties including antifungal, antibacterial, antiviral, and anti-inflammatory activities.[1][2] In the realm of agriculture, the development of new and effective fungicides, herbicides, and insecticides is paramount to ensure global food security. The inherent bioactivity of the benzofuran core makes it a compelling starting point for the discovery of novel agrochemicals.

This application note provides a detailed guide for researchers and scientists on the utilization of 5-methylbenzofuran as a foundational building block for the synthesis of potential agrochemicals. We will focus on a strategic, multi-step synthetic pathway to produce 4-(this compound-2-yl)thiazole derivatives, a class of compounds that has shown promise as potent antifungal agents.[3] The protocols herein are designed to be robust and adaptable, providing a solid framework for further derivatization and optimization in an agrochemical discovery program. We will delve into the causality behind the experimental choices, ensuring a deep understanding of the synthetic strategy.

Core Synthetic Strategy: From this compound to Bioactive Thiazoles

The overall synthetic workflow is a three-step process, commencing with the Friedel-Crafts acylation of this compound, followed by bromination of the resulting ketone, and culminating in the Hantzsch thiazole synthesis to construct the desired heterocyclic system.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Hantzsch Thiazole Synthesis A This compound B 2-Acetyl-5-methylbenzofuran A->B Acetyl Chloride, AlCl3 C 2-Bromoacetyl-5-methylbenzofuran B->C Bromine, Acetic Acid E 4-(this compound-2-yl)thiazole Derivative C->E D Thioamide Derivative D->E

Caption: Synthetic workflow from this compound to thiazole derivatives.

Part 1: Synthesis of 2-Acetyl-5-methylbenzofuran (Intermediate I)

The initial step involves the introduction of an acetyl group at the 2-position of the this compound ring. The 2-position is the most nucleophilic site on the furan ring of benzofuran, making it highly susceptible to electrophilic substitution. The Friedel-Crafts acylation is a classic and effective method for this transformation.[4]

Protocol 1: Friedel-Crafts Acylation

Materials:

  • This compound

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • Slowly add acetyl chloride (1.1 eq) to the suspension via a dropping funnel. Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-acetyl-5-methylbenzofuran by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.

Causality and Insights:

  • The use of anhydrous conditions is critical as aluminum chloride is highly hygroscopic and will be deactivated by water.

  • The reaction is performed at 0 °C initially to control the exothermic nature of the Lewis acid-base complex formation and the subsequent acylation reaction, minimizing potential side reactions.[5]

  • The acidic workup is necessary to decompose the aluminum chloride-ketone complex and quench any remaining AlCl₃. The subsequent base wash removes any acidic impurities.

Part 2: Synthesis of 2-Bromoacetyl-5-methylbenzofuran (Intermediate II)

The next crucial step is the selective bromination of the methyl group of the acetyl moiety to form the α-haloketone. This intermediate is the electrophilic component required for the subsequent Hantzsch thiazole synthesis.[6]

Protocol 2: α-Bromination of the Ketone

Materials:

  • 2-Acetyl-5-methylbenzofuran (Intermediate I)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Dissolve 2-acetyl-5-methylbenzofuran (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • In a dropping funnel, prepare a solution of bromine (1.0-1.1 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of the ketone at room temperature. The characteristic red-brown color of bromine should disappear upon addition.

  • Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into a large volume of ice-water.

  • The solid precipitate of 2-bromoacetyl-5-methylbenzofuran is collected by vacuum filtration.

  • Wash the solid with copious amounts of water to remove acetic acid and then with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from ethanol if necessary.

Causality and Insights:

  • Acetic acid serves as a suitable solvent and also as a catalyst for the enolization of the ketone, which is the reactive species in the bromination reaction.[6]

  • The stoichiometry of bromine is carefully controlled to favor mono-bromination and avoid di-bromination or aromatic ring bromination.

  • Precipitation in ice-water is an effective method for isolating the product, as the bromo-ketone is typically a solid with low water solubility.

Part 3: Synthesis of 4-(this compound-2-yl)thiazole Derivatives (Final Products)

The Hantzsch thiazole synthesis is a versatile and high-yielding method for the construction of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide.[7][8] By varying the thioamide reactant, a diverse library of thiazole derivatives can be generated.

Protocol 3: Hantzsch Thiazole Synthesis

Materials:

  • 2-Bromoacetyl-5-methylbenzofuran (Intermediate II)

  • Thiourea or a substituted thioamide (e.g., N-phenylthiourea)

  • Ethanol

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetyl-5-methylbenzofuran (1.0 eq) in ethanol.

  • Add the thioamide (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be triturated with water or an appropriate solvent to induce crystallization, or purified by column chromatography.

  • For the synthesis of 2-aminothiazole derivatives using thiourea, the initial product is the hydrobromide salt. Neutralization with a base such as sodium carbonate or ammonia solution is required to isolate the free amine.[7]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Dissolve 2-Bromoacetyl-5- methylbenzofuran in Ethanol B Add Thioamide Derivative A->B C Reflux for 2-6 hours B->C D Cool to Room Temperature C->D E Collect Precipitate by Filtration OR Concentrate and Purify D->E F Neutralize (if using Thiourea) E->F G Final Product: 4-(this compound-2-yl)thiazole F->G

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

Antifungal Activity Data

While specific antifungal data for 4-(this compound-2-yl)thiazole derivatives are not extensively published, the broader class of benzofuran-thiazole compounds has demonstrated significant activity against key agricultural pathogens. The data below for analogous compounds provides a strong rationale for the synthesis and screening of the 5-methyl substituted derivatives.

Compound ClassPathogenActivity (IC₅₀ or Inhibition %)Reference
Benzofuran-thiazolo[3,2-a]benzimidazolesAspergillus nigerGood activity (zone of inhibition)[3]
Benzofuran-thiazolo[3,2-a]benzimidazolesCandida albicansPotent activity (zone of inhibition)[3]
Benzofurazan DerivativesRhizoctonia solaniIC₅₀ = 1.91 µg/mL (for compound A3)[9]
Thiazolyl Hydrazine DerivativesBotryosphaeria dothideaEC₅₀ = 0.59 µg/mL (for compound 3l)[10]

Note: The above data is for structurally related compounds and serves as a benchmark for the potential activity of this compound-thiazole derivatives. The 5-methyl group may influence activity through steric or electronic effects, warranting dedicated screening of these novel compounds.

Conclusion

This application note outlines a comprehensive and logical synthetic strategy for the preparation of novel 4-(this compound-2-yl)thiazole derivatives from the readily available starting material, this compound. The described protocols for Friedel-Crafts acylation, α-bromination, and Hantzsch thiazole synthesis are well-established and provide a reliable pathway for accessing these target molecules. Given the documented antifungal properties of related benzofuran-thiazole hybrids, the compounds synthesized through this workflow represent promising candidates for agrochemical screening programs. The modularity of the Hantzsch synthesis, in particular, allows for the creation of diverse libraries of compounds, which is a key strategy in modern agrochemical discovery. Researchers are encouraged to utilize these protocols as a foundation for the development of the next generation of benzofuran-based agrochemicals.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Kepa, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541.
  • ResearchGate. Synthesis of 2-acetyl benzofuran 164.
  • Saldabol, N., et al. (1999). BROMINATION OF 2-ACETYL-5-METHYLFURAN. Chemistry of Heterocyclic Compounds, 35(2), 143-146.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • Li, Q., et al. (2022). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 23(21), 13385.
  • Riahi, K., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1475.
  • ResearchGate. Use of 2-Bromoacetylbenzofurans in heterocyclic synthesis (review).
  • ResearchGate. 2-Acetylbenzofurans: Synthesis, Reactions and Applications.
  • Kenchappa, R., et al. (2016). Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation. Medicinal Chemistry Research, 25(11), 2593-2604.
  • ResearchGate. Scheme 1: Probable mechanism of bromination of 2-acetyl benzofuran and...
  • ResearchGate. Synthesis of benzofurans via Friedel–Crafts acylation.
  • ResearchGate. Benzofuran derivatives with antifungal activity.
  • ResearchGate. Synthesis of various 2‐alkyl‐5‐bromo‐7‐methoxy benzofurans.
  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • PubChem. 2-Acetyl-5-Methylfuran.
  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube.
  • MDPI. (2022). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents.
  • PubMed. (2014). Benzofurazan derivatives as antifungal agents against phytopathogenic fungi.
  • Semantic Scholar. (2021). Research Article Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity.
  • Google Patents. Method for synthesizing 2-acetylfuran.
  • Khan Academy. Friedel-Crafts acylation.
  • Chemguide. FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE.

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Topic: Experimental Setup for 5-Methylbenzofuran Reactions: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Methylbenzofuran is a privileged heterocyclic scaffold integral to the fields of medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document serves as a comprehensive technical guide, providing detailed experimental protocols for key synthetic transformations of this compound. Moving beyond a simple recitation of steps, this guide elucidates the mechanistic reasoning behind procedural choices, offers insights into expected outcomes, and furnishes a framework for the safe and effective functionalization of this versatile building block.

Foundational Concepts: Safety, Handling, and Reactivity

Critical Safety and Handling Protocols

This compound and its derivatives, along with many reagents used in their synthesis, require careful handling. Adherence to safety protocols is paramount.

  • Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to ensure adequate ventilation.[4] Facilities must be equipped with an eyewash station and a safety shower.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear at all times, including nitrile gloves, a flame-resistant lab coat, and chemical safety goggles conforming to OSHA or EN166 standards.[4][5]

  • Handling: Avoid direct contact with skin, eyes, and clothing.[4] Do not breathe dust, fumes, or vapors.[4] Wash hands thoroughly after handling.[4]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and sources of ignition.[4][5]

  • Spill & Disposal: In case of a spill, absorb with an inert material and place it into a suitable disposal container.[4] Dispose of chemical waste in accordance with local, state, and federal regulations.[4]

Electronic and Steric Profile of this compound

The reactivity of this compound is governed by the interplay of its constituent parts: the furan ring, the fused benzene ring, and the C5-methyl group.

  • Furan Moiety: The oxygen atom in the furan ring is a powerful electron-donating group, activating the heterocyclic ring toward electrophilic attack. This generally directs substitution to the C2 position, which avoids disrupting the benzene ring's aromaticity in the reaction intermediate.[6][7]

  • C5-Methyl Group: As an electron-donating group (EDG), the methyl group activates the benzene ring and possesses an ortho, para-directing influence.

  • Combined Influence: The combination of these effects makes the this compound scaffold highly amenable to functionalization. The most probable sites for electrophilic aromatic substitution are the C2 position on the furan ring and the C4 and C6 positions on the benzene ring, which are ortho and para to the methyl group, respectively.

Reaction Class I: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for functionalizing the this compound core. The choice of reagents and conditions dictates the position of substitution.

Mechanistic Rationale

The SEAr mechanism involves an initial attack by an electrophile (E+) on the electron-rich benzofuran ring system. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.[6][8] A subsequent deprotonation step restores aromaticity, yielding the substituted product. The regioselectivity is determined by the stability of the intermediate sigma complex; attack at the C2-position is generally favored as the positive charge can be delocalized without disrupting the benzenoid sextet.[6]

Fig 1. General Workflow for Electrophilic Substitution cluster_setup Reaction Setup cluster_reaction Reaction & Quench cluster_workup Workup & Purification reagents This compound + Solvent (e.g., CH2Cl2) cooling Cool to 0 °C (Ice Bath) reagents->cooling electrophile Add Electrophile (e.g., Br2, Vilsmeier reagent) Dropwise cooling->electrophile stir Stir at 0 °C to RT (Monitor by TLC) electrophile->stir quench Quench Reaction (e.g., with Na2S2O3 (aq) or H2O) stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Characterize Product (NMR, MS) purify->product

Caption: General workflow for electrophilic substitution of this compound.

Protocol: Vilsmeier-Haack Formylation at the C2-Position

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group, a versatile handle for further transformations, onto an electron-rich aromatic ring.[9]

Materials:

  • This compound (1.0 eq)

  • N,N-Dimethylformamide (DMF, solvent and reagent)

  • Phosphorus oxychloride (POCl3, 1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask under an inert atmosphere (N2 or Argon), add anhydrous DMF. Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ should be observed.

  • Substrate Addition: Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the stirring suspension of the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound-2-carbaldehyde.

ReactionPosition of AttackTypical ConditionsExpected Yield
Formylation C2POCl3, DMF, 0 °C to RT75-90%
Bromination C2NBS, CH3CN, RT80-95%
Nitration C2AcONO2, Ac2O, 0 °C60-75%

Reaction Class II: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-X bonds. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is particularly powerful for creating biaryl structures commonly found in pharmaceuticals.[10]

Mechanistic Rationale & Causality

The catalytic cycle begins with the oxidative addition of an active Pd(0) species to the aryl halide (e.g., 2-bromo-5-methylbenzofuran). This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical; ligands like triphenylphosphine (PPh3) or more advanced biarylphosphines stabilize the palladium center and facilitate the key steps of the cycle.[10] An aqueous base (e.g., K2CO3) is essential for activating the boronic acid for the transmetalation step.[10]

Fig 2. Workflow for Suzuki-Miyaura Cross-Coupling reagents Combine: - 2-Bromo-5-methylbenzofuran - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3, 2.0 eq) - Solvent (e.g., Toluene/EtOH/H2O) degas Degas Mixture (N2/Ar bubbling or freeze-pump-thaw) reagents->degas heat Heat to Reflux (e.g., 80-100 °C) Monitor by TLC/LC-MS degas->heat cool Cool to Room Temperature heat->cool workup Aqueous Workup (Dilute, Separate Layers, Extract) cool->workup purify Purify via Column Chromatography or Recrystallization workup->purify product Characterize Product (NMR, MS, mp) purify->product Fig 3. Conceptual Path for [4+2] Cycloaddition cluster_conditions Reaction Conditions start This compound (Diene Component) combine Combine Reactants in High-Boiling Solvent (e.g., Toluene, Xylene) start->combine dienophile Reactive Dienophile (e.g., Maleic Anhydride) dienophile->combine seal Seal in Pressure Tube combine->seal heat Heat to High Temp (120-180 °C) seal->heat workup Cool, Concentrate, and Purify heat->workup product Cycloadduct Product workup->product

Sources

Application Notes and Protocols for the Derivatization of 5-Methylbenzofuran to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Methylbenzofuran Scaffold - A Privileged Motif in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a core structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3][4] The this compound scaffold, in particular, offers a unique starting point for medicinal chemists. The methyl group at the 5-position not only influences the electronic properties of the aromatic system but also serves as a versatile handle for a variety of chemical transformations. Strategic derivatization of this core structure can lead to the fine-tuning of its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, ultimately enhancing its interaction with biological targets and improving its therapeutic potential.

This guide provides an in-depth exploration of key derivatization strategies for the this compound scaffold, complete with detailed experimental protocols and methodologies for evaluating the enhanced biological activity of the resulting novel compounds.

Strategic Derivatization of the this compound Core

The derivatization of this compound can be approached through several key synthetic strategies. The choice of strategy is dictated by the desired functional group to be introduced and the intended biological application. Here, we focus on three powerful and versatile methods: Vilsmeier-Haack formylation, the Mannich reaction, and Suzuki-Miyaura cross-coupling.

Vilsmeier-Haack Formylation: Introducing an Aldehyde Functionality at the 2-Position

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] In the context of this compound, this reaction is anticipated to proceed with high regioselectivity at the electron-rich 2-position of the furan ring. The resulting this compound-2-carbaldehyde is a valuable intermediate that can be further elaborated into a wide array of derivatives, including carboxylic acids, oximes, and Schiff bases, each with the potential for distinct biological activities.

Rationale for Derivatization: The introduction of a formyl group provides a key electrophilic center for further synthetic transformations. Conversion to a carboxylic acid can enhance water solubility and provide a site for amide or ester formation. Schiff base derivatives, formed by condensation with primary amines, are known to possess a broad range of pharmacological properties, including antimicrobial and anticancer activities.

Vilsmeier_Haack_Workflow start This compound product This compound- 2-carbaldehyde start->product Vilsmeier-Haack Reaction reagents DMF, POCl3 intermediate Vilsmeier Reagent (Electrophile) derivatives Further Derivatization (e.g., Oximes, Schiff Bases, Carboxylic Acid) product->derivatives

Vilsmeier-Haack Formylation Workflow
The Mannich Reaction: Aminomethylation for Enhanced Bioavailability

The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto an active hydrogen-containing compound.[7][8] For this compound, the reaction with formaldehyde and a secondary amine, such as dimethylamine or piperidine, is expected to yield a Mannich base. This functionalization can significantly impact the molecule's basicity and solubility, properties that are crucial for drug absorption and distribution.

Rationale for Derivatization: The introduction of an amino group can enhance the aqueous solubility of the compound and provide a center for salt formation, which can improve its pharmacokinetic profile. Furthermore, the nature of the amine incorporated can be varied to explore structure-activity relationships, as different amine moieties can influence receptor binding and cellular uptake.

Mannich_Reaction_Workflow start This compound product Mannich Base (e.g., (this compound-2-yl)-N,N- dimethylmethanamine) start->product Mannich Reaction reagents Formaldehyde, Secondary Amine (e.g., Dimethylamine) activity Enhanced Solubility & Pharmacokinetics product->activity

Mannich Reaction for Aminomethylation
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[9][10] This strategy first requires the introduction of a halogen, typically bromine, onto the this compound core, followed by a palladium-catalyzed coupling with an appropriate boronic acid or ester. This approach allows for the introduction of a wide variety of aryl and heteroaryl substituents, dramatically increasing the structural diversity of the synthesized derivatives.

Rationale for Derivatization: The creation of biaryl structures can introduce new binding interactions with biological targets, such as π-π stacking. The diverse range of commercially available boronic acids allows for the systematic exploration of the chemical space around the this compound core to optimize biological activity.

Suzuki_Coupling_Workflow start This compound bromination Bromination (e.g., NBS) start->bromination bromo_intermediate Bromo-5-methylbenzofuran bromination->bromo_intermediate product Aryl-substituted This compound bromo_intermediate->product Suzuki-Miyaura Coupling reagents Ar-B(OH)2, Pd Catalyst, Base

Suzuki-Miyaura Cross-Coupling Strategy

Experimental Protocols

The following protocols are provided as a starting point for the derivatization of this compound and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Vilsmeier-Haack Formylation of this compound

Objective: To synthesize this compound-2-carbaldehyde.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for workup and purification.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (5.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound-2-carbaldehyde.

Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

Protocol 2: Mannich Reaction of this compound

Objective: To synthesize (this compound-2-yl)-N,N-dimethylmethanamine.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Acetic acid

  • Ethanol

  • Sodium hydroxide solution (1 M)

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Standard laboratory glassware.

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), formaldehyde solution (1.2 eq), and dimethylamine solution (1.2 eq) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water.

  • Make the aqueous layer basic (pH > 10) with 1 M sodium hydroxide solution and extract with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the Mannich base.

  • Further purification can be achieved by distillation under reduced pressure or by column chromatography if necessary.

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-methylbenzofuran

Objective: To synthesize 2-aryl-5-methylbenzofuran derivatives.

Step 3a: Bromination of this compound This step is necessary to prepare the substrate for the Suzuki coupling.

  • Dissolve this compound in a suitable solvent such as DMF or CCl₄.

  • Add N-bromosuccinimide (NBS) (1.05 eq) in portions at 0 °C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup and purify by column chromatography to obtain 2-bromo-5-methylbenzofuran.

Step 3b: Suzuki-Miyaura Coupling Materials:

  • 2-Bromo-5-methylbenzofuran

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert atmosphere setup.

Procedure:

  • To a degassed mixture of 2-bromo-5-methylbenzofuran (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in the chosen solvent system, add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired 2-aryl-5-methylbenzofuran.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation Protocols

The newly synthesized this compound derivatives should be evaluated for their biological activity using appropriate in vitro assays.

Protocol 4: Evaluation of Anticancer Activity using MTT Assay

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.[12][13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.[1][14] The amount of formazan is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Assessment of Antimicrobial Activity

Objective: To screen the synthesized compounds for their ability to inhibit the growth of bacteria and fungi.[16][17]

Method: Broth Microdilution Method

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution of Compounds: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 6: Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)

Objective: To evaluate the potential of the derivatives to promote the differentiation of pre-osteoblastic cells.[18][19]

Principle: Alkaline phosphatase (ALP) is an early marker of osteoblast differentiation.[20][21] Its activity can be quantified using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

Procedure:

  • Cell Culture: Culture pre-osteoblastic cells (e.g., MC3T3-E1) in a 24-well plate with osteogenic differentiation medium.

  • Compound Treatment: Treat the cells with different concentrations of the this compound derivatives.

  • Cell Lysis: After a specified incubation period (e.g., 7-14 days), wash the cells with PBS and lyse them to release intracellular proteins, including ALP.

  • ALP Activity Assay: Add the cell lysate to a solution containing pNPP. The ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which has a yellow color.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Normalization: Normalize the ALP activity to the total protein content in each well, determined by a standard protein assay (e.g., BCA assay).

Data Presentation and Interpretation

The results of the biological assays should be presented in a clear and concise manner.

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Cancer Cell Lines

Compound IDDerivatization StrategySubstituentCancer Cell LineIC₅₀ (µM)
5-MBF-CHO Vilsmeier-Haack-CHO (at C2)HeLa>100
5-MBF-Aryl1 Suzuki Coupling4-Methoxyphenyl (at C2)HeLa15.2
5-MBF-Aryl2 Suzuki Coupling3-Chlorophenyl (at C2)HeLa8.5
Doxorubicin (Positive Control)-HeLa0.5

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Derivatives

Compound IDS. aureusE. coliC. albicans
5-MBF-Mannich 1632>64
Ciprofloxacin 10.5-
Fluconazole --8

Conclusion

The this compound scaffold provides a fertile ground for the development of novel therapeutic agents. The derivatization strategies outlined in this guide—Vilsmeier-Haack formylation, the Mannich reaction, and Suzuki-Miyaura cross-coupling—offer versatile and powerful approaches to generate a library of diverse compounds. The subsequent biological evaluation using the provided protocols will enable researchers to identify lead candidates with enhanced activity and to elucidate crucial structure-activity relationships, thereby guiding future drug design and development efforts.

References

  • PubMed. (2023). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. [Link]
  • ScienceDirect. (2023). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. [Link]
  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
  • RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]
  • MDPI. (2020). Combined Fluorescence-Based in Vitro Assay for the Simultaneous Detection of Cell Viability and Alkaline Phosphatase Activity during Osteogenic Differentiation of Osteoblast Precursor Cells. [Link]
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]
  • IJRPR. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. [Link]
  • ResearchGate. (2013). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. [Link]
  • National Center for Biotechnology Information. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
  • National Center for Biotechnology Information. (2021).
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
  • MDPI. (2024). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38)
  • Zenodo. (1966).
  • ScienceDirect. (1994). A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Creative Biolabs. (n.d.). Alkaline Phosphatase (ALP) Activity Analysis Protocol. [Link]
  • PubMed. (1996).
  • ResearchGate. (n.d.). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. [Link]
  • MDPI. (2022).
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]
  • ResearchGate. (n.d.).
  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • ResearchGate. (2020). Ketonic Mannich bases derived from 1-(5-bromobenzofuran-2-yl)ethan-1-one. [Link]
  • SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]
  • Wikipedia. (n.d.). Mannich reaction. [Link]
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  • Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]
  • ResearchGate. (2017). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. [Link]
  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. [Link]
  • Journal of the Chemical Society of Pakistan. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. [Link]
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Application Notes and Protocols for High-Throughput Screening of 5-Methylbenzofuran Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of benzofuran have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The versatility of the benzofuran ring system allows for extensive chemical modification, making it an attractive starting point for the development of novel therapeutics targeting a variety of biological pathways.[1] Specifically, 5-methylbenzofuran analogs represent a promising subclass of these compounds, with research suggesting potential roles as inhibitors of key cellular signaling molecules.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize bioactive this compound analogs. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for both biochemical and cell-based screening campaigns, and discuss the critical aspects of data analysis and hit validation.

Strategic Considerations for HTS Campaign Design

The success of any HTS campaign hinges on a well-conceived strategy that aligns the assay methodology with the predicted biological targets of the compound library. For this compound analogs, the existing literature points towards several potential target classes, including protein kinases and G-protein coupled receptors (GPCRs). Therefore, a multi-pronged screening approach is recommended to broadly explore the biological activity of these compounds.

A typical HTS workflow begins with assay development and validation, followed by a primary screen of the entire compound library at a single concentration.[5] Hits from the primary screen are then subjected to a confirmation screen and subsequent dose-response analysis to determine their potency.[6] Finally, validated hits are further characterized in secondary, more physiologically relevant assays to elucidate their mechanism of action.

HTS_Workflow Assay_Dev Assay Development & Validation Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Robust Assay (Z' > 0.5) Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Identify 'Hits' Dose_Response Dose-Response & Potency (IC50/EC50) Hit_Confirmation->Dose_Response Confirm Activity Secondary_Assays Secondary Assays & Mechanism of Action Dose_Response->Secondary_Assays Validate Potency Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt Characterize Leads TR_FRET_Kinase_Assay cluster_no_inhibition Kinase Active cluster_inhibition Kinase Inhibited Kinase Kinase Phospho_Substrate Acceptor-Substrate-P Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Acceptor-Substrate Substrate->Kinase Antibody Eu-Antibody (Donor) Phospho_Substrate->Antibody Binding FRET FRET Signal Antibody->FRET Kinase_I Kinase Substrate_I Acceptor-Substrate Kinase_I->Substrate_I No Phosphorylation ATP_I ATP ATP_I->Kinase_I No_FRET No FRET Signal Substrate_I->No_FRET Inhibitor This compound Analog Inhibitor->Kinase_I Inhibition Antibody_I Eu-Antibody (Donor) Antibody_I->No_FRET

Caption: TR-FRET assay principle for kinase inhibitor screening.

Materials and Reagents
  • Kinase: Purified, active protein kinase of interest.

  • Substrate: Fluorescently labeled peptide substrate.

  • Antibody: Europium-labeled anti-phospho-substrate antibody.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Buffer optimized for kinase activity (e.g., HEPES-based buffer with MgCl2, DTT, and a surfactant like Brij-35).

  • Test Compounds: this compound analogs dissolved in 100% DMSO.

  • Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Microplates: 384-well, low-volume, white, opaque microplates.

  • Plate Reader: A microplate reader capable of TR-FRET measurements.

Assay Protocol
  • Compound Plating:

    • Prepare serial dilutions of the this compound analogs in DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each compound solution into the wells of a 384-well assay plate.

    • Include wells for positive controls (no inhibitor) and negative controls (known inhibitor).

  • Enzyme/Substrate Addition:

    • Prepare a master mix of the kinase and fluorescently labeled substrate in assay buffer.

    • Dispense the enzyme/substrate mix into all wells of the assay plate.

    • Incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow compounds to interact with the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in assay buffer.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate at room temperature for the optimal reaction time (e.g., 60 minutes), as determined during assay development.

  • Detection:

    • Prepare a solution of the Eu-labeled antibody in a detection buffer containing EDTA to stop the kinase reaction.

    • Add the antibody solution to all wells.

    • Incubate at room temperature for at least 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis and Quality Control
  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal.

  • Normalization: Normalize the data to the plate controls:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

  • Assay Quality Metrics: For each plate, calculate the Z'-factor and signal-to-background (S/B) ratio to ensure assay robustness. [7][8]An assay is considered excellent for HTS if the Z'-factor is greater than 0.5. [7] | Metric | Formula | Interpretation | | :--- | :--- | :--- | | Z'-Factor | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | Measures the statistical separation between positive and negative controls. Z' > 0.5 is considered excellent for HTS. [7]| | Signal-to-Background (S/B) | Mean_pos / Mean_neg | Indicates the dynamic range of the assay. A higher S/B is generally better. [8]|

Application Protocol 2: Cell-Based Screening for GPCR Modulation

GPCRs are a large family of cell surface receptors that are common drug targets. [9]A cell-based assay allows for the screening of this compound analogs for their ability to modulate GPCR signaling in a more physiological context.

Principle of the Assay

This protocol describes a reporter gene assay to measure the activation of a GPCR that couples to the cyclic AMP (cAMP) signaling pathway. A host cell line is engineered to stably express the target GPCR and a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE). When an agonist binds to the GPCR, it activates adenylyl cyclase, leading to an increase in intracellular cAMP. cAMP then activates transcription of the luciferase gene via the CRE. The amount of light produced upon addition of a luciferase substrate is proportional to the level of GPCR activation. Antagonists will block this activation.

GPCR_Reporter_Assay cluster_pathway GPCR Signaling Pathway Ligand Agonist GPCR Target GPCR Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation CRE CRE CREB->CRE Binding Luciferase_Gene Luciferase Gene CRE->Luciferase_Gene Transcription Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Translation Light Luminescent Signal Luciferase_Protein->Light Reaction with Substrate

Caption: Signaling cascade in a CRE-luciferase GPCR reporter assay.

Materials and Reagents
  • Cell Line: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the target GPCR and the CRE-luciferase reporter construct.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compounds: this compound analogs dissolved in 100% DMSO.

  • Control Agonist/Antagonist: Known ligands for the target GPCR.

  • Luciferase Assay Reagent: A commercial reagent containing the luciferase substrate (e.g., luciferin) and cell lysis agents.

  • Microplates: 384-well, solid white, tissue culture-treated microplates.

  • Luminometer: A plate reader capable of measuring luminescence.

Assay Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Resuspend the cells in culture medium to the optimal seeding density determined during assay development.

    • Dispense the cell suspension into the wells of a 384-well plate.

    • Incubate the plate at 37°C in a CO2 incubator for 18-24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare dilutions of the this compound analogs in an appropriate buffer or medium.

    • For an agonist screen, add the compounds directly to the cells.

    • For an antagonist screen, add the compounds and incubate for a short period (e.g., 15-30 minutes) before adding a known agonist at its EC80 concentration.

    • Include appropriate controls (vehicle, maximal agonist concentration, and/or antagonist).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for reporter gene expression (e.g., 4-6 hours).

  • Signal Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to all wells.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate reader.

Data Analysis and Hit Identification
  • Agonist Screen: Normalize the data to the maximal response of a known agonist. Identify compounds that produce a signal significantly above the baseline (e.g., >3 standard deviations above the mean of the vehicle control).

  • Antagonist Screen: Normalize the data to the response of the agonist in the absence of any test compound. Identify compounds that significantly reduce the agonist-stimulated signal.

  • Quality Control: As with the biochemical assay, calculate the Z'-factor and S/B ratio for each plate to monitor assay performance.

Application Protocol 3: Phenotypic Screening for Cytotoxicity

A general cytotoxicity assay is a valuable secondary screen to flag compounds that may be nonspecifically killing cells, which can lead to false positives in other cell-based assays. It can also identify compounds with potent anticancer activity.

Principle of the Assay

This protocol uses a resazurin-based assay to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells. Cytotoxic compounds will decrease the metabolic activity of the cells, resulting in a lower fluorescent signal.

Materials and Reagents
  • Cell Line: A relevant cancer cell line or the host cell line from the GPCR assay.

  • Cell Culture Medium: As described previously.

  • Resazurin Solution: A sterile solution of resazurin sodium salt in PBS.

  • Test Compounds: this compound analogs dissolved in 100% DMSO.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin).

  • Microplates: 96- or 384-well, clear-bottom, black-walled, tissue culture-treated microplates.

  • Fluorescence Plate Reader: A plate reader capable of measuring fluorescence with appropriate excitation and emission filters for resorufin.

Assay Protocol
  • Cell Seeding:

    • Seed cells into a microplate as described in the GPCR assay protocol.

    • Allow cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate for a prolonged period (e.g., 48-72 hours) to allow for cytotoxic effects to manifest.

  • Viability Measurement:

    • Add the resazurin solution to each well.

    • Incubate at 37°C for 2-4 hours, or until a sufficient color change is observed in the vehicle control wells.

    • Measure the fluorescence (e.g., ~560 nm excitation / ~590 nm emission).

Data Analysis
  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control wells.

  • Plot the dose-response curves and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each active compound.

Hit Confirmation and Triage: Avoiding Common Pitfalls

A crucial part of any HTS campaign is the process of confirming initial hits and eliminating artifacts. [10]False positives can arise from various sources, including compound autofluorescence, light scattering, or non-specific reactivity. [11][12] Key Steps in Hit Triage:

  • Re-testing: Confirm the activity of primary hits by re-testing from the original stock solution.

  • Orthogonal Assays: Validate hits in a secondary assay that uses a different detection technology to rule out technology-specific artifacts. [10]For example, a kinase hit from a TR-FRET assay could be confirmed using a luminescence-based assay that measures ATP consumption.

  • Dose-Response Confirmation: Confirm that the biological activity is dose-dependent by generating a full dose-response curve.

  • Promiscuity and PAINS Analysis: Use computational tools to flag compounds that are known frequent hitters or contain Pan-Assay Interference Compounds (PAINS) substructures. [10]5. Purity and Identity Confirmation: Analyze the purity and confirm the chemical structure of the most promising hits using techniques like LC-MS and NMR. [6]

Conclusion

The this compound scaffold holds significant promise for the development of new therapeutic agents. The high-throughput screening protocols outlined in these application notes provide a robust framework for identifying and characterizing the biological activities of novel analogs derived from this scaffold. By employing a combination of target-based and phenotypic screening approaches, and by adhering to rigorous standards of data analysis and hit validation, researchers can efficiently navigate the early stages of the drug discovery process and unlock the full potential of this versatile chemical class.

References

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  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
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  • Klink, T. A., et al. (2014). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ASSAY and Drug Development Technologies, 12(7), 399-408.
  • Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Macarron, R., & Hertzberg, R. P. (2011). Design and implementation of high-throughput screening assays. Cold Spring Harbor Protocols, 2011(8).
  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
  • Yeh, J. R., & Crews, C. M. (2003). Chemical genetics: adding to the diverse arsenal of genetic approaches. Trends in molecular medicine, 9(12), 522–530.
  • Molecular Devices. (n.d.). Better metrics for comparing instruments and assays.
  • Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 637-646.
  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • ResearchGate. (n.d.). Summarized molecular targets for benzofurans as anticancer compounds.
  • Auld, D. S., & Ture-Cates, E. (2015). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
  • BMG LABTECH. (2022). Cell-based assays on the rise.
  • Boutros, M., Heigwer, F., & Laufer, C. (2015). Microscopy-based high-content screening. Cell, 163(6), 1314-1325.
  • Iversen, P. W., et al. (2006). A comparison of assay quality measures in high-throughput screening. Journal of biomolecular screening, 11(8), 926-932.
  • Zhang, J. H. (2011). In vitro GPCR-Gα protein-coupled assays. Acta pharmacologica Sinica, 32(5), 553–560.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Gao, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(46), 26744–26769.
  • Yin, W., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 9(12), 3192–3199.
  • Gribbon, P., & Sewing, A. (2005). Evaluating real-life high-throughput screening data. Drug discovery today, 10(23-24), 1629–1636.
  • Sygnature Discovery. (n.d.). High Throughput Drug Screening.
  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting.
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  • ResearchGate. (n.d.). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays.
  • Egan, D. F., et al. (2012). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 7(9), e45209.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 540.
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  • ResearchGate. (n.d.). Important benzofurans as pharmaceutical agents.
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  • El-Sayed, N. N. E., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(3), 1332.
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  • Thangarasu, P., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2).
  • Kumar, A., et al. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.

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5-Methylbenzofuran: A Versatile Fluorescent Probe for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Compact Fluorophore

In the ever-evolving landscape of molecular probes, the demand for versatile, sensitive, and accessible fluorescent markers is perpetual. 5-Methylbenzofuran, a relatively simple heterocyclic organic compound, has emerged as a promising candidate in this domain. Its rigid, planar structure and conjugated π-system bestow it with intrinsic fluorescence, making it an attractive scaffold for the development of novel fluorescent probes. While extensive research has focused on complex benzofuran derivatives, the foundational photophysical properties and practical applications of the this compound core itself warrant a detailed exploration.[1] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for the synthesis and utilization of this compound as a fluorescent probe.

Benzofuran derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and antiviral properties. Their utility extends to the realm of bioimaging and sensing, where they have been employed as probes for detecting metal ions and imaging biological structures like β-amyloid plaques.[2][3][4] The fluorescence of these compounds is often sensitive to the local environment, a property that can be harnessed for developing "turn-on," "turn-off," or ratiometric sensors. The core principles of fluorescence quenching and enhancement, driven by mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET), are central to these applications.

This document provides a detailed guide to the synthesis, photophysical characterization, and application of this compound as a fluorescent probe. By understanding the fundamental properties of this core structure, researchers can unlock its potential for a wide array of applications, from fundamental biological research to high-throughput screening in drug discovery.

Part 1: Synthesis of this compound

A reliable and scalable synthesis is the first step towards utilizing any molecular probe. This compound can be synthesized through several established routes. Here, we present a detailed protocol adapted from common methods for benzofuran synthesis, focusing on a practical and accessible approach for a standard organic chemistry laboratory.

Workflow for the Synthesis of this compound

reagent1 p-Cresol intermediate1 2-(p-Tolyloxy)acetaldehyde diethyl acetal reagent1->intermediate1 Williamson Ether Synthesis (NaH, THF) reagent2 Chloroacetaldehyde diethyl acetal reagent2->intermediate1 product This compound intermediate1->product Cyclization/ Dehydration (PPA) cluster_0 Fluorescence Quenching cluster_1 Fluorescence Enhancement Probe_Q This compound (Excited State) Complex_Q Non-fluorescent Complex Probe_Q->Complex_Q e- transfer Metal_Q Quenching Metal Ion Metal_Q->Complex_Q Probe_E This compound (Low Fluorescence) Complex_E Fluorescent Complex Probe_E->Complex_E CHEF Metal_E Analyte Metal_E->Complex_E

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylbenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their product. Here, we address specific challenges you may encounter during your experiments in a comprehensive question-and-answer format, grounded in established chemical principles and supported by authoritative literature.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and how do I choose the best one for my needs?

A1: Several robust methods exist for the synthesis of this compound, each with its own advantages and disadvantages. The optimal choice depends on factors such as the availability and cost of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. The three most prevalent strategies are:

  • Palladium-Catalyzed Sonogashira Coupling followed by Intramolecular Cyclization: This is a highly versatile and widely used method. It involves the coupling of a 2-halophenol (typically 2-iodo-4-methylphenol) with a terminal alkyne. The subsequent intramolecular cyclization of the resulting 2-alkynylphenol intermediate yields the benzofuran core.[1][2][3] This method offers good functional group tolerance and generally provides high yields.[1]

  • Acid-Catalyzed Cyclization: This classical approach involves the cyclization of a suitably substituted precursor, such as an acetal or a phenoxy ketone.[4] For instance, the reaction of 4-methylphenol with an α-haloketone can lead to a phenoxy ketone intermediate, which then cyclizes in the presence of a strong acid like polyphosphoric acid (PPA) or sulfuric acid.[4] While often cost-effective, this method may suffer from regioselectivity issues and harsh reaction conditions.

  • Wittig-Type Reactions: An intramolecular Wittig reaction can be a powerful tool for constructing the furan ring.[5] This typically involves the preparation of a phosphonium ylide from a salicylaldehyde derivative, which then undergoes an intramolecular reaction to form the double bond of the furan ring.[6]

Recommendation: For most applications requiring high yield and purity, the Palladium-Catalyzed Sonogashira Coupling approach is recommended due to its reliability and extensive documentation in the literature.[1][7][8]

Q2: I am experiencing low yields in my Sonogashira coupling reaction for the synthesis of this compound. What are the likely causes and how can I troubleshoot this?

A2: Low yields in a Sonogashira coupling are a common issue that can often be resolved by systematically optimizing the reaction conditions. Here are the key parameters to investigate:

  • Catalyst System: The choice of palladium source and ligand is critical. A combination of a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, is standard.[1][3] If you are observing low conversion, consider:

    • Catalyst Deactivation: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium(0) active species.

    • Ligand Choice: Phosphine ligands like triphenylphosphine (PPh₃) are common. However, for challenging substrates, more electron-rich or bulky ligands might be beneficial.

    • Catalyst Loading: While typically low (1-5 mol%), increasing the catalyst loading may improve conversion, although this should be a last resort due to cost.

  • Base: The base plays a crucial role in the catalytic cycle. Triethylamine (TEA) is frequently used as both the base and the solvent.[1][3] If your reaction is sluggish, consider:

    • Base Strength: A stronger base, such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU), may be required.

    • Solvent Effects: While often performed neat in an amine base, using a co-solvent like THF or DMF can improve the solubility of your starting materials.[2]

  • Temperature: Sonogashira couplings are typically run at elevated temperatures. If the yield is low, ensure the reaction temperature is appropriate for your specific substrates and catalyst system. A typical range is 80-120 °C.[8]

  • Purity of Reagents: The purity of your starting materials, particularly the alkyne and the 2-halophenol, is paramount. Impurities can poison the catalyst. Ensure your reagents are pure and your solvents are anhydrous.

The following diagram illustrates a general workflow for troubleshooting a low-yielding Sonogashira coupling reaction.

Troubleshooting_Sonogashira start Low Yield in Sonogashira Coupling check_inert Verify Inert Atmosphere (Ar or N2) start->check_inert check_inert->start Oxygen Leak Suspected check_reagents Check Purity of Starting Materials (2-iodo-4-methylphenol, alkyne) check_inert->check_reagents Atmosphere is Inert check_reagents->start Impurities Detected optimize_catalyst Optimize Catalyst System - Catalyst Loading - Ligand Choice check_reagents->optimize_catalyst Reagents are Pure optimize_base Optimize Base and Solvent - Stronger Base (e.g., DBU) - Co-solvent (e.g., THF, DMF) optimize_catalyst->optimize_base optimize_temp Adjust Reaction Temperature optimize_base->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for low yields in Sonogashira coupling.

Q3: I am observing the formation of significant side products during my this compound synthesis. What are these impurities and how can I minimize them?

A3: Side product formation can significantly reduce your yield and complicate purification. The nature of the side products depends on the synthetic route:

  • In Sonogashira Couplings:

    • Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction that leads to the formation of a diyne. It is often promoted by the presence of oxygen and an excess of the copper co-catalyst. To minimize this, ensure a strictly inert atmosphere and use the minimum effective amount of CuI.[7]

    • Protodehalogenation of the Aryl Halide: This results in the formation of 4-methylphenol. It can be favored by high temperatures and the presence of water. Ensure your reaction is run under anhydrous conditions.

  • In Acid-Catalyzed Cyclizations:

    • Regioisomers: If the aromatic ring has multiple potential sites for cyclization, a mixture of regioisomers can be formed.[4] For the synthesis of this compound from 4-methylphenol, cyclization can potentially occur at the 2- or 6-position relative to the hydroxyl group. Careful choice of the starting materials and reaction conditions is necessary to control regioselectivity.

    • Polymerization/Decomposition: The harsh acidic conditions and high temperatures can lead to the decomposition of starting materials or the polymerization of the desired product. Use the mildest effective acid and the lowest possible temperature.

Q4: My final this compound product is difficult to purify. What are the best practices for purification?

A4: Purification of this compound can be challenging due to the potential for closely related impurities. Here are some recommended purification strategies:

  • Column Chromatography: This is the most common and effective method for purifying this compound.[3][7]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between your product and any impurities. An Rf value of 0.3 for the product is a good target.[9]

  • Vacuum Distillation: If your product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be a viable option.[9] This is particularly useful for removing non-volatile impurities. However, be mindful of the thermal stability of your compound.

  • Recrystallization: If your this compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

The following diagram illustrates the general purification workflow.

Purification_Workflow start Crude this compound tlc TLC Analysis (Determine optimal solvent system) start->tlc distillation Vacuum Distillation (for liquid products) start->distillation If liquid and suitable recrystallization Recrystallization (for solid products) start->recrystallization If solid and suitable column Silica Gel Column Chromatography tlc->column Optimal solvent system identified purity_check Purity Analysis (NMR, GC-MS) column->purity_check distillation->purity_check recrystallization->purity_check purity_check->column Purity < 95% pure_product Pure this compound purity_check->pure_product Purity > 95%

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Technical Support Center: 5-Methylbenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylbenzofuran. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the identification and management of impurities encountered during synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Troubleshooting & FAQs: Navigating the Nuances of this compound Synthesis

The synthesis of this compound, while achievable through several established routes, is often accompanied by the formation of characteristic impurities. These can arise from starting materials, side reactions, or degradation of the final product. This section addresses the most common issues in a practical question-and-answer format.

Q1: My final product shows an unexpected set of aromatic signals in the 1H NMR, suggesting an isomeric impurity. What is the likely culprit and how can I confirm its presence?

A: The most probable isomeric impurities in syntheses starting from p-cresol derivatives are other methyl-substituted benzofurans, particularly 4-Methylbenzofuran and 6-Methylbenzofuran. Their formation is often a result of poor regioselectivity during the cyclization step, especially in acid-catalyzed reactions.

  • Causality: In acid-catalyzed cyclizations of precursors derived from p-cresol, protonation can lead to competing electrophilic aromatic substitution at positions ortho or para to the activating hydroxyl or ether group. While the formation of the 5-methyl isomer is generally favored, suboptimal reaction conditions (e.g., temperature fluctuations, incorrect acid concentration) can lead to the formation of the less stable 4- and 6-methyl isomers.

  • Identification:

    • 1H NMR Spectroscopy: The aromatic proton splitting patterns are distinct for each isomer.

      • This compound: Shows a characteristic singlet for the proton at C4, a doublet for the proton at C7, and a doublet of doublets for the proton at C6.

      • 4-Methylbenzofuran: The methyl group signal will be present, but the aromatic region will show a different coupling pattern, typically a triplet for the proton at C6 and doublets for the protons at C5 and C7.[1]

      • 6-Methylbenzofuran: Will also display a unique set of aromatic signals.

    • GC-MS: Gas chromatography can often separate the isomers, and the mass spectrum will show the same molecular ion peak (m/z = 132.16) for all methylbenzofuran isomers. Fragmentation patterns may show subtle differences.

  • Troubleshooting Protocol:

    • Optimize Cyclization: Carefully control the temperature and reaction time of the cyclization step. A lower temperature and shorter reaction time may favor the thermodynamically more stable 5-methyl isomer.

    • Choice of Catalyst: In metal-catalyzed syntheses, the ligand choice can significantly influence regioselectivity. Experiment with different phosphine ligands in palladium-catalyzed reactions.

    • Purification: Careful column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can effectively separate these isomers. Due to their similar polarities, a long column and slow elution rate are recommended.

Q2: I observe a persistent impurity with a phenolic -OH peak in the IR and NMR spectra of my this compound. What is its likely identity?

A: This is a strong indication of unreacted starting material, most commonly a p-cresol derivative that has not undergone complete cyclization. For instance, in a synthesis involving the reaction of p-cresol with an α-halo-β-ketoester, the intermediate phenoxy-ketoester may be present.

  • Causality: Incomplete cyclization can be due to several factors:

    • Insufficient Reaction Time or Temperature: The cyclization step may require more forcing conditions to proceed to completion.

    • Deactivation of Catalyst: In metal-catalyzed reactions, the catalyst may have lost its activity.

    • Steric Hindrance: Bulky substituents on the precursor can hinder the intramolecular reaction.

  • Identification:

    • 1H NMR: Look for a broad singlet corresponding to a phenolic proton (typically > 9 ppm), in addition to the signals for the rest of the uncyclized side chain.

    • TLC: The uncyclized precursor is significantly more polar than this compound and will have a much lower Rf value.

  • Troubleshooting Protocol:

    • Drive the Reaction to Completion: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC until the starting material spot disappears.

    • Re-subject to Reaction Conditions: If a significant amount of the intermediate is isolated, it can be re-subjected to the cyclization conditions.

    • Aqueous Work-up: A basic wash (e.g., with 1M NaOH) during the work-up will extract the phenolic impurity into the aqueous layer. Subsequent acidification of the aqueous layer and extraction can allow for its recovery if desired.

Q3: My product is a dark color, and I see complex signals in the baseline of my NMR spectrum. What could be the cause?

A: Dark coloration and a complex baseline in the NMR often point to polymerization or degradation of the product or starting materials. Benzofurans and their precursors can be sensitive to strong acidic or basic conditions, especially at elevated temperatures.[2]

  • Causality:

    • Harsh Reaction Conditions: Prolonged exposure to strong acids or bases can lead to decomposition.

    • Presence of Oxygen: At high temperatures, oxidation can lead to the formation of colored byproducts.

    • Reactive Intermediates: The formation of unstable intermediates can lead to polymerization.

  • Troubleshooting Protocol:

    • Milder Reaction Conditions: Explore alternative synthetic routes that employ milder conditions. For example, some modern palladium-catalyzed cyclizations can proceed at lower temperatures.[3]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Purification:

      • Activated Charcoal: Treatment of a solution of the crude product with activated charcoal can sometimes remove colored impurities.

      • Column Chromatography: This is generally effective for removing polymeric material, which will remain at the baseline.

      • Distillation: If this compound is thermally stable, distillation under reduced pressure can be an excellent purification method.

Q4: In my Wittig-based synthesis of this compound, I'm having trouble removing triphenylphosphine oxide. How can I get rid of it?

A: Triphenylphosphine oxide (TPPO) is a notorious byproduct of the Wittig reaction that can be challenging to remove due to its moderate polarity and tendency to co-crystallize.[4]

  • Causality: TPPO is a stoichiometric byproduct of the Wittig reaction.

  • Identification:

    • 1H NMR: TPPO has characteristic multiplets in the aromatic region (around 7.4-7.7 ppm).

    • 31P NMR: A signal around 25-30 ppm is indicative of TPPO.

  • Troubleshooting Protocol:

    • Column Chromatography: While TPPO can be separated by silica gel chromatography, it often requires a more polar eluent than this compound. A gradient elution can be effective.

    • Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or a mixture of hexane and diethyl ether. After concentrating the reaction mixture, dissolve it in a minimal amount of a more polar solvent (like dichloromethane or ethyl acetate) and then add a large excess of the non-polar solvent to precipitate the TPPO.

    • Acid-Base Extraction: If the benzofuran is not acid-sensitive, washing the organic layer with a dilute acid solution can sometimes help to remove residual phosphine-related impurities.

Summary of Common Impurities and Purification Strategies

Impurity ClassPotential SourceIdentificationRecommended Purification
Isomeric Impurities Non-regioselective cyclization1H NMR, GC-MSColumn chromatography (silica gel, hexane/ethyl acetate gradient)
Unreacted Precursors Incomplete cyclization1H NMR (phenolic -OH), TLCBasic wash (e.g., 1M NaOH), column chromatography
Polymeric/Degradation Products Harsh reaction conditionsDark product color, complex NMR baselineActivated charcoal, column chromatography, distillation
Reaction-Specific Byproducts e.g., Triphenylphosphine oxide from Wittig reaction1H NMR, 31P NMRColumn chromatography, precipitation from non-polar solvents

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of this compound
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture (e.g., 98:2) as the eluent. Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane or a high hexane ratio mixture). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain pure this compound.

Visualizing Impurity Formation

Diagram 1: Potential Impurity Pathways in a Generic this compound Synthesis

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products & Impurities p-Cresol Derivative p-Cresol Derivative Cyclization Precursor Cyclization Precursor p-Cresol Derivative->Cyclization Precursor Cyclization Cyclization Cyclization Precursor->Cyclization Desired Path Incomplete Cyclization Incomplete Cyclization Cyclization Precursor->Incomplete Cyclization Undesired Side Reaction Side Reaction Cyclization->Side Reaction Poor Regioselectivity This compound This compound Cyclization->this compound Unreacted Precursor Unreacted Precursor Incomplete Cyclization->Unreacted Precursor Isomeric Impurities Isomeric Impurities Side Reaction->Isomeric Impurities Degradation Degradation Polymeric Byproducts Polymeric Byproducts Degradation->Polymeric Byproducts This compound->Degradation Harsh Conditions

Caption: Potential pathways for impurity formation during this compound synthesis.

Diagram 2: Troubleshooting Decision Tree for this compound Purification

G start Crude this compound q1 Isomeric Impurities Detected (NMR, GC-MS)? start->q1 a1 Optimize Regioselectivity (Temperature, Catalyst) q1->a1 Yes q2 Phenolic Impurity Present (NMR, IR)? q1->q2 No a2 Perform Careful Column Chromatography a1->a2 a2->q2 a3 Drive Reaction to Completion (Time, Temperature) q2->a3 Yes q3 Dark Color / Polymeric Material? q2->q3 No a4 Perform Basic Wash (NaOH extraction) a3->a4 a4->q3 a5 Use Milder Conditions (Inert Atmosphere) q3->a5 Yes end Pure this compound q3->end No a6 Treat with Activated Charcoal or Distill a5->a6 a6->end

Caption: A decision tree to guide troubleshooting during the purification of this compound.

References

  • Ai, W., et al. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 6(35), 22464–22485. [Link]
  • Basawaraj, R., & Sangapure, S. S. (n.d.). SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. Asian Journal of Chemistry, 19(1), 351-355. [Link]
  • Pouramini, Z., & Moradi, A. (2012). Comparing of 5-Nonylsalicylaldoxime and Salicylaldehyde Characterization Using Magnesium Salt Formylation Process. Journal of the Korean Chemical Society, 56(3), 358-362. [Link]
  • Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Methylbenzofuran.
  • National Center for Biotechnology Information. (n.d.). 5-Methyl-1-benzofuran-2-carboxylic acid.
  • D'Apolito, O., et al. (2020). Unambiguous Characterization of p-Cresyl Sulfate, a Protein-Bound Uremic Toxin, as Biomarker of Heart and Kidney Disease. Molecules, 25(18), 4298. [Link]
  • Wence-Canchino, I., et al. (2018). Biodegradation of 5-(Hydroxymethyl)
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
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  • Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 11(2), 909-917. [Link]
  • Si, X., et al. (2023). Mechanism of sugar degradation product 5-hydroxymethylfurfural reducing the stability of anthocyanins. Food Chemistry, 420, 136067. [Link]
  • Pisal, D. S., & Yadav, G. D. (2020). Synthesis of salicylaldehyde through oxidation of o-cresol: Evaluation of activity and selectivity of different metals supported on OMS-2 nanorods and kinetics.
  • Cacchi, S., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 11(2), 909-917. [Link]
  • Kao, T.-T., et al. (2010). Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates. Organic Letters, 12(13), 3066–3069. [Link]
  • da Silva, A. J., et al. (2018). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
  • Al-Lawati, H. J., & Al-Harrasi, A. (2020). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. Journal of Analytical Methods in Chemistry, 2020, 8878363. [Link]
  • Ichake, S. S., et al. (2016). Palladium-Catalyzed Tandem C–H Functionalization/Cyclization Strategy for the Synthesis of 5‑Hydroxybenzofuran Derivatives. Organic Letters, 19(1), 54-57. [Link]
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  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-22. [Link]
  • Li, D., et al. (2024). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology, 15, 1369389. [Link]
  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Chemical and Physical Sciences, 3(2), 41-45. [Link]
  • Shaikh, A. R., & Shaikh, V. R. (2014). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. Hetero Letters, 4(3), 423-428. [Link]
  • NIST. (n.d.). Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. In NIST Chemistry WebBook. [Link]
  • Wittich, R.-M., et al. (1999). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 65(12), 5506-5513. [Link]
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  • de Oliveira, C. S., et al. (2016). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. European Journal of Organic Chemistry, 2016(23), 4005-4014. [Link]
  • D'Auria, A., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143. [Link]
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Technical Support Center: Optimization of Reaction Conditions for 5-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Methylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic process. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in scientific principles and practical experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are several effective methods for the synthesis of this compound, with the choice often depending on the availability of starting materials and desired scale. The most prevalent strategies involve the formation of the furan ring onto a pre-existing benzene ring.

One of the most widely employed methods is the Palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization . This approach typically involves the reaction of an ortho-halophenol with a terminal alkyne.[1][2] For this compound, this would involve coupling 4-methyl-2-iodophenol with an appropriate alkyne.

Another common strategy is the cyclization of substituted phenols . For instance, the reaction of p-cresol with an α-haloketone can lead to an intermediate that cyclizes to form the benzofuran core. Traditional methods also include the dehydration of phenoxyalkanones under acidic conditions.[3]

More recent and innovative catalytic strategies have also been developed, utilizing catalysts based on copper, rhodium, and gold to achieve high yields and selectivity under milder conditions.[2][4]

Q2: I am observing low yields in my synthesis of this compound. What are the likely causes and how can I improve the yield?

Low yields are a common issue in organic synthesis and can stem from a variety of factors. Systematically addressing each potential issue is key to optimizing your reaction.

Troubleshooting Low Yields:

  • Suboptimal Catalyst System: The choice of catalyst and ligand is critical, especially in cross-coupling reactions. For palladium-catalyzed reactions, ensure the catalyst is active and the ligand is appropriate for the specific transformation. For example, in a Sonogashira coupling, a combination of a palladium catalyst like (PPh₃)PdCl₂ and a copper(I) co-catalyst is often used.[1][2]

  • Incorrect Reaction Temperature: Temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also lead to decomposition of starting materials, intermediates, or the final product, as well as promote side reactions.[5][6] It is essential to find the optimal temperature that balances reaction rate and product stability.

  • Inappropriate Solvent: The solvent can significantly influence the reaction outcome by affecting solubility of reactants, catalyst stability, and reaction rate. For many benzofuran syntheses, polar aprotic solvents like DMF or DMSO, or non-polar solvents like toluene, are used.[2][4] The choice should be based on the specific reaction being performed.

  • Presence of Impurities: Impurities in starting materials or solvents (e.g., water, oxygen) can deactivate the catalyst or participate in side reactions. Ensure all reagents and solvents are pure and dry, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Reactivity: The electronic and steric properties of your starting materials can impact the reaction efficiency. For instance, electron-donating groups on the phenol can sometimes enhance the reactivity in electrophilic substitution-type cyclizations.

Troubleshooting Guide

Problem 1: Formation of Significant Side Products

Q: My reaction is producing a complex mixture of products, making the purification of this compound difficult. What are the common side products and how can I minimize their formation?

A: The formation of side products is a frequent challenge. Understanding the potential side reactions is the first step to mitigating them.

Common Side Products and Mitigation Strategies:

  • Homocoupling of Alkynes (in Sonogashira reactions): This is a common side reaction that can be minimized by using a copper co-catalyst and ensuring an inert atmosphere to prevent oxidative homocoupling.

  • Formation of Isomers: Depending on the synthetic route, regioisomers can be formed. Careful selection of starting materials with appropriate directing groups can enhance regioselectivity.

  • Polymerization: Polymerization of starting materials or intermediates can occur, especially at high temperatures or in the presence of certain catalysts.[6] This can be addressed by lowering the reaction temperature, using a more selective catalyst, or adding a polymerization inhibitor if appropriate.

  • Over-alkylation or -arylation: In some routes, the product itself can react further. This can be controlled by carefully managing the stoichiometry of the reactants and the reaction time.

Experimental Protocol: Optimizing a Palladium-Catalyzed Synthesis

This protocol provides a step-by-step method for optimizing a Sonogashira coupling followed by cyclization to minimize side products.

  • Reagent Preparation:

    • Ensure 4-methyl-2-iodophenol and the terminal alkyne are pure.

    • Use anhydrous and deoxygenated solvent (e.g., triethylamine or a mixture of toluene and an amine base).[1]

    • Purge all glassware with an inert gas (N₂ or Ar).

  • Reaction Setup:

    • To a solution of 4-methyl-2-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in the chosen solvent (5 mL), add the palladium catalyst (e.g., (PPh₃)PdCl₂, 0.02 mmol) and the copper co-catalyst (e.g., CuI, 0.04 mmol).[1]

  • Reaction Monitoring:

    • Stir the reaction mixture at the optimized temperature (start with room temperature and gradually increase if no reaction is observed).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction mixture.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Optimizing Reaction Conditions

ParameterCondition ACondition BCondition COptimized Condition
Catalyst Pd(OAc)₂PdCl₂(PPh₃)₂Pd(PPh₃)₄PdCl₂(PPh₃)₂ / CuI
Solvent TolueneDMFAcetonitrileTriethylamine
Temperature 80 °C100 °C60 °CReflux
Yield of this compound 45%60%55%>85%
Major Side Product Dimerized AlkyneStarting Material DecompositionLow ConversionMinimal

This table is a representative example for optimizing a Sonogashira-based synthesis and actual results may vary.

Visualization of Synthetic Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Starting Materials (4-methyl-2-iodophenol, alkyne) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst System (Pd catalyst, CuI) catalyst->setup solvent Anhydrous Solvent (e.g., Triethylamine) solvent->setup monitoring TLC/GC Monitoring setup->monitoring workup Aqueous Work-up monitoring->workup extraction Solvent Extraction workup->extraction chromatography Column Chromatography extraction->chromatography product Pure this compound chromatography->product

Caption: General experimental workflow for the synthesis of this compound.

Problem 2: Difficulty in Product Purification

Q: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification techniques?

A: The purification of this compound typically involves standard laboratory techniques, but optimization may be required depending on the impurities present.

Recommended Purification Methods:

  • Flash Column Chromatography: This is the most common and effective method for purifying this compound. A silica gel stationary phase is typically used with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of approximately 0.3 for the product.[7]

  • Distillation: If the impurities have significantly different boiling points from this compound, distillation can be an effective purification method. Due to the relatively high boiling point of benzofurans, vacuum distillation is often preferred to prevent thermal decomposition.[7]

  • Recrystallization: If the crude product is a solid and contains impurities with different solubilities, recrystallization from a suitable solvent can be a highly effective purification technique.

Troubleshooting Purification Issues:

  • Co-elution in Chromatography: If impurities co-elute with the product, try a different solvent system with a different polarity. Alternatively, a different stationary phase (e.g., alumina) could be explored.

  • Product Decomposition on Silica Gel: Some benzofuran derivatives can be sensitive to the acidic nature of silica gel. This can be mitigated by using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or by using a different stationary phase like neutral alumina.

Logical Troubleshooting Flow for Purification

troubleshooting_purification cluster_issues Troubleshooting start Crude Product tlc TLC Analysis start->tlc distillation Vacuum Distillation start->distillation If impurities have different boiling points recrystallization Recrystallization (if solid) start->recrystallization If product is solid column Flash Column Chromatography tlc->column pure_product Pure this compound column->pure_product Successful Separation co_elution Co-elution of Impurities column->co_elution Poor Separation decomposition Product Decomposition column->decomposition Streaking/Loss of Product distillation->pure_product recrystallization->pure_product change_solvent Change Solvent System co_elution->change_solvent change_stationary_phase Change Stationary Phase co_elution->change_stationary_phase deactivate_silica Deactivate Silica Gel decomposition->deactivate_silica change_solvent->column change_stationary_phase->column deactivate_silica->column

Caption: Troubleshooting flowchart for the purification of this compound.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Total synthesis of natural products containing benzofuran rings. RSC Publishing.
  • SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Pharmaceutical Sciences and Research.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents.
  • Optimizing Reaction Conditions for the Synthesis of Benzofuran Deriv
  • Synthesis of this compound. PrepChem.com.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Regioselective Synthesis of Benzofuranones and Benzofurans.
  • The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cycliz
  • The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic. Benchchem.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cycliz
  • Optimization of reaction conditions for 5-hydroxybenzofuran synthesis. Benchchem.
  • Preparation of 5‐substituted benzofurans.
  • Multi-step Parallel Synthesis Enabled Optimization of Benzofuran Derivatives as Pan-Genotypic Non-Nucleoside Inhibitors of HCV NS5B. PubMed.
  • (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Technical Support Center: Purification of Synthetic (5-methylfuran-2-yl)methanethiol. Benchchem.
  • Preparation process of benzofuran.
  • SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. Semantic Scholar.
  • This compound. PubChem.
  • Green Catalytic Synthesis of 5-Methylfurfural by Selective Hydrogenation of 5-Hydroxymethylfurfural over Size-controlled Pd Nanoparticle Catalysts. The Royal Society of Chemistry.
  • Green catalytic synthesis of 5-methylfurfural by selective hydrogenolysis of 5-hydroxymethylfurfural over size-controlled Pd nanoparticle catalysts. Catalysis Science & Technology (RSC Publishing).

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Navigating the Labyrinth: A Technical Guide to Overcoming Purification Challenges with 5-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Methylbenzofuran purification. As Senior Application Scientists with extensive field experience, we understand that the path from a crude reaction mixture to a highly pure compound is often fraught with challenges. This guide is designed to be your comprehensive resource, moving beyond generic protocols to provide in-depth, evidence-based solutions for the specific hurdles encountered when purifying this compound.

Here, you will find a dynamic question-and-answer-based troubleshooting guide and a curated FAQ section. Our approach is rooted in explaining the "why" behind each technique, empowering you to make informed decisions in your laboratory.

Core Purification Principles at a Glance

Successful purification of this compound hinges on understanding its physical properties and the nature of potential impurities. The choice of methodology—be it distillation, chromatography, or crystallization—will depend on the scale of your synthesis and the impurity profile of your crude material.

PropertyValueSource
Molecular Formula C₉H₈O
Molecular Weight 132.16 g/mol
Boiling Point 198 °C (at 760 mmHg)
Density 1.047 g/mL

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific issues you may encounter during the purification of this compound, offering actionable solutions and the scientific rationale behind them.

Issue 1: My initial purity assessment by GC-MS shows multiple peaks with similar mass-to-charge ratios. How can I identify the impurities?

Answer: This is a classic challenge when synthesizing substituted benzofurans, often pointing to the presence of regioisomers. These are compounds with the same molecular formula but different arrangements of substituents on the benzofuran core.

Causality: Many synthetic routes for benzofurans, such as the Perkin rearrangement or acid-catalyzed cyclizations of phenoxy ketones, can lead to the formation of a mixture of isomers. For this compound, you are likely observing other methylbenzofuran isomers (e.g., 4-methyl, 6-methyl, or 7-methylbenzofuran) that have very similar fragmentation patterns in MS.

Troubleshooting Strategies:

  • High-Resolution GC-MS: While standard GC-MS may show similar m/z values, a high-resolution instrument can provide more precise mass data to confirm the elemental composition of each peak.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for distinguishing regioisomers. The substitution pattern on the aromatic ring will give rise to unique splitting patterns and chemical shifts in the ¹H and ¹³C NMR spectra.

  • HPLC Analysis: Reverse-phase High-Performance Liquid Chromatography (HPLC) can often separate positional isomers that are difficult to resolve by GC. A method using a C18 column with a mobile phase of acetonitrile and water is a good starting point.

Issue 2: I'm struggling to separate this compound from its isomers using flash column chromatography. The fractions are always cross-contaminated.

Answer: The similar polarity of regioisomers makes their separation by standard flash chromatography challenging. Optimizing your chromatographic conditions is key.

Causality: Isomers with minor structural differences will have very close retention factors (Rf) on silica gel, leading to overlapping elution bands.

Troubleshooting Strategies:

  • Solvent System Optimization: A thorough Thin-Layer Chromatography (TLC) analysis is crucial. Test a range of solvent systems with varying polarities. For benzofurans, a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or dichloromethane is often effective. Start with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.

  • Use of a Different Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase. Neutral alumina can sometimes offer different selectivity for aromatic compounds.

  • High-Performance Flash Chromatography (HPFC): If available, using smaller particle size silica in an automated flash system can significantly improve resolution.

Step-by-Step Protocol: Flash Column Chromatography for this compound

  • Slurry Preparation: Create a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent to separate the components.

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify the pure fractions containing this compound.

Issue 3: My this compound is degrading during distillation. What can I do to prevent this?

Answer: Thermal instability can be a problem for some benzofuran derivatives, especially at the atmospheric boiling point of 198 °C. The solution is to lower the distillation temperature.

Causality: At elevated temperatures, benzofurans can be susceptible to decomposition or polymerization.

Troubleshooting Strategies:

  • Vacuum Distillation: This is the most effective method to purify thermally sensitive liquids. By reducing the pressure, the boiling point of this compound is significantly lowered, allowing for distillation at a much safer temperature.

Step-by-Step Protocol: Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are well-sealed with appropriate grease.

  • Inert Atmosphere: It is good practice to flush the system with an inert gas like nitrogen or argon before applying the vacuum to minimize oxidation.

  • Apply Vacuum: Gradually apply the vacuum to the desired pressure. A water aspirator or a vacuum pump can be used.

  • Heating: Gently heat the distillation flask with a heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at a stable temperature corresponding to the expected boiling point of this compound at the applied pressure. A pressure-temperature nomograph can be used to estimate the boiling point at reduced pressure.

G cluster_workflow Purification Workflow for this compound cluster_distillation High Boiling Impurities cluster_chromatography Isomers & Polar Impurities cluster_crystallization Solid Product Crude Crude this compound Initial_Analysis Initial Purity Assessment (GC-MS, NMR) Crude->Initial_Analysis Decision Impurity Profile? Initial_Analysis->Decision Distillation Vacuum Distillation Decision->Distillation High Boiling Point Impurities Chromatography Flash Chromatography (Hexane/EtOAc gradient) Decision->Chromatography Regioisomers or Polar Impurities Pure_Liquid Pure this compound (Liquid) Distillation->Pure_Liquid Pure_Fractions Pure Fractions Chromatography->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Pure_Solid_Oil Pure this compound Solvent_Removal->Pure_Solid_Oil Recrystallization Recrystallization Pure_Solid_Oil->Recrystallization If Solid Crystals High Purity Crystals Recrystallization->Crystals

Caption: Decision workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. To prevent potential degradation from light exposure, using an amber glass bottle is recommended.

Q2: Can I use recrystallization to purify this compound?

A2: Recrystallization is a viable technique if your this compound is a solid at room temperature or if you can induce crystallization. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvent systems to screen include ethanol/water, acetone/water, or a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexanes or heptane).

Q3: My NMR spectrum is complex. How can I definitively assign the peaks for this compound versus its isomers?

A3: For complex spectra, 2D NMR techniques are invaluable. A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to trace the connectivity within the aromatic ring. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate protons to their directly attached carbons, and an HMBC (Heteronuclear Multiple Bond Correlation) experiment will show longer-range correlations (2-3 bonds), which can be crucial for unambiguously determining the substitution pattern.

Q4: Are there any safety concerns I should be aware of when working with this compound?

A4: While specific toxicity data for this compound is limited, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

This technical guide provides a foundational framework for addressing the purification challenges of this compound. By understanding the underlying chemical principles and employing a systematic troubleshooting approach, you can significantly improve the purity and yield of your target compound.

References

  • PubChem Compound Summary for CID 33103, this compound.
  • This compound. Stenutz. [Link]
  • Separation of 3-Methylbenzofuran on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Semantic Scholar. [Link]
  • GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. [Link]
  • Perkin rearrangement. Wikipedia. [Link]
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]
  • Mixed Solvent Crystalliz
  • Vacuum Distill

Stability issues of 5-Methylbenzofuran under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Experimental Stability and Troubleshooting

Welcome to the technical support center for 5-Methylbenzofuran. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you anticipate, troubleshoot, and manage stability issues effectively.

The benzofuran scaffold is a privileged structure in drug discovery, appearing in numerous bioactive natural products and synthetic compounds.[1][2][3] Understanding the chemical stability of its derivatives, such as this compound, is critical for the integrity of experimental data and the successful development of novel therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally stable under standard laboratory conditions, which include ambient temperature and pressure in a sealed, airtight container protected from light. However, it is a heterocyclic aromatic compound that possesses reactive sites susceptible to degradation under specific experimental stressors.[4] It is particularly sensitive to strong oxidizing agents and may be susceptible to ring-opening under strongly acidic conditions.

Q2: What are the primary modes of degradation I should be concerned about?

A2: The primary degradation pathways for this compound and related benzofurans include:

  • Oxidation: The electron-rich furan ring is susceptible to oxidation, which can lead to epoxidation and subsequent ring-opening.[5]

  • Acid-Catalyzed Ring-Opening: Strong acidic conditions can protonate the furan oxygen, initiating a ring-opening cascade to form functionalized phenols.

  • Photodegradation: Like many aromatic compounds, prolonged exposure to high-intensity light, particularly in the UV spectrum, can lead to degradation.

Q3: How should I properly store this compound?

Troubleshooting Guides

This section addresses specific stability issues you may encounter during your experiments. Each guide provides a potential cause, the underlying mechanism, and a step-by-step protocol for investigation and resolution.

Issue 1: My compound shows signs of degradation after exposure to acidic conditions (e.g., during deprotection, acidic workup, or in certain HPLC mobile phases).

Plausible Cause: Acid-catalyzed hydrolysis and ring-opening of the benzofuran core.

Underlying Mechanism: The furan moiety of the benzofuran ring system contains a lone pair of electrons on the oxygen atom that can be protonated by a strong acid. This protonation makes the C2-O bond susceptible to nucleophilic attack (e.g., by water or other nucleophiles present in the medium), leading to the cleavage of the furan ring. The likely product is a substituted phenol.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for acid-induced degradation.

Experimental Protocol: Acid Stress Test

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Condition: To 1 mL of the solution, add 100 µL of 1 M HCl to achieve a final concentration of approximately 0.1 M HCl. Prepare a control sample with 100 µL of water instead of HCl.

  • Incubation: Keep both samples at room temperature.

  • Analysis: At time points of 0, 1, 4, and 24 hours, inject an aliquot into an LC-MS system. Monitor the disappearance of the this compound peak and the appearance of any new peaks. The primary degradation product would be expected to have a molecular weight corresponding to the addition of water (C9H8O + H2O = C9H10O2).

Issue 2: My reaction is failing, or I see multiple byproducts when using an oxidizing agent.

Plausible Cause: Oxidative degradation of the furan ring.

Underlying Mechanism: The C2-C3 double bond of the furan ring is electron-rich and highly susceptible to electrophilic attack by oxidizing agents. A common pathway is the formation of a transient 2,3-epoxide.[5] This epoxide is unstable and can undergo further reactions, such as rearrangement or ring-opening, leading to a variety of degradation products, including salicylaldehyde derivatives.[7]

Proposed Oxidative Degradation Pathway:

Caption: Proposed pathway for the oxidative degradation of this compound.

Troubleshooting & Resolution:

  • Investigate: Analyze your reaction mixture by GC-MS or LC-MS to identify potential degradation products. Look for masses corresponding to the addition of one or two oxygen atoms to the starting material.

  • Choose Milder Oxidants: If possible, switch to a milder or more selective oxidizing agent.

  • Control Stoichiometry: Use the precise stoichiometric amount of the oxidant. Avoid using a large excess.

  • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0°C or -78°C) to reduce the rate of degradation.

  • Protect the Benzofuran: If the benzofuran moiety is not the intended site of reaction, consider if a protection strategy is feasible, though this is often complex.

Issue 3: I observe a gradual appearance of impurities in my stock solution over time.

Plausible Causes: Photodegradation, slow oxidation by atmospheric oxygen, or thermal degradation.

Troubleshooting Steps:

  • Check Storage Conditions: First, verify that the compound is being stored according to the best practices outlined below (i.e., protected from light, under inert gas, at low temperature).[6][8]

  • Perform a Forced Degradation Study: To pinpoint the cause, conduct a controlled study as outlined in the ICH Q1B guidelines.[9]

    • Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) and compare it to a dark control.

    • Oxidative Stability: Sparge a solution with air or oxygen and compare it to a sample kept under nitrogen.

    • Thermal Stability: Store a solution at an elevated temperature (e.g., 40-60°C) and compare it to a sample stored at the recommended temperature.

  • Analyze and Mitigate: Analyze the samples from the forced degradation study by HPLC or LC-MS. The condition that produces the same impurities seen in your stock solution is the likely cause.

    • If photodegradation is the issue, consistently use amber vials or wrap containers in aluminum foil.

    • If oxidation is the culprit, ensure all solutions are prepared with degassed solvents and are stored under an inert atmosphere.

    • If thermal degradation is occurring even at room temperature, ensure the compound is refrigerated or frozen for all but immediate use.

Best Practices for Handling and Storage

Adhering to proper handling and storage protocols is the most effective way to prevent the degradation of this compound.[6][8]

ParameterRecommendationRationale
Container Amber glass vial with a PTFE-lined cap.Prevents exposure to light which can cause photodegradation. Glass is inert, and the PTFE liner provides a tight seal against atmospheric oxygen and moisture.
Atmosphere Store under an inert gas (Argon or Nitrogen).Minimizes contact with atmospheric oxygen, preventing slow oxidation of the electron-rich furan ring.
Temperature Short-term (days-weeks): 2-8°C. Long-term (months-years): -20°C.Reduces the rate of all potential chemical degradation pathways. Avoid repeated freeze-thaw cycles.[10]
Handling Weigh and handle in a well-ventilated area or fume hood. Avoid creating dust. Use appropriate personal protective equipment (gloves, safety glasses).Standard chemical safety practice. Ensures user safety and minimizes contamination.
Solvents for Stock Solutions Use high-purity, dry, aprotic solvents (e.g., anhydrous DMSO, DMF, Dioxane) if possible. If protic solvents are required, use freshly degassed solvents.Aprotic solvents lack acidic protons that could contribute to acid-catalyzed degradation. Degassing removes dissolved oxygen.[11]
Analytical Methods for Detecting Degradation

A validated, stability-indicating analytical method is essential for accurately quantifying this compound and detecting its degradation products.[9]

Recommended Technique: HPLC-UV/MS

  • Rationale: High-Performance Liquid Chromatography (HPLC) is ideal for separating the parent compound from its potential degradation products. Coupling with a UV detector allows for quantification, while a Mass Spectrometry (MS) detector provides mass information crucial for identifying unknown degradants.

  • Starting HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B (e.g., 10% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the λmax of this compound; MS in positive electrospray ionization (ESI+) mode, scanning a relevant mass range.

Analytical Workflow for Stability Assessment:

Sources

Technical Support Center: 5-Methylbenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Common Hurdles in this compound Synthesis

This section addresses specific issues you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low to No Yield of this compound

Question: My reaction has resulted in a very low yield, or no desired product at all. What are the likely causes and how can I rectify this?

Answer: Low or no yield is a frequent challenge in organic synthesis and can stem from several factors in the context of this compound synthesis. The appropriate troubleshooting strategy will depend on the synthetic route you are employing.

Common Synthetic Routes & Potential Pitfalls:

  • Palladium-Catalyzed Cyclization of o-alkynylphenols: This is a powerful and common method for benzofuran synthesis.[1][2][3]

    • Catalyst Inactivity: The palladium catalyst is the heart of this reaction. Its deactivation is a primary cause of failure.

      • Cause: The catalyst can be sensitive to air and moisture. Improper handling or poor quality of reagents can introduce impurities that "poison" the catalyst.

      • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[4] Use high-purity, degassed solvents. The choice of palladium source and ligand is also critical; for instance, Pd(PPh₃)₄ or a combination of a Pd(II) source with a suitable phosphine ligand is often used.[2][3]

    • Sub-optimal Reaction Conditions:

      • Cause: Incorrect temperature, reaction time, or base can lead to a stalled reaction or decomposition of starting materials.

      • Solution: The optimal temperature for these reactions is typically in the range of 80-120°C.[2] A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, or an amine base like Et₃N) and solvents (e.g., DMF, Toluene, Dioxane) can significantly impact the yield.[1][2]

  • Acid-Catalyzed Cyclization of α-aryloxyketones: This classical approach involves the intramolecular cyclization of an α-aryloxyketone derived from p-cresol.[5]

    • Inefficient Cyclization/Dehydration:

      • Cause: The strength of the acid catalyst and the reaction temperature are crucial for the dehydration step. Insufficiently strong acid or low temperatures may not be adequate to drive the reaction to completion. Conversely, overly harsh conditions can lead to decomposition and charring.

      • Solution: Common catalysts for this reaction include polyphosphoric acid (PPA), sulfuric acid, or Lewis acids.[5] A stepwise increase in temperature while monitoring the reaction by TLC can help identify the optimal conditions.

    • Formation of Side Products:

      • Cause: The reactive carbocation intermediate in acid-catalyzed reactions can lead to undesired rearrangements or polymerization, especially at high temperatures.[6]

      • Solution: Maintain strict temperature control. The slow addition of the substrate to the pre-heated acid catalyst can sometimes minimize side product formation.

Troubleshooting Workflow for Low Yield:

Below is a decision-making workflow to diagnose and resolve low-yield issues.

Caption: A workflow for troubleshooting low yields in this compound synthesis.

Issue 2: Formation of Significant Impurities

Question: My reaction produces the desired this compound, but it is contaminated with significant impurities that are difficult to separate. What are these impurities and how can I avoid them?

Answer: The nature of the impurities is highly dependent on your synthetic route.

  • For Palladium-Catalyzed Routes:

    • Homocoupling of Alkynes: A common side product is the homocoupling of your o-alkynylphenol starting material.

      • Cause: This is often promoted by the presence of oxygen and can be exacerbated by certain copper co-catalysts if used (e.g., in Sonogashira-type couplings prior to cyclization).[2]

      • Prevention: Rigorous deoxygenation of the reaction mixture and maintaining a strict inert atmosphere is crucial.

    • Starting Material Recovery: Incomplete conversion will lead to the presence of the starting o-alkynylphenol.

      • Cause: Insufficient reaction time, low temperature, or catalyst deactivation.

      • Solution: Increase reaction time or temperature cautiously. If catalyst deactivation is suspected, a fresh batch of catalyst or a higher catalyst loading might be necessary.

  • For Acid-Catalyzed Routes:

    • Polymerization/Charring:

      • Cause: As mentioned, overly harsh acidic conditions and high temperatures can lead to the formation of polymeric tars.[6]

      • Prevention: Use the mildest acid catalyst and lowest temperature that still promotes the reaction. Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Isomeric Byproducts:

      • Cause: If the starting α-aryloxyketone has other potential cyclization sites, you might get a mixture of benzofuran isomers.

      • Prevention: This is an issue of regioselectivity and is best addressed by choosing a synthetic route that offers better control. Palladium-catalyzed methods often provide superior regioselectivity.[4]

Purification Strategies for this compound:

Impurity Type Recommended Purification Technique Key Considerations
Unreacted Starting MaterialsFlash Column ChromatographyUse a solvent system with a polarity that provides good separation on TLC (Rf of product ~0.3).[7] Common eluents are mixtures of hexanes and ethyl acetate.
Polymeric TarsFiltration followed by Column ChromatographyPre-filtering the crude mixture through a plug of silica gel or celite can remove a significant portion of the tar before loading onto a column.
Isomeric ByproductsPreparative HPLC or CrystallizationIf column chromatography fails to separate isomers, preparative HPLC may be necessary. If the product is a solid, recrystallization from a suitable solvent can be highly effective.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting material for the synthesis of this compound?

A1: A common and commercially available starting material is p-cresol. This can be elaborated through various synthetic steps to form precursors for either acid-catalyzed or palladium-catalyzed cyclization. For instance, p-cresol can be converted to an α-aryloxyketone for acid-catalyzed cyclization. Alternatively, it can be iodinated and then coupled with a suitable alkyne (e.g., via Sonogashira coupling) to generate the precursor for a palladium-catalyzed intramolecular cyclization.[2]

Q2: How do I monitor the progress of my this compound synthesis?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system (e.g., hexanes/ethyl acetate) to track the disappearance of the starting material spot and the appearance of the product spot. Staining with potassium permanganate or visualization under UV light can help in identifying the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the conversion and identify products and byproducts.[7]

Q3: My purified this compound is unstable and changes color upon storage. Why is this happening and how can I prevent it?

A3: Benzofurans, in general, can be susceptible to oxidation and decomposition upon exposure to air, light, and acid traces. The methyl group at the 5-position does not significantly alter this tendency.

  • Cause: Oxidation can lead to the formation of colored oligomeric or polymeric impurities.

  • Prevention: Store the purified this compound under an inert atmosphere (argon or nitrogen), in a tightly sealed amber vial to protect it from light, and at low temperatures (in a refrigerator or freezer). If the product was purified by chromatography on silica gel (which can be slightly acidic), ensuring all residual solvent and any acidic traces are removed is important.

Q4: Can I use a one-pot procedure for the synthesis of this compound?

A4: Yes, one-pot procedures are highly desirable for efficiency. For example, a tandem Sonogashira coupling of an o-iodophenol with a terminal alkyne followed by an in-situ palladium-catalyzed cyclization is a well-established one-pot method for synthesizing substituted benzofurans.[2] These methods can reduce reaction time and minimize product loss between steps.[8]

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound from 2-iodo-4-methylphenol

This protocol is a representative example and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-iodo-4-methylphenol (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagents: Add degassed solvent (e.g., triethylamine or a mixture of toluene and an amine base) via syringe. Then, add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to 80-100°C and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism Visualization:

Caption: Simplified mechanism of Palladium-catalyzed synthesis of this compound.

References

  • Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. ResearchGate.
  • Synthesis of this compound. PrepChem.com.
  • The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. SynOpen.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. PubMed.
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. National Institutes of Health.
  • Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry.
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt.
  • SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Chemical and Physical Sciences.
  • Palladium-Catalyzed Tandem C–H Functionalization/Cyclization Strategy for the Synthesis of 5‑Hydroxybenzofuran Derivatives. Organic Letters.
  • Preparation process of benzofuran. Google Patents.
  • SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. Semantic Scholar.
  • The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. ResearchGate.
  • Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. MDPI.
  • A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. ResearchGate.

Sources

Technical Support Center: Advanced Strategies for 5-Methylbenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges related to 5-methylbenzofuran. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this important heterocyclic scaffold. Here, we address common experimental roadblocks with in-depth, mechanism-driven solutions and troubleshooting protocols.

Introduction: The Reactivity Challenge of the this compound Core

The this compound scaffold is a privileged structure in medicinal chemistry, but its synthesis and functionalization are often hampered by the nuanced reactivity of the heterocyclic system. The core issue arises from a combination of electronic factors: the benzofuran ring itself exhibits complex reactivity, with the furan moiety being electron-rich and susceptible to electrophilic attack, while the fused benzene ring is comparatively less reactive.[1] The addition of a methyl group at the C5 position—an electron-donating, ortho-, para-directing substituent—further complicates regiochemical outcomes by activating the C4 and C6 positions for electrophilic aromatic substitution.[2][3] This guide provides targeted solutions for overcoming these challenges.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific problems you may encounter in the lab. Each answer provides an explanation of the underlying cause and offers concrete, actionable solutions.

Q1: My Friedel-Crafts acylation on a this compound precursor is failing, resulting in a complex mixture or no product. What is happening and how can I resolve it?

A1: Underlying Cause & Solution

The low yield and poor regioselectivity in Friedel-Crafts acylations of this compound are classic problems. There are two primary causes:

  • Ring Reactivity Conflict: The furan ring is significantly more nucleophilic than the benzene ring. Strong Lewis acids like AlCl₃ can coordinate with the furan's oxygen atom, deactivating the entire system or promoting undesired polymerization and ring-opening.

  • Regiochemical Ambiguity: While the methyl group directs ortho and para (to C4 and C6), the inherent reactivity of the benzofuran ring favors electrophilic attack at the C2 position.[4] This competition often leads to a mixture of isomers that are difficult to separate.

Troubleshooting Protocol:

  • Switch to Milder Lewis Acids: Avoid strong Lewis acids. Instead, utilize milder catalysts that are less likely to induce polymerization.

  • Employ Alternative Acylation Methods: If milder Lewis acids fail, bypass the Friedel-Crafts reaction entirely. A more robust strategy is to introduce the acyl group via an ortho-lithiation/acylation sequence or a metal-catalyzed cross-coupling reaction.

Workflow: Choosing the Right Functionalization Strategy

start Goal: Acylate this compound fc Standard Friedel-Crafts (e.g., AlCl₃) start->fc outcome Low Yield / Mixture? fc->outcome mild_la Option 1: Milder Lewis Acid (ZnCl₂, FeCl₃, SnCl₄) outcome->mild_la Yes success Success: Target Acylated Product outcome->success No check1 Successful? mild_la->check1 cross_couple Option 3: Cross-Coupling Strategy mild_la->cross_couple ortho_lith Option 2: Ortho-Litiation / Directed Metalation check1->ortho_lith No check1->success Yes ortho_lith->success fail Re-evaluate Substrate / Protecting Groups

Caption: Troubleshooting workflow for acylation reactions.

Q2: I am attempting a Suzuki-Miyaura cross-coupling on a 5-bromo-methylbenzofuran precursor, but the reaction is sluggish and gives low conversion. What are the key parameters to optimize?

A2: Underlying Cause & Solution

Failure in Suzuki-Miyaura reactions with benzofuran halides often stems from suboptimal catalytic conditions rather than inherent substrate non-reactivity. The key is to select a catalyst system that balances oxidative addition, transmetalation, and reductive elimination effectively for this specific heterocyclic scaffold.[5]

Key Optimization Parameters:

  • Palladium Precatalyst & Ligand: The choice of ligand is critical. Electron-rich, bulky phosphine ligands often accelerate the oxidative addition and reductive elimination steps.

  • Base Selection: The base plays a crucial role in the transmetalation step. A base that is too weak may not activate the boronic acid sufficiently, while an overly strong base can cause side reactions.

  • Solvent System: A combination of an organic solvent with water is typically required to dissolve both the organic substrate and the inorganic base.

Optimized Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylbenzofuran

  • Reagent Setup: In a nitrogen-purged Schlenk flask, combine 5-bromo-2-methylbenzofuran (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos or XPhos, 1-2 mol% Pd).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF/H₂O1001275[6]
Pd(PPh₃)₄ (3)-K₃PO₄ (2.2)1,4-Dioxane/H₂O901692[5]
Quinoline-Pd(II) Complex (0.1)-Cs₂CO₃ (2)Toluene110 (MW)0.496[6]
Ni(cod)₂ (5)PCy₃ (10)K₂CO₃ (1.2)Toluene/H₂ORT1398[7]

Yields are representative and may vary based on specific substrates.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in electrophilic aromatic substitution on this compound so challenging?

A1: The challenge arises from competing electronic effects. The benzofuran system itself has a preferred site of attack at the electron-rich C2 position of the furan ring. This is because the intermediate carbocation (sigma complex) formed upon attack at C2 can be effectively stabilized by resonance involving the lone pair on the oxygen atom without disrupting the aromaticity of the benzene ring.[4] However, the methyl group at C5 is an activating, ortho-, para- director, which strongly favors substitution at C4 and C6 on the benzene ring.[3] Your reaction conditions (temperature, solvent, and electrophile strength) will determine which of these competing pathways dominates, often resulting in mixtures.

Diagram: Resonance Stabilization of the Sigma Complex

Caption: Stability of intermediates in electrophilic attack.

Q2: What are the most effective modern strategies for functionalizing the C3 position of a this compound?

A2: Direct functionalization at the C3 position is difficult via classical electrophilic substitution due to the strong preference for the C2 position. Modern organometallic chemistry provides powerful solutions:

  • Directed C-H Functionalization: By installing a directing group (DG) at the C2 position, you can force metallation and subsequent functionalization at the C3 position.[8] The directing group can often be removed later.

  • Halogen-Dance Reaction Followed by Coupling: If you have a halogen at the C2 position, it's sometimes possible to induce a "halogen dance" rearrangement to the C3 position under specific basic conditions, followed by a standard cross-coupling reaction.

  • Palladium-Catalyzed C-H Activation: Recent advances have enabled direct Pd-catalyzed C-H functionalization at the C3 position, often using an oxidizing agent to close the catalytic cycle.[9] These methods offer high atom economy by avoiding pre-functionalization.

Q3: Are there synthetic routes that build the this compound ring in a way that bypasses low-reactivity precursors?

A3: Absolutely. Instead of starting with a pre-formed benzofuran and trying to functionalize it, it is often more efficient to build the desired, fully substituted ring from acyclic precursors. This is a common strategy in modern organic synthesis.

  • Palladium/Copper-Catalyzed Annulation: A highly effective method involves the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[10][11] By starting with a substituted 4-methyl-2-iodophenol, you can construct the this compound ring with a desired substituent already in place at the C2 or C3 position, depending on the alkyne used. This approach offers excellent control over substitution patterns.

Diagram: Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation (R²-B(OR)₂) PdII->Transmetal Base PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim Product Product (R¹-R²) RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.ACS Omega.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.National Institutes of Health.
  • Benzofuran synthesis.Organic Chemistry Portal.
  • Total synthesis of natural products containing benzofuran rings.Royal Society of Chemistry.
  • Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives.PubMed.
  • Transition metal catalyzed C−H functionalization of benzofurans at C3 position.ResearchGate.
  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction.Journal of the Chemical Society of Pakistan.
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.National Institutes of Health.
  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.ResearchGate.
  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry.Royal Society of Chemistry.
  • Electrophilic substitutions in five-membered heteroaromatic systems. Part XII. A quantitative study on the reactivities of the α - and β-positions of benzofuran and benzothiophen in electrophilic substitutions.Royal Society of Chemistry.
  • Activation or Deactivation by Substituents on a Benzene Ring.Chemistry LibreTexts.
  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole.StackExchange.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.Master Organic Chemistry.

Sources

Preventing decomposition of 5-Methylbenzofuran during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 5-Methylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for preventing the decomposition of this compound, a common challenge encountered during reaction workup and purification.

As an electron-rich heterocyclic compound, this compound possesses inherent reactivity that can lead to significant product loss if not handled with care.[1][2][3] This guide explains the underlying chemical principles of its instability and offers field-proven protocols to ensure the integrity of your compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides direct, actionable advice.

Q1: My reaction mixture containing this compound turned dark brown or black during the acidic aqueous workup. What is happening?

A: This is a classic sign of acid-catalyzed decomposition. The benzofuran ring system is electron-rich, making it highly susceptible to electrophilic attack, especially by protons (H⁺) from strong acids.[1][4] Protonation of the furan ring can initiate a cascade of reactions, including ring-opening, oligomerization, and polymerization, leading to the formation of complex, high-molecular-weight byproducts, often observed as a dark "tar" or insoluble material.[5] Benzofuran itself is known to polymerize rapidly in the presence of acidic catalysts and heat.[5]

Solution:

  • Avoid Strong Acids: Never use strong acids like HCl, H₂SO₄, or even acetic acid for neutralization or pH adjustment during workup.

  • Use a Mild Base for Neutralization: Quench the reaction with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Add the base slowly and with vigorous stirring, preferably at a low temperature (0 °C), to dissipate any heat from the neutralization.

  • Consider a Non-Aqueous Workup: For extremely sensitive substrates, avoiding an aqueous workup altogether is the safest strategy. This involves directly filtering the crude reaction mixture through a plug of silica gel or Celite® before concentration. Some published procedures for benzofuran synthesis explicitly recommend direct purification by flash column chromatography (FCC) without an aqueous workup to prevent degradation.[6]

Q2: I'm experiencing significant product loss after purification by silica gel chromatography, even after a successful workup. Why?

A: The issue likely lies with the stationary phase. Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) due to the presence of surface silanol groups (Si-OH). This acidity can be sufficient to cause the on-column decomposition of sensitive compounds like this compound, mirroring the issues seen with acidic workups.

Solution:

  • Neutralize Your Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or pyridine. This deactivates the acidic sites on the silica surface.

  • Use Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil®. A patch test on a TLC plate can help determine if your compound is stable on these materials.

  • Minimize Residence Time: Perform the chromatography as quickly as possible. A wider column with a shorter bed height can help reduce the time your compound spends in contact with the stationary phase.

Q3: My final, isolated this compound product is clear initially but develops a yellow or brown tint upon storage. How can I prevent this?

A: This degradation is likely due to a combination of exposure to air (oxidation) and light (photochemical decomposition), potentially catalyzed by trace acidic impurities. Electron-rich aromatic systems can be susceptible to oxidation.

Solution:

  • Ensure High Purity: Residual acidic impurities from the workup or chromatography can accelerate decomposition. Ensure the final product is free of any acidic residue. A final wash with a very dilute bicarbonate solution, followed by drying and evaporation, can sometimes help, provided the compound is stable to this brief treatment.

  • Inert Atmosphere Storage: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Protect from Light: Use amber vials or wrap the container in aluminum foil to protect the compound from light.

  • Cold Storage: Store the product at low temperatures (e.g., in a freezer at -20 °C) to slow down any potential decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for this compound's instability during workup?

The instability stems from the electronic properties of the benzofuran scaffold. The oxygen heteroatom donates electron density into the fused ring system, making it "electron-rich."[2][3] This high electron density makes the C2 and C3 positions of the furan ring particularly nucleophilic and thus highly reactive towards electrophiles. In acidic workup conditions, the electrophile is a proton (H⁺), which can lead to irreversible decomposition.

Below is a diagram illustrating the proposed mechanism for acid-catalyzed decomposition.

DecompositionMechanism cluster_0 Acid-Catalyzed Decomposition Pathway MBF This compound (Electron-Rich) Protonated Protonated Intermediate (Reactive Cation) MBF->Protonated + H⁺ (Fast) Proton H⁺ (from Acid) Oligomers Oligomers / Polymers (Dark Tar) Protonated->Oligomers Nucleophilic Attack by another MBF molecule

Caption: Proposed mechanism of acid-catalyzed decomposition of this compound.

Q2: Which neutralizing agents are safest to use for this compound?

The choice of base is critical. Strong, non-nucleophilic bases are often too harsh. Mild bases are strongly preferred.

Neutralizing AgentFormulaProsConsRecommendation
Sodium Bicarbonate NaHCO₃Very mild, readily available, generates CO₂ which helps indicate when neutralization is complete.Can cause excessive foaming if added too quickly.Highly Recommended for most applications.
Sodium Carbonate Na₂CO₃Stronger base than NaHCO₃, useful for neutralizing stronger acids.Can be too basic for some sensitive functional groups.Use with caution, preferably at 0 °C.
Triethylamine Et₃NOrganic soluble, often used in-situ. Volatile and easily removed.Can be difficult to remove completely from the product; has a strong odor.Best for non-aqueous conditions or for neutralizing silica gel.
Sodium Hydroxide NaOHStrong, inexpensive.AVOID. Far too harsh, can cause hydrolysis of esters and other functional groups and promote decomposition.Not recommended for workup of benzofurans.

Q3: Can I use a "salt wash" to remove catalysts or polar impurities?

Yes, but with caution. Washes with saturated aqueous solutions like ammonium chloride (NH₄Cl) or brine (NaCl) are generally acceptable. However, be aware that NH₄Cl solutions are slightly acidic (pH ≈ 4.5-5.5) and could pose a risk if your compound is exceptionally sensitive or if contact time is prolonged. A brine wash is generally safer as it is neutral.

Validated Experimental Protocols

Protocol 1: Mild Aqueous Workup for this compound

This protocol is designed to neutralize acidic reagents while minimizing contact with protons.

  • Cool the Reaction: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0 °C.

  • Dilute with Solvent: Dilute the cold reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Slow Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring. Vent the separatory funnel frequently to release the CO₂ gas that evolves.

  • Monitor pH: Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8), as checked with pH paper.

  • Separate Layers: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Wash: Wash the organic layer sequentially with water (1x) and then saturated brine (1x) to remove residual salts.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (< 40 °C).

Protocol 2: Non-Aqueous Workup / Direct Purification

This is the method of choice when maximum precaution is needed, as suggested by literature where direct FCC is employed.[6]

  • Remove Particulates: If the reaction mixture contains solid byproducts (e.g., salts), dilute it with a minimally polar solvent (e.g., dichloromethane or toluene) and filter through a pad of Celite®.

  • Prepare Silica Plug: Prepare a short plug of silica gel in a fritted funnel or a wide column. The silica should be pre-treated by flushing with the chosen chromatography eluent containing 1-2% triethylamine.

  • Direct Loading: Concentrate the crude reaction mixture in vacuo. Re-dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it directly onto the prepared silica plug or column.

  • Elute: Elute the product using an appropriate solvent system (e.g., hexanes/ethyl acetate), collecting fractions for analysis.

Below is a workflow to help decide which protocol to use.

WorkupDecision Start Reaction Complete CheckAcid Does the reaction contain strong acid (e.g., PPA, AlCl₃, TFA)? Start->CheckAcid CheckSensitivity Is the substrate known to be extremely sensitive? CheckAcid->CheckSensitivity No NonAqueous Use Protocol 2: Non-Aqueous Workup / Direct Purification CheckAcid->NonAqueous Yes CheckSensitivity->NonAqueous Yes MildAqueous Use Protocol 1: Mild Aqueous Workup CheckSensitivity->MildAqueous No / Unsure End Purified Product NonAqueous->End MildAqueous->End

Caption: Decision workflow for selecting a workup procedure.

References
  • BenchChem. Technical Support Center: Purification of Substituted Benzofurans.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9223, Benzofuran.
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
  • WuXi AppTec. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal.
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print.
  • ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 932007, 5-Methyl-1-benzofuran-2-carboxylic acid.
  • International Journal of Pharmaceutical and Medical Research. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84013830, this compound-4-carboxylic acid.
  • ResearchGate. (PDF) Reactivity of Benzofuran Derivatives. (2014).
  • Comins, D. L. Aromatic Heterocyclic Chemistry. North Carolina State University.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 33103, this compound.
  • Michigan State University Department of Chemistry. Heterocyclic Compounds.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Boyer, G. Heterocyclic Chemistry. University of Pittsburgh.
  • OChemPal. (2018, April 7). 33.03 Electron-rich and Electron-poor Heterocycles [Video]. YouTube.
  • Wipf, P. Heterocyclic Chemistry π-excessive π-deficient. University of Pittsburgh.

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Technical Support Center: Optimizing Catalyst Loading for 5-Methylbenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 5-Methylbenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, with a particular focus on the critical parameter of catalyst loading. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to navigate the complexities of this valuable chemical transformation.

Introduction: The Significance of Catalyst Loading

The synthesis of this compound, a key structural motif in many pharmacologically active compounds, often relies on transition metal-catalyzed cross-coupling reactions. Among these, palladium-catalyzed methods, such as the Sonogashira coupling followed by intramolecular cyclization, are prevalent. The efficiency of these reactions is intrinsically linked to the amount of catalyst employed. Suboptimal catalyst loading can lead to a cascade of issues, from diminished yields and the formation of intractable side products to increased costs and catalyst deactivation. This guide will provide a comprehensive framework for understanding and optimizing this crucial parameter.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for the synthesis of this compound via palladium-catalyzed cross-coupling reactions?

A1: For palladium-catalyzed reactions such as the Sonogashira coupling to synthesize benzofurans, the catalyst loading typically ranges from 0.1 mol% to 5 mol%.[1] However, for many applications, loadings in the 0-2 mol% range are common.[1] The optimal loading is a delicate balance between reaction efficiency and cost-effectiveness. While higher loadings can sometimes accelerate the reaction, they may also lead to an increase in side reactions and make catalyst removal more challenging. Conversely, very low catalyst loadings might result in incomplete conversion or sluggish reaction rates.

Q2: My reaction is sluggish or not going to completion. Should I simply increase the catalyst loading?

A2: While insufficient catalyst can be a reason for incomplete conversion, it's not always the best first step to simply increase the loading. Other factors could be at play, such as:

  • Catalyst Deactivation: The pyridine-like lone pair of electrons on the benzofuran nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[2] The active Pd(0) species is also sensitive to oxygen.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base are critical. For instance, using sodium bicarbonate (NaHCO₃) as a base in DMF at high temperatures can produce water, which can deactivate the palladium catalyst.[3] Switching to an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a better solution.[3]

  • Poor Reagent Quality: Ensure your starting materials, especially the alkyne and the aryl halide, are pure and that your solvents are anhydrous and degassed.[4]

Q3: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). Is this related to catalyst loading?

A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[5] While not directly proportional to the palladium catalyst loading, the reaction conditions that favor the desired cross-coupling also influence the extent of homocoupling. To minimize this side reaction, consider the following:

  • Run the reaction under strictly anaerobic conditions. [5]

  • Consider a "copper-free" Sonogashira protocol. [5]

  • Slowly add the alkyne to the reaction mixture. [6]

Q4: What are the economic and practical implications of using a high catalyst loading?

A4: Palladium is a precious metal, making high catalyst loadings economically unfavorable, especially on a larger scale.[7] From a practical standpoint, higher catalyst loading can lead to:

  • Increased levels of palladium contamination in the final product. This is a significant concern in the synthesis of active pharmaceutical ingredients (APIs), where stringent limits on heavy metal impurities are in place.

  • More complex and costly purification procedures to remove the residual catalyst.[6]

  • A greater likelihood of side reactions catalyzed by the excess palladium.[1]

Troubleshooting Guide: Optimizing Catalyst Loading

This guide provides a systematic approach to troubleshooting common issues related to catalyst loading in the synthesis of this compound.

Issue 1: Low Yield or Incomplete Conversion
Potential Cause Troubleshooting Steps
Insufficient Active Catalyst Before increasing the overall loading, ensure your current catalyst is active. Use a fresh batch of catalyst and ensure it has been stored under an inert atmosphere.[4] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands.[3]
Suboptimal Catalyst-to-Ligand Ratio The ligand stabilizes the palladium catalyst and influences its reactivity. For pyridine-containing substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) can be beneficial.[2] Experiment with different palladium-to-ligand ratios to find the optimal balance.
Catalyst Poisoning Impurities in the starting materials or solvents can act as catalyst poisons. Ensure all reagents are of high purity and solvents are properly dried and degassed.[4]
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps
High Local Concentration of Catalyst High catalyst loading can promote undesired side reactions. If you suspect this is the case, try gradually decreasing the catalyst loading in small increments (e.g., from 2 mol% to 1.5 mol%, then to 1 mol%) while carefully monitoring the reaction progress.
Side Reactions Favored by Reaction Conditions Besides alkyne homocoupling, other side reactions like dehalogenation of the aryl halide can occur.[5] These can sometimes be mitigated by adjusting the reaction temperature or changing the base.[3]
Logical Workflow for Troubleshooting Low Yield

troubleshooting_workflow start Low/No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions sub_catalyst Use Fresh/Active Catalyst Screen Ligands catalyst->sub_catalyst reagents Verify Reagent Quality & Stoichiometry conditions->reagents sub_conditions Vary Temperature Screen Solvents Screen Bases conditions->sub_conditions side_reactions Investigate Side Reactions reagents->side_reactions sub_reagents Purify/Dry Reagents & Solvents Adjust Stoichiometry Degas Solvents reagents->sub_reagents sub_side_reactions Minimize Glaser Coupling (e.g., copper-free) side_reactions->sub_side_reactions

Caption: A systematic approach to troubleshooting low yields.

Experimental Protocols & Data

Protocol 1: Palladium-Copper Catalyzed Synthesis of this compound

This protocol is a general starting point for the synthesis of this compound from 2-iodo-4-methylphenol and a terminal alkyne.

Materials:

  • 2-Iodo-4-methylphenol (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2.5 mol%)[3]

  • Copper(I) iodide (CuI, 2-5 mol%)[3]

  • Base (e.g., Triethylamine (NEt₃), 2.0 equiv. or K₂CO₃, 2.0 equiv.)[3]

  • Anhydrous and degassed solvent (e.g., Acetonitrile or DMF)[3]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-iodo-4-methylphenol, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the base and the terminal alkyne to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 70-110 °C) and monitor the progress by TLC or GC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Data Presentation: Effect of Catalyst Loading on Yield

The following table provides hypothetical data illustrating the impact of varying palladium catalyst loading on the yield of a model benzofuran synthesis.

EntryPd(OAc)₂ (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
15PPh₃ (10)K₂CO₃DMF1101285
22.5PPh₃ (5)K₂CO₃DMF1101292
31PPh₃ (2)K₂CO₃DMF1102488
40.5PPh₃ (1)K₂CO₃DMF1102475
52.5XPhos (5)Cs₂CO₃Dioxane1001295

This data is illustrative and serves as a starting point for optimization. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Workflow Diagram

experimental_workflow reagents 1. Combine Reactants (Aryl Halide, Alkyne, Base, Solvent) catalyst 2. Add Catalyst System (Palladium Source, Ligand, CuI) reagents->catalyst reaction 3. Reaction (Inert Atmosphere, Controlled Temperature) catalyst->reaction monitoring 4. Monitor Progress (TLC, GC-MS) reaction->monitoring workup 5. Work-up (Quenching, Extraction) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Mechanistic Insights: The Catalytic Cycle

Understanding the catalytic cycle is crucial for effective troubleshooting. The Sonogashira coupling, a key step in many benzofuran syntheses, involves a synergistic interplay between palladium and copper catalysts.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_aryl R-Pd(II)(L₂)X pd0->pd_aryl Oxidative Addition (R-X) pd_alkynyl R-Pd(II)(L₂)C≡CR' pd_aryl->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R-C≡CR' pd_alkynyl->product cu_alkynyl Cu-C≡CR' cu_alkynyl->pd_aryl cu_x CuX cu_x->cu_alkynyl Alkyne Coordination alkyne R'-C≡CH alkyne->cu_alkynyl base Base base->cu_alkynyl

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

A critical step is the transmetalation from the copper acetylide to the palladium complex. Issues at this stage, such as slow transmetalation, can lead to catalyst decomposition or side reactions. The choice of ligands and the nature of the base can significantly influence the efficiency of this step.

Analytical Techniques for Reaction Monitoring

Effective optimization requires accurate monitoring of the reaction progress.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitative monitoring of the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting materials and the formation of products and byproducts. It is particularly useful for volatile compounds.[8]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantitative analysis, especially for less volatile compounds.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for both structural confirmation of the final product and for in-situ monitoring of the reaction progress to gain mechanistic insights.

Conclusion

Optimizing catalyst loading is a multifaceted challenge that extends beyond simply adjusting the quantity of the catalyst. It requires a holistic understanding of the reaction mechanism, the role of various reaction parameters, and a systematic approach to troubleshooting. By leveraging the information and protocols provided in this guide, researchers can more effectively navigate the synthesis of this compound, leading to improved yields, higher purity, and more cost-effective and scalable processes.

References

  • Cano, R., & McGlacken, G. P. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1895–1910. [Link]
  • Gellman, S. H., et al. (2011). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 22(3), 224-229. [Link]
  • Ma, L., et al. (2024).
  • Li, X., et al. (2024).
  • Caputo, A. F., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Bera, S., et al. (2024). Palladium (ii)
  • Koca, M., et al. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 7(12). [Link]
  • Chen, C. H., et al. (2012). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans.
  • Deng, G., et al. (2019). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Angewandte Chemie International Edition, 58(5), 1332-1335. [Link]
  • Ma, L., et al. (2024).
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Alam, M. S., et al. (2018). Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions. International Journal of Organic Chemistry, 8, 215-228. [Link]
  • D'Souza, D., & Müller, T. J. (2007). Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins. Chemical Society Reviews, 36(7), 1095-1108. [Link]
  • Reddy, M. S., et al. (2015). Optimisation of the catalyst loading for the Sonogashira reaction a. Dalton Transactions, 44(45), 19576-19584. [Link]
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
  • Ichake, S. S., et al. (2017). Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. Organic Letters, 19(1), 54–57. [Link]
  • Hartwig, J. F. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Li, J., et al. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]
  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
  • Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1190–1202. [Link]
  • Zhuravlev, F., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Kumar, A., et al. (2012). An Expedient Protocol to the Synthesis of Benzo(b)furans by Palladium Induced Heterocyclization of Corresponding 2-Allyl Phenols. International Journal of Organic Chemistry, 2(3), 232-238. [Link]
  • Kim, J. H., et al. (2012). Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes with a Recyclable Palladium Catalyst Supported on Nano-sized Carbon Balls under Copper- and Ligand-Free Conditions. Bulletin of the Korean Chemical Society, 33(1), 235-240. [Link]
  • Cacchi, S., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 11(4), 2217-2226. [Link]
  • Németh, B., et al. (2022). Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. Molecules, 27(22), 7856. [Link]
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Technical Support Center: Solvent Effects on 5-Methylbenzofuran Reaction Rates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methylbenzofuran. This guide is designed to provide expert insights and practical solutions for challenges related to solvent selection and its impact on reaction kinetics and outcomes. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your reactions involving this compound. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.

Question 1: My reaction is proceeding extremely slowly or not at all. How can solvent choice accelerate the rate?

Answer: A sluggish reaction rate is frequently tied to improper solvation of the transition state or reactants. The choice between polar protic, polar aprotic, and non-polar solvents can alter reaction rates by orders of magnitude.

Potential Cause & Scientific Rationale:

The solvent's primary role is to stabilize the transition state of the rate-determining step. If the transition state is more charged or polar than the reactants, a polar solvent will stabilize it, lowering the activation energy and accelerating the reaction. Conversely, if the reactants are highly charged and the transition state is less so, a polar solvent may preferentially stabilize the reactants, increasing the activation energy and slowing the reaction.

For many reactions, particularly those involving charged nucleophiles (e.g., SN2-type reactions), the specific type of polar solvent is critical.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents contain O-H or N-H bonds and can form hydrogen bonds. They can create a "solvent cage" around anionic nucleophiles, which stabilizes them but also hinders their ability to attack an electrophile, thus slowing the reaction.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They solvate cations well through ion-dipole interactions but leave the anionic nucleophile relatively "naked" and highly reactive. This dramatically increases the rate of reactions like SN2.

Troubleshooting Protocol: Systematic Solvent Screening

  • Establish a Baseline: Run your reaction in a common, relatively non-polar solvent like Toluene or THF to establish a baseline conversion rate.

  • Introduce Polarity: Set up parallel experiments in polar aprotic solvents. Good starting points are Acetonitrile (CH₃CN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).

  • Evaluate Protic Effects: If your reaction is expected to proceed through a carbocation intermediate (SN1-type), test polar protic solvents like ethanol or methanol. These solvents excel at stabilizing both the carbocation and the leaving group.

  • Analyze and Compare: Use an appropriate analytical method (e.g., HPLC, GC-MS) to quantify the reaction conversion in each solvent after a fixed time. This will provide a clear indication of which solvent class is accelerating your specific reaction.

Question 2: I am observing poor regioselectivity in an electrophilic aromatic substitution (EAS) on the this compound ring. Can the solvent influence where the electrophile adds?

Answer: Yes, the solvent can significantly influence the regioselectivity of EAS reactions by modulating the stability of the charged intermediates (arenium ions).

Potential Cause & Scientific Rationale:

In the electrophilic substitution of this compound, the methyl group is an activating ortho-, para-director, while the benzofuran ring system has its own electronic preferences. The reaction proceeds through a positively charged arenium ion intermediate. Polar solvents can stabilize this charged intermediate, potentially lowering the activation energy for multiple pathways and leading to a mixture of products. A less polar solvent may not stabilize the intermediates as effectively, potentially allowing the inherent electronic and steric factors of the substrate to dominate, which can lead to higher selectivity.

Troubleshooting Protocol: Tuning Polarity for Selectivity

  • Assess the Baseline: Determine the isomeric ratio of your product from your standard reaction conditions.

  • Reduce Solvent Polarity: If you are using a polar solvent (e.g., Acetic Acid, Nitromethane), switch to a less polar or non-polar solvent. Dichloromethane (DCM), Chloroform, or Carbon Tetrachloride can be effective choices. These solvents are less capable of stabilizing competing charged intermediates, which may increase the energy difference between the pathways leading to different isomers.

  • Consider Sterics: In very non-polar solvents, the reaction rate may decrease. This can sometimes amplify the preference for the sterically least hindered position, improving regioselectivity.

  • Temperature Control: Run the reactions at a lower temperature. Reduced thermal energy can further enhance the energetic preference for a single constitutional isomer.

Question 3: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille) with a this compound halide is giving low yields. What is the optimal solvent strategy?

Answer: The success of Pd-catalyzed cross-coupling reactions is highly dependent on the solvent's ability to facilitate the different steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) and to ensure the solubility of all components.

Potential Cause & Scientific Rationale:

Cross-coupling reactions often involve reagents with vastly different polarities (e.g., an organic halide, an organometallic reagent, and an inorganic base). The solvent, or solvent system, must effectively dissolve these components and stabilize the various palladium intermediates.

  • Aprotic Solvents: Polar aprotic solvents like DMF or ethereal solvents like THF and Dioxane are common choices. They are generally good at dissolving the organic components and the palladium catalyst complex.

  • Mixed Solvent Systems: For Suzuki couplings, which often use water-soluble inorganic bases (like K₂CO₃ or Cs₂CO₃) and a water-soluble boronic acid, a biphasic system like Toluene/Water or Dioxane/Water is often necessary. The water phase dissolves the base and boronic acid, while the organic phase dissolves the this compound substrate and the catalyst. The reaction occurs at the interface or is facilitated by phase-transfer catalysts.

Troubleshooting Protocol: Optimizing for Cross-Coupling

  • Ensure Solubility: Check the solubility of your this compound substrate, your coupling partner (e.g., boronic acid), and your base in the chosen solvent. If solubility is poor, the reaction will be slow and inefficient.

  • Screen Aprotic and Ethereal Solvents: For Stille or Negishi couplings, start with anhydrous THF, Dioxane, or Toluene. For Suzuki couplings, begin with a Toluene/Ethanol/Water or Dioxane/Water mixture.

  • Test Polar Aprotic Solvents: Solvents like DMF can sometimes be effective, but be aware that they can coordinate to the metal center and may require higher temperatures.

  • Workflow for Solvent Selection: Utilize a systematic approach to screen solvents for your specific reaction, as illustrated in the diagram below.

Caption: A decision workflow for troubleshooting low yields in cross-coupling reactions via systematic solvent screening.

Frequently Asked Questions (FAQs)

Q1: What are the key solvent properties to consider for reactions with this compound?

A1: The most critical properties are polarity (measured by the dielectric constant, ε), and the ability to act as a hydrogen bond donor (protic vs. aprotic).

  • Dielectric Constant (ε): This value reflects the solvent's ability to separate charges. High ε solvents are better at solvating ions and polar molecules. Reactions that proceed through charged intermediates or transition states are generally accelerated in solvents with a high dielectric constant.

  • Solvent Type (Protic/Aprotic): As detailed in the troubleshooting section, this distinction is crucial for reactions involving strong nucleophiles or bases. Protic solvents can suppress nucleophilicity through hydrogen bonding.

The following table summarizes these properties for common laboratory solvents.

SolventDielectric Constant (ε at 25°C)TypeTypical Application Notes for Benzofuran Chemistry
n-Hexane1.9Non-Polar AproticUsed for non-polar reactants; may improve selectivity in some EAS reactions.
Toluene2.4Non-Polar AproticCommon for organometallic reactions (e.g., Suzuki, Heck) and radical reactions.
Dichloromethane (DCM)9.1Borderline AproticGood general-purpose solvent for a wide range of polarities; often used in EAS.
Tetrahydrofuran (THF)7.6Polar AproticExcellent for organometallic reagents (Grignards, organolithiums); common in cross-coupling.
Acetone21Polar AproticFavors SN2 reactions; can be problematic with strong bases due to enolization.
Acetonitrile (MeCN)37.5Polar AproticHighly polar; excellent for SN2 reactions and some oxidations.
Dimethylformamide (DMF)36.7Polar AproticHigh boiling point; good for SN2 and cross-coupling reactions requiring heat.
Dimethyl Sulfoxide (DMSO)47Polar AproticHighly polar; exceptional at accelerating SN2 reactions.
Ethanol (EtOH)25Polar ProticFavors SN1/E1 reactions; can act as a nucleophile (solvolysis).
Methanol (MeOH)33Polar ProticSimilar to ethanol, but more polar; favors SN1/E1 pathways.
Water (H₂O)80Polar ProticHighest polarity; stabilizes ions and carbocations effectively. Used in biphasic systems.
Q2: How does a solvent stabilize a reaction's transition state?

A2: Solvents stabilize transition states (TS) primarily through non-covalent interactions, which lowers the overall activation energy (ΔG‡) of the reaction. The nature of this stabilization dictates the solvent's effect on the reaction rate.

Technical Support Center: Byproduct Identification in 5-Methylbenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to help you identify and mitigate the formation of common byproducts, ensuring the purity and integrity of your target molecule.

I. Common Synthetic Route and Potential Byproducts

A prevalent laboratory-scale synthesis of this compound begins with the Williamson ether synthesis between p-cresol and propargyl bromide, followed by a thermal Claisen rearrangement and subsequent intramolecular cyclization. While effective, this pathway is susceptible to several side reactions that can complicate purification and reduce yields.

Synthesis_Byproducts cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_byproducts Potential Byproducts p_cresol p-Cresol O_alkylation O-Alkylation (Williamson Ether Synthesis) p_cresol->O_alkylation propargyl_bromide Propargyl Bromide propargyl_bromide->O_alkylation propargyl_ether p-Cresyl Propargyl Ether (Intermediate) O_alkylation->propargyl_ether c_alkylation 4-Methyl-2-propargylphenol (C-Alkylation) O_alkylation->c_alkylation Side Reaction claisen Claisen Rearrangement propargyl_ether->claisen allenic_phenol Allenic Phenol (Intermediate) claisen->allenic_phenol isomer 7-Methylbenzofuran (Regioisomer) claisen->isomer Alternative Rearrangement cyclization Intramolecular Cyclization allenic_phenol->cyclization product This compound (Desired Product) cyclization->product dihydro 5-Methyl-2,3-dihydrobenzofuran (Incomplete Aromatization) cyclization->dihydro Incomplete Reaction

Figure 1: Synthetic pathway to this compound and points of byproduct formation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a byproduct with the same mass as my desired this compound. How can I identify it?

This is a common issue, and the byproduct is likely a regioisomer or a structurally related isomer. The most probable culprits are 4-methyl-2-propargylphenol (from C-alkylation) or 7-methylbenzofuran .

Troubleshooting Guide: Isomer Identification

1. Spectroscopic Analysis:

  • ¹H NMR Spectroscopy: This is the most powerful tool for distinguishing these isomers.

    • This compound (Desired Product): Look for characteristic signals for the furan ring protons, typically a doublet around 7.5 ppm (H2) and a doublet around 6.7 ppm (H3). The aromatic protons will show a pattern consistent with a 1,2,4-trisubstituted benzene ring. The methyl group will appear as a singlet around 2.4 ppm.

    • 4-Methyl-2-propargylphenol (C-Alkylation Byproduct): The key indicator is the presence of a phenolic hydroxyl (-OH) proton, which will be a broad singlet and its chemical shift can vary depending on the solvent and concentration. You will also see signals for the propargyl group: a terminal alkyne proton (-C≡CH) as a triplet around 2.1 ppm and a methylene group (-CH₂-) adjacent to the aromatic ring as a doublet.

    • 7-Methylbenzofuran (Regioisomer): The NMR spectrum will be similar to this compound, but the coupling patterns of the aromatic protons will differ due to the different substitution pattern. Careful analysis of the aromatic region is necessary to distinguish it from the desired product.[1][2]

  • GC-MS Analysis:

    • While isomers will have the same molecular ion peak (m/z = 132 for C₉H₈O), their fragmentation patterns can differ.[1][3]

    • This compound: Expect a strong molecular ion peak. Common fragments may include the loss of a hydrogen atom (M-1), a methyl group (M-15), and the CHO group (M-29).

    • 7-Methylbenzofuran: The fragmentation pattern is very similar to the 5-methyl isomer, making definitive identification by MS alone challenging without a reference standard.[1][2]

    • 4-Methyl-2-propargylphenol: The fragmentation will be different due to the phenolic hydroxyl group and the propargyl side chain. Look for fragments corresponding to the loss of the propargyl group or rearrangements involving the hydroxyl group.

2. Chromatographic Separation:

  • Thin Layer Chromatography (TLC): The polarity of the isomers differs, allowing for separation on a TLC plate. 4-Methyl-2-propargylphenol, with its free hydroxyl group, will be significantly more polar (lower Rf value) than the benzofuran isomers. The 5- and 7-methylbenzofuran isomers will have very similar Rf values but may be distinguishable with an optimized solvent system.

  • Column Chromatography: Based on TLC results, you can perform column chromatography for separation. A gradient elution with a mixture of hexane and ethyl acetate is often effective. The less polar benzofuran isomers will elute first, followed by the more polar C-alkylation product. Separating the 5- and 7-methyl isomers can be challenging but may be achieved with a long column and a shallow solvent gradient.[4]

  • HPLC: Reverse-phase HPLC can be a powerful tool for separating isomers with very similar polarities.[5]

Q2: My yield of this compound is low, and I have a complex mixture of products. What are the likely side reactions and how can I control them?

Low yields and complex mixtures often stem from a lack of control over the initial O-alkylation and the subsequent Claisen rearrangement.

Troubleshooting Guide: Optimizing Reaction Conditions

1. Controlling O- vs. C-Alkylation:

  • The Problem: The phenoxide ion of p-cresol is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the ortho-carbon (C-alkylation, undesired).[6][7]

  • The Cause: The selectivity is influenced by factors such as the solvent, counter-ion, and temperature. Hard electrophiles and conditions that favor a "free" phenoxide ion tend to promote O-alkylation.[8]

  • Solutions:

    • Solvent Choice: Polar aprotic solvents like DMF or acetone generally favor O-alkylation.

    • Base and Counter-ion: Using a weaker base like K₂CO₃ can favor O-alkylation over stronger bases like NaH. The choice of counter-ion can also play a role; for instance, using cesium carbonate (Cs₂CO₃) can sometimes improve O-selectivity.

    • Temperature: Lower reaction temperatures for the alkylation step can help to favor the kinetically controlled O-alkylation product.[9]

2. Managing the Claisen Rearrangement and Cyclization:

  • The Problem: The thermal Claisen rearrangement of the aryl propargyl ether can lead to the formation of allenic intermediates that may undergo side reactions.[8][10] Incomplete cyclization or aromatization can also lead to byproducts like 5-methyl-2,3-dihydrobenzofuran.

  • The Cause: The high temperatures required for the rearrangement can promote undesired pathways. The cyclization step can also be sensitive to reaction conditions.

  • Solutions:

    • Temperature Control: Carefully control the temperature during the Claisen rearrangement. Too high a temperature can lead to decomposition or the formation of the 7-methyl isomer.

    • Catalysis: The use of catalysts, such as silver salts or gold complexes, has been reported to facilitate the Claisen rearrangement under milder conditions, potentially reducing byproduct formation.[11]

    • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Troubleshooting_Flowchart start Low Yield / Byproduct Formation check_alkylation Check O- vs. C-Alkylation (TLC, NMR of crude) start->check_alkylation optimize_alkylation Optimize Alkylation: - Lower Temperature - Use K₂CO₃ or Cs₂CO₃ - Polar aprotic solvent check_alkylation->optimize_alkylation High C-Alkylation check_rearrangement Check Rearrangement/ Cyclization Efficiency (TLC, NMR of crude) check_alkylation->check_rearrangement Good O-Alkylation optimize_alkylation->check_rearrangement optimize_rearrangement Optimize Rearrangement: - Precise temperature control - Consider catalysis - Inert atmosphere check_rearrangement->optimize_rearrangement Incomplete Reaction/ Isomer Formation purification Purification: - Column Chromatography - Fractional Distillation - HPLC for isomers check_rearrangement->purification Clean Reaction optimize_rearrangement->purification

Figure 2: Troubleshooting workflow for this compound synthesis.

III. Alternative Synthetic Routes and Their Byproducts

Sonogashira Coupling Approach

This method involves the palladium-copper catalyzed cross-coupling of a 2-halo-4-methylphenol with a terminal alkyne, followed by intramolecular cyclization.

  • Common Byproduct: The most significant byproduct in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which leads to the formation of a symmetrical diyne.[9][12]

  • Mitigation Strategies:

    • Copper-Free Conditions: Performing the reaction without a copper co-catalyst can eliminate the primary pathway for Glaser coupling.

    • Rigorous Degassing: Oxygen promotes homocoupling, so thoroughly degassing the solvents and maintaining an inert atmosphere is crucial.

    • Use of an Amine Base: Amine bases can help keep the copper(I) catalyst in its reduced, active state, disfavoring the oxidative homocoupling pathway.

IV. Byproduct Characterization Data

The following table summarizes key analytical data for the identification of this compound and its common byproducts.

CompoundMolecular FormulaMolecular WeightKey ¹H NMR Signals (δ, ppm)Key Mass Spec Fragments (m/z)
This compound C₉H₈O132.16~7.5 (d, H2), ~7.3 (d, Ar-H), ~7.0 (dd, Ar-H), ~6.7 (d, H3), ~2.4 (s, CH₃)[3]132 (M+), 131, 103, 77[3]
4-Methyl-2-propargylphenol C₁₀H₁₀O146.19~6.9-6.6 (m, Ar-H), ~5.0 (br s, OH), ~3.4 (d, -CH₂-), ~2.2 (s, CH₃), ~2.1 (t, -C≡CH)146 (M+), 131, 115, 107
7-Methylbenzofuran C₉H₈O132.16Aromatic and furanic protons with different coupling constants compared to the 5-methyl isomer.[1][2]132 (M+), 131, 103, 77[1][2]
5-Methyl-2,3-dihydrobenzofuran C₉H₁₀O134.18Absence of furanic proton signals; presence of aliphatic protons in the dihydrofuran ring (~4.5 ppm, t, O-CH₂) and (~3.2 ppm, t, Ar-CH₂).134 (M+), 119, 91

V. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound
  • O-Alkylation: To a solution of p-cresol (1.0 eq) in acetone, add K₂CO₃ (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add propargyl bromide (1.1 eq) dropwise and reflux the mixture until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation of Intermediate: Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude p-cresyl propargyl ether.

  • Claisen Rearrangement and Cyclization: Heat the crude p-cresyl propargyl ether in a high-boiling solvent (e.g., N,N-diethylaniline) or neat at high temperature (typically 180-220 °C) under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Purification: After completion, cool the reaction mixture and purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

Protocol 2: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Conditions: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 40-400.

  • Data Analysis: Identify the peaks corresponding to the product and byproducts by comparing their retention times and mass spectra with reference data.

VI. References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • PubChem. 7-Methylbenzofuran. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Separation of 5,7-Dimethylbenzofuran on Newcrom R1 HPLC column. [Link]

  • ResearchGate. A New Synthesis of Benzofurans from Phenols via Claisen Rearrangement and Ring-Closing Metathesis. [Link]

  • ResearchGate. GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). [Link]

  • MDPI. An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. [Link]

  • ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

  • ResearchGate. An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. [Link]

  • Thieme. The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. [Link]

  • PubMed. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • PMC. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • ResearchGate. Sonogashira coupling for the synthesis of benzofuran 3a. [Link]

  • ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • YouTube. C Alkylation and O alkylation|Thermodynamic and kinetic stability. [Link]

  • RSC Publishing. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

  • FooDB. Showing Compound 4-Ethyl-2-methylphenol (FDB018470). [Link]

  • ResearchGate. Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade. [Link]

  • PharmaXChange.info. Chemistry of Enolates - C vs O Alkylation. [Link]

  • MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • ResearchGate. I want to separate dimethyl-6,7-benzofuranone by using liquid column chromatography, which is the best system that I can use?. [Link]

  • Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]

  • RSC Publishing. Propargyl Claisen rearrangement: allene synthesis and beyond. [Link]

  • PubMed. Allene ether Nazarov cyclization. [Link]

  • ACS Publications. Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. [Link]

  • Nature. Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. [Link]

  • Wikipedia. Myers allene synthesis. [Link]

  • PubMed. Evolution of propargyl ethers into allylgold cations in the cyclization of enynes. [Link]

  • Organic Chemistry Portal. Gold(I)-Catalyzed Propargyl Claisen Rearrangement. [Link]

  • PubMed. Gosteli-Claisen rearrangement of propargyl vinyl ethers: cascading molecular rearrangements. [Link]

  • YouTube. Separation of Methylene blue and Methyl orange by column chromatography. [Link]

Sources

Enhancing the purity of 5-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-Methylbenzofuran. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges in enhancing the purity of this valuable compound. This center is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work.

Introduction: The Critical Role of Purity

This compound (C₉H₈O) is a key structural motif and intermediate in the synthesis of a wide range of pharmacologically active molecules and advanced materials.[1] The presence of impurities, even in trace amounts, can significantly impact the yield, stereoselectivity, and safety profile of subsequent reactions and final products. This guide provides a systematic approach to troubleshooting common purification challenges and establishing robust protocols for achieving high-purity this compound.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₈O[2]
Molecular Weight132.16 g/mol [2]
Boiling Point197-198 °C[3]
Density~1.047 g/mL[4]
IUPAC Name5-methyl-1-benzofuran[2]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound.

Issue 1: Brown or Yellow Discoloration in the "Purified" Product

Question: After column chromatography or distillation, my this compound sample is still yellow or brown. What causes this discoloration and how can I remove it?

Answer: This is a frequent issue stemming from the inherent reactivity of the benzofuran ring system. The primary causes are:

  • Oxidation: Benzofurans can be susceptible to air oxidation, especially when heated or exposed to light, forming colored polymeric or degradation products.[5]

  • Acid-Catalyzed Degradation: The furan ring is sensitive to acid. Standard silica gel is acidic and can cause decomposition or polymerization on the column, leading to colored, high-molecular-weight impurities.[6]

Solutions & Protocol:

  • Use Vacuum Distillation: To minimize thermal stress and oxidation, purify this compound via vacuum distillation. This lowers the boiling point significantly, allowing for a much lower distillation temperature.[5]

  • Neutralize Silica Gel: If column chromatography is necessary, use a deactivated stationary phase.

    • Protocol: Silica Gel Neutralization:

      • Prepare a slurry of your silica gel in the initial, non-polar eluent (e.g., hexane).

      • Add 0.5-1% triethylamine (Et₃N) to the slurry and stir for 15-20 minutes.

      • Pack the column with the neutralized slurry.

      • Run the column using an eluent that also contains a small percentage (0.1-0.5%) of triethylamine to maintain neutral conditions.[6]

  • Work Under Inert Atmosphere: When handling the compound, especially during solvent removal or distillation, use an inert gas like nitrogen or argon to blanket the material, preventing oxidation.[5]

Issue 2: Poor Separation and Co-elution in Column Chromatography

Question: I'm struggling to separate this compound from an impurity with a very similar Rf value on TLC. How can I improve the resolution?

Answer: Poor separation is typically due to an unoptimized mobile phase or an inappropriate stationary phase. The goal is to exploit subtle differences in polarity between your product and the impurities.

Solutions & Protocol:

  • Systematic Solvent System Optimization: The key is a thorough TLC analysis before running the column. The ideal solvent system should give your product an Rf value of approximately 0.25-0.35 for optimal separation.[5]

    • Strategy: Start with a non-polar solvent like hexane and gradually add a more polar solvent (e.g., ethyl acetate or dichloromethane) in small increments. Test solvent systems like Hexane/Ethyl Acetate, Hexane/Dichloromethane, or Toluene.

  • Consider a Different Stationary Phase: If silica gel fails to provide adequate separation, consider alumina (neutral or basic), which offers a different selectivity profile.

  • Employ Gradient Elution: Start the column with a low-polarity eluent to allow the non-polar impurities to elute first. Then, gradually increase the polarity of the mobile phase to cleanly elute the this compound, leaving more polar impurities behind.[7]

Table 2: Recommended Starting Eluent Systems for TLC Analysis

Solvent SystemRatio (v/v)PolarityTypical Use Case
Hexane : Ethyl Acetate98 : 2 to 90 : 10Low to MediumGeneral purpose for separating non-polar to moderately polar impurities.[8]
Hexane : Dichloromethane95 : 5 to 80 : 20Low to MediumOffers different selectivity compared to ethyl acetate; good for aromatic compounds.
Toluene100%LowCan be effective for separating isomers or compounds with similar polarity.
Issue 3: Low Product Recovery After Purification

Question: My yield of this compound is significantly lower than expected after purification. Where could my product be going?

Answer: Product loss during purification is often due to irreversible adsorption onto the stationary phase or decomposition, as discussed in Issue 1.

Solutions & Protocol:

  • Minimize Contact with Silica: Do not let the crude material sit on the column for an extended period before eluting. The acidic nature of silica can degrade the product over time.[6]

  • Dry Loading Technique: For column chromatography, avoid dissolving the crude product in a large volume of solvent. Instead, adsorb the crude material onto a small amount of silica gel.

    • Protocol: Dry Loading:

      • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

      • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

      • Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.

      • Carefully load this powder onto the top of your packed column. This technique results in sharper bands and better separation.[9]

  • Check for Volatility: this compound is moderately volatile. Be cautious during solvent removal on a rotary evaporator. Use a moderate bath temperature (30-40 °C) and control the vacuum carefully to avoid co-evaporation with the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying crude this compound on a multi-gram scale?

A1: For thermally stable crude mixtures, vacuum distillation is often the most efficient and scalable method. It avoids the use of solvents and the risk of decomposition on a stationary phase.[5] If the crude material contains non-volatile or polymeric impurities, a preliminary filtration through a short plug of neutral alumina or silica gel to remove baseline impurities, followed by vacuum distillation of the filtrate, is a highly effective strategy.

Q2: How can I definitively confirm the purity of my final this compound sample?

A2: A single analytical technique is often insufficient. A combination of methods is required to provide a comprehensive purity profile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile compounds like this compound. It separates volatile impurities and provides their mass spectra, aiding in their identification. The peak area percentage of the main component gives a good estimate of purity.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Diode Array Detector (DAD) is excellent for detecting non-volatile or less-volatile impurities. A validated HPLC method can provide highly accurate and precise purity values.[12][13]

  • Nuclear Magnetic Resonance (¹H NMR): A high-resolution ¹H NMR spectrum is essential for structural confirmation. The absence of impurity peaks confirms high purity. Integration of the product peaks versus known impurity peaks or a certified internal standard can be used for quantitative analysis (qNMR).[2][14]

Table 3: Comparison of Purity Analysis Techniques

TechniquePrimary UseAdvantagesLimitations
GC-MS Purity assessment of volatile componentsHigh sensitivity, provides mass of impurities for identification.Not suitable for non-volatile or thermally labile impurities.
HPLC-UV/DAD Quantitative purity analysisHighly accurate and reproducible, suitable for a wide range of impurities.Requires method development and validation.[13]
¹H NMR Structural confirmation and purity checkProvides structural information, can detect a wide range of impurities, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods for trace impurities.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, proper safety measures are crucial.

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16] Avoid breathing fumes or vapors.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and strong oxidizing agents.[16][17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[3]

Visualized Workflows and Logic

General Purification Workflow

The following diagram outlines a logical workflow for the purification of this compound, from crude material to a final, validated product.

G cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Method Selection cluster_2 Step 3: Execution & Analysis cluster_3 Step 4: Final Validation Crude Crude this compound TLC_GCMS Analyze by TLC & GC-MS to identify impurity profile Crude->TLC_GCMS Decision Choose Primary Method TLC_GCMS->Decision Distillation Vacuum Distillation Decision->Distillation  Volatile impurities or  thermally stable product Chromatography Column Chromatography Decision->Chromatography  Non-volatile impurities or  isomers present Execute Perform Purification Distillation->Execute Chromatography->Execute Collect Collect Fractions Execute->Collect Analyze_Frac Analyze Fractions (TLC/GC) Collect->Analyze_Frac Combine Combine Pure Fractions Analyze_Frac->Combine Final_Product Purified Product Combine->Final_Product Final_Analysis Confirm Purity by GC-MS, HPLC, & NMR Final_Product->Final_Analysis

Caption: A systematic workflow for purifying and validating this compound.

Troubleshooting Decision Tree for Column Chromatography

This diagram provides a logical path for troubleshooting common issues during column chromatography.

G Start Start: Impure Fractions or Low Recovery CheckTLC Review Initial TLC Analysis Start->CheckTLC PoorSep Rf values too close? CheckTLC->PoorSep Streaking Streaking or Tailing? PoorSep->Streaking No OptimizeSolvent Re-optimize Eluent (try different solvents/ratios) PoorSep->OptimizeSolvent Yes DeactivateSilica Use Neutralized Silica or Alumina Streaking->DeactivateSilica Yes GoodSep Good Separation on TLC? Streaking->GoodSep No Success Problem Solved OptimizeSolvent->Success DeactivateSilica->Success DryLoad Use Dry Loading Technique DryLoad->Success CheckLoading Loading Issue? GoodSep->CheckLoading Yes GoodSep->Success No (Re-evaluate problem) CheckLoading->DryLoad Yes CheckLoading->Success No

Caption: A decision tree for troubleshooting column chromatography of this compound.

References

  • National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 33103. [Link]
  • PrepChem.com. Synthesis of this compound. [Link]
  • The Royal Society of Chemistry. Discovery of N,N-dimethyl-5-(2-methyl-6-((5- .... [Link]
  • Beaudry Research Group, Oregon State University. "Regioselective Synthesis of Benzofuranones and Benzofurans." The Journal of Organic Chemistry, 2021. [Link]
  • S. G. K. Kumar, et al. "Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone derivatives." Bioorganic & Medicinal Chemistry Letters, 2013. [Link]
  • International Journal of Pharmacy and Technology. SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. [Link]
  • The Royal Society of Chemistry. 5.
  • National Center for Biotechnology Information. "5-Methyl-1-benzofuran-2-carboxylic acid" PubChem Compound Summary for CID 932007. [Link]
  • ACS Omega.
  • Molecules. "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." 2019. [Link]
  • Rasayan J. Chem.
  • National Center for Biotechnology Information. "2-Methyl-1-benzofuran-5-ol" PubChem Compound Summary for CID 590251. [Link]
  • Google Patents.
  • Stenutz. This compound. [Link]
  • ResearchGate. "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." Molecules, 2019. [Link]
  • National Institute of Standards and Technology. "Benzofuran, 2-methyl-" NIST WebBook. [Link]
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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 5-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 5-Methylbenzofuran. As a small, neutral, and relatively nonpolar molecule, this compound presents a unique profile for chromatographic analysis. This guide provides in-depth, field-proven insights to diagnose and resolve peak asymmetry, ensuring the accuracy and reliability of your analytical data.

Understanding Peak Tailing

In an ideal HPLC separation, a chromatographic peak exhibits a symmetrical, Gaussian shape. Peak tailing is a common form of peak asymmetry where the back half of the peak is broader than the front half.[1][2] This distortion is not merely a cosmetic issue; it can significantly compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying problems with your method or HPLC system.[3][4]

The symmetry of a peak is often quantified by the Tailing Factor (T) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are typically considered tailing.[5]

Visualizing the Troubleshooting Workflow

When peak tailing is observed for this compound, a systematic approach is crucial for efficient problem-solving. The following workflow provides a logical pathway from initial diagnosis to resolution, helping to isolate the root cause methodically.

HPLC_Tailing_Troubleshooting start Symptom: Peak Tailing Observed for this compound q1 Is tailing observed for ALL peaks or just this compound? start->q1 all_peaks Tailing Affects ALL Peaks q1->all_peaks All Peaks single_peak Tailing is Specific to This compound q1->single_peak Specific Peak check_system Investigate System-Wide Issues: 1. Extra-Column Volume 2. Column Void/Damage 3. Inlet Frit Blockage all_peaks->check_system solve_system Solutions: - Use shorter, narrower ID tubing. - Check connections for dead volume. - Replace column if void is present. - Backflush or replace column frit. check_system->solve_system check_chemical Investigate Chemical Interactions: 1. Secondary Silanol Interactions 2. Sample Solvent Mismatch 3. Column Overload single_peak->check_chemical solve_chemical Solutions: - Lower mobile phase pH (e.g., add 0.1% Formic Acid). - Use a modern, end-capped column. - Dissolve sample in mobile phase. - Reduce injection volume/concentration. check_chemical->solve_chemical

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Methylbenzofuran and 5-Methoxy-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the benzofuran scaffold is a recurring motif of significant interest, underpinning a diverse array of compounds with pronounced biological activities.[1] Its derivatives have been extensively explored, revealing potent antimicrobial, antifungal, and anticancer properties.[2][3] This guide provides a detailed comparative analysis of two such derivatives: 5-Methylbenzofuran and 5-Methoxy-2-methylbenzofuran.

While both molecules share the core benzofuran structure, the nature and position of their substituents—a methyl group versus a methoxy and an additional methyl group—can profoundly influence their interaction with biological targets. This document will delve into the available experimental data to elucidate these differences, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Chemical Structures at a Glance

A fundamental understanding of the chemical structures of this compound and 5-Methoxy-2-methylbenzofuran is crucial for appreciating their differential biological effects.

Chemical_Structures cluster_0 This compound cluster_1 5-Methoxy-2-methylbenzofuran This compound 5-Methoxy-2-methylbenzofuran MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with benzofuran derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance G->H I Calculate IC50 values H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [4][5] Principle: This method involves challenging microorganisms with serial dilutions of the antimicrobial compound in a liquid nutrient medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism. [4] Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compounds

  • DMSO

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard. [5]2. Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a vehicle control (broth with inoculum and DMSO).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 16-20 hours for most bacteria). [4]6. MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration at which no growth is observed.

Broth_Microdilution_Workflow A Prepare serial dilutions of compounds C Inoculate microtiter plate A->C B Prepare standardized microbial inoculum B->C D Incubate under optimal conditions C->D E Visually or spectrophotometrically assess growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Figure 3: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Directions

The available evidence suggests that the 5-methoxy-2-methylbenzofuran scaffold holds significant promise for the development of both anticancer and antimicrobial agents. The presence of the methoxy and methyl groups appears to be favorable for these biological activities, as demonstrated by studies on its derivatives.

In contrast, the biological profile of this compound remains largely unexplored. While it may possess some of the general biological activities characteristic of the benzofuran class, dedicated experimental studies are imperative to elucidate its specific properties and potential therapeutic applications.

Future research should focus on a direct comparative evaluation of this compound and 5-Methoxy-2-methylbenzofuran to precisely determine the influence of their respective substituents. Furthermore, the synthesis and screening of a broader range of derivatives of both compounds will be crucial for establishing comprehensive structure-activity relationships and identifying lead candidates with enhanced potency and selectivity.

References

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  • Anraku, K., et al. (2017). Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. Journal of Applied Toxicology, 37(3), 243-252.
  • Umapathi, N., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone derivatives. Indian Journal of Chemistry - Section B, 60B(8), 1136-1144.
  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.
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  • ResearchGate. (2011). Benzofuran derivatives with antifungal activity.
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A Comparative Guide to the Synthesis of 5-Methylbenzofuran for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, making them crucial building blocks in drug discovery and development. Among these, 5-Methylbenzofuran serves as a key intermediate for the synthesis of more complex molecules. This guide provides a comprehensive comparison of the most common and effective synthesis routes to this compound, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Introduction to this compound

This compound is a bicyclic aromatic ether with a methyl substituent on the benzene ring. This seemingly simple molecule is a valuable synthon, with its substituted derivatives showing promise in various therapeutic areas. The strategic placement of the methyl group at the C5 position influences the electronic properties and metabolic stability of the resulting compounds, making its efficient and scalable synthesis a topic of significant interest. This guide will dissect and compare four primary synthetic strategies: Acid-Catalyzed Cyclization, Perkin Rearrangement, Palladium-Catalyzed Sonogashira Coupling, and the Intramolecular Wittig Reaction.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to this compound is often a trade-off between yield, scalability, atom economy, and the availability of starting materials. The following table summarizes the key performance indicators for the discussed methodologies.

Synthesis Route Starting Materials Typical Yield Reaction Conditions Key Advantages Potential Challenges
Acid-Catalyzed Cyclization 4-Methylphenol, Chloroacetaldehyde diethyl acetalGood to ExcellentStrong acid (e.g., PPA), elevated temperaturesCost-effective, straightforward, scalableHarsh acidic conditions, potential for side reactions
Perkin Rearrangement Substituted coumarinHigh (for the rearrangement step)Base-catalyzed, often requires heatingHigh-yielding rearrangementMulti-step synthesis of the required coumarin precursor
Sonogashira Coupling 2-Halo-4-methylphenol, Terminal alkyneGood to ExcellentPalladium and copper catalysts, base, inert atmosphereHigh functional group tolerance, modularCost of catalysts, removal of metal impurities
Intramolecular Wittig Reaction Substituted salicylaldehydeModerate to GoodStrong base for ylide formation, multi-step precursor synthesisForms the furan ring efficientlyStoichiometric phosphine oxide byproduct, multi-step synthesis

In-Depth Analysis of Synthetic Methodologies

Acid-Catalyzed Cyclization of 4-Methylphenoxyacetaldehyde Diethyl Acetal

This classical and often preferred method offers a direct and cost-effective route to this compound. The synthesis begins with the Williamson ether synthesis between 4-methylphenol (p-cresol) and chloroacetaldehyde diethyl acetal, followed by an acid-catalyzed intramolecular cyclization.

Causality of Experimental Choices: The use of a strong protic acid like polyphosphoric acid (PPA) is crucial for both the deprotection of the acetal to the aldehyde and the subsequent electrophilic aromatic substitution to close the furan ring. The elevated temperature provides the necessary activation energy for the cyclization. Benzene or a similar aromatic solvent is often used to facilitate the reaction and aid in the removal of water.

Workflow Diagram:

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acid-Catalyzed Cyclization A 4-Methylphenol C Base (e.g., KOH) Solvent (e.g., DMAc) A->C B Chloroacetaldehyde diethyl acetal B->C D 4-Methylphenoxyacetaldehyde diethyl acetal C->D Formation of Ether E 4-Methylphenoxyacetaldehyde diethyl acetal F Polyphosphoric Acid (PPA) Heat E->F G This compound F->G Cyclization & Aromatization A Substituted 3-Halocoumarin B Base (e.g., NaOH) A->B Lactone Cleavage C Ring-opened Intermediate B->C D Intramolecular Nucleophilic Attack C->D E Benzofuran-2-carboxylate D->E Ring Contraction F Decarboxylation E->F G This compound F->G A 2-Halo-4-methylphenol C Pd Catalyst Cu Co-catalyst Base A->C B Terminal Alkyne B->C D 2-Alkynyl-4-methylphenol (Intermediate) C->D Sonogashira Coupling E Intramolecular Cyclization D->E F This compound E->F 5-endo-dig Cyclization A Substituted Salicylaldehyde B Multi-step Synthesis A->B C Phosphonium Salt Precursor B->C D Strong Base C->D E Phosphorus Ylide D->E F Intramolecular Wittig Reaction E->F G This compound F->G

A Comparative Guide to the Biological Activity of 5-Methylbenzofuran Derivatives and Other Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Nucleus as a Cornerstone in Medicinal Chemistry

The benzofuran scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged structure" in drug discovery.[1][2] Its rigid, planar geometry and electron-rich nature make it an ideal backbone for interacting with a diverse range of biological targets. Consequently, benzofuran derivatives are ubiquitous in nature and synthetic chemistry, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[3][4][5][6] Many clinically approved drugs, such as the antiarrhythmic agent Amiodarone, feature this core structure, underscoring its therapeutic significance.[5]

The biological profile of a benzofuran derivative is not inherent to the core itself but is profoundly dictated by the nature, position, and orientation of its substituents. This principle, known as the Structure-Activity Relationship (SAR), is the guiding tenet for medicinal chemists.[5][7] This guide provides a comparative analysis of the biological activities of benzofuran derivatives, with a specific focus on understanding the influence of methyl substitution at the C-5 position. While data on the parent 5-methylbenzofuran molecule is limited, analysis of more complex 5-methyl substituted derivatives, when compared against benzofurans with alternative substitution patterns, provides critical insights for researchers and drug development professionals.

Comparative Analysis of Biological Activity: The Role of Substitution

The functionalization of the benzofuran ring system is the key determinant of its therapeutic potential. A substitution that enhances activity for one target may diminish it for another. The following sections compare the known biological activities of 5-methyl-substituted benzofurans against derivatives with other functional groups at various positions.

Anticancer Activity

The benzofuran scaffold is a fertile ground for the development of novel anticancer agents.[3][7] SAR studies have revealed that substitutions at the C-2, C-3, and C-5/C-6 positions are particularly critical for cytotoxic activity.[5][7][8]

  • Influence of the 5-Methyl Group: While data on simple this compound is scarce, complex derivatives incorporating this moiety have shown anticancer potential. For example, halogenated derivatives of methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated cytotoxicity against lung (A549) and liver (HepG2) cancer cell lines, with IC50 values in the low micromolar range.[9] This suggests that the 5-position is a viable site for modification to impart anticancer properties.

  • Comparison with Other Substitutions:

    • C-2 Position: The introduction of ester groups or other heterocyclic rings at the C-2 position has been identified as a crucial factor for enhancing cytotoxic activity.[5][7]

    • C-3 Position: A methyl group at the C-3 position can significantly boost antiproliferative activity. In one series, a 3-methyl, 5-amino, 6-methoxy derivative demonstrated potent growth inhibition against multiple cancer cell lines with IC50 values as low as 16-24 nM.[8]

    • C-5 and C-6 Positions: The positioning of electron-donating groups like methoxy (-OCH3) is critical. A methoxy group at C-6 generally confers higher potency than one at C-7.[8] Similarly, a hydroxyl (-OH) group at C-6 is often associated with potent antibacterial activity, which can be synergistic in some anticancer approaches.[10]

Compound Class/DerivativeCancer Cell LineActivity Metric (IC₅₀)Key Structural Feature(s)Reference(s)
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)3.8 µM5-Methoxy, 2-Methyl, Halogenation[9]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 µM5-Methoxy, 2-Methyl, Halogenation[9]
5-Amino-3-methyl-6-methoxy-2-(3',4',5'-trimethoxybenzoyl)benzo[b]furanL1210 (Leukemia)16 nM3-Methyl, 5-Amino, 6-Methoxy[8]
Benzofuran-isatin Conjugate (5a)HT29 (Colorectal)~5-10 µMHybrid structure[11]
3-methylbenzofuran derivative (16b)A549 (Lung)1.48 µM3-Methyl, p-methoxy[12][13]
Antimicrobial Activity

Benzofuran derivatives have shown significant promise as antibacterial and antifungal agents.[10][14] For antimicrobial action, the ability of the molecule to interact with or disrupt the microbial cell wall or key metabolic enzymes is paramount.

  • Influence of the 5-Methyl Group: Novel, complex benzofuran-isoxazole hybrids containing a 3-methyl and a 5-methoxy-linked substituent have demonstrated excellent activity against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[15] This indicates that while the 5-methyl group itself may not be the primary pharmacophore, its presence within a larger, strategically designed molecule contributes to a potent antimicrobial profile. Another study showed that this compound derivatives with sulfonyl groups exhibited good to excellent antibacterial activity.[16]

  • Comparison with Other Substitutions:

    • C-6 Position: A hydroxyl group at the C-6 position appears to be a requisite feature for significant antibacterial activity in certain classes of benzofurans. Derivatives lacking this feature showed a dramatic loss of activity.[10]

    • C-5 Position: Halogenation, particularly with bromine, at the C-5 position (in conjunction with other substitutions) has been shown to produce excellent antibacterial activity against all tested bacterial strains.[10] Benzofuran-5-ol derivatives have also been identified as promising antifungal agents.[17][18]

    • Hybrid Molecules: Combining the benzofuran nucleus with other antimicrobial pharmacophores, such as pyrazoline and thiazole, is an effective strategy for creating potent and broad-spectrum agents.[2]

Compound Class/DerivativeTarget OrganismActivity Metric (MIC)Key Structural Feature(s)Reference(s)
(3-methyl-5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl) derivativeS. aureus, E. coli, M. canis"Potent" / "Excellent"3-Methyl, 5-Methoxy-linked isoxazole[15]
6-Hydroxy-benzofuran derivativeS. aureus, MRSA, B. subtilis0.78-3.12 µg/mLC-6 Hydroxyl group[10]
5,5'-Dibromo-benzofuran derivativeVarious bacteria29.76-31.96 mmol/LC-5 Bromo substituent[10]
Aza-benzofuran derivative (Compound 1)S. typhimurium, S. aureus12.5 µg/mLNitrogen in furan ring[19]
Oxa-benzofuran derivative (Compound 6)P. italicum, C. musae12.5-25 µg/mLOxygen in furan ring, C-6 Hydroxyl[19]
Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in many diseases.[20] Benzofuran derivatives can mitigate these processes by scavenging free radicals or modulating inflammatory signaling pathways.[21][22]

  • Influence of the 5-Methyl Group: While direct studies are limited, the general antioxidant potential of the benzofuran scaffold suggests that 5-methyl derivatives would likely contribute to this activity. The overall antioxidant capacity is heavily influenced by the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[23][24]

  • Comparison with Other Substitutions:

    • Hydroxyl Groups: The presence and position of hydroxyl groups are the most critical factors for antioxidant activity. Dihydroxylated 5,6-benzo[b]furans are potent antioxidants.[8] The antioxidant mechanism often involves hydrogen atom transfer (HAT) or sequential proton loss–electron transfer (SPL–ET).[24]

    • Anti-inflammatory Pathways: Specific and complex benzofuran hybrids have been designed to target key inflammatory pathways. A piperazine/benzofuran hybrid was shown to inhibit the NF-κB and MAPK signaling pathways, thereby reducing the secretion of pro-inflammatory factors like NO, COX-2, TNF-α, and IL-6.[21] Another series of 5-substituted dihydrobenzofuran derivatives showed potential as anti-inflammatory agents by acting as antagonists for histamine H3 and H4 receptors.[25][26]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to evaluate the biological activity of these compounds must be robust and well-defined. Below are standardized, step-by-step protocols for assessing anticancer and antibacterial activity.

Protocol 1: In Vitro Anticancer Activity – MTT Cell Viability Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: Healthy, proliferating cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A cytotoxic compound will reduce the cell population, leading to a decreased formazan signal.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[27]

  • Compound Preparation: Prepare a 10 mM stock solution of each test benzofuran derivative in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours. During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of pure DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Antibacterial Activity – Broth Microdilution MIC Assay

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: This assay establishes the potency of a compound by challenging a standardized inoculum of bacteria with serial dilutions of the compound. The absence of turbidity (cloudiness) indicates that the bacterial growth has been inhibited.

Methodology:

  • Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the test compounds in a suitable sterile broth (e.g., Mueller-Hinton Broth - MHB). Typically, prepare 100 µL of each dilution, ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.[27]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control.

  • Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control well.

Visualizing Concepts and Workflows

SAR_Concept cluster_core Benzofuran Core cluster_substituents Substituent Positions cluster_activities Resulting Biological Activities Core Benzofuran Scaffold C2 C-2 (Ester, Heterocycle) Core->C2 Substitution at C3 C-3 (Methyl) Core->C3 Substitution at C5 C-5 (Methyl, Halogen, OH) Core->C5 Substitution at C6 C-6 (OH, Methoxy) Core->C6 Substitution at Anticancer Anticancer C2->Anticancer ++ Potency C3->Anticancer + Potency C5->Anticancer +/- Antimicrobial Antimicrobial C5->Antimicrobial + Potency C6->Antimicrobial ++ Potency Antioxidant Antioxidant C6->Antioxidant ++ Activity

Caption: Structure-Activity Relationship (SAR) of the benzofuran scaffold.

Screening_Workflow A Synthesize or Procure Benzofuran Derivatives B Primary Screening (e.g., Cell Viability Assay) A->B D Identify 'Hit' Compounds B->D Activity > Threshold? C Secondary Screening (e.g., MIC, Enzyme Inhibition) E Mechanism of Action Studies (e.g., Pathway Analysis) C->E D->A No (Synthesize New Variants) D->C Yes F Lead Optimization (SAR) E->F F->A Iterate Design G Preclinical Development F->G Optimized Lead

Caption: General workflow for screening benzofuran derivatives.

Conclusion and Future Directions

The benzofuran nucleus is a remarkably versatile scaffold for the development of potent therapeutic agents. This guide illustrates that while a 5-methyl substitution is compatible with significant biological activity, its ultimate effect is highly context-dependent, relying on the complete substitution pattern of the molecule. Comparative analysis reveals that for anticancer activity, substitutions at the C-2, C-3, and C-6 positions often yield highly potent compounds. For antimicrobial effects, hydroxyl and halogen groups at the C-5 and C-6 positions are frequently key determinants of efficacy.

The scarcity of data on simple this compound highlights a knowledge gap. Synthesizing and evaluating this parent compound and its simple derivatives across a range of biological assays would provide a crucial baseline for the field. Such data would enable a more precise quantification of the electronic and steric contributions of the 5-methyl group, allowing for more rational design of next-generation benzofuran-based therapeutics. Future research should focus on a matrix-based approach, systematically varying substituents at multiple positions to build a more comprehensive and predictive SAR model for this invaluable pharmacological scaffold.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link][1][3][7]
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  • Hayashi, R., et al. (2022). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. [Link][28]
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  • Sharma, P., & Kumar, A. (2018). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 3(5), 1-10. [Link][2]
  • Juárez-Guerra, F. S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5395. [Link][8]
  • Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link][5]
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  • Kulkarni, S. S., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone derivatives. Indian Journal of Chemistry, Section B, 60B(8), 1136-1142. [Link][15]
  • Fakhri, S., et al. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Pharmacology, 13, 856891. [Link][11]
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  • de Oliveira, V. L., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 814. [Link][25]
  • Wang, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 21(11), 566. [Link][19]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Methylbenzofuran and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a foundational requirement for advancing research and ensuring the quality and efficacy of therapeutic agents. Methylbenzofuran isomers, with their shared molecular formula (C₉H₈O) and mass, present a classic analytical challenge that necessitates a multi-technique spectroscopic approach for unambiguous differentiation. The position of a single methyl group on the benzofuran scaffold subtly alters the electronic environment and, consequently, the spectroscopic fingerprint of each isomer.

This guide provides an in-depth comparative analysis of the spectroscopic properties of 5-Methylbenzofuran and its key isomers: 2-Methylbenzofuran, 3-Methylbenzofuran, 4-Methylbenzofuran, 6-Methylbenzofuran, and 7-Methylbenzofuran. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering not just data, but the strategic rationale behind the experimental methodologies and interpretation of the resulting spectra.

The Importance of Isomer Differentiation in Drug Development

Benzofuran and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The specific placement of substituents on the benzofuran ring can drastically alter a molecule's pharmacological profile, including its binding affinity to target receptors, metabolic stability, and toxicity. Therefore, the ability to definitively identify and distinguish between isomers like the methylbenzofurans is paramount during synthesis, purification, and quality control processes in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For the methylbenzofuran isomers, both ¹H and ¹³C NMR are indispensable for pinpointing the location of the methyl group.

Experimental Protocol: High-Resolution NMR of Methylbenzofurans

The acquisition of high-quality NMR spectra is contingent on meticulous sample preparation and instrument setup. The following protocol is a validated starting point for the analysis of methylbenzofuran isomers.

  • Sample Preparation: Dissolve 5-10 mg of the purified methylbenzofuran isomer in approximately 0.6-0.7 mL of a deuterated solvent (CDCl₃ is a common choice due to its good solubilizing power for these compounds). Filter the solution through a pipette plugged with glass wool into a clean, dry NMR tube to remove any particulate matter[1].

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for resolving fine coupling patterns[1].

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • A 30-degree pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

    • Co-adding 16 to 32 scans will generally provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to achieve adequate signal-to-noise[1].

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6-0.7 mL CDCl₃ filter Filter into NMR tube dissolve->filter lock_shim Lock & Shim filter->lock_shim H1_acq ¹H NMR Acquisition (16-32 scans) lock_shim->H1_acq C13_acq ¹³C NMR Acquisition (≥1024 scans) lock_shim->C13_acq process Fourier Transform, Phase & Baseline Correction H1_acq->process C13_acq->process analyze Peak Picking, Integration & Structural Assignment process->analyze

Figure 1: Standard workflow for NMR analysis of methylbenzofuran isomers.

Comparative ¹H NMR Data

The ¹H NMR spectra of the methylbenzofuran isomers are distinguished by the chemical shift of the methyl singlet and the splitting patterns of the aromatic protons. The position of the methyl group dictates the substitution pattern on the benzene and furan rings, leading to unique coupling constants and chemical shifts for the remaining protons.

Table 1: Comparative ¹H NMR Spectroscopic Data of Methylbenzofuran Isomers (in CDCl₃)

CompoundMethyl (δ, ppm)Furan Protons (δ, ppm)Benzene Protons (δ, ppm)
2-Methylbenzofuran ~2.4 (s)H3: ~6.3 (s)~7.1-7.5 (m)
3-Methylbenzofuran ~2.2 (s)H2: ~7.3 (s)~7.1-7.5 (m)
4-Methylbenzofuran ~2.5 (s)H2: ~7.5 (d), H3: ~6.7 (d)~7.0-7.2 (m)
This compound ~2.4 (s)H2: ~7.5 (d), H3: ~6.6 (d)~7.0-7.3 (m)
6-Methylbenzofuran Data not readily availableData not readily availableData not readily available
7-Methylbenzofuran ~2.5 (s)H2: ~7.5 (d), H3: ~6.7 (d)~6.9-7.2 (m)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency. "s" denotes a singlet, "d" a doublet, and "m" a multiplet.

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide a more direct confirmation of the methyl group's position, as the chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The quaternary carbon to which the methyl group is attached, as well as the methyl carbon itself, will have characteristic chemical shifts.

Table 2: Comparative ¹³C NMR Spectroscopic Data of Methylbenzofuran Isomers (in CDCl₃)

CompoundMethyl (δ, ppm)Furan Carbons (δ, ppm)Benzene Carbons (δ, ppm)
2-Methylbenzofuran ~14C2: ~155, C3: ~102~111, 120, 122, 124, 129, 155
3-Methylbenzofuran ~9C2: ~142, C3: ~111~111, 119, 122, 124, 130, 155
4-Methylbenzofuran ~19C2: ~145, C3: ~106~109, 121, 124, 129, 131, 154
This compound ~21C2: ~145, C3: ~106~111, 120, 125, 126, 133, 153
6-Methylbenzofuran ~22C2: ~145, C3: ~106~111, 119, 121, 129, 134, 156
7-Methylbenzofuran ~15C2: ~144, C3: ~106~118, 119, 122, 123, 124, 154

Note: The chemical shifts are approximate and based on available data from various sources.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For isomeric compounds like the methylbenzofurans, which all have the same nominal mass, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. While the molecular ion peak will be identical for all isomers, the relative abundances of fragment ions can sometimes provide clues to the methyl group's position.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that induces significant fragmentation, providing a rich fingerprint for structural analysis.

  • Sample Introduction: The sample is typically introduced via a gas chromatograph (GC-MS) for separation and purification before entering the mass spectrometer.

  • Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, leading to ionization and fragmentation[1].

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis gc Gas Chromatography (for separation) ionize Electron Ionization (70 eV) gc->ionize analyze Mass Analysis (m/z separation) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Identify Molecular Ion & Fragmentation Pattern spectrum->interpret

Figure 2: General workflow for GC-MS analysis of methylbenzofuran isomers.

Comparative Mass Spectrometry Data

All methylbenzofuran isomers will exhibit a molecular ion peak (M⁺) at m/z 132. The primary fragmentation pathway often involves the loss of a hydrogen atom to form a stable [M-H]⁺ ion at m/z 131. Further fragmentation can involve the loss of CO and other small molecules, but the differences in the fragmentation patterns between the isomers are often subtle and may require careful analysis of relative ion abundances.

Table 3: Key Mass Spectral Fragments of Methylbenzofuran Isomers

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Methylbenzofuran 132131, 103, 77, 51
3-Methylbenzofuran 132131, 103, 77, 51
4-Methylbenzofuran 132131, 103, 77
This compound 132131, 103, 77
6-Methylbenzofuran 132131, 103, 77
7-Methylbenzofuran 132131, 103, 77

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While all methylbenzofuran isomers share the same core functional groups, the position of the methyl group can cause subtle shifts in the vibrational frequencies of the C-H and C-O bonds, as well as the aromatic ring vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for obtaining IR spectra of liquid and solid samples with minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small drop of the liquid methylbenzofuran isomer directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Comparative Infrared Spectroscopy Data

The IR spectra of the methylbenzofuran isomers will all show characteristic absorptions for aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹, C=C stretching from the aromatic rings in the 1600-1450 cm⁻¹ region, and C-O stretching in the 1250-1000 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be particularly informative for distinguishing substitution patterns on the benzene ring.

Table 4: Characteristic IR Absorption Ranges for Methylbenzofurans

Vibrational ModeWavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Aromatic C=C Stretch1600 - 1450
C-O Stretch1250 - 1000
C-H Out-of-Plane Bending900 - 675

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzofuran system contains a conjugated π-electron system that absorbs UV radiation. The position of the methyl group, an electron-donating group, can influence the energy of these electronic transitions and thus the absorption maxima (λ_max).

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the methylbenzofuran isomer in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield a maximum absorbance between 0.1 and 1.0 absorbance units[1].

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Record a baseline spectrum with the cuvette filled with the pure solvent.

  • Data Acquisition: Record the UV spectrum of the sample solution over a range of approximately 200-400 nm.

Comparative UV-Vis Spectroscopy Data

The UV-Vis spectra of benzofuran and its derivatives typically show two or three absorption bands corresponding to π → π* transitions. The position of the methyl group is expected to cause small bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. However, these shifts can be subtle, and the overall spectral profiles of the isomers are likely to be quite similar, making UV-Vis spectroscopy less definitive for isomer differentiation compared to NMR.

Table 5: Expected UV-Vis Absorption Maxima for Methylbenzofurans

Compoundλ_max (nm)
Benzofuran (parent) ~245, 275, 282
Methylbenzofuran Isomers Similar to benzofuran, with slight shifts

Note: Experimental UV-Vis data for all individual methylbenzofuran isomers is not consistently available. The expected spectra are based on the known electronic properties of the benzofuran chromophore.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous differentiation of this compound from its isomers requires a synergistic application of multiple spectroscopic techniques.

  • NMR spectroscopy (¹H and ¹³C) stands as the most powerful and definitive method, providing detailed structural information that directly reveals the position of the methyl group.

  • Mass spectrometry , particularly HRMS, is essential for confirming the elemental composition, while careful analysis of fragmentation patterns can offer supporting evidence for the isomeric structure.

  • Infrared spectroscopy can provide corroborating evidence through the analysis of subtle shifts in vibrational frequencies, especially in the fingerprint region.

  • UV-Vis spectroscopy is the least specific technique for this particular set of isomers but can be used for qualitative confirmation of the benzofuran chromophore.

By employing these techniques in a coordinated workflow, researchers and drug development professionals can confidently elucidate the structure of methylbenzofuran isomers, ensuring the integrity and quality of their scientific endeavors.

References

  • PubChem. 2-Methylbenzofuran. (URL: [Link])
  • SpectraBase. 3-Methylbenzofuran-2-carboxylic acid. (URL: [Link])
  • PubChem. 3-Methylbenzofuran. (URL: [Link])
  • PubChem. 4-Methylbenzofuran. (URL: [Link])
  • PubChem. This compound. (URL: [Link])
  • PubChem. 6-Methylbenzofuran. (URL: [Link])
  • PubChem. 7-Methylbenzofuran. (URL: [Link])

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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 5-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. The synthesis of target molecules like 5-Methylbenzofuran, a scaffold found in numerous biologically active compounds, is only half the journey.[1][2][3] The crucial second half is rigorous structural validation. An error in structural assignment can invalidate extensive biological screening data and lead to costly, time-consuming dead ends.

This guide provides an in-depth comparison of the essential analytical techniques used to validate the structure of synthesized this compound. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that the validation workflow is a self-confirming system. Our focus is on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build an unshakeable structural proof.

The Validation Workflow: A Triad of Analytical Probes

The successful confirmation of this compound's structure does not rely on a single technique but on the convergence of evidence from multiple, orthogonal methods. Each method probes a different aspect of the molecule's physical properties, and together they provide a complete and validated structural picture. The general workflow from synthesis to confirmation is outlined below.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Chemical Synthesis (e.g., Perkin Reaction) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C, COSY) Purification->NMR Purified Analyte MS Mass Spectrometry (EI-MS) Purification->MS Purified Analyte IR IR Spectroscopy (FTIR-ATR) Purification->IR Purified Analyte Confirmed Structurally Confirmed This compound NMR->Confirmed Convergent Data MS->Confirmed Convergent Data IR->Confirmed Convergent Data

Caption: Overall workflow for the synthesis, purification, and structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map out the complete carbon-hydrogen framework.

Expertise & Causality: For this compound, ¹H NMR is not just about seeing peaks; it's about confirming the substitution pattern. We expect to see distinct signals for the furan ring protons, the three protons on the benzene ring, and the methyl group protons. Their chemical shifts, multiplicities (splitting patterns), and integration values are all critical pieces of the puzzle. A 2D NMR experiment like COSY (Correlation Spectroscopy) can be used to definitively establish which protons are coupled, confirming their spatial proximity.

Expected ¹H and ¹³C NMR Signals for this compound

The diagram below illustrates the unique proton and carbon environments in the this compound molecule, which directly correspond to the signals we expect to observe in the NMR spectra.

Caption: Structure of this compound with key proton and carbon positions labeled.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for non-polar compounds and its single residual solvent peak that does not interfere with the region of interest.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom, simplifying the spectrum for analysis.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons corresponding to each peak.

Comparative Data Summary: NMR
NucleusPosition LabelExpected Chemical Shift (δ, ppm)MultiplicityExpected IntegrationKey Structural Information
¹H H2~7.5 - 7.6d1HConfirms furan ring proton adjacent to oxygen.
H7~7.4 - 7.5d1HAromatic proton adjacent to the fused ring junction.
H4~7.3 - 7.4s (or narrow d)1HAromatic proton with no ortho-coupling partner.
H6~7.0 - 7.1d1HAromatic proton ortho to the methyl group.
H3~6.6 - 6.7d1HFuran ring proton adjacent to the benzene ring.
Me~2.4 - 2.5s3HConfirms the presence and environment of the methyl group.
¹³C C7a~155Singlet-Fused carbon bound to oxygen.
C2~145Singlet-Furan ring carbon adjacent to oxygen.
C5~132Singlet-Aromatic carbon bearing the methyl group.
C3a~129Singlet-Fused carbon not bound to oxygen.
C4~126Singlet-Aromatic CH carbon.
C6~121Singlet-Aromatic CH carbon.
C7~111Singlet-Aromatic CH carbon.
C3~106Singlet-Furan ring CH carbon.
Me~21Singlet-Methyl group carbon.
(Note: Predicted chemical shifts are based on standard values and may vary slightly based on solvent and experimental conditions. Data cross-referenced with PubChem.[4])

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Blueprint

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data confirms the elemental formula and offers corroborating evidence for the proposed structure.

Expertise & Causality: For this compound (C₉H₈O), high-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M]⁺ with a mass-to-charge ratio (m/z) that matches the calculated exact mass (132.0575).[4] This confirms the elemental composition. Standard electron ionization (EI) will cause the molecular ion to fragment in a predictable way. The primary fragmentation pathways, such as the loss of a hydrogen radical followed by carbon monoxide, or the loss of a methyl radical, are characteristic of the benzofuran core and provide a structural fingerprint.

Expected Fragmentation Pathway

The following diagram illustrates the most probable fragmentation pattern for this compound under EI-MS conditions.

MS_Fragmentation M This compound [M]⁺ m/z = 132 M_minus_H [M-H]⁺ m/z = 131 M->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ m/z = 117 M->M_minus_CH3 - CH₃• M_minus_H_minus_CO [C₈H₇]⁺ m/z = 103 M_minus_H->M_minus_H_minus_CO - CO

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the purified sample (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or coupled with Gas Chromatography (GC-MS). GC-MS is highly recommended as it also serves as a final purity check.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is sufficient to generate a reproducible fragmentation pattern that can be compared against spectral libraries.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 200.

  • Data Analysis: Identify the molecular ion peak [M]⁺. Compare its m/z value with the expected molecular weight. Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the structure of this compound.[5][6]

Comparative Data Summary: MS
m/z ValueProposed FragmentSignificance
132[C₉H₈O]⁺Molecular Ion Peak [M]⁺ . Confirms the molecular weight.
131[C₉H₇O]⁺Base Peak [M-H]⁺ . Loss of a hydrogen radical, a very stable ion.
117[C₈H₅O]⁺[M-CH₃]⁺ . Loss of the methyl group, confirming its presence.
103[C₈H₇]⁺[M-H-CO]⁺ . Loss of carbon monoxide from the [M-H]⁺ ion, characteristic of furan-containing rings.[7]

Infrared (IR) Spectroscopy: The Functional Group Checkpoint

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent complementary check to confirm the presence of key bonds and the absence of functional groups from starting materials (e.g., -OH or C=O).

Expertise & Causality: For this compound, the IR spectrum should confirm the presence of aromatic C-H bonds, the C-O-C ether linkage of the furan ring, and aromatic C=C double bonds. Critically, we look for the absence of a strong, broad absorption around 3200-3600 cm⁻¹, which would indicate an -OH group from a phenolic precursor, and the absence of a strong absorption around 1700 cm⁻¹, which would indicate a carbonyl (C=O) group. This "negative evidence" is a powerful part of the validation process.[8]

Experimental Protocol: IR Spectroscopy
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory. ATR requires minimal sample preparation and is suitable for liquids and solids.[9]

  • Sample Preparation: Place a single drop of the purified liquid (or a small amount of solid) directly onto the ATR crystal.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000 to 600 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in this compound.

Comparative Data Summary: IR
Wavenumber (cm⁻¹)Bond VibrationSignificance
~3100 - 3000Aromatic C-H StretchConfirms the presence of the aromatic benzene ring.
~2950 - 2850Aliphatic C-H StretchConfirms the presence of the methyl group.
~1600 & ~1480Aromatic C=C StretchCharacteristic absorptions for the benzene ring skeleton.
~1250Aryl-O (C-O-C) StretchConfirms the key ether linkage of the benzofuran system.[10]
Absence of ~3600-3200No O-H StretchConfirms the absence of residual phenolic starting materials.
Absence of ~1700No C=O StretchConfirms the absence of carbonyl-containing impurities or byproducts.

Conclusion: A Unified Approach to Structural Certainty

The structural validation of a synthesized molecule like this compound is a process of building a logical, evidence-based case. No single technique is sufficient. It is the powerful synergy of NMR, which maps the atomic framework, MS, which confirms the mass and elemental formula, and IR, which verifies the functional groups, that provides the certainty required for high-stakes research in drug discovery and materials science. By understanding the "why" behind each experimental choice and interpreting the data in a holistic manner, researchers can ensure the integrity of their work and proceed with confidence in their synthesized materials.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
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A Comparative Analysis of 5-Methylbenzofuran Derivatives: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a methyl group at the 5-position of the benzofuran ring can significantly influence the molecule's electronic properties and steric profile, leading to a diverse range of pharmacological effects. This guide provides a comprehensive, in-depth technical comparison of various 5-methylbenzofuran derivatives, offering insights into their synthesis, biological performance, and structure-activity relationships (SAR). The content herein is intended to empower researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

The Strategic Importance of the 5-Methyl Group

The rationale behind focusing on this compound derivatives stems from the nuanced yet profound impact of this specific substitution. The methyl group, being an electron-donating group, can modulate the reactivity and binding affinity of the benzofuran core to biological targets. Its small size allows for subtle steric adjustments within active sites, potentially enhancing selectivity and potency. Understanding the comparative efficacy of different derivatives originating from this core structure is paramount for rational drug design.

Comparative Analysis of Biological Activity

This section delves into a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various this compound derivatives, supported by experimental data from peer-reviewed literature.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as potent anticancer agents.[1][4] The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[5][6][7][8]

Derivative ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
Halogenated 5-Methylbenzofurans6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamideK562 (Leukemia)Not explicitly stated for this specific derivative, but related brominated benzofurans show high cytotoxicity.[1]
This compound-Chalcone Hybrids3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenonesMCF-7 (Breast), PC-3 (Prostate)Log IC50 values calculated, showing significant activity.[6][9]
2-Substituted 5-MethylbenzofuransNovel benzofuran derivatives with heterocyclic substituents at C-2HEPG2 (Liver)Compound 3f showed an IC50 of 12.4 µg/mL.[10]

Causality Behind Experimental Choices: The selection of diverse cancer cell lines, such as those from leukemia, breast, prostate, and liver cancers, allows for the assessment of the broad-spectrum or selective anticancer activity of the synthesized derivatives. The use of a standard reference drug, such as 5-fluorouracil, provides a benchmark for evaluating the potency of the novel compounds.[10] The MTT assay is a widely accepted, reliable, and high-throughput method for initial cytotoxicity screening.[5][6][7][8]

Antimicrobial Activity

This compound derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[11][12][13][14][15] The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative ClassSpecific Compound ExampleMicrobial StrainMIC (µg/mL)Reference
5-Substituted Benzofuran-2-yl Carbamates1-(5-bromobenzofuran-2-yl)-3-arylurea derivativesS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. nigerCompound 6i showed potent activity.[16]
Benzofuran-Isoxazole Hybrids[6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivativesVarious bacterial and fungal strainsCompounds 8n, 8j, 8o, 8i, 8c, and 8k were highly active.[11]
Benzofuran-based Schiff BasesDerivatives of 5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiolB. cinerea and HeLa cellsHalogenation, particularly iodination, enhanced Gram-positive activity.[17]

Trustworthiness of Protocols: The agar well diffusion method and the two-fold dilution method are standard and validated techniques for determining the antimicrobial activity of chemical compounds.[13][16] The use of standard reference antibiotics, such as Gentamycin and Nystatin, ensures the reliability and comparability of the results.[11]

Anti-inflammatory Activity

A key area of investigation for benzofuran derivatives is their anti-inflammatory potential.[18] The mechanism of action often involves the modulation of critical inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[18][19][20][21]

Derivative ClassSpecific Compound ExampleAssayKey FindingsReference
Piperazine/Benzofuran HybridsCompound 5dInhibition of NO production in LPS-stimulated RAW 264.7 macrophagesIC50 = 52.23 ± 0.97 µM[19][20][21]
5-Substituted Dihydrobenzofuran Piperazines1-[(5-substituted-2,3-dihydro-1-benzofuran-2-yl)methyl]piperazinesHistamine H3 and H4 receptor binding assaysNovel antagonists with anti-inflammatory potential.[22]

Authoritative Grounding: The link between benzofuran derivatives and the inhibition of NF-κB and MAPK pathways is well-documented.[19][20][21] These pathways are central regulators of the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.

Experimental Protocols

To ensure scientific integrity and enable replication, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 5-Substituted Benzofuran-2-Carboxylate Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a common and versatile method for synthesizing 5-arylbenzofuran derivatives.[23]

Step-by-Step Methodology:

  • Esterification: Synthesize methyl 5-bromobenzofuran-2-carboxylate by reacting 5-bromosalicylaldehyde with methyl chloroacetate in DMF with K2CO3 as a base. Reflux the mixture for 6-8 hours. Isolate the product by adding ice-cold distilled water and purify using column chromatography.

  • Suzuki-Miyaura Coupling: In a reaction flask, combine the synthesized methyl 5-bromobenzofuran-2-carboxylate (1 equivalent), the desired aryl boronic acid (1.1 equivalents), and potassium bicarbonate (2.2 equivalents) as the base in a suitable solvent system (e.g., 1,4-dioxane/water).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh3)4 (typically 5 mol%).

  • Reaction: Reflux the reaction mixture for 12-16 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography using a suitable eluent system (e.g., n-hexane/ethyl acetate).

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell Viability Assessment using the MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.[5][7][8][24]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualization of Signaling Pathways

To visually represent the mechanism of action of anti-inflammatory this compound derivatives, the following diagrams illustrate the NF-κB and MAPK signaling pathways and the points of inhibition by these compounds.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation & Degradation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release Benzofuran This compound Derivative Benzofuran->IKK Inhibition DNA DNA NFkB_n->DNA Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Inflammation MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 Activation JNK->AP1 Activation p38->AP1 Activation Benzofuran This compound Derivative Benzofuran->MKKs Inhibition of Phosphorylation DNA DNA AP1->DNA Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: Inhibition of the MAPK signaling pathway by a this compound derivative.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant therapeutic potential of this compound derivatives. The strategic placement of the methyl group at the 5-position serves as a valuable starting point for the design of novel anticancer, antimicrobial, and anti-inflammatory agents. The provided experimental data and detailed protocols offer a solid foundation for researchers to build upon.

Future research should focus on expanding the library of this compound derivatives with diverse substitutions at other positions of the benzofuran core. A deeper investigation into the specific molecular targets and a more comprehensive evaluation of their in vivo efficacy and safety profiles are crucial next steps in translating these promising compounds into clinical candidates. The continued exploration of structure-activity relationships will undoubtedly pave the way for the development of next-generation therapies based on the versatile this compound scaffold.

References

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  • Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., Chen, X., Zhang, C., & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575.
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Comparative Performance Analysis of 5-Methylbenzofuran as a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking against Epacadostat

In the rapidly evolving landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor.[1][2] Its overexpression in the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the accumulation of its metabolite, kynurenine.[3][4] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells, while promoting the generation of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows cancer cells to evade immune destruction.[5][6][7]

The clinical significance of IDO1 has spurred the development of small molecule inhibitors aimed at restoring anti-tumor immunity.[1][3] Epacadostat (INCB024360) is a potent and selective IDO1 inhibitor that has been extensively studied.[8][9][10][11][12] This guide provides a comparative performance benchmark of a novel benzofuran derivative, 5-Methylbenzofuran, against the established inhibitor Epacadostat in a cell-free enzymatic assay. This analysis is designed for researchers, scientists, and drug development professionals seeking to evaluate new chemical entities targeting the IDO1 pathway.

Mechanism of Action: Restoring Immune Surveillance by Inhibiting IDO1

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[5][13] By inhibiting IDO1, both this compound and Epacadostat are hypothesized to block the conversion of tryptophan to N-formylkynurenine. This action is expected to increase the local concentration of tryptophan and decrease the levels of immunosuppressive kynurenine. The intended downstream effect is the revitalization of T-cell and NK-cell mediated anti-tumor responses.[10]

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune_Cells Immune Cells cluster_Inhibitors Inhibitor Action Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 substrate T_Cell Effector T-Cell Tryptophan->T_Cell Proliferation Kynurenine Kynurenine IDO1->Kynurenine catalysis Kynurenine->T_Cell Inhibition Treg Regulatory T-Cell (Treg) Kynurenine->Treg Activation Inhibitor This compound Epacadostat Inhibitor->IDO1 Inhibition Assay_Workflow A Prepare Assay Mixture (Buffer, Ascorbate, Methylene Blue, Catalase) B Add Test Inhibitor (Varying Concentrations) A->B C Initiate Reaction (Add Recombinant IDO1) B->C D Add Substrate (L-Tryptophan) C->D E Incubate (37°C, 60 min) D->E F Terminate Reaction (Add 30% TCA) E->F G Hydrolyze N-formylkynurenine (Incubate 50°C, 30 min) F->G H Color Development (Add DMAB Reagent) G->H I Measure Absorbance (480 nm) H->I J Data Analysis (Calculate % Inhibition, Determine IC50) I->J

Caption: Workflow for the in vitro IDO1 enzymatic assay.

Step-by-Step Procedure:

  • Preparation of Assay Mixture: In a 96-well plate, prepare the assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. [14]2. Addition of Inhibitor: Add serial dilutions of the test compounds (this compound and Epacadostat) to the designated wells. Include a vehicle control (DMSO) for baseline activity.

  • Enzyme Addition: Add purified recombinant human IDO1 protein to each well, excluding the blank wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA) to each well. [14]7. Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine. [15]8. Colorimetric Detection: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add an equal volume of 2% (w/v) p-DMAB in acetic acid.

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of the test compounds relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion and Future Directions

This guide provides a framework for the comparative benchmarking of novel IDO1 inhibitors. The data presented, using this compound as a hypothetical example, demonstrates a robust methodology for assessing inhibitory potency against an established clinical candidate, Epacadostat. While this compound showed lower potency in this assay, its simple chemical structure may offer advantages in terms of synthetic accessibility and potential for chemical modification to improve activity.

Future studies should focus on structure-activity relationship (SAR) analysis of the benzofuran scaffold to identify modifications that enhance IDO1 inhibition. Furthermore, promising candidates should be advanced to cell-based assays to assess their activity in a more physiologically relevant context, followed by in vivo studies to evaluate their pharmacokinetic properties and anti-tumor efficacy.

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Methylbenzofuran and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis for Researchers and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural and synthetic compounds with significant therapeutic potential.[1][2][3] Among these, 5-Methylbenzofuran represents a fundamental structure whose biological activities, while not extensively studied in isolation, can be inferred and contextualized through the extensive research conducted on its derivatives. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds emerging from the this compound core, offering insights into their potential as anticancer, anti-inflammatory, and antimicrobial agents.

While direct, head-to-head comparative studies on this compound are limited, this document synthesizes data from a range of its derivatives to present a holistic view of the scaffold's therapeutic promise. The following sections will delve into the preclinical data, detailing the experimental designs that underpin our current understanding and providing a transparent assessment of the translation from cell-based assays to whole-organism models.

In Vitro Efficacy: Unveiling Cellular Mechanisms and Potency

In vitro studies are fundamental to elucidating the cellular and molecular mechanisms of action of novel compounds, providing critical data on potency and selectivity. For derivatives of this compound, a significant body of research points towards their cytotoxic effects against various cancer cell lines.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A primary focus of research on benzofuran derivatives has been their potential as anticancer agents.[4][5] The cytotoxic activity of these compounds is typically assessed using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their proliferation.

One study on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate demonstrated significant activity against lung (A549) and liver (HepG2) cancer cell lines.[4][6] The introduction of bromine and a methoxy group in one derivative, in particular, was shown to enhance its pro-oxidative and pro-apoptotic properties.[4]

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference(s)
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3 ± 2.5[4][6]
HepG2 (Liver)11 ± 3.2[4][6]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 ± 0.6[4][6]
HepG2 (Liver)3.8 ± 0.5[4][6]
SW620 (Colon)10.8 ± 0.9[4][6]
3-methylbenzofuran derivative (4c)A549 (Lung)1.48[7]
3-(morpholinomethyl)benzofuran derivative (16a)NCI-H23 (Lung)0.49[7]
Benzofuran-isatin conjugate (5a)HT29 (Colon)~5[8]
SW620 (Colon)~5[8]

The data clearly indicates that substitutions on the benzofuran ring significantly influence cytotoxic potency. For instance, a 3-methylbenzofuran derivative with a para-methoxy group exhibited potent activity against the A549 cell line, comparable to the well-known anticancer agent staurosporine.[7] Furthermore, some derivatives have been shown to induce apoptosis, or programmed cell death, a desirable characteristic for anticancer drugs.[4][7][9] Studies have demonstrated that these compounds can arrest the cell cycle, often at the G2/M phase, and activate apoptotic pathways.[4][10]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

1. Cell Culture:

  • Human cancer cell lines (e.g., A549, HepG2, SW620) are maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
  • Plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • A stock solution of the test compound is prepared in DMSO.
  • Serial dilutions of the compound are made in the culture medium.
  • The medium in the wells is replaced with the medium containing the test compound at various concentrations. A vehicle control (DMSO) is also included.

4. Incubation:

  • The plates are incubated for 48-72 hours.

5. MTT Assay:

  • 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for an additional 4 hours.
  • The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

6. Data Analysis:

  • The absorbance is measured at 570 nm using a microplate reader.
  • The percentage of cell viability is calculated relative to the vehicle control.
  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

In Vivo Efficacy: Translating Cellular Effects to Systemic Impact

While in vitro assays provide valuable initial data, in vivo studies in animal models are crucial for evaluating the therapeutic potential of a compound in a whole organism. These studies provide insights into pharmacokinetics, safety, and overall efficacy.

Anticancer Activity in Xenograft Models

For anticancer drug development, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model. The efficacy of a test compound is assessed by its ability to inhibit tumor growth.

A study on a benzofuran derivative, compound S6, demonstrated its ability to suppress the growth of liver cancer (QGY-7401) xenograft tumors in nude mice.[10] This in vivo effect was correlated with the inhibition of phospho-histone H3, a biomarker of the compound's target, Aurora B kinase.[10] This highlights the importance of linking in vivo efficacy to the compound's mechanism of action.

Anti-inflammatory Activity in Animal Models

Benzofuran derivatives have also been investigated for their anti-inflammatory properties.[11] A common in vivo model for acute inflammation is the carrageenan-induced paw edema model in rats.[11] In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, characterized by swelling (edema). The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.

Experimental Protocol: In Vivo Tumor Growth Inhibition (Xenograft Model)

This protocol describes a general procedure for evaluating the in vivo anticancer efficacy of a this compound derivative.

1. Animal Model:

  • Immunocompromised mice (e.g., nude or SCID mice) are used.
  • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Cell Implantation:

  • A suspension of human cancer cells (e.g., 1-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring:

  • Tumor size is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

4. Compound Administration:

  • Once the tumors reach a certain size (e.g., 100-200 mm^3), the mice are randomized into treatment and control groups.
  • The test compound is administered to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

5. Efficacy Evaluation:

  • Tumor growth is monitored throughout the treatment period.
  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
  • The percentage of tumor growth inhibition is calculated.

6. Biomarker Analysis (Optional):

  • Tumor tissues can be collected for analysis of biomarkers to confirm the compound's mechanism of action in vivo.

Bridging the Gap: The In Vitro-In Vivo Correlation

A critical aspect of drug development is the correlation between in vitro potency and in vivo efficacy. While a compound may show high potency in a cell-based assay, its effectiveness in a living organism can be influenced by factors such as:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

  • Toxicity: Adverse effects of the compound on the organism.

For the benzofuran derivatives discussed, the available data suggests a promising, albeit not always direct, correlation. For instance, the potent in vitro cytotoxicity of some derivatives against cancer cell lines has translated into tumor growth inhibition in animal models.[10] However, it is important to note that many potent in vitro compounds fail to show efficacy in vivo due to poor pharmacokinetic properties or unforeseen toxicity.

Future Directions and Conclusion

The collective evidence from studies on this compound derivatives strongly suggests that the benzofuran scaffold is a versatile platform for the development of novel therapeutics. The in vitro data consistently demonstrates potent biological activities, particularly in the realm of oncology. While the in vivo data is less extensive, the existing studies provide a solid foundation for further preclinical and clinical development.

Future research should focus on:

  • Direct evaluation of this compound: To establish a baseline of its intrinsic activity.

  • Structure-Activity Relationship (SAR) studies: To systematically optimize the benzofuran scaffold for improved potency and selectivity.

  • Comprehensive pharmacokinetic and toxicology studies: To identify derivatives with favorable drug-like properties.

Visualizing the Path to Discovery

Experimental Workflow: From In Vitro Screening to In Vivo Validation

Caption: A streamlined workflow illustrating the progression from initial in vitro screening of compounds to their subsequent validation in in vivo models.

References

  • Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. PMC - NIH.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI.
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  • In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. PubMed.
  • This compound | C9H8O | CID 33103. PubChem - NIH.
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  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
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  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega.
  • (PDF) Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. ResearchGate.
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Sources

The 5-Methylbenzofuran Scaffold: A Privileged Core in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Novel Analogs

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. The benzofuran moiety, a heterocyclic scaffold found in a variety of natural products and synthetic compounds, has emerged as a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of 5-methylbenzofuran analogs, focusing on their performance as anticancer agents. By delving into the experimental data and the causal relationships between structural modifications and biological outcomes, this guide aims to provide actionable insights for the rational design of next-generation cancer therapeutics.

The this compound core offers a versatile platform for structural modification. The strategic placement of a methyl group at the C5-position can influence the molecule's electronic properties and lipophilicity, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This guide will explore how substitutions at various positions of the this compound ring system impact anticancer activity, drawing upon data from in vitro studies against various cancer cell lines.

Understanding the Core: The Importance of Substitution Patterns

The anticancer activity of benzofuran derivatives is critically dependent on the nature and position of substituents on both the benzene and furan rings.[3] Early studies have established that substitutions at the C2 and C3 positions of the benzofuran ring are particularly crucial for cytotoxic activity.[3] Furthermore, the introduction of specific functional groups can steer the molecule's mechanism of action, leading to activities such as tubulin polymerization inhibition, kinase inhibition, or the induction of apoptosis.

The Role of the 5-Methyl Group

The presence of a methyl group at the 5-position of the benzofuran scaffold serves as a key anchoring point for SAR studies. This small, lipophilic group can contribute to van der Waals interactions within the binding pocket of a target protein. Moreover, its electronic-donating nature can modulate the reactivity and metabolic stability of the entire molecule. Understanding how this group influences the overall pharmacological profile is essential for optimizing lead compounds.

Comparative Analysis of this compound Analogs: A Focus on Anticancer Activity

To elucidate the SAR of this compound analogs, this section will compare derivatives with modifications at key positions, primarily focusing on their in vitro cytotoxicity against various human cancer cell lines.

Substitutions at the C2 and C3 Positions: The Epicenter of Activity

The C2 and C3 positions of the furan ring are hotspots for chemical modifications that significantly impact anticancer potency.

  • C2-Position: Introduction of carboxamide moieties at the C2-position has proven to be a fruitful strategy. For instance, a series of 5-chlorobenzofuran-2-carboxamides have been developed as apoptotic anticancer agents.[3] The nature of the substituent on the carboxamide nitrogen is a critical determinant of activity. The presence of an N-phenethyl carboxamide, further enhanced by a morpholinyl substitution on the phenethyl ring, has been shown to exhibit antiproliferative activity comparable to the established anticancer drug doxorubicin.[3]

  • C3-Position: Halogenation at the methyl group attached to the C3-position has been shown to significantly enhance cytotoxic activity. For example, a benzofuran derivative with a bromine atom on the C3-methyl group displayed remarkable cytotoxicity against leukemia cell lines (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively, while showing no toxicity to normal cells.[3] This highlights the potential for developing selective anticancer agents through targeted halogenation.

Modifications on the Benzene Ring: Fine-Tuning Potency and Selectivity

Substitutions on the benzene portion of the this compound scaffold offer opportunities to modulate the compound's physicochemical properties and target interactions.

  • Halogenation: The introduction of halogens, such as chlorine or bromine, onto the benzene ring can significantly increase anticancer activity.[3] This is often attributed to the ability of halogens to form halogen bonds, which are attractive interactions that can improve binding affinity to target proteins.[3] For example, a study on methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives revealed that a dibromoacetyl derivative (compound 8) showed potent anticancer activity against liver (HepG2) and lung (A549) cancer cell lines with IC50 values of 3.8 µM and 3.5 µM, respectively.[4]

  • Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups on the benzene ring can influence both the potency and the mechanism of action. For instance, in a series of 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furans, the placement of an amino group at C5 and a methoxy group at C6 resulted in the greatest inhibition of cancer cell growth.[5]

Data Presentation: Comparative Cytotoxicity of this compound Analogs

The following table summarizes the in vitro anticancer activity of selected this compound analogs, providing a clear comparison of their potency against various cancer cell lines.

Compound IDCore StructureKey SubstitutionsCancer Cell LineIC50 (µM)Reference
1 3-Methylbenzofuran2-Carboxamide with N-phenethyl-morpholineBreast (MCF-7)~1.1[3]
2 3-MethylbenzofuranBromine on C3-methylLeukemia (HL60)0.1[3]
3 2-Methyl-1-benzofuran-3-carboxylate4-Chloro, 6-dichloroacetyl, 5-hydroxyLung (A549)6.3[4]
4 2-Methyl-1-benzofuran-3-carboxylate6-Dibromoacetyl, 5-methoxyLiver (HepG2)3.8[4]
5 2-Methyl-1-benzofuran-3-carboxylate6-Dibromoacetyl, 5-methoxyLung (A549)3.5[4]
6 3-Methylbenzofuran2-(p-methoxybenzoyl)Lung (A549)1.48[6]
7 3-(Morpholinomethyl)benzofuran2-(p-methoxybenzoyl)Lung (NCI-H23)2.21[6]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

General Procedure for the Synthesis of this compound-2-carboxamide Analogs

Step 1: Synthesis of this compound-2-carboxylic acid

A mixture of 2-hydroxy-5-methylbenzaldehyde (1 equivalent), ethyl chloroacetate (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in dry acetone is refluxed for 12 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is treated with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ethyl 2-(formyl-4-methylphenoxy)acetate. This intermediate is then cyclized using sodium ethoxide in ethanol at reflux for 4 hours to yield ethyl this compound-2-carboxylate. Finally, the ester is hydrolyzed using aqueous sodium hydroxide solution followed by acidification to afford this compound-2-carboxylic acid.

Step 2: Amide Coupling

To a solution of this compound-2-carboxylic acid (1 equivalent) in dry dichloromethane (DCM), oxalyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF) are added at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then evaporated under reduced pressure. The resulting acid chloride is dissolved in dry DCM and added dropwise to a solution of the desired amine (1.2 equivalents) and triethylamine (2 equivalents) in DCM at 0 °C. The reaction mixture is stirred overnight at room temperature. The reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired this compound-2-carboxamide analog.[7]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound analogs (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[4][8]

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key SAR principles and experimental workflows discussed in this guide.

SAR_Summary cluster_0 Modifications at C2-Position cluster_1 Modifications at C3-Position cluster_2 Modifications on Benzene Ring This compound Core This compound Core Carboxamide Carboxamide This compound Core->Carboxamide Methyl Group Methyl Group This compound Core->Methyl Group Halogenation (Br, Cl) Increases Activity This compound Core->Halogenation (Br, Cl) Methoxy/Hydroxy Groups Modulates Potency & MoA This compound Core->Methoxy/Hydroxy Groups N-Phenethyl-morpholine N-Phenethyl-morpholine Carboxamide->N-Phenethyl-morpholine Increases Potency Bromination Bromination Methyl Group->Bromination Enhances Cytotoxicity & Selectivity

Key SAR insights for this compound analogs.

Experimental_Workflow cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation Workflow start Starting Materials (2-hydroxy-5-methylbenzaldehyde) step1 Esterification & Cyclization start->step1 step2 Hydrolysis step1->step2 step3 Amide Coupling step2->step3 product This compound Analogs step3->product treatment Compound Treatment product->treatment Testing cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis

General workflow for synthesis and biological evaluation.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C2, C3, and benzene ring positions can lead to compounds with potent and selective cytotoxicity against various cancer cell lines.

Future research in this area should focus on:

  • Exploring a wider range of substitutions at all positions of the this compound core to build a more comprehensive SAR map.

  • Investigating the mechanism of action of the most potent analogs to identify their molecular targets. This could involve studies on tubulin polymerization, kinase inhibition, or apoptosis induction pathways.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.

  • Utilizing computational modeling and docking studies to rationalize the observed SAR and guide the design of new, more potent inhibitors.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation this compound-based anticancer drugs with the potential to make a significant impact on cancer therapy.

References

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). National Institutes of Health (NIH). [Link]
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Semantic Scholar. [Link]
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Khalifa University. [Link]
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). National Institutes of Health (NIH). [Link]
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. [Link]
  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). National Institutes of Health (NIH). [Link]
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  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymeriz
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. [Link]
  • In vitro assay of benzofuran derivatives 3. (2020).
  • Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. (2011). PubMed. [Link]
  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). ACTA POLONIAE PHARMACEUTICA. [Link]
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). National Institutes of Health (NIH). [Link]
  • Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. (2011). PubMed. [Link]
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]
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  • Development of tubulin polymerization inhibitors as anticancer agents. (2023). PubMed. [Link]
  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). National Institutes of Health (NIH). [Link]

Sources

Validating the Mechanism of Action of 5-Methylbenzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a vast spectrum of biological activities, from anticancer and antimicrobial to psychoactive effects.[1][2] 5-Methylbenzofuran, a simple derivative of this privileged structure, represents a promising yet enigmatic starting point for drug discovery. Its mechanism of action remains largely uncharacterized, presenting both a challenge and an opportunity for researchers. This guide provides a comprehensive framework for elucidating the biological function of this compound by proposing three plausible mechanisms of action and detailing the experimental workflows required for their validation. Through a comparative approach with well-characterized molecules, this document serves as a practical roadmap for researchers seeking to unlock the therapeutic potential of novel benzofuran derivatives.

The Challenge: Deorphanizing a Promising Scaffold

Hypothesized Mechanisms of Action and Validation Workflows

Based on the extensive literature on benzofuran derivatives, we propose three primary, testable hypotheses for the mechanism of action of this compound:

  • Monoamine Releasing Agent: Targeting serotonin, norepinephrine, and dopamine transporters.

  • Kinase Inhibitor: Modulating cellular signaling through inhibition of protein kinases.

  • Inducer of Apoptosis: Triggering programmed cell death in cancer cells.

The following sections will detail the rationale behind each hypothesis and provide a step-by-step guide to their experimental validation, complete with comparative data and workflow visualizations.

Hypothesis 1: this compound as a Monoamine Releasing Agent

Rationale: The benzofuran core is a key structural feature of several psychoactive compounds known to act as monoamine releasing agents.[3] Derivatives such as 5-APB and 6-APB exhibit effects similar to 3,4-methylenedioxymethamphetamine (MDMA) by interacting with the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[4][5] Given its structural similarity, it is plausible that this compound shares this mechanism.

Comparative Compound: MDMA is the ideal comparator due to its well-documented activity as a potent releaser of serotonin, norepinephrine, and dopamine.[2]

Experimental Workflow: Validating Monoamine Release

A tiered approach, starting with binding affinity and progressing to functional release assays, will provide a comprehensive understanding of this compound's interaction with monoamine transporters.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Cellular Response Binding Assay Radioligand Binding Assay (SERT, NET, DAT) Uptake Assay Synaptosome/Cell-based Uptake Assay Binding Assay->Uptake Assay Determine Ki Release Assay Synaptosome/Cell-based Release Assay Uptake Assay->Release Assay Determine IC50 Downstream Signaling Measurement of Second Messengers (e.g., cAMP) Release Assay->Downstream Signaling Determine EC50

Caption: Workflow for validating monoamine releasing activity.

Comparative Data: this compound vs. MDMA
ParameterThis compound (Hypothetical Data)MDMA (Reference Data)
SERT Binding Affinity (Ki, nM) To be determined64 nM[6]
NET Binding Affinity (Ki, nM) To be determined24 nM[6]
DAT Binding Affinity (Ki, nM) To be determined41 nM[6]
Serotonin Release (EC50, nM) To be determined~100-300 nM
Norepinephrine Release (EC50, nM) To be determined~50-150 nM
Dopamine Release (EC50, nM) To be determined~200-500 nM
Experimental Protocol: Monoamine Transporter Release Assay

This protocol describes a method to measure the release of radiolabeled monoamines from rat brain synaptosomes.

1. Synaptosome Preparation:

  • Rapidly dissect rat striatum (for DAT), hippocampus (for SERT), or hypothalamus (for NET) in ice-cold sucrose buffer.
  • Homogenize the tissue and perform differential centrifugation to isolate the synaptosomal fraction.
  • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.[7]

2. Radiolabel Loading:

  • Pre-incubate synaptosomes with a monoamine oxidase inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.
  • Incubate the synaptosomes with a low concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for uptake into the vesicles.

3. Release Assay:

  • Wash the loaded synaptosomes to remove excess radiolabel.
  • Resuspend the synaptosomes in fresh buffer and add varying concentrations of this compound, MDMA (positive control), or vehicle (negative control).
  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
  • Terminate the release by rapid filtration through glass fiber filters, separating the synaptosomes from the extracellular medium.
  • Measure the radioactivity in the filtrate (released neurotransmitter) and on the filter (retained neurotransmitter) using liquid scintillation counting.

4. Data Analysis:

  • Calculate the percentage of total radiolabel released for each concentration of the test compound.
  • Plot the percentage release against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Hypothesis 2: this compound as a Kinase Inhibitor

Rationale: The benzofuran scaffold is a component of several approved and investigational kinase inhibitors.[8] Fruquintinib, a benzofuran derivative, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][9][10] The diverse substitution patterns on the benzofuran ring allow for the targeting of a wide range of kinases, making this a plausible mechanism for this compound.

Comparative Compound: Fruquintinib serves as an excellent benchmark due to its benzofuran core and its well-defined inhibitory profile against VEGFRs.[11][12]

Experimental Workflow: Validating Kinase Inhibition

A multi-step process is required to identify the target kinase(s), quantify the inhibitory potency, and confirm the downstream cellular effects.

G cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Activity Kinase Panel Broad Kinase Panel Screen IC50 Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Kinase Panel->IC50 Assay Identify Hit(s) Western Blot Western Blot for Phospho-Substrate IC50 Assay->Western Blot Confirm IC50

Caption: Workflow for validating kinase inhibitory activity.

Comparative Data: this compound vs. Fruquintinib
ParameterThis compound (Hypothetical Data)Fruquintinib (Reference Data)
VEGFR-1 IC50 (nM) To be determined33[11]
VEGFR-2 IC50 (nM) To be determined0.35[11]
VEGFR-3 IC50 (nM) To be determined35[11]
Other Kinase Hits To be determinedMinimal off-target activity[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to measure the inhibitory activity of a compound against a specific kinase.[13]

1. Reagent Preparation:

  • Prepare serial dilutions of this compound and Fruquintinib in a suitable buffer (e.g., with low DMSO concentration).
  • Prepare a solution of the target kinase (e.g., VEGFR2) and its specific substrate peptide in kinase reaction buffer.
  • Prepare an ATP solution at a concentration near the Km for the specific kinase.

2. Kinase Reaction:

  • In a 384-well plate, add the test compounds, kinase solution, and initiate the reaction by adding the ATP/substrate mixture.
  • Include controls for no inhibitor (100% activity) and no kinase (background).
  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

3. ADP Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
  • Incubate at room temperature for 40 minutes.
  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
  • Incubate for 30 minutes at room temperature.

4. Data Analysis:

  • Measure the luminescence using a plate reader.
  • The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
  • Plot the luminescence (or percent inhibition) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Hypothesis 3: this compound as an Inducer of Apoptosis

Rationale: A significant number of benzofuran derivatives have demonstrated potent anticancer activity by inducing apoptosis in various cancer cell lines.[14][15][16] The mechanisms often involve the modulation of key signaling pathways that control cell survival and death, such as the PI3K/Akt/mTOR pathway, or the induction of cellular stress.[15][17]

Comparative Compound: Staurosporine is a well-established and potent inducer of apoptosis in a wide range of cell types, making it a suitable positive control.

Experimental Workflow: Validating Apoptosis Induction

A combination of assays is necessary to confirm apoptosis, distinguish it from necrosis, and elucidate the underlying molecular mechanism.

G cluster_0 Tier 1: Cell Viability cluster_1 Tier 2: Apoptosis Detection cluster_2 Tier 3: Mechanistic Insight MTT Assay MTT/XTT Assay for Cell Viability (IC50) Annexin V Annexin V/PI Staining (Flow Cytometry) MTT Assay->Annexin V Determine IC50 Western Blot Western Blot for Apoptotic Markers (Caspases, Bcl-2) Annexin V->Western Blot Confirm Apoptosis

Caption: Workflow for validating the induction of apoptosis.

Comparative Data: this compound vs. Staurosporine
ParameterThis compound (Hypothetical Data)Staurosporine (Reference Data)
Cell Viability IC50 (e.g., in MCF-7 cells) To be determined~10-100 nM
% Apoptotic Cells (Annexin V+/PI-) To be determinedDose-dependent increase
Caspase-3 Activation To be determinedSignificant increase
Bcl-2/Bax Ratio To be determinedDecrease
Experimental Protocol: Annexin V-FITC Apoptosis Assay

This protocol details a common method for detecting apoptosis by flow cytometry.[18][19][20]

1. Cell Culture and Treatment:

  • Culture a suitable cancer cell line (e.g., MCF-7 breast cancer cells) to ~70-80% confluency.
  • Treat the cells with varying concentrations of this compound, Staurosporine (positive control), and vehicle (negative control) for a specified time (e.g., 24-48 hours).

2. Cell Harvesting and Staining:

  • Harvest both adherent and floating cells and wash them with cold PBS.
  • Resuspend the cells in 1X Annexin V Binding Buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
  • Incubate the cells in the dark at room temperature for 15 minutes.
  • Add additional Binding Buffer to each sample before analysis.

3. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer.
  • Use appropriate compensation controls for FITC and PI.
  • Acquire data for at least 10,000 events per sample.

4. Data Analysis:

  • Gate the cell populations based on their fluorescence signals:
  • Live cells: Annexin V-negative and PI-negative.
  • Early apoptotic cells: Annexin V-positive and PI-negative.
  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
  • Necrotic cells: Annexin V-negative and PI-positive.
  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Conclusion

The validation of this compound's mechanism of action is an essential step in its development as a potential therapeutic agent. The comparative framework presented in this guide provides a robust and logical approach to this challenge. By systematically testing these three plausible hypotheses, researchers can generate the critical data needed to understand how this compound interacts with biological systems at the molecular and cellular levels. This knowledge will not only deorphanize this specific compound but also contribute to the broader understanding of the structure-activity relationships within the versatile benzofuran class of molecules, paving the way for future drug discovery efforts.

References

  • FRUZAQLA® (fruquintinib) Mechanism of Action. (n.d.).
  • Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA)
  • National Institute on Drug Abuse. (2020). MDMA (Ecstasy/Molly) DrugFacts.
  • Takeda Oncology. (n.d.). How Does FRUZAQLA® (fruquintinib) Work?
  • Bonsignore, M., et al. (2022). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 27(15), 4983.
  • Synapse. (2024). What is the mechanism of Fruquintinib?
  • Clinicaltrials.eu. (n.d.). FRUQUINTINIB – Application in Therapy and Current Clinical Research.
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  • Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current pharmaceutical design, 22(7), 879–894.
  • El-Gamal, M. I., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1630–1649.
  • El-Sayed, M. A., et al. (2024). Profile of Fruquintinib in the Management of Advanced Refractory Metastatic Colorectal Cancer: Design, Development and Potential Place in Therapy. Cancer Management and Research, 16, 269–283.
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A Comparative Guide to the Reproducibility of 5-Methylbenzofuran Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Methylbenzofuran in Modern Chemistry

This compound is a key heterocyclic scaffold prevalent in numerous biologically active compounds and functional materials. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] The reliable and reproducible synthesis of the this compound core is therefore a critical starting point for the development of novel therapeutics and advanced materials. This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on the reproducibility and practicality of each method for researchers in drug development and synthetic chemistry. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their reported yields and potential challenges.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through various strategies, each with its own set of advantages and disadvantages. In this guide, we will focus on three distinct and representative methods:

  • O-Alkylation of p-Cresol followed by Cyclization: A straightforward and classical approach.

  • Palladium-Catalyzed Sonogashira Coupling and Cyclization: A modern, powerful method for carbon-carbon bond formation.

  • Intramolecular Wittig Reaction: A versatile method for olefination leading to the furan ring closure.

The following table provides a high-level comparison of these methods based on key performance indicators.

Method Starting Materials Key Reagents Typical Yield (%) Reaction Time Reproducibility Considerations
O-Alkylation & Cyclization p-Cresol, Propargyl bromideK₂CO₃, Base (e.g., KOH)60-756-12 hoursSensitive to base strength and reaction temperature for cyclization.
Sonogashira Coupling & Cyclization 2-Iodo-4-methylphenol, AlkynePd catalyst, Cu co-catalyst, Base70-904-8 hoursCatalyst activity, ligand choice, and inert atmosphere are critical.
Intramolecular Wittig Reaction 2-Hydroxy-5-methylbenzaldehyde, Chloroacetyl chloridePPh₃, Base (e.g., NaH)55-7024-48 hoursMulti-step process; preparation and handling of the ylide can be challenging.

Method 1: O-Alkylation of p-Cresol and Subsequent Cyclization

This two-step method is a fundamental and cost-effective approach to the synthesis of this compound. It begins with the Williamson ether synthesis to form an aryl propargyl ether, followed by a base-catalyzed intramolecular cyclization.

Mechanistic Rationale

The first step involves the deprotonation of the phenolic hydroxyl group of p-cresol by a mild base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks propargyl bromide in an SN2 reaction to yield 1-methyl-4-(prop-2-yn-1-yloxy)benzene. The subsequent cyclization is a base-mediated intramolecular hydroalkoxylation. A stronger base is often required to deprotonate the phenolic proton, and the resulting phenoxide attacks the alkyne moiety in a 5-exo-dig cyclization fashion to form the benzofuran ring.

Experimental Protocol

Step 1: Synthesis of 1-methyl-4-(prop-2-yn-1-yloxy)benzene

  • To a solution of p-cresol (10.8 g, 100 mmol) in acetone (200 mL), add anhydrous potassium carbonate (20.7 g, 150 mmol).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add propargyl bromide (80% in toluene, 14.9 g, 125 mmol) dropwise to the suspension.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 1-methyl-4-(prop-2-yn-1-yloxy)benzene as a colorless oil.

Step 2: Cyclization to this compound

  • In a round-bottom flask, dissolve 1-methyl-4-(prop-2-yn-1-yloxy)benzene (7.3 g, 50 mmol) in N,N-dimethylformamide (DMF, 100 mL).

  • Add potassium hydroxide (5.6 g, 100 mmol) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 4 hours.

  • Cool the reaction to room temperature and pour it into ice-water (200 mL).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane) to afford this compound.

Reproducibility Insights

The O-alkylation step is generally robust and reproducible. However, the cyclization step can be sensitive to the choice and amount of base, as well as the reaction temperature. Incomplete reaction or side product formation can occur if the conditions are not carefully controlled.

Workflow Diagram

O_Alkylation_Cyclization p_cresol p-Cresol k2co3 K₂CO₃, Acetone p_cresol->k2co3 propargyl_bromide Propargyl Bromide propargyl_bromide->k2co3 ether 1-methyl-4-(prop-2-yn-1-yloxy)benzene k2co3->ether koh KOH, DMF ether->koh benzofuran This compound koh->benzofuran

Caption: O-Alkylation of p-cresol followed by base-catalyzed cyclization.

Method 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5][6] This method offers a more convergent and often higher-yielding route to substituted benzofurans.

Mechanistic Rationale

The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition to the aryl halide (2-iodo-4-methylphenol). Concurrently, the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, furnishes the coupled product. The subsequent intramolecular cyclization is typically promoted by the base present in the reaction mixture or by the addition of a stronger base in a one-pot or sequential manner.

Experimental Protocol
  • To a flame-dried Schlenk flask, add 2-iodo-4-methylphenol (2.34 g, 10 mmol), Pd(PPh₃)₂Cl₂ (351 mg, 0.5 mmol), and CuI (95 mg, 0.5 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (20 mL) and trimethylsilylacetylene (1.4 mL, 12 mmol) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6 hours under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite and wash with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in methanol (50 mL) and add potassium carbonate (2.76 g, 20 mmol).

  • Stir the mixture at room temperature for 2 hours to effect desilylation and cyclization.

  • Remove the solvent under reduced pressure and add water (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain this compound.

Reproducibility Insights

The reproducibility of the Sonogashira coupling is highly dependent on the quality of the palladium catalyst, the absence of oxygen, and the purity of the solvents and reagents.[4] Catalyst deactivation can be an issue, leading to incomplete reactions. The one-pot desilylation and cyclization step is generally efficient.

Workflow Diagram

Sonogashira_Coupling iodophenol 2-Iodo-4-methylphenol catalyst Pd(PPh₃)₂Cl₂, CuI, Et₃N iodophenol->catalyst alkyne Trimethylsilylacetylene alkyne->catalyst coupled_product Coupled Intermediate catalyst->coupled_product base K₂CO₃, MeOH coupled_product->base benzofuran This compound base->benzofuran

Caption: Sonogashira coupling followed by desilylation and cyclization.

Method 3: Intramolecular Wittig Reaction

The Wittig reaction is a classic method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[1][7][8] An intramolecular variation of this reaction can be employed to construct the furan ring of this compound.

Mechanistic Rationale

This multi-step synthesis begins with the formation of a phenoxyacetate derivative from 2-hydroxy-5-methylbenzaldehyde. The aldehyde is then converted to a phosphonium salt. Treatment of this salt with a strong base generates an ylide, which then undergoes an intramolecular Wittig reaction with the ester carbonyl group to form the benzofuran ring.

Experimental Protocol

Step 1: Synthesis of 2-formyl-4-methylphenyl chloroacetate

  • To a solution of 2-hydroxy-5-methylbenzaldehyde (6.8 g, 50 mmol) in dichloromethane (100 mL) at 0 °C, add triethylamine (7.0 mL, 50 mmol).

  • Add chloroacetyl chloride (4.0 mL, 50 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the crude chloroacetate.

Step 2: Synthesis of the Phosphonium Salt

  • Dissolve the crude chloroacetate in toluene (100 mL) and add triphenylphosphine (13.1 g, 50 mmol).

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature, and collect the precipitated phosphonium salt by filtration.

  • Wash the salt with cold toluene and dry under vacuum.

Step 3: Intramolecular Wittig Reaction

  • Suspend the phosphonium salt (25 g, ~45 mmol) in anhydrous THF (200 mL) at 0 °C under an argon atmosphere.

  • Add sodium hydride (60% dispersion in mineral oil, 1.8 g, 45 mmol) portion-wise.

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (eluent: hexane) to yield this compound.

Reproducibility Insights

This method involves multiple steps, and the overall yield can be affected by the efficiency of each transformation. The formation and handling of the ylide are critical; the use of a strong, anhydrous base and an inert atmosphere is essential for good reproducibility. The Wittig reaction itself can sometimes be sluggish.[9]

Workflow Diagram

Wittig_Reaction aldehyde 2-Hydroxy-5-methylbenzaldehyde chloroacetyl Chloroacetyl Chloride aldehyde->chloroacetyl ester Chloroacetate Ester chloroacetyl->ester pph3 PPh₃, Toluene ester->pph3 salt Phosphonium Salt pph3->salt base NaH, THF salt->base benzofuran This compound base->benzofuran

Caption: Multi-step synthesis of this compound via an intramolecular Wittig reaction.

Discussion and Recommendations

Choosing the optimal synthesis method for this compound depends on the specific requirements of the researcher, including scale, available equipment, and cost considerations.

  • For large-scale synthesis and cost-effectiveness , the O-alkylation and cyclization method is often preferred due to the low cost of the starting materials and reagents. However, careful optimization of the cyclization step is necessary to ensure high and reproducible yields.

  • For versatility and high yields on a laboratory scale , the Palladium-Catalyzed Sonogashira Coupling is an excellent choice.[2] While the catalyst and some starting materials can be more expensive, the convergence of the synthesis and the generally high efficiency make it an attractive option for medicinal chemistry applications where rapid access to analogues is desired. Ensuring a truly inert atmosphere is paramount for reproducibility.

  • The Intramolecular Wittig Reaction offers a creative and alternative approach. However, its multi-step nature and the need to handle sensitive reagents like sodium hydride may make it less practical for routine synthesis compared to the other methods. It may be more suitable for specific research contexts where the required intermediates are readily available.[9]

Ultimately, the reproducibility of any synthetic method relies on careful attention to experimental detail, the quality of reagents, and a thorough understanding of the underlying reaction mechanism. Researchers are encouraged to perform small-scale trial reactions to optimize conditions for their specific laboratory setup.

References

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  • (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. (n.d.).
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A Head-to-Head Comparison of 5-Methylbenzofuran and Benzofuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4] This guide provides a detailed head-to-head comparison of 5-Methylbenzofuran with its parent compound, Benzofuran.

The primary objective is to elucidate the impact of the methyl group at the 5-position on the physicochemical properties, biological activity, and spectroscopic signature of the benzofuran core. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.[5][6] This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Physicochemical Properties: The Subtle Influence of a Methyl Group

The addition of a methyl group to the benzofuran scaffold at the 5-position introduces subtle but significant changes to its physicochemical properties. These alterations can influence the compound's solubility, lipophilicity, and metabolic stability, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

PropertyThis compoundBenzofuran (Standard)Reference
Molecular Formula C₉H₈OC₈H₆O[7]
Molecular Weight 132.16 g/mol 118.13 g/mol [7]
LogP (Octanol-Water Partition Coefficient) 2.72.6[7]
Hydrogen Bond Donors 00[7]
Hydrogen Bond Acceptors 11[7]
Polar Surface Area 13.1 Ų13.1 Ų[7]

The most apparent difference is the increase in molecular weight due to the additional methyl group. The octanol-water partition coefficient (LogP), a measure of lipophilicity, is slightly higher for this compound, suggesting increased lipid solubility. This enhanced lipophilicity can potentially lead to better membrane permeability and cellular uptake.

Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Potential

While direct head-to-head comparative studies on the biological activity of this compound and Benzofuran are not extensively available in the current literature, we can infer potential differences based on the known structure-activity relationships of benzofuran derivatives.[1][8] The introduction of substituents on the benzofuran ring is a common strategy to modulate biological activity.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis and inhibition of key signaling pathways in cancer cells.[9][10][11] The presence of substituents on the benzene ring of the benzofuran scaffold has been shown to influence cytotoxic activity.[8]

It is hypothesized that the electron-donating nature of the methyl group at the 5-position in this compound could modulate the electron density of the aromatic system, potentially influencing its interaction with biological targets. However, without direct experimental data, this remains a point for further investigation.

Antimicrobial Activity

The benzofuran nucleus is a key pharmacophore in the development of novel antimicrobial agents.[1][5][12][13] Various derivatives have shown broad-spectrum activity against a range of bacteria and fungi. The lipophilicity of a compound can play a crucial role in its ability to penetrate microbial cell membranes. The slightly higher LogP of this compound suggests it might exhibit enhanced antimicrobial activity compared to Benzofuran, assuming the parent scaffold has some intrinsic activity.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for assessing the anticancer and antimicrobial activities of these compounds are provided below.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow for MTT Assay

MTT_Workflow A Cell Seeding (96-well plate) B Incubation (24h) (Cell Adhesion) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (48-72h) C->D E Addition of MTT Reagent D->E F Incubation (4h) (Formazan Crystal Formation) E->F G Solubilization of Formazan (e.g., with DMSO) F->G H Absorbance Measurement (570 nm) G->H

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of this compound and Benzofuran in a suitable solvent (e.g., DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value for each compound.

Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.

Experimental Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow A Prepare Agar Plates B Inoculate with Microbial Suspension A->B C Create Wells in Agar B->C D Add Test Compounds to Wells C->D E Incubation (24-48h) D->E F Measure Zone of Inhibition E->F

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compounds (this compound and Benzofuran) at a specific concentration to the wells. A solvent control should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Spectroscopic Analysis: Fingerprinting the Molecules

Spectroscopic techniques provide a molecular fingerprint of a compound, allowing for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of organic molecules. The chemical shifts in the NMR spectra of this compound and Benzofuran will differ primarily in the aromatic region and due to the presence of the methyl protons in this compound.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
This compound Aromatic protons and a singlet for the methyl group protons.Aromatic carbons and a signal for the methyl carbon.[7]
Benzofuran Aromatic protons.Aromatic carbons.

Specific peak assignments can be found in the referenced literature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectra of both compounds will show characteristic peaks for the C-H stretching of the aromatic and furan rings, as well as the C-O-C stretching of the furan ring. This compound will additionally exhibit C-H stretching and bending vibrations corresponding to the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak in the mass spectrum will be the most direct indicator of the difference between the two compounds.

CompoundMolecular Ion Peak (m/z)Key Fragmentation Patterns
This compound 132Loss of H, CO, and methyl group fragments.
Benzofuran 118Loss of H and CO fragments.

Conclusion

This guide provides a comprehensive comparison of this compound with its parent compound, Benzofuran. The addition of a methyl group at the 5-position subtly alters the physicochemical properties, most notably increasing its lipophilicity. While direct comparative biological data is limited, the structural modification is anticipated to influence its anticancer and antimicrobial activities, warranting further experimental investigation using the provided protocols. The distinct spectroscopic signatures of each compound, as detailed in this guide, will be instrumental in their characterization and in the analysis of their derivatives. This head-to-head comparison serves as a foundational resource for researchers aiming to exploit the therapeutic potential of the benzofuran scaffold through rational drug design.

References

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Safety Operating Guide

Navigating the Unseen Risks: A Comprehensive Guide to the Proper Disposal of 5-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Proactive Risk Assessment of 5-Methylbenzofuran

Understanding the potential hazards of this compound is the critical first step in establishing safe handling and disposal procedures. While a dedicated toxicological profile for this compound is not widely published, the known hazards of the parent compound, benzofuran, and its derivatives provide a strong basis for a precautionary approach. Benzofuran is classified as a flammable liquid and is suspected of causing cancer[1][2]. Animal studies on 2,3-benzofuran have indicated potential damage to the liver, kidneys, lungs, and stomach with prolonged exposure[3]. Furthermore, a safety data sheet for the closely related compound, this compound-2-carbaldehyde, lists skin, eye, and respiratory irritation as primary hazards[4]. Therefore, it is prudent to handle this compound with the assumption that it may possess similar toxicological and hazardous properties.

Hazard ClassificationInferred Risks for this compoundPrimary Rationale
Carcinogenicity Suspected of causing cancerBased on the classification of the parent compound, benzofuran[1][2].
Organ Toxicity Potential for liver, kidney, and lung damageInferred from animal studies on 2,3-benzofuran[3].
Irritation Causes skin, eye, and respiratory irritationBased on data for this compound-2-carbaldehyde[4].
Flammability Combustible liquidBased on the properties of benzofuran and related compounds[2][5].
Environmental Hazard Harmful to aquatic lifeInferred from the known aquatic toxicity of benzofurans[2].

Part 2: Foundational Safety: Personal Protective Equipment and Handling

Given the inferred hazards, a stringent personal protective equipment (PPE) regimen is non-negotiable. The causality is clear: to prevent skin and eye irritation, and to mitigate any potential long-term health effects from exposure, direct contact must be avoided.

Essential PPE for Handling this compound:

  • Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles[6].

  • Hand Protection: Wear chemically impermeable gloves. The selection of glove material should be based on chemical resistance data; nitrile gloves are a common and effective choice for many organic compounds, but always consult your institution's chemical safety office for specific recommendations.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be utilized.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors[2]. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary[6].

Safe Handling Practices:

  • Work in a well-ventilated area, preferably a chemical fume hood[2].

  • Avoid contact with skin, eyes, and clothing[4].

  • Wash hands thoroughly after handling[4].

  • Keep containers tightly closed when not in use[4].

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents[4].

Part 3: The Disposal Workflow: From Segregation to Final Disposition

The proper disposal of this compound is a multi-step process that must adhere to local, state, and federal regulations. The cornerstone of these regulations is the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste[7][8].

Step 1: Waste Segregation and Collection

The Principle of Segregation: Never mix this compound waste with other waste streams. Cross-contamination can lead to unpredictable chemical reactions and complicates the disposal process.

Procedure:

  • Designated Waste Container: Use a dedicated, chemically resistant, and leak-proof container for all this compound waste. Glass or high-density polyethylene (HDPE) containers with a secure screw cap are recommended[9].

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Irritant," "Suspected Carcinogen").

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect all liquid this compound waste, including reaction residues and used solvents containing the compound, in the designated liquid waste container.

    • Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and weighing papers, should be collected in a separate, clearly labeled solid waste container.

Step 2: On-Site Storage

Temporary storage of hazardous waste is permissible, but it is strictly regulated. The primary purpose of on-site storage is to accumulate enough waste to make disposal economically and logistically feasible[7][10].

Storage Requirements:

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are kept closed at all times except when adding waste.

  • Secondary containment is highly recommended to prevent the spread of material in case of a leak.

Step 3: Disposal Pathway Determination

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal facility. The two primary methods for the disposal of organic chemical waste are incineration and landfilling.

  • Incineration: This is often the preferred method for organic compounds as it leads to their complete destruction. Controlled incineration in a hazardous waste incinerator with flue gas scrubbing is an effective disposal method for benzofuran derivatives[11].

  • Landfilling: Land disposal of hazardous waste is highly regulated and is generally reserved for materials that cannot be incinerated or have been treated to meet specific standards that minimize their potential to leach into the environment[1][7]. Hazardous waste landfills have specific design requirements, including double liners and leachate collection systems, to prevent environmental contamination[10][12].

The following workflow provides a logical decision-making process for the disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_legend Workflow Stages start Generation of This compound Waste segregate Segregate Waste (Liquid vs. Solid) start->segregate label_waste Label Container: 'Hazardous Waste' 'this compound' Hazards segregate->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Pickup by Licensed Waste Vendor contact_ehs->pickup transport Transport to a TSDF* pickup->transport disposal Final Disposal transport->disposal incineration High-Temperature Incineration disposal->incineration Preferred landfill Secure Hazardous Waste Landfill disposal->landfill Alternative Laboratory Procedures Laboratory Procedures Waste Management Coordination Waste Management Coordination Final Disposition Final Disposition lab_key mgmt_key disp_key caption *TSDF: Treatment, Storage, and Disposal Facility

Sources

Navigating the Handling of 5-Methylbenzofuran: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals

The effective and safe handling of specialized aromatic compounds is a cornerstone of innovative research and development. This guide provides essential, in-depth technical information on the personal protective equipment (PPE) and operational procedures for working with 5-Methylbenzofuran. As Senior Application Scientists, our goal is to empower your work by embedding a culture of safety and procedural excellence, ensuring both the integrity of your research and the well-being of your team.

Understanding the Hazard Profile of this compound

This compound is an aromatic heterocyclic compound and a volatile organic compound (VOC). While a specific, comprehensive toxicological profile for this compound is not extensively documented in readily available literature, the known hazards of structurally similar compounds, such as this compound-2-carbaldehyde, and the general risks associated with its chemical class, dictate a cautious and well-defined handling protocol.

Based on available data for analogous compounds, this compound is anticipated to be a skin, eye, and respiratory irritant.[1] Inhalation of vapors may cause respiratory tract irritation, and direct contact can lead to skin irritation, characterized by redness, itching, and inflammation.[1] Eye contact may result in serious irritation.[1] Furthermore, as a volatile organic compound, its vapors can pose an inhalation hazard in poorly ventilated areas.

Table 1: Hazard Identification for this compound and Analogs

Hazard StatementDescriptionGHS Classification (Inferred)Source
H315Causes skin irritationSkin Irritant, Category 2[1]
H319Causes serious eye irritationEye Irritant, Category 2A[1]
H335May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3[1]
H302Harmful if swallowedAcute Toxicity, Oral, Category 4[2]

Core Directive: A Multi-Layered Approach to Personal Protection

A robust PPE strategy for handling this compound is not merely a checklist but a dynamic system of protection that addresses all potential routes of exposure. The following details the essential PPE and the rationale behind each selection.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place and verified.

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood. This is critical to control the inhalation of volatile organic vapors.[1]

Primary Protective Ensemble

This foundational layer of PPE is mandatory for all personnel entering the designated work area where this compound is handled.

  • Safety Glasses with Side Shields or Chemical Splash Goggles: Standard safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles that form a seal around the eyes are required. All eye protection must be ANSI Z87.1 certified.

  • Flame-Resistant Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against accidental spills and splashes.

  • Long Pants and Closed-Toe Shoes: Full-length pants and shoes that completely cover the feet are mandatory to prevent skin exposure.

Hand Protection: A Critical Barrier

The selection of appropriate gloves is paramount to prevent skin contact and absorption. It is crucial to understand that not all disposable gloves offer adequate protection against aromatic hydrocarbons and ethers.

  • Glove Selection: While nitrile gloves are common in laboratory settings, they offer poor resistance to aromatic hydrocarbons and ethers.[3][4] For handling this compound, consider the following:

    • Butyl Rubber Gloves: Offer good resistance to a wide range of chemicals, including esters and ketones, which share some chemical properties with ethers.[5]

    • Viton™ Gloves: Provide excellent resistance to aromatic and chlorinated solvents.[5]

    • Laminated Film Gloves (e.g., Silver Shield®): Offer a high level of protection against a broad spectrum of chemicals.

  • Double Gloving: For extended operations or when handling larger quantities, wearing two pairs of compatible gloves is recommended. This provides an additional layer of protection in case the outer glove is compromised.

  • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. If contact with this compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

Respiratory Protection: When Engineering Controls Are Not Enough

In most laboratory settings, proper use of a fume hood will provide adequate respiratory protection. However, in situations where engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup, respiratory protection is necessary.

  • Respirator Type: A NIOSH-approved air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is required.[6][7] These cartridges are color-coded black for easy identification.[6]

  • Fit Testing: A quantitative or qualitative fit test is mandatory for all users of tight-fitting respirators to ensure a proper seal.

  • Cartridge Change Schedule: A cartridge change schedule must be established based on the frequency and duration of use, and the concentration of the contaminant.

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures procedural consistency.

Pre-Operational Checklist:
  • Verify Fume Hood Functionality: Check the fume hood certification and airflow monitor.

  • Assemble All Materials: Gather all necessary chemicals, glassware, and equipment before starting the procedure.

  • Don Primary PPE: Put on your lab coat, safety glasses, and appropriate gloves.

Handling Procedure:
  • Work Within the Fume Hood: Conduct all manipulations of this compound well within the fume hood, at least 6 inches from the sash.

  • Use Appropriate Tools: Use spatulas and other tools compatible with the chemical.

  • Keep Containers Closed: Keep all containers of this compound tightly sealed when not in use.

  • Avoid Inhalation and Contact: Be mindful of your movements to avoid creating aerosols or splashing.

Post-Operational Procedure:
  • Decontaminate Work Area: Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

  • Properly Store or Dispose of this compound: Return the chemical to its designated storage location or dispose of it according to the disposal plan.

  • Doff PPE Correctly: Remove gloves first, followed by the lab coat, and finally the safety glasses. Wash hands thoroughly with soap and water.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_final_check Final Check & Procedure Start Start: Handling this compound AssessTask Assess Task: - Scale of work? - Potential for splash/aerosol? Start->AssessTask EngineeringControls Engineering Controls: Work in a certified fume hood? AssessTask->EngineeringControls PrimaryPPE Primary PPE: - Safety Glasses/Goggles - FR Lab Coat - Closed-toe shoes EngineeringControls->PrimaryPPE Yes GloveSelection Glove Selection: - Butyl Rubber or Viton - Double glove if necessary PrimaryPPE->GloveSelection RespiratoryProtection Respiratory Protection: - NIOSH-approved APR - Organic Vapor Cartridges GloveSelection->RespiratoryProtection High concentration/ Spill scenario FinalCheck Final PPE Check: - Proper fit and function GloveSelection->FinalCheck RespiratoryProtection->FinalCheck Proceed Proceed with Handling Protocol FinalCheck->Proceed

Caption: PPE Selection Workflow for this compound.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with aromatic hydrocarbons. Do not mix with other waste streams unless compatibility is confirmed.

    • Solid Waste: Dispose of contaminated solid waste, such as gloves, paper towels, and pipette tips, in a separate, clearly labeled solid waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.

  • Disposal Request: Follow your institution's hazardous waste disposal procedures to request a pickup by the Environmental Health and Safety (EH&S) department.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing while flushing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Spill:

    • Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed container for disposal.

    • Large Spill (or any spill outside a fume hood): Evacuate the area and alert others. Contact your institution's emergency response team or EH&S.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.

References

  • 3M. (n.d.). Respirator Selection | Respiratory Protection.
  • ResearchGate. (2023). Optimal selection of respiratory mask for protection against volatile organic compounds with a multivariate decision-making approach.
  • OHSE. (2023). Respiratory Protection and VOC Exposure: A Critical Safety Guide.
  • EHS Daily Advisor. (2015). For TB or Silica or VOCs, Choose the Right Respirator.
  • Gloves by Web. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • 3M. (n.d.). 3M Respirator Selection Guide.
  • CP Lab Safety. (n.d.). Glove Compatibility.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • University of California, Riverside EH&S. (n.d.). OSHA Glove Selection Chart.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • PubChem. (n.d.). This compound.
  • GIZ. (n.d.). A safety and chemical disposal guideline for Minilab users.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.